1-Methyl-5-nitroimidazole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXSFPSJJMRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184426 | |
| Record name | Imidazole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-42-2 | |
| Record name | 1-Methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR2H69GV4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Methyl-5-nitroimidazole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-nitroimidazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic compound and an important structural motif in various pharmacologically active agents. The 5-nitroimidazole core is fundamental to a class of antibiotics and antiprotozoal drugs, including metronidazole and tinidazole.[1][2] This document offers a detailed, field-proven protocol for the N-methylation of a 5-nitroimidazole precursor, followed by a systematic approach to its structural and purity verification using modern analytical techniques. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The imidazole ring system is a cornerstone of medicinal chemistry, forming the basis for numerous important drugs. When substituted with a nitro group at the 5-position, the resulting 5-nitroimidazole scaffold exhibits a wide spectrum of clinical activity, particularly against anaerobic bacteria and protozoa.[2][3] Compounds such as metronidazole, tinidazole, and ornidazole are widely used to treat serious infections.[1] The biological activity is intrinsically linked to the 1-alkyl-5-nitro-imidazole unit.[2]
This compound (CAS No. 3034-42-2) is a fundamental derivative in this class.[4] It serves not only as a reference compound but also as a crucial intermediate in the synthesis of more complex 5-nitroimidazole-based drugs and novel therapeutic candidates.[5] A thorough understanding of its synthesis and a rigorous characterization are paramount for ensuring the quality, reproducibility, and success of subsequent drug discovery and development efforts.
Synthesis of this compound
The most direct and common approach to synthesizing this compound is through the regioselective N-alkylation of a suitable nitroimidazole precursor. The following protocol is based on a well-established method utilizing 5-nitroimidazole and dimethyl sulfate.
Synthetic Strategy & Mechanism
The core transformation is the methylation of one of the nitrogen atoms in the imidazole ring of 5-nitroimidazole. Dimethyl sulfate serves as a potent and efficient methylating agent. The reaction is typically conducted in an acidic medium, such as formic acid, which acts as a solvent and facilitates the reaction. The mechanism involves the nucleophilic attack of a ring nitrogen onto the electrophilic methyl group of dimethyl sulfate.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis method.[5]
Safety First: Dimethyl sulfate is extremely hazardous, toxic, and a potential carcinogen. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. An emergency quench solution (e.g., dilute aqueous ammonia) should be readily available.
Reagents & Equipment:
-
5-Nitroimidazole (202 parts by weight)
-
Formic Acid, 90% (600 parts by weight)
-
Dimethyl Sulfate (250 parts by weight)
-
25% Aqueous Ammonia Solution
-
Water
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Ice bath
-
Centrifuge (or filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 202 parts of 5-nitroimidazole in 600 parts of 90% formic acid.[5]
-
Addition of Methylating Agent: To this solution, carefully add 250 parts of dimethyl sulfate.[5]
-
Reaction: Heat the reaction mixture and maintain it at temperature for 6 hours with continuous stirring.[5] The choice of formic acid as a solvent provides a polar, acidic environment that facilitates the alkylation.
-
Solvent Removal: Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), remove the formic acid by vacuum distillation using a rotary evaporator.[5]
-
Workup & Purification - Step 1: Add 420 parts of water to the residue and cool the mixture to 0-5 °C in an ice bath. This step precipitates unreacted 5-nitroimidazole.[5]
-
Workup & Purification - Step 2: Separate the precipitated unreacted starting material by centrifugation or filtration. This allows for its recovery and reuse.[5]
-
Product Precipitation: Adjust the pH of the remaining filtrate/supernatant to 10 using a 25% aqueous ammonia solution while maintaining the temperature at 0-5 °C.[5] The increase in pH deprotonates the product, reducing its solubility in the aqueous medium and causing it to precipitate.
-
Isolation: Collect the precipitated solid, which is the target compound this compound. The reported yield is approximately 130 parts, which corresponds to an 82% yield based on the consumed starting material.[5]
-
Drying: Dry the final product under vacuum to remove residual water.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This process forms a self-validating system for the synthetic protocol.
Physical Properties
A preliminary assessment of the product's physical properties provides a quick quality check.
| Property | Observation/Value | Source(s) |
| Appearance | Pale Yellow Solid | [5] |
| Melting Point | 58-60 °C | [5] |
| Molecular Formula | C₄H₅N₃O₂ | [6] |
| Molecular Weight | 127.10 g/mol | [6] |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise covalent structure and confirming the regioselectivity of the methylation (i.e., confirming attachment at N-1). Spectral data is available on public databases like SpectraBase.[4][7]
-
¹H NMR: The spectrum is expected to show three distinct signals:
-
A singlet corresponding to the three protons of the N-methyl group (N-CH₃).
-
Two signals in the aromatic region, each integrating to one proton, corresponding to the two non-equivalent protons on the imidazole ring.
-
-
¹³C NMR: The spectrum will show four signals corresponding to the four unique carbon atoms in the molecule: the N-methyl carbon, and the three carbons of the imidazole ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[4][7]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Nitro Group (N-O Stretch) | Strong, sharp peaks typically around 1520-1530 cm⁻¹ (asymmetric) and 1360-1375 cm⁻¹ (symmetric).[8] |
| Imidazole Ring (C=N, C=C Stretch) | Bands in the 1400-1600 cm⁻¹ region. |
| Aromatic C-H Stretch | Signals typically above 3000 cm⁻¹. |
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[6][7] In electron ionization (EI-MS), the spectrum should show a molecular ion peak (M⁺) at m/z = 127, corresponding to the molecular weight of C₄H₅N₃O₂.[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A sample is analyzed on a suitable column (e.g., C18), and the purity is calculated based on the relative area of the product peak compared to any impurity peaks in the chromatogram. A purity of >97% is typically desired for research and development applications.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound, a compound of significant interest in medicinal chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations. The subsequent multi-faceted characterization workflow, employing NMR, IR, MS, and HPLC, provides a robust system for verifying the structural integrity and purity of the final product. By adhering to this comprehensive approach, researchers and drug development professionals can confidently produce and validate high-quality this compound for use in advanced research and as a building block for novel therapeutic agents.
References
Catalysis Eprints database. Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst. Available at: [9] ChemicalBook. Metronidazole synthesis. Available at: [5] ChemicalBook. This compound | 3034-42-2. Available at: [10] ChemicalBook. Tinidazole | 19387-91-8. Available at: [11] CDH Fine Chemical. 1-METHYL-5-NITRO-1H-IMIDAZOLE-2-CARBALDEHYDE (CAS No. 4750-57-6) SDS. Available at: [12] Santa Cruz Biotechnology. 1-Methyl-5-nitro-1H-imidazole-2-methanol. Available at: [3] Bioorganic & Medicinal Chemistry Letters. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents. Published December 1, 2020. Available at: [1] Molecules. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Published in PMC - NIH. Available at: [13] Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Available at: [7] SpectraBase. 1-Methyl-5-nitro-imidazole. Available at: [8] Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Published 2013. Available at: [14] Google Patents. CN1321985C - Tinidazole preparing process. Available at: [15] ResearchGate. Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Published June 2023. Available at: [16] ResearchGate. Synthesis of Tinidazole 9.Reagents and conditions: (i) MoO3/SiO2,... Available at: [17] ResearchGate. Structures of 5-nitroimidazoles and metabolites. Available at: [18] Archiv der Pharmazie. Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. Published July 9, 2018. Available at: [19] CDH Fine Chemical. material safety data sheet sds/msds. Available at: [20] Molecules. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Published July 7, 2009. Available at: Sigma-Aldrich. SAFETY DATA SHEET. Published October 7, 2025. Available at: [4] PubChem - NIH. This compound | C4H5N3O2 | CID 18210. Available at: [21] ResearchGate. 1-Methyl-5-nitro-1H-imidazole. Published June 28, 2025. Available at: [2] Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Published 2011. Available at: [6] NIST WebBook. 1H-Imidazole, 1-methyl-5-nitro-. Available at: Sigma-Aldrich. This compound 97.0 HPLC 3034-42-2. Available at:
Sources
- 1. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3034-42-2 [chemicalbook.com]
- 6. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Metronidazole synthesis - chemicalbook [chemicalbook.com]
- 10. Tinidazole | 19387-91-8 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN1321985C - Tinidazole preparing process - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aaup.edu [aaup.edu]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitroimidazole
Abstract
1-Methyl-5-nitroimidazole is a key heterocyclic compound, serving as a crucial intermediate in the synthesis of various pharmacologically active agents, particularly nitroimidazole-based antibiotics and radiosensitizers. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure purity, stability, and efficacy in its applications. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established analytical methodologies.
Chemical Identity and Core Physical Properties
This compound is a nitro-substituted imidazole derivative. Its fundamental identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-5-nitro-1H-imidazole | [1][2] |
| Synonyms | 5-nitro-1-methylimidazole | [1] |
| CAS Number | 3034-42-2 | [3] |
| Molecular Formula | C₄H₅N₃O₂ | [2][3] |
| Molecular Weight | 127.10 g/mol | [3] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 54-60 °C | [3][4] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its formulation and analytical method development.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly Soluble | [5] |
| Methanol | Slightly Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |
Expert Insight: The slight solubility in common organic solvents suggests that for analytical purposes, such as HPLC, a mixed-solvent system may be required to achieve sufficient concentration for accurate detection. In formulation, this property may necessitate the use of co-solvents or advanced formulation strategies to enhance bioavailability.
Acidity and Lipophilicity
pKa
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For this compound, the predicted pKa is approximately 2.13.[5]
Causality Behind the Value: The electron-withdrawing nature of the nitro group at the 5-position significantly increases the acidity of the imidazole ring compared to unsubstituted imidazole. This pKa value indicates that at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This is a crucial factor for its ability to cross biological membranes, a key aspect of its mechanism of action as a therapeutic agent.
Crystal Structure
X-ray crystallography has revealed that this compound crystallizes in an orthorhombic system.[7] The nitro group is slightly twisted out of the plane of the imidazole ring, with a dihedral angle of 5.60 (2)°.[7][8] The crystal structure is stabilized by weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds.[7]
Implications for Drug Development: Understanding the crystal structure is vital for identifying and controlling polymorphism. Different polymorphic forms of a drug can exhibit different solubilities, dissolution rates, and stability, all of which can impact its therapeutic efficacy and shelf-life.
Spectroscopic and Analytical Characterization
A comprehensive spectroscopic profile is essential for the unambiguous identification and purity assessment of this compound.
| Technique | Key Data and Observations | Source(s) |
| 1H NMR | Spectra available for review. | [1][9] |
| 13C NMR | Spectra available for review. | [1][10] |
| Mass Spectrometry (MS) | GC-MS data shows a top peak at m/z 127, corresponding to the molecular ion. | [1][2] |
| Infrared (IR) Spectroscopy | FTIR spectra are available for structural confirmation. | [10] |
| UV-Visible Spectroscopy | The UV-Vis spectrum is a key tool for quantitative analysis. | [11] |
Self-Validating System in Practice: A combination of these spectroscopic techniques provides a robust, self-validating system for the identification and quality control of this compound. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR and IR spectroscopy.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following protocol outlines a standard approach for assessing the purity of this compound, a common requirement in research and manufacturing.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Step-by-Step Methodology
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 0.1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 26:74 v/v) with a pH modifier like 0.1% triethylamine, adjusted to pH 3.0 with phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 316 nm.[12]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.
-
Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Stability and Degradation
This compound is stable under recommended storage conditions (room temperature, sealed in a dry environment).[5][13] It is incompatible with strong oxidizing agents.[13] Under strong nitration conditions, it can be further nitrated to form dinitro and trinitro derivatives.[14] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[13]
Potential Degradation Pathway
Caption: Potential degradation pathway under strong nitration conditions.
Conclusion
The physicochemical properties of this compound are well-characterized, providing a solid foundation for its use in research and drug development. Its solubility, pKa, and spectroscopic profile are key parameters that dictate its handling, formulation, and analytical control. The methodologies outlined in this guide offer a robust framework for ensuring the quality and consistency of this important chemical intermediate.
References
- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3072.[8]
- SpectraBase. (n.d.). 1-Methyl-5-nitro-imidazole.
- ResearchGate. (2011). 1-Methyl-5-nitro-1H-imidazole.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-5-nitro-.
- Zhang, Y., et al. (2015). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Methods in Chemistry, 2015, 819695.[13]
- Jin, R., et al. (2014). Preparation of 1-methyl-2,4,5-trinitroimidazole from derivatives of 1-methylimidazole and its oxidation under nitration conditions. Chemistry of Heterocyclic Compounds, 50(1), 126-132.[15]
Sources
- 1. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]
- 3. This compound 97.0 HPLC 3034-42-2 [sigmaaldrich.com]
- 4. This compound | 3034-42-2 [chemicalbook.com]
- 5. This compound CAS#: 3034-42-2 [m.chemicalbook.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-5-nitro-1H-imidazole-2-methanol(936-05-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Methyl-5-nitroimidazole
Foreword: Unveiling Structure to Predict Function
In the realms of pharmaceutical development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the foundational blueprint for predicting its behavior, efficacy, and stability. 1-Methyl-5-nitroimidazole, a key scaffold in various biologically active compounds, is no exception.[1] Its efficacy, potential as an antibacterial agent, and even its performance as an energetic material are intrinsically linked to its solid-state architecture.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the definitive crystal structure analysis of this compound, moving beyond mere data reporting to an integrated understanding of its physicochemical properties.
The Genesis of Analysis: Synthesis and High-Quality Crystal Growth
A robust crystal structure analysis begins not in the diffractometer, but in the synthesis flask. The quality of the final structural model is directly proportional to the quality of the single crystal used for data collection.
Rationale for Synthetic Pathway
The synthesis of this compound is typically achieved through the direct nitration of 1-methylimidazole.[2] A common and effective method involves using a mixed-acid system, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Causality of Reagent Choice : Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction with the imidazole ring. Controlling the temperature and rate of addition is critical to ensure regioselectivity for the 5-position and to prevent over-nitration or degradation.[4]
Experimental Protocol: Crystal Growth
The objective is to grow a single, well-ordered crystal free of defects, twinning, and solvent inclusion. Slow evaporation is a reliable method for compounds like this compound which are stable solids at room temperature.[5]
-
Solvent Selection : Prepare a saturated solution of purified this compound in a suitable solvent. Ethanol or methanol are often effective choices due to the compound's moderate solubility and their relatively high vapor pressure.
-
Solution Preparation : Gently warm the solvent to dissolve the solute completely, creating a saturated or slightly supersaturated solution.
-
Filtration : Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.
-
Evaporation Control : Cover the vial with a cap that is loosely fitted or perforated with a needle. This allows for slow, controlled evaporation of the solvent over several days at a constant temperature. Rapid evaporation leads to rapid nucleation and the formation of small, poorly-defined crystals.
-
Harvesting : Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor and dry them on filter paper.
The Core Directive: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic arrangement in a crystalline solid. It provides precise coordinates for each atom, allowing for the accurate calculation of bond lengths, bond angles, and torsional angles, and revealing the nature of intermolecular interactions that govern the crystal packing.
The SC-XRD Experimental Workflow
The path from a harvested crystal to a refined structure is a systematic process, illustrated below.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol: Data Acquisition and Refinement
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection : The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations and improve data quality.[2] A preliminary set of diffraction images is used to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected using a series of ω and φ scans.[2]
-
Data Reduction : The raw diffraction intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement : The initial model is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors. Software such as SHELXTL is commonly used for this purpose.[2] The quality of the final model is assessed by the R-factor; a value around 0.036, as reported for this compound, indicates a high-quality refinement.[2]
Structural Insights and Data Interpretation
The refined crystal structure of this compound reveals several key features that dictate its solid-state properties.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₅N₃O₂ | [2][6] |
| Molecular Weight | 127.11 g/mol | [2][5] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a (Å) | 3.8263 (3) | [2] |
| b (Å) | 12.3051 (10) | [2] |
| c (Å) | 11.5309 (9) | [2] |
| β (°) | 94.757 (2) | [2] |
| Volume (ų) | 540.63 (7) | [2] |
| Z | 4 | [2] |
| Temperature (K) | 113 | [2] |
| R-factor (R₁) | 0.036 | [2] |
| wR₂ | 0.088 |[2] |
-
Molecular Geometry : The molecule is nearly planar. The nitro group is only slightly twisted with respect to the imidazole ring, with a dihedral angle of 5.60 (2)°.[2] This near-planarity facilitates efficient crystal packing and suggests significant electronic conjugation between the nitro group and the aromatic ring.
-
Intermolecular Interactions : The crystal packing is dominated by a network of weak intermolecular hydrogen bonds. Specifically, C—H···O and C—H···N interactions are present.[2] These non-covalent interactions link adjacent molecules, creating a stable three-dimensional lattice. The absence of strong π–π stacking interactions is a noteworthy feature of the packing arrangement.[1]
Sources
- 1. 1-Methyl-5-nitroimidazolium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 3034-42-2 [chemicalbook.com]
- 4. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 5. This compound 97.0 HPLC 3034-42-2 [sigmaaldrich.com]
- 6. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 1-Methyl-5-nitroimidazole and Its Derivatives
This guide provides a comprehensive technical overview of the biological activities of 1-methyl-5-nitroimidazole and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms of action, explore key therapeutic applications, and discuss the critical structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Significance of the Nitroimidazole Scaffold
The nitroimidazole class of compounds has been a cornerstone in the treatment of anaerobic and microaerophilic infections for decades.[1][2] The discovery of azomycin, a 2-nitroimidazole, paved the way for the synthesis of numerous derivatives, with 5-nitroimidazoles emerging as particularly significant therapeutic agents. The defining feature of these compounds is the nitro group at the 5-position of the imidazole ring, which is essential for their biological activity.[1] This guide will focus on this compound as a foundational structure and explore the diverse biological activities of its derivatives, ranging from antimicrobial and antiprotozoal to radiosensitizing effects in cancer therapy.
Mechanism of Action: Reductive Activation is Key
The biological activity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group.[3][] This process is significantly more efficient in anaerobic or hypoxic environments, which explains their selective toxicity towards anaerobic microorganisms and hypoxic tumor cells.
The Reductive Activation Pathway
The mechanism can be summarized in the following steps:
-
Cellular Uptake: The small, lipophilic nitroimidazole molecule passively diffuses into the target cell.
-
Electron Transfer: In the low-redox potential environment of anaerobic organisms, electrons are transferred from reduced ferredoxin or other electron transport proteins to the nitro group of the imidazole.
-
Formation of a Nitroso Radical: This one-electron reduction results in the formation of a short-lived, highly reactive nitroso radical.
-
Generation of Cytotoxic Species: The nitroso radical can undergo further reduction to generate other reactive intermediates, such as nitroso and hydroxylamine derivatives.[5]
-
DNA Damage: These reactive species are the ultimate effectors of cytotoxicity, causing DNA strand breakage and degradation, which leads to cell death.[1][5]
This reductive activation is a self-validating system; in the presence of oxygen, the nitroso radical is rapidly re-oxidized back to the parent nitroimidazole, rendering the compound inactive and preventing toxicity to aerobic cells.
Caption: Reductive activation pathway of 5-nitroimidazoles.
Antimicrobial Activity of this compound Derivatives
While this compound itself is a key structural motif, its derivatives, such as metronidazole, are widely used for their antimicrobial properties.[6] The primary spectrum of activity is against anaerobic bacteria and protozoa.
Spectrum of Activity
-
Anaerobic Bacteria: Highly effective against a broad range of obligate anaerobes, including Bacteroides spp., Clostridium spp., and Helicobacter pylori.[7][8]
-
Protozoa: The drug of choice for infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[9]
Interestingly, while metronidazole is largely inactive against aerobic bacteria, certain synthetic derivatives of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole have demonstrated inhibitory activity against Gram-positive aerobes like Staphylococcus aureus and Streptococcus B.[6]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzene sulfonated metronidazole derivative (M1) | Staphylococcus aureus | 250 | [6] |
| Phenylacetamide metronidazole derivative (M3) | Streptococcus B | 187.5 | [6] |
| Metronidazole | Helicobacter pylori (resistant strains) | >8 | [7][8] |
| Novel Nitroimidazole Derivative 1 | Helicobacter pylori (resistant strains) | 8 (MIC50) | [7][8] |
| Novel Nitroimidazole Derivative 2 | Helicobacter pylori (resistant strains) | 16 (MIC90) | [7][8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of a nitroimidazole derivative.
-
Preparation of Inoculum:
-
Culture the test microorganism overnight on an appropriate medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). For anaerobic bacteria, incubation must be performed in an anaerobic chamber.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for antimicrobial susceptibility testing.
Radiosensitizing Activity of Nitroimidazoles
A significant area of research for nitroimidazole derivatives is their potential as radiosensitizers for hypoxic tumor cells.[9][10] Hypoxia is a common feature of solid tumors and a major cause of resistance to radiotherapy, as oxygen is required to "fix" radiation-induced DNA damage.
Mechanism of Radiosensitization
Electron-affinic nitroimidazoles can mimic the action of oxygen in hypoxic cells.[10] They achieve this by reacting with and stabilizing radiation-induced free radicals on DNA, thereby making the damage permanent and leading to cell death. Because they are not rapidly metabolized, they can diffuse further into hypoxic tumor regions than oxygen.[10]
Structure-Activity Relationship in Radiosensitization
The radiosensitizing efficiency of nitroimidazoles is directly related to their electron affinity.[11] The one-electron reduction potential is a key parameter; compounds with a higher potential are generally more effective radiosensitizers. For instance, 2-nitroimidazoles like misonidazole have a higher electron affinity than 5-nitroimidazoles like metronidazole and nimorazole, making them more potent sensitizers.[10][11] However, this increased potency is often associated with higher toxicity.[11]
Structure-Activity Relationships (SAR) and Derivative Synthesis
The biological activity of this compound can be significantly modulated by chemical modifications to the core structure.
Key Structural Features for Activity
-
The 5-Nitro Group: Essential for both antimicrobial and radiosensitizing activity, as it is the site of reductive activation.[1]
-
Substituents at N-1: The side chain at the N-1 position can be modified to alter the compound's pharmacokinetic properties and biological activity. For example, the alcoholic functional group in metronidazole is a common site for derivatization.[6]
-
Substituents at C-2: Modifications at the C-2 position can influence the compound's potency and spectrum of activity.
Synthesis of Derivatives
A common strategy for synthesizing novel this compound derivatives involves using a readily available precursor like metronidazole and modifying its side chain. For example, new derivatives have been synthesized by reacting metronidazole with various reagents such as benzene sulfonyl chloride and phthalic anhydride.[6] Another approach involves the synthesis of thiosemicarbazide and hydrazone derivatives from 1-methyl-4-nitroimidazole-2-carbohydrazide.[12][13]
Toxicity and Concluding Remarks
While nitroimidazoles are effective therapeutic agents, their use can be associated with toxicity. Dose-limiting side effects can include peripheral neuropathy, nausea, and a metallic taste.[10][14] Pre-clinical toxicity studies on new derivatives are crucial to assess their safety profile. For example, studies on 1-methylsulphonyl-3-(this compound-2-yl)-2-imidazolidinone showed that high doses could lead to neurological symptoms and testicular atrophy in animal models, though these effects were reversible.[15]
References
- Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., ... & Cusack, S. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. [Link]
- Anderson, R. J., & Groundwater, P. W. (2012). The chemistry of 2-nitroimidazoles. Part 1: synthesis. Molecules, 17(1), 777-817. [Link]
- Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical microbiology reviews, 14(1), 150-164. [Link]
- Butler, K., Howes, H. L., Lynch, J. E., & Pirie, D. K. (1967). Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity. Journal of medicinal chemistry, 10(5), 891-897. [Link]
- Al-Masoudi, N. A., Al-Salihi, N. I., & Abbas, A. S. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(2), 701-708. [Link]
- Goldman, P., & Wuest, J. (1983). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Antimicrobial agents and chemotherapy, 23(5), 700-704. [Link]
- Butler, K., Howes, H. L., Lynch, J. E., & Pirie, D. K. (1967). Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity. Journal of Medicinal Chemistry, 10(5), 891-897. [Link]
- Nagarajan, K., Arya, V. P., George, T., Sudarsanam, V., Shah, R. K., Goud, A. N., ... & Rao, S. K. (1985). Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(this compound-2-yl)-2-imidazolidinone. Arzneimittel-Forschung, 35(11), 1692-1696. [Link]
- Lancini, G. C., Lazzari, E., Arioli, V., & Bellani, P. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of medicinal chemistry, 12(5), 775-778. [Link]
- Mendes, M., Ferreira da Silva, F., Ameixa, J., Cornet, D., Eden, S., Garcia, G., & Limão-Vieira, P. (2023). Electron Scattering from this compound: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12248. [Link]
- Gençer, N., Demirbaş, N., Demirbaş, A., & Altanlar, N. (2007). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European journal of medicinal chemistry, 42(4), 459-465. [Link]
- Ramírez-Macías, I., Marín, C., Sánchez-Moreno, M., & Pérez-Victoria, I. (2021). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 26(21), 6433. [Link]
- Günay, N. S., Capan, G., Ulusoy, N., Ergenc, N., & Otuk, G. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826-831. [Link]
- Trivedi, M. N., Patel, P. R., & Patel, K. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Bayati, Z., Falsafi, T., Foroumadi, A., & Emami, S. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]
- Bayati, Z., Falsafi, T., Foroumadi, A., & Emami, S. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research: IJPR, 22(1), 1-1. [Link]
- Wujec, M., Stefańska, J., & Struga, M. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]
- Hall, E. J., & Giaccia, A. J. (2019). Radiobiology for the radiologist. Lippincott Williams & Wilkins. [Link]
- Jin, R., & An, H. (2011). Nitration of 1-methylimidazole and its nitro derivatives.
- Anderson, R. F., Patel, K. B., & Vojnovic, B. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Cancers, 15(11), 3012. [Link]
- Trivedi, M. N., Patel, P. R., & Patel, K. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
- Stüben, G., Appelhans, H., Dafnomilis, P., Zygra, P., Knüchel, R., & Stuschke, M. (2005). Iodinated nitroimidazoles as radiosensitizers. Anticancer research, 25(3B), 2145-2151. [Link]
- Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 841-846. [Link]
- Wujec, M., Stefańska, J., & Struga, M. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]
- Chadha, R., & Kashid, N. (2003). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(1), 1-8. [Link]
- RxList. (2021, October 22). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 15. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(this compound-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-5-nitroimidazole in Antimicrobial Agent Discovery
This guide provides a comprehensive technical overview of 1-methyl-5-nitroimidazole, a key molecule in the landscape of antimicrobial research. It is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanism, synthesis, and evaluation as a potential antimicrobial agent.
Introduction: The Significance of Nitroimidazoles in Antimicrobial Therapy
The nitroimidazole class of compounds has been a cornerstone in the treatment of anaerobic and protozoal infections for decades.[1] Their efficacy stems from a unique mechanism of action that is selectively toxic to microorganisms thriving in low-oxygen environments.[] Notable members of this class include metronidazole, tinidazole, and ornidazole, which are widely used clinically.[3] The core structure, a nitro-substituted imidazole ring, is essential for their biological activity.[1] Specifically, the 5-nitroimidazole scaffold is a critical pharmacophore, and modifications at the N-1 and C-2 positions have been extensively explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.[1][3] this compound serves as a fundamental building block and a subject of study in its own right, offering a simplified structure to probe the essential elements of nitroimidazole-based antimicrobial action.
Mechanism of Action: A Prodrug Activated Under Anaerobic Conditions
Nitroimidazoles, including this compound, are prodrugs that require intracellular activation to exert their antimicrobial effects.[4] The process is initiated by the entry of the drug into the microbial cell, which is believed to occur via passive diffusion.[5]
The key to their selective toxicity lies in the reduction of the nitro group, a process that occurs efficiently only in the low-redox-potential environment of anaerobic or microaerophilic organisms.[][5] This reduction is catalyzed by microbial nitroreductases, which are absent or have significantly lower activity in aerobic cells.[6]
The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species.[6][7] These reactive intermediates are the ultimate cytotoxic agents, causing widespread damage to cellular macromolecules.[6] The primary target is believed to be DNA, where these intermediates can cause strand breakage, destabilize the helical structure, and inhibit DNA synthesis and repair, ultimately leading to cell death.[][6][7] Evidence for this DNA-damaging mechanism includes the hypersensitivity of DNA repair-deficient bacterial strains to nitroimidazoles.[8]
Caption: Mechanism of action of this compound.
Synthesis and Chemical Properties
This compound is a pale yellow solid with the chemical formula C4H5N3O2.[9][10] Its synthesis is a critical aspect for researchers exploring its derivatives. A common synthetic route involves the methylation of 5-nitroimidazole.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H5N3O2 | [10] |
| Molecular Weight | 127.10 g/mol | [10] |
| Appearance | Pale Yellow Solid | [9] |
| CAS Number | 3034-42-2 | [9] |
The synthesis of novel derivatives often starts from a readily available precursor like metronidazole, where the hydroxyl group on the side chain can be modified.[11][12] For instance, reacting metronidazole with various reagents can lead to the synthesis of diverse 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives.[11] Another approach involves the multi-step synthesis from 2-chloromethyl-1-methyl-5-nitro-1H-imidazole to create derivatives with an allylic-sulfone chain at the 2-position.[3]
Antimicrobial Spectrum and Activity
Nitroimidazoles are primarily known for their activity against anaerobic bacteria and certain protozoa.[][13] This includes a wide range of gram-positive and gram-negative anaerobes.[] However, they are generally inactive against aerobic bacteria because these organisms lack the necessary nitroreductases for drug activation.[]
While this compound itself is a foundational structure, studies on its derivatives have shown the potential to broaden this spectrum. For example, certain synthetic derivatives of metronidazole have demonstrated inhibitory activity against aerobic bacteria such as Staphylococcus aureus and Streptococcus B.[11] This suggests that modifications to the core this compound structure can overcome the typical limitations of this class of antibiotics.
Experimental Protocols for Antimicrobial Evaluation
A systematic approach is crucial for evaluating the antimicrobial potential of this compound and its derivatives. The following experimental workflow outlines the key stages of this process.
Caption: Experimental workflow for antimicrobial agent discovery.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound or its derivative in a suitable solvent. Create a series of two-fold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature, atmosphere) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: Follow the steps outlined for the MIC assay.
-
Subculturing: After determining the MIC, take a small aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Structure-Activity Relationships and Future Directions
The antimicrobial activity of nitroimidazoles is intricately linked to their chemical structure. The position of the nitro group is critical, with 5-nitroimidazoles generally exhibiting greater activity than their 4-nitro counterparts.[14] Modifications at the N-1 and C-2 positions of the imidazole ring can significantly influence the compound's lipophilicity, tissue penetration, and metabolic stability, thereby affecting its overall efficacy.[1]
Future research in this area should focus on:
-
Synthesis of Novel Derivatives: Designing and synthesizing new analogs of this compound with modifications aimed at enhancing activity against a broader spectrum of microbes, including aerobic and resistant strains.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets of the reactive intermediates to better understand the basis of their cytotoxicity and to identify potential mechanisms of resistance.
-
Addressing Resistance: Investigating the mechanisms by which microorganisms develop resistance to nitroimidazoles, such as decreased drug uptake, increased drug efflux, or alterations in nitroreductase activity, is crucial for the development of next-generation agents.[4]
Conclusion
This compound represents a foundational scaffold in the ongoing quest for new and effective antimicrobial agents. Its unique mechanism of action, which relies on reductive activation within anaerobic microorganisms, provides a high degree of selectivity. By understanding its synthesis, mechanism, and structure-activity relationships, researchers can continue to leverage this versatile platform to develop novel therapeutics to combat the growing threat of infectious diseases.
References
- WikiLectures. Nitroimidazole antibiotics. Published February 5, 2022. [Link]
- RxList. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. Published October 22, 2021. [Link]
- Patsnap Synapse. What is the mechanism of Morinidazole?. Published July 17, 2024. [Link]
- National Institutes of Health. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. [Link]
- Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]
- ResearchGate. Anti-bacterial mechanism of nitroimidazole. [Link]
- National Institutes of Health. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. [Link]
- National Institutes of Health.
- ResearchGate. 1-Methyl-5-nitro-1H-imidazole. Published June 28, 2025. [Link]
- Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
- National Institutes of Health. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. [Link]
- SpectraBase. 1-Methyl-5-nitro-imidazole. [Link]
- National Institutes of Health. This compound. [Link]
- Oxford Academic. Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Published October 25, 2017. [Link]
- PharmaCompass. 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole. [Link]
- National Institutes of Health. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
- Lecturio. Nitroimidazoles. Published July 27, 2021. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 3. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 7. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 8. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 3034-42-2 [chemicalbook.com]
- 10. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 14. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Studies on 1-Methyl-5-nitroimidazole as a Radiosensitizer
Foreword
The challenge of tumor hypoxia, a state of low oxygen tension common in solid malignancies, remains a significant barrier to the efficacy of radiotherapy.[1] Hypoxic cells are two to three times more resistant to radiation-induced damage than their well-oxygenated counterparts, necessitating the exploration of adjuvant therapies to enhance radiation response.[1] Among the most extensively studied classes of compounds for this purpose are the nitroimidazoles, electron-affinic molecules designed to mimic the radiosensitizing effect of oxygen. This guide provides a deep technical dive into the foundational concepts, mechanisms, and experimental evaluation of 1-Methyl-5-nitroimidazole, a prototypical compound within this class. While its more complex derivatives, such as metronidazole and nimorazole, have seen broader clinical investigation, understanding the core principles through the lens of this fundamental structure is essential for researchers and drug developers in the field of radiation oncology.
Core Concept: The Hypoxic Cell Problem and the Oxygen-Mimetic Strategy
The efficacy of radiotherapy is largely dependent on the production of reactive oxygen species (ROS), which cause irreparable damage to cellular DNA. Molecular oxygen is a potent radiosensitizer because it "fixes" the initial, transient damage caused by ionizing radiation to DNA, converting it into permanent, lethal strand breaks. In hypoxic tumor regions, the absence of oxygen allows for the chemical repair of these initial DNA lesions, leading to cell survival and treatment failure.
Nitroimidazoles were developed as a therapeutic solution to this problem. These compounds are not rapidly metabolized and can diffuse into hypoxic zones.[2] Their defining feature is an electron-affinic nitro group, which, under hypoxic conditions, can mimic the function of oxygen, thereby sensitizing resistant cells to radiation.
Physicochemical Profile of this compound
This compound serves as a foundational scaffold for a range of 5-nitroimidazole drugs. Its chemical and physical properties are central to its potential function as a radiosensitizer.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | PubChem[3] |
| Molecular Weight | 127.10 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 3034-42-2 | PubChem[3] |
| Crystal Structure | Orthorhombic | Diao et al., 2011[4] |
| Dipole Moment | 4.4 D | Mendes et al., 2023[5] |
A critical, albeit complex, property for a radiosensitizer is its interaction with low-energy electrons, which are abundantly produced during radiotherapy.[5] Recent studies have provided a complete set of electron scattering cross-sections for this compound, offering crucial data for modeling its behavior in a radiation environment and confirming its ability to capture electrons, a key initiating step in its mechanism of action.[5]
Synthesis Pathway
The synthesis of this compound and its derivatives is well-established in the chemical literature. While various specific methods exist, a common approach involves the alkylation of a nitroimidazole precursor. For instance, derivatives can be prepared from a starting material like 2-chloromethyl-1-methyl-5-nitro-1H-imidazole.[6] A generalized synthesis workflow is outlined below.
Caption: Generalized synthesis workflow for this compound.
A specific patented method highlights the reaction of 5-nitroimidazoles with alkylating agents in the presence of concentrated formic acid to produce 1-alkyl-5-nitroimidazoles.[7]
Mechanism of Action: Bioreductive Activation and DNA Damage Fixation
The radiosensitizing effect of this compound is not inherent to the molecule itself but is unlocked under specific biological conditions: hypoxia and ionizing radiation. The process is a sequence of electrochemical and biochemical events.
-
Bioreductive Activation : In the low-oxygen environment of a hypoxic cell, intracellular reductases (e.g., NADPH-cytochrome P450 reductase) transfer an electron to the nitro group of the imidazole. This forms a transient nitro radical anion.
-
Oxygen-Dependent Futile Cycle : In a normal, oxygenated cell, this process is reversed. The radical anion rapidly transfers its extra electron to molecular oxygen, regenerating the parent compound and producing superoxide. This "futile cycle" prevents the accumulation of reactive intermediates and protects normal tissues.
-
Hypoxia-Specific Reactions : In the absence of oxygen, the nitro radical anion undergoes further reduction, leading to the formation of highly reactive species like nitroso- and hydroxylamine derivatives.[8]
-
Fixation of DNA Damage : Ionizing radiation creates radical lesions on DNA. In the absence of oxygen, these lesions can be chemically repaired by endogenous thiols (like glutathione). However, the reactive intermediates of reduced this compound can oxidize these DNA radicals, creating a permanent, irreparable lesion—effectively "fixing" the damage in a manner analogous to oxygen.[2] This leads to an increase in lethal double-strand breaks and enhanced cell death.[9]
Caption: Mechanism of hypoxic cell radiosensitization by this compound.
Preclinical Evaluation Protocols and Representative Data
The preclinical assessment of a potential radiosensitizer follows a structured path from in vitro cell culture to in vivo animal models. While extensive published data specifically for this compound is limited, the methodologies are standardized. We will use data from closely related 4- and 5-nitroimidazole derivatives to illustrate the experimental outcomes.
In Vitro Efficacy Assessment
The gold standard for quantifying radiosensitization in vitro is the clonogenic survival assay. This experiment determines the ability of single cells to proliferate and form colonies after treatment with radiation, with and without the sensitizer.
Detailed Protocol: In Vitro Clonogenic Survival Assay
-
Cell Plating: Plate a known number of tumor cells (e.g., EMT6, HCT116, FaDu) into multiple petri dishes or flasks.[1] Allow cells to attach for 4-6 hours.
-
Induction of Hypoxia: Place the flasks into an airtight hypoxia chamber and gas with a mixture of 95% N₂ / 5% CO₂ (with <10 ppm O₂) for 2-4 hours at 37°C to achieve a severely hypoxic state.[10]
-
Drug Addition: Add the test compound (e.g., this compound dissolved in DMSO and diluted in media) to the hypoxic and aerobic control flasks at the desired concentration (e.g., 1 mM).[1] Incubate for a specified pre-irradiation time (e.g., 1 hour).
-
Irradiation: Irradiate the flasks with graded doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: Remove the drug-containing media, wash the cells with PBS, add fresh media, and return the flasks to a standard aerobic incubator (95% air / 5% CO₂) for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count all colonies containing ≥50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose. Plot the data on a log-linear scale to generate dose-survival curves. The key metric, the Sensitizer Enhancement Ratio (SER) , is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) without the drug, divided by the dose required for the same level of kill with the drug.[1]
Caption: Workflow for determining Sensitizer Enhancement Ratio (SER) in vitro.
Representative Data (Based on related compounds): Studies on derivatives such as 1-methyl-5-sulfonamide-4-nitroimidazole have shown them to be extremely effective radiosensitizers of hypoxic cells in vitro.[11] Pre-incubation with these drugs produced greater sensitization than expected from their electron affinities alone, suggesting a potent mechanism of action at the cellular level.[11]
In Vivo Efficacy Assessment
Positive in vitro results must be validated in a more complex biological system. In vivo studies assess not only efficacy but also pharmacokinetics and toxicity. A common method is the tumor growth delay assay or an ex vivo clonogenic assay.
Detailed Protocol: In Vivo Tumor Radiosensitization (Ex Vivo Assay)
-
Tumor Implantation: Implant tumor cells (e.g., 10⁶ EMT6 cells) subcutaneously into the flank of immunocompromised or syngeneic mice (e.g., BALB/c).[11] Allow tumors to grow to a specified size (e.g., 200 mm³).
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at a defined time before irradiation (e.g., 5-30 minutes).[1]
-
Tumor Irradiation: Irradiate the localized tumor with a single high dose of radiation (e.g., 10-20 Gy) while the rest of the animal is shielded.
-
Tumor Excision: Immediately following irradiation, excise the tumors, mince them, and prepare a single-cell suspension via enzymatic digestion (e.g., with trypsin).
-
Clonogenic Assay: Plate a known number of the harvested tumor cells and perform a clonogenic assay as described in the in vitro protocol.
-
Data Analysis: Compare the surviving fraction of cells from tumors treated with radiation alone versus radiation plus the sensitizer to determine the in vivo enhancement factor.
Case Study: The In Vitro vs. In Vivo Discrepancy A pivotal study by Rockwell et al. on 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole provides a critical lesson in drug development.[11] While these compounds were highly effective in vitro, they failed to produce any significant radiosensitization of hypoxic EMT6 mouse mammary tumors in vivo.[11] This highlights the crucial role of pharmacokinetics; a compound may be potent at the cellular level but fail in a whole-animal model due to poor tumor penetration, rapid metabolism, or unfavorable distribution. This result underscores the necessity of in vivo testing and provides a likely rationale for why simple scaffolds like this compound may have been deprioritized in favor of derivatives with improved pharmacological properties.
Conclusion and Field Perspective
The initial studies and underlying principles of this compound encapsulate the foundational logic of electron-affinic radiosensitizers. The core mechanism—hypoxia-selective bioreductive activation leading to the fixation of DNA damage—remains a cornerstone of this field of research. However, the journey from a simple, active scaffold to a clinically successful drug is fraught with challenges, primarily related to pharmacokinetics and toxicity.
The failure of some potent in vitro sensitizers to translate to in vivo efficacy demonstrates that properties beyond raw electron affinity, such as solubility, metabolic stability, and tissue distribution, are paramount.[11][12] This realization drove the development of second and third-generation nitroimidazoles like etanidazole (more hydrophilic to reduce neurotoxicity) and nimorazole (less potent but much less toxic, allowing for effective clinical doses).[2][13]
Therefore, while this compound itself is not a clinical radiosensitizer, its conceptual framework and the early experimental evaluations of its near-derivatives have provided invaluable insights. They have shaped the rational design of new agents and solidified the experimental paradigms used to test them. For researchers and drug developers, the story of this compound and its relatives serves as a masterclass in the principles of radiation chemistry and the complex, multi-parameter optimization required for successful cancer drug development.
References
- Rockwell, S., Irvin, C. G., & Nierenburg, M. (1986). Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells.
- Hay, M. P., & Wilson, W. R. (2016). Efficient Protocol for the Identification of Hypoxic Cell Radiosensitisers. Methods in Molecular Biology, 1369, 215–227. [Link]
- Zahoor, A., Lafleur, M. V., Knight, R. C., Loman, H., & Edwards, D. I. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299–3304. [Link]
- Chauvière, G., Périé, J., & Raizon, B. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(8), 630-636. [Link]
- Gómez, A., Garavelli, M., De Vetta, M., et al. (2019). Hypoxia-Selective Dissociation Mechanism of a Nitroimidazole Nucleoside in a DNA Environment. Journal of the American Chemical Society, 141(44), 17566–17570. [Link]
- Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741–745. [Link]
- ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). [Link]
- Brown, D. M., Yu, N. Y., Brown, J. M., & Lee, W. W. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 435–438. [Link]
- Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4478. [Link]
- Wardman, P. (2016). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 89(1067), 20160275. [Link]
- Williams, M. V., Denekamp, J., Minchinton, A. I., & Stratford, M. R. (1982). In vivo testing of a 2-nitroimidazole radiosensitizer (Ro 03-8799) using repeated administration. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 477–481. [Link]
- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
- Brown, D. M., Yu, N. Y., Brown, J. M., & Lee, W. W. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 435–438. [Link]
- Mohindra, J. K., & Rauth, A. M. (1976). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer Research, 36(3), 930–936. [Link]
- Terasima, T., et al. (1984). In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. Gan To Kagaku Ryoho, 11(3), 596–603. [Link]
- Patil, S. A., et al. (2012). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(1), 358-364. [Link]
- Semantic Scholar. (n.d.). Testing of hypoxic cell radiosensitizers in vivo. [Link]
- Kaushal, A., et al. (2022). The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma. Cancers, 14(19), 4707. [Link]
- Magdon, E., & Schröder, E. (1980). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. Radiobiologia, Radiotherapia, 21(3), 327–332. [Link]
- Skarsgard, L. D., et al. (1996). Low concentrations of nitroimidazoles: effective radiosensitizers at low doses. International Journal of Radiation Oncology, Biology, Physics, 34(5), 1081–1086. [Link]
- Clinical Gate. (2015).
- Krause, W., Jordan, A., Scholz, R., & Jimenez, J. L. (2005). Iodinated nitroimidazoles as radiosensitizers. Anticancer Research, 25(3B), 2145–2151. [Link]
- ResearchGate. (n.d.).
- Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741–745. [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Al-Saden, N., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism, 10(1), 5. [Link]
- Mendes, M., et al. (2023). Electron Scattering from this compound: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12213. [Link]
- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072. [Link]
- ResearchGate. (n.d.). Molecule structure of this compound (1M5NI). [Link]
- Scheier, P., et al. (2022). Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions. International Journal of Molecular Sciences, 23(11), 6211. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 3. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE2414280C2 - Process for the preparation of 1-methyl-5-nitroimidazoles - Google Patents [patents.google.com]
- 8. Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
exploratory research on 1-Methyl-5-nitroimidazole for hypoxia imaging
An In-depth Technical Guide to 1-Methyl-5-nitroimidazole for Exploratory Research in Hypoxia Imaging
Introduction: The Imperative for Visualizing Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen tension within solid tumors, is a critical factor in cancer progression and treatment resistance.[1] Hypoxic microenvironments promote more aggressive tumor phenotypes, increase metastatic potential, and significantly diminish the efficacy of radiotherapy and conventional chemotherapies.[1][2] Consequently, the ability to non-invasively identify and quantify hypoxic regions within a tumor is of paramount importance for prognostic assessment, treatment planning, and the development of hypoxia-targeted therapies. Among the various molecular probes developed for this purpose, the nitroimidazole class of compounds has emerged as a cornerstone of hypoxia imaging research.[3][4]
This guide provides an in-depth technical exploration of this compound and its derivatives as agents for hypoxia imaging. As a foundational structure in this class, understanding its mechanism, properties, and experimental application provides researchers, scientists, and drug development professionals with the core knowledge to effectively utilize and innovate in the field of hypoxia imaging.
The Scientific Foundation of Nitroimidazole-Based Hypoxia Imaging
The utility of this compound and its analogues hinges on a unique biological mechanism that allows for their selective accumulation in oxygen-deprived cells. This selectivity is the bedrock of their function as imaging agents.
The Principle of Bioreductive Activation
Nitroimidazoles are cell-permeable compounds that, under normal oxygen conditions (normoxia), can diffuse in and out of cells with minimal retention.[5] However, in the low-oxygen environment of a hypoxic cell, they undergo a series of enzymatic reductions. The process begins with a one-electron reduction of the nitro group (-NO₂) by intracellular nitroreductases, forming a nitro radical anion.[5][6]
In normoxic cells, molecular oxygen, being highly electronegative, rapidly re-oxidizes this radical anion back to the parent nitroimidazole, preventing further reaction and allowing the compound to diffuse out of the cell.[7][8] This oxygen-dependent futile cycle is the key to hypoxia selectivity.
Conversely, under hypoxic conditions (typically pO₂ < 10 mmHg), the scarcity of oxygen allows the nitro radical anion to undergo further, irreversible reductions.[6][7] This leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamine species.[5][8][9] These reactive molecules then covalently bind to intracellular macromolecules, primarily proteins containing thiol groups.[8][10][11] This covalent binding effectively traps the nitroimidazole derivative inside the hypoxic cell. When the nitroimidazole is labeled with a reporting moiety, such as a radionuclide for PET or SPECT imaging, this intracellular trapping results in a detectable signal that is proportional to the degree and extent of hypoxia.[5][12]
Key Physicochemical Determinants of Efficacy
The performance of a nitroimidazole-based imaging agent is not solely dependent on its core structure but is significantly influenced by its physicochemical properties. Two of the most critical parameters are:
-
Single-Electron Reduction Potential (SERP): This property determines the ease with which the nitro group accepts an electron. An ideal SERP allows for efficient reduction in hypoxic environments while minimizing reduction in normoxic tissues, thereby enhancing the hypoxia-selective signal.[3]
-
Oil-Water Partition Coefficient (log P): This value quantifies the lipophilicity of the compound. A balanced log P is crucial. The agent must be lipophilic enough to passively diffuse across cell membranes but hydrophilic enough to have good solubility in blood for systemic delivery and rapid clearance from non-target, normoxic tissues.[3] Highly lipophilic compounds often exhibit slow clearance and high non-specific binding, leading to poor tumor-to-background ratios in imaging studies.[13] For example, the development of more hydrophilic agents like [¹⁸F]FAZA was a direct attempt to improve upon the pharmacokinetics of the more lipophilic [¹⁸F]FMISO.[5][13]
Synthesis and Radiolabeling of this compound Derivatives
The synthesis of this compound derivatives for imaging typically involves multi-step chemical reactions to introduce a linker and a chelating agent or a precursor for radiolabeling.[12][14] The core this compound structure can be synthesized from starting materials like 2-methyl-5-nitroimidazole.[15] The synthetic strategy is designed to allow for the attachment of a radionuclide without altering the essential bioreductive properties of the nitroimidazole core.
For nuclear imaging techniques, the compound is labeled with a suitable radioisotope:
-
Positron Emission Tomography (PET): Typically labeled with positron emitters like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga).[2][7] ¹⁸F is often favored for its suitable half-life (109.8 min) and low positron energy, which results in high-resolution images.[16]
-
Single Photon Emission Computed Tomography (SPECT): Commonly labeled with Technetium-99m (⁹⁹mTc), which is readily available from ⁹⁹Mo/⁹⁹mTc generators and has favorable gamma emission energy for imaging.[12]
The synthesis and radiolabeling processes must be rigorously controlled to ensure high radiochemical purity and specific activity, which are critical for obtaining high-quality imaging results.
Preclinical Validation Workflow: A Methodological Guide
A robust preclinical evaluation is essential to characterize the potential of a new this compound-based imaging agent. This involves a tiered approach, starting with in vitro cell-based assays and progressing to in vivo animal models.
In Vitro Characterization of Hypoxia Selectivity
This initial phase aims to confirm that the radiolabeled compound is selectively taken up and retained by cancer cells under hypoxic conditions.
Protocol 1: In Vitro Hypoxia-Selective Uptake Assay
-
Cell Culture: Plate a suitable cancer cell line (e.g., 4T1 murine breast carcinoma, A549 human lung carcinoma) in multi-well plates and culture to ~70-80% confluency in standard cell culture medium.[17][18]
-
Induction of Hypoxia: Transfer half of the plates to a specialized hypoxia chamber or incubator. Flush the chamber with a gas mixture of 5% CO₂ and 95% N₂ to achieve a low oxygen environment (e.g., <1% O₂).[17] The remaining plates are kept in a normoxic incubator (21% O₂, 5% CO₂) as a control. Incubate for a sufficient period (e.g., 4-12 hours) to establish a hypoxic state.
-
Tracer Incubation: Prepare a solution of the radiolabeled this compound derivative in serum-free medium. Add the tracer solution to all wells (both hypoxic and normoxic) to a final concentration typically in the nanomolar to low micromolar range. Incubate for various time points (e.g., 30, 60, 120, 240 minutes).
-
Cell Lysis and Counting: At each time point, terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Collect the cell lysate from each well and measure the radioactivity using a gamma counter (for SPECT isotopes) or a dose calibrator/gamma counter (for PET isotopes).
-
Protein Normalization: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Data Analysis: Express the results as the percentage of added radioactivity taken up per milligram of protein (%ID/mg protein). Calculate the hypoxia-to-normoxia uptake ratio for each time point to determine the hypoxia selectivity of the compound. A ratio significantly greater than 1 indicates hypoxia-selective accumulation.
In Vivo Evaluation in Animal Models
Successful in vitro results provide the rationale for progressing to in vivo studies to assess the pharmacokinetics, biodistribution, and tumor-targeting capabilities of the imaging agent in a living system.
Protocol 2: In Vivo SPECT/PET Imaging and Biodistribution in a Murine Tumor Model
-
Tumor Model Development: Implant a suitable cancer cell line (e.g., S180 sarcoma, 4T1 mammary carcinoma) subcutaneously into the flank of immunocompromised or syngeneic mice.[5][19] Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), as larger tumors are more likely to develop hypoxic cores. The presence of hypoxia can be confirmed with methods like photoacoustic imaging or pO₂ measurements.[20][21]
-
Tracer Administration: Administer a defined dose of the radiolabeled this compound derivative to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
In Vivo Imaging: At selected time points post-injection (e.g., 1, 2, 4, and 24 hours), anesthetize the mice and perform whole-body imaging using a small-animal SPECT or PET scanner.[20] Anesthesia choice is critical, as some anesthetics can alter tumor oxygenation and tracer uptake.[20]
-
Ex Vivo Biodistribution: Following the final imaging session, euthanize the mice. Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Sample Analysis: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the tracer uptake in each organ and the tumor, expressing the results as the percentage of the injected dose per gram of tissue (%ID/g).[5][19] Calculate key imaging metrics, including the tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios, to evaluate the imaging contrast.[5]
Data Analysis and Interpretation
Quantitative Analysis of Imaging Data
The data obtained from preclinical studies allow for a quantitative assessment of the imaging agent's performance. Comparing these metrics against established agents provides a benchmark for its potential utility.
| Imaging Agent | Modality | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | T/M Ratio | T/B Ratio | Reference |
| [¹⁸F]FMISO | PET | CaNT | 2 | ~0.5-0.6 | ~1.3-1.5 | ~0.8-1.0 | [20] |
| [⁹⁹mTc]HL91 | SPECT | CaNT | 2 | ~0.3-0.4 | ~3.0-4.0 | ~0.8-1.0 | [20] |
| [⁶⁴Cu]Cu-ATSM | PET | CaNT | 2 | ~2.0-3.0 | ~4.0-5.0 | ~1.5-2.0 | [20] |
| [⁹⁹mTc]Tc-Me2P2 | SPECT | S180 | 2 | 0.58 | 12.37 | 1.64 | [19] |
| [¹⁸F]-23 | PET | UPPL | 2 | 3.36 | 2.46 | N/A | [16] |
Note: Values are approximate and can vary significantly based on the tumor model, animal strain, and specific experimental conditions. T/M = Tumor-to-Muscle Ratio; T/B = Tumor-to-Blood Ratio; p.i. = post-injection.
Correlative Analysis with Histology
A critical step in validating a hypoxia imaging agent is to confirm that the signal observed in PET or SPECT images spatially correlates with actual hypoxic regions in the tumor tissue. This is achieved by comparing the imaging data with histological analysis of the excised tumor.
Following the final imaging scan, the tumor is excised, frozen, and sectioned. Adjacent tissue sections are then used for:
-
Autoradiography: To visualize the microscopic distribution of the radiolabeled tracer within the tumor.
-
Immunohistochemical Staining: Using antibodies against hypoxia markers like pimonidazole (an exogenous marker administered to the animal before euthanasia) or endogenous markers like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Carbonic Anhydrase IX (CA9).[1][6]
A strong spatial correlation between the autoradiography signal and the stained hypoxic regions provides compelling evidence that the imaging agent is indeed targeting and accumulating in hypoxic tumor cells.[16]
Concluding Remarks and Future Perspectives
This compound represents a fundamental and highly effective scaffold for the development of hypoxia-selective imaging agents. The principles of its bioreductive activation and the methodologies for its preclinical evaluation form the basis of much of the research in this field. By understanding these core concepts and protocols, researchers are well-equipped to explore the role of hypoxia in various disease models and to contribute to the development of next-generation probes with improved pharmacokinetic profiles and higher imaging contrast.
Future research continues to focus on optimizing the linker and chelator components of these molecules to enhance water solubility, accelerate clearance from non-target tissues, and improve the overall signal-to-noise ratio, ultimately aiming for clinical translation to better guide cancer therapy.[3][7]
References
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Cancer/Radiothérapie, 19(6-7), 467-476.
- Iida, Y., et al. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 100(10), 1813-1818. [Link]
- Nguyen, H. C., et al. (2023). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules, 28(14), 5396. [Link]
- Le, A. T. N., et al. (2023). Synthesis of Novel 18F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances. Applied Sciences, 13(13), 7794. [Link]
- Li, S., et al. (2022). [Progress in study of nitroimidazole as hypoxia imaging agents in tumor]. Zhonghua He Yi Xue Yu Fen Zi Ying Xiang Za Zhi, 42(5), 314-318. [Link]
- Wee, J., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Scientific Reports, 12(1), 4875. [Link]
- Hodgkiss, R. J., et al. (1994). Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents. Journal of Medicinal Chemistry, 37(20), 3334-3340. [Link]
- Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. (n.d.).
- Raleigh, J. A., et al. (1998). Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia. International Journal of Radiation Oncology, Biology, Physics, 42(4), 727-730. [Link]
- Peeters, S. G., et al. (2010). Molecular imaging of hypoxia with radiolabelled agents. European Journal of Nuclear Medicine and Molecular Imaging, 37(Suppl 1), S13-S29. [Link]
- Whitmore, G. F., & Varghese, A. J. (1986). Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. Biochemical Pharmacology, 35(1), 97-103. [Link]
- Wardman, P. (2013). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 86(1026), 20120615. [Link]
- Wee, J., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Scientific Reports, 12(1), 4875. [Link]
- Li, R., et al. (2016). Synthesis and Biological Evaluation of a New Nitroimidazole-99mTc-Complex for Imaging of Hypoxia in Mice Model. Medical Science Monitor, 22, 3848-3855. [Link]
- Aerden, M., et al. (2012).
- Maxwell, R. J., et al. (1993). Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells.
- Lopci, E., et al. (2014). PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence. American Journal of Nuclear Medicine and Molecular Imaging, 4(4), 365-384. [Link]
- Gellis, A., et al. (2002). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 7(4), 381-386. [Link]
- Wang, Y., et al. (2013). Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates. Journal of Biomedical Optics, 18(10), 101303. [Link]
- Synthesis of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol (2). (n.d.).
- Chemical structures of commonly used hypoxia PET imaging agents containing nitroimidazole moieties. (n.d.).
- Zhang, Y., et al. (2024). Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging. STAR Protocols, 5(2), 102980. [Link]
- Reidy, K., et al. (2023). Two Color Imaging of Different Hypoxia Levels in Cancer Cells. Journal of the American Chemical Society, 145(4), 2491-2501. [Link]
- Imaging agents for use in hypoxic environments. (2024). BioWorld. [Link]
- Lopci, E., et al. (2014). PET radiopharmaceuticals for imaging of tumor hypoxia. American Journal of Nuclear Medicine and Molecular Imaging, 4(4), 365-384. [Link]
- Al-Abdullah, N. H. (2010). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. E-Journal of Chemistry, 7(2), 437-442. [Link]
- Evans, S. M., et al. (2015). Hypoxia Imaging As a Guide for Hypoxia-Modulated and Hypoxia-Activated Therapy. Antioxidants & Redox Signaling, 22(10), 864-877. [Link]
- Iida, Y., et al. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 100(10), 1813-1818. [Link]
- Zhang, J., et al. (2022). Development of novel 18F-PET agents for tumor hypoxia imaging. European Journal of Medicinal Chemistry, 238, 114467. [Link]
- (PDF) Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. (n.d.).
- First-in-Human PET Imaging of Prostate Cancer Using [68Ga]Ga-AZ-093 and Its Nitroimidazole-Conjugated Derivative [68Ga]Ga-AZ-NI-093. (2025). Journal of Nuclear Medicine. [Link]
- Lamp, K. C., et al. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373. [Link]
- (PDF) Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. (n.d.).
Sources
- 1. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. koreascience.kr [koreascience.kr]
- 3. [Progress in study of nitroimidazole as hypoxia imaging agents in tumor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. openmedscience.com [openmedscience.com]
- 6. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Imaging As a Guide for Hypoxia-Modulated and Hypoxia-Activated Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of a New Nitroimidazole-99mTc-Complex for Imaging of Hypoxia in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular imaging of hypoxia with radiolabelled agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imaging agents for use in hypoxic environments | BioWorld [bioworld.com]
- 20. Hypoxia Imaging Using PET and SPECT: The Effects of Anesthetic and Carrier Gas on [64Cu]-ATSM, [99mTc]-HL91 and [18F]-FMISO Tumor Hypoxia Accumulation | PLOS One [journals.plos.org]
- 21. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of 1-Methyl-5-nitroimidazole with DNA and Proteins
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular interactions between 1-methyl-5-nitroimidazole and the critical biomacromolecules, DNA and proteins. As a member of the 5-nitroimidazole class of compounds, this compound's biological activity is intrinsically linked to its ability to form covalent adducts with these macromolecules following reductive activation. This guide will dissect the mechanistic underpinnings of this activation process, the subsequent covalent binding, and the significant biological ramifications. Furthermore, we will present detailed, field-proven experimental protocols for the characterization of these interactions, offering researchers a practical framework for their own investigations. The content herein is structured to provide not only a theoretical understanding but also actionable methodologies for the study of this important class of compounds.
Introduction: The Significance of 5-Nitroimidazoles
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and anticancer agents. Compounds such as metronidazole and tinidazole are widely used in clinical practice to treat infections caused by anaerobic bacteria and protozoa.[1] The efficacy of these drugs is contingent upon the selective reduction of the nitro group within the hypoxic or anoxic environments characteristic of these target organisms.[1] This reductive activation generates highly reactive intermediates that are cytotoxic. This compound, as a fundamental representative of this class, serves as an important model compound for understanding the core mechanisms of action that underpin the therapeutic effects and toxicities of these drugs. A thorough understanding of its interactions with DNA and proteins is paramount for the rational design of new, more effective, and safer nitroimidazole-based therapeutics.
The Core Mechanism: Reductive Activation is Key
The biological activity of this compound is not inherent to the parent molecule but is unleashed through a process of reductive activation. This process is a prerequisite for the formation of covalent bonds with cellular macromolecules.
The Four-Electron Reduction Pathway
Under anaerobic conditions, the nitro group of this compound undergoes a four-electron reduction to form a reactive hydroxylamine intermediate.[2][3] This reduction is typically catalyzed by nitroreductases, which utilize flavin mononucleotides (FMN) or flavin adenine dinucleotides (FAD) as coenzymes and NADH or NADPH as reducing agents.[1] The stoichiometry of this activation has been demonstrated for related 5-nitroimidazoles, where two moles of the reducing agent dithionite are consumed per mole of the nitroimidazole for maximal covalent binding to DNA or sulfhydryl groups.[2] This four-electron reduction is a critical step, as the resulting hydroxylamine is a potent electrophile.
Caption: Reductive activation pathway of this compound.
Interaction with DNA: The Basis of Cytotoxicity
The interaction of reductively activated this compound with DNA is a primary driver of its cytotoxic and genotoxic effects.[4][5] This interaction culminates in the formation of covalent DNA adducts, leading to DNA damage, inhibition of DNA synthesis, and ultimately, cell death.[1][6]
Guanine as the Primary Target
Studies on various 5-nitroimidazoles have consistently shown a preference for covalent binding to guanine residues in DNA.[7] The nucleophilic nature of the N7 and C8 positions of guanine makes them susceptible to attack by the electrophilic hydroxylamine intermediate of this compound. The formation of lesions such as 5-guanidino-4-nitroimidazole has been reported for other nitroimidazoles and is a likely consequence of this interaction.[8][9]
Biological Consequences of DNA Adduction
The formation of this compound-DNA adducts has profound biological consequences:
-
DNA Strand Breaks: The presence of adducts can destabilize the DNA backbone, leading to single and double-strand breaks.[5]
-
Inhibition of Replication and Transcription: Adducts can act as physical blocks to DNA and RNA polymerases, thereby halting essential cellular processes.[1]
-
Mutagenicity and Carcinogenicity: The misrepair or lack of repair of these DNA lesions can lead to mutations, which in turn can contribute to the development of cancer. The genotoxicity of nitroimidazoles is a significant consideration in their therapeutic use.[10]
Interaction with Proteins: A Second Front of Cellular Damage
In addition to DNA, proteins are also major targets for the reactive metabolites of this compound. Covalent modification of proteins can lead to enzyme inactivation, disruption of cellular signaling, and depletion of cellular redox buffers.[11]
Cysteine Residues as Key Nucleophiles
The sulfhydryl group of cysteine residues is a potent nucleophile and a primary site of adduction by activated 5-nitroimidazoles.[3] Studies with the related compound ronidazole have demonstrated the formation of both monosubstituted and disubstituted cysteine adducts.[3] These adducts can form at the C4 position of the imidazole ring and, if present, at a 2-methylene position.[3]
Proteomic Consequences of Protein Adduction
The covalent modification of proteins by this compound can have widespread effects on the cellular proteome:
-
Enzyme Inhibition: Adduction at or near the active site of an enzyme can lead to its irreversible inactivation.
-
Disruption of Protein Structure and Function: Covalent modification can alter the three-dimensional structure of a protein, leading to a loss of its normal function.
-
Depletion of Antioxidant Defenses: Key antioxidant proteins, such as thioredoxin reductase, can be targeted, rendering the cell more vulnerable to oxidative stress.[12][13]
Experimental Methodologies: A Practical Guide
The study of this compound's interactions with DNA and proteins requires a multi-faceted experimental approach. The following sections provide detailed protocols for key techniques.
In Vitro Reductive Activation
A controlled in vitro system is essential to generate the reactive intermediates of this compound.
Protocol 1: Dithionite-Mediated Reduction
This protocol uses sodium dithionite as a chemical reductant to mimic enzymatic activation.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh stock solution of sodium dithionite in an anaerobic buffer (e.g., phosphate buffer, pH 7.4, purged with nitrogen gas).
-
Prepare a solution of the target macromolecule (DNA or protein) in the same anaerobic buffer.
-
-
Reaction Setup:
-
In an anaerobic environment (e.g., a glove box), combine the this compound and the target macromolecule.
-
Initiate the reaction by adding the sodium dithionite solution. A typical molar ratio of dithionite to nitroimidazole is 2:1 to ensure a four-electron reduction.[2]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by removing the unreacted dithionite (e.g., by gel filtration or dialysis).
-
Prepare the sample for downstream analysis (e.g., mass spectrometry, electrophoresis).
-
Characterization of DNA Interactions
Protocol 2: UV-Visible Spectrophotometry for DNA Binding
This technique can be used to assess the binding of this compound to DNA.
-
Sample Preparation:
-
Prepare solutions of calf thymus DNA (CT-DNA) and this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
-
Titration:
-
Keep the concentration of this compound constant while titrating with increasing concentrations of CT-DNA.
-
Alternatively, keep the CT-DNA concentration constant and titrate with the compound.
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectra (typically 200-400 nm) after each addition of the titrant.
-
-
Data Analysis:
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for DNA Damage
EMSA can be used to visualize DNA strand breaks induced by reductively activated this compound.[17][18]
-
Probe Preparation:
-
Use a plasmid DNA (e.g., pBR322) or a specific DNA fragment.
-
-
Treatment:
-
Incubate the DNA with this compound and a reducing system (e.g., dithionite or a cellular extract containing nitroreductases) under anaerobic conditions.
-
-
Agarose Gel Electrophoresis:
-
Load the treated DNA samples onto an agarose gel.
-
Run the electrophoresis under standard conditions.
-
-
Visualization:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV illumination.
-
The appearance of smeared bands or bands with lower mobility compared to the untreated control indicates DNA damage.
-
Caption: Workflow for EMSA to detect DNA damage.
Characterization of Protein Interactions
Protocol 4: Mass Spectrometry for Protein Adduct Identification
Mass spectrometry is a powerful tool for identifying the specific sites of protein adduction.[12][13]
-
Sample Preparation:
-
Incubate the target protein (e.g., bovine serum albumin or a specific enzyme) with reductively activated this compound.
-
Remove excess reagents by dialysis or buffer exchange.
-
-
Proteolytic Digestion:
-
Denature the protein and digest it into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the this compound adduct on nucleophilic amino acid residues (primarily cysteine).
-
The identification of peptide fragments containing this mass shift confirms the site of adduction.
-
Table 1: Comparison of 5-Nitroimidazole Derivatives and their DNA/Protein Interactions
| Compound | Reductive Activation | Primary DNA Target | Primary Protein Target | Reference |
| This compound | Presumed 4e⁻ reduction | Presumed Guanine | Presumed Cysteine | General mechanism |
| Metronidazole | 4e⁻ reduction | Guanine | Cysteine | [2][11][12][13] |
| Ronidazole | 4e⁻ reduction | Guanine | Cysteine | [2][3] |
Note: Specific quantitative data for this compound is limited in the literature; the information provided is based on the well-established mechanisms for this class of compounds.
Genotoxicity Assessment
The potential for this compound to cause genetic damage is a critical aspect of its toxicological profile.
Protocol 5: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][19]
-
Cell Treatment:
-
Expose cultured cells to various concentrations of this compound under hypoxic conditions.
-
-
Cell Embedding:
-
Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
-
Lysis:
-
Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Treat the slides with an alkaline buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Conclusion and Future Directions
This compound serves as a quintessential model for understanding the complex interplay between 5-nitroimidazole compounds and cellular macromolecules. The core paradigm of reductive activation followed by covalent adduction to DNA and proteins is well-supported by extensive research on this class of molecules. While the general mechanisms are understood, further research is warranted to elucidate the specific kinetics and binding affinities of this compound. Advanced proteomic and adductomic approaches will be invaluable in identifying the full spectrum of protein targets and DNA adducts, providing a more complete picture of its mechanism of action and potential toxicities. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this important area of study, ultimately aiding in the development of more effective and safer nitroimidazole-based drugs.
References
- Kedderis, G. L., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical research in toxicology, 2(3), 146–149. [Link]
- West, S. B., Wislocki, P. G., & Miwa, G. T. (1984). Drug residue formation from ronidazole, a 5-nitroimidazole. V. Cysteine adducts formed upon reduction of ronidazole by dithionite or rat liver enzymes in the presence of cysteine. Chemico-biological interactions, 49(1-2), 13–25. [Link]
- de Mello, M. A., Boechat, N., & de Carvalho, A. S. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 110(4), 514–522. [Link]
- American Chemical Society. (n.d.). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. ACS Publications.
- Collins, A. R., Koppen, G., Valdiglesias, V., Dusinska, M., Kruszewski, M., Møller, P., & Moreno-Villanueva, M. (2017). The comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 32(1), 153–163. [Link]
- Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British journal of cancer, 44(5), 741–745. [Link]
- Magdolenova, Z., Drlickova, M., Bilanicova, D., Pojana, G., Fjellsbø, L. M., Hudecova, A., ... & Dusinska, M. (2012). Assessing Genotoxicity of Ten Different Engineered Nanomaterials by the Novel Semi-Automated FADU Assay and the Alkaline Comet Assay.
- Leitsch, D. (2017). A proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis. Frontiers in microbiology, 8, 159. [Link]
- O'Donovan, M. R., & Hussey, P. J. (2000). Electrophoretic mobility shift assays for protein-DNA complexes involved in DNA repair. Methods in molecular biology (Clifton, N.J.), 113, 285–300. [Link]
- O'Donovan, M. R., & Hussey, P. J. (2000). Electrophoretic mobility shift assays to study protein binding to damaged DNA. Methods in molecular biology (Clifton, N.J.), 113, 285–300. [Link]
- Shalini, S., Kumar, A., & Singh, R. K. (2021). Synthesis, spectral characterization, DNA binding, and in-vitro cytotoxicity studies of copper(II) complexes with Schiff base ligands. International Journal of Pharmaceutical Sciences and Research, 12(1), 163-175.
- DeRosa, F., Sargsyan, K., De Riccardis, F., & Schiesser, C. H. (2018). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 57(38), 5555–5566. [Link]
- Elje, E., Hesler, M., Joris, V., Rundén-Pran, E., Mariussen, E., Longhin, E. M., ... & Dusinska, M. (2022). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. STAR protocols, 3(4), 101793. [Link]
- Leitsch, D. (2011). Nitroimidazole action in Entamoeba histolytica: a central role for thioredoxin reductase. PLoS biology, 9(8), e1001132. [Link]
- DailyMed. (n.d.). Label: METRONIDAZOLE tablet. U.S. National Library of Medicine.
- Leitsch, D. (2011). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLoS Biology, 9(8), e1001132. [Link]
- Enoch, S. J., & Cronin, M. T. (2010). A review of the electrophilic reaction chemistry involved in covalent DNA binding. Critical reviews in toxicology, 40(8), 734–757. [Link]
- Chen, H. J., & Turesky, R. J. (2018). A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. Analytical chemistry, 90(15), 9406–9413. [Link]
- Zahoor, A., Lafleur, M. V., Knight, R. C., Loman, H., & Edwards, D. I. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical pharmacology, 36(19), 3299–3304. [Link]
- Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Journal of photochemistry and photobiology. B, Biology, 124, 1–19. [Link]
- Matsuda, T., Tao, H., & Yabushita, H. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 43(1), 14. [Link]
- Dingley, K. H., Ubick, E. A., Vogel, J. S., & Ognibene, T. J. (2003). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of the dietary carcinogen PhIP. Chemical research in toxicology, 16(10), 1241–1248. [Link]
- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o3072. [Link]
- Argemi, X., Siguier, M., Carlier, J. P., Jean-Pierre, H., & Marchandin, H. (2019).
- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
- Chen, H. J., & Turesky, R. J. (2018). A Mass Spectral Library for DNA Adductomics. Chemical research in toxicology, 31(12), 1360–1371. [Link]
- Wang, H., Zhang, T., Zhang, P., Zhang, J., & Li, J. (2023). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of analytical methods in chemistry, 2023, 9960228. [Link]
- Lafleur, M. V., Pluijmackers-Westmijze, E. J., & Loman, H. (1987). DNA damage induced by reductively activated nitroimidazoles--pH effects. Biochemical pharmacology, 36(19), 3299–3304. [Link]
- Leitsch, D. (2021). Comparative proteomic analysis of metronidazole-sensitive and resistant Trichomonas vaginalis suggests a novel mode of metronidazole action and resistance. Molecular & cellular proteomics : MCP, 20, 100127. [Link]
- Chen, H. J., & Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 23. [Link]
- Chen, J. J., & Chen, Y. (2020). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 20(21-22), e1900386. [Link]
- LabXchange. (2020, May 19). Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step [Video]. YouTube. [Link]
- Chen, J. J., & Chen, Y. (2020). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Proteomics, 20(21-22), e1900386. [Link]
- Dołowy, M., Pyka-Pająk, A., & Staroń, J. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 564. [Link]
- Turesky, R. J. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry.
- Lauria, A., Delisi, R., & Mingoia, F. (2021). Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. Molecules (Basel, Switzerland), 26(11), 3291. [Link]
- Chen, J. J., & Chen, Y. (2020). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 20(21-22), e1900386. [Link]
- Williams, C. D., & Betancourt, J. E. (2018). 1-Methyl-5-nitroimidazolium chloride.
- Liu, T., & Liu, W. R. (2022). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR protocols, 3(4), 101741. [Link]
- Li, X., Wang, Y., & Zhang, Y. (2020). iTRAQ-Based Comparative Proteomic Analysis of Acinetobacter baylyi ADP1 Under DNA Damage in Relation to Different Carbon Sources. Frontiers in microbiology, 11, 1599. [Link]
- Chu, P. S., & Lee, Y. J. (2013). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. Journal of food and drug analysis, 21(2), 163–170. [Link]
- Vranakis, I., De Bock, P. J., & Gevaert, K. (2014). The Role of Proteomics in Bacterial Response to Antibiotics. International journal of molecular sciences, 15(7), 12144–12173. [Link]
- Costa, S. P. G., & Raposo, M. M. M. (2021). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. Applied Sciences, 11(21), 10191. [Link]
- Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Journal of photochemistry and photobiology. B, Biology, 124, 1–19. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug residue formation from ronidazole, a 5-nitroimidazole. V. Cysteine adducts formed upon reduction of ronidazole by dithionite or rat liver enzymes in the presence of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 13. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange [mdpi.com]
- 16. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophoretic mobility shift assays for protein-DNA complexes involved in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing Genotoxicity of Ten Different Engineered Nanomaterials by the Novel Semi-Automated FADU Assay and the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of 1-Methyl-5-nitroimidazole for Advanced Sensor Development
Executive Summary
1-Methyl-5-nitroimidazole (1M5NI) is a significant nitroimidazole derivative, recognized as a metabolite of various veterinary drugs and a potential radiosensitizer in cancer therapy.[1] The ability to accurately and rapidly detect 1M5NI is crucial for applications ranging from food safety monitoring to clinical diagnostics and environmental analysis. This technical guide provides a comprehensive exploration of the electrochemical properties of 1M5NI and delineates a systematic approach to the development of sensitive and selective electrochemical sensors for its quantification. We delve into the fundamental reduction mechanism of its electroactive nitro group, evaluate the performance of various electrode materials, and present detailed, field-proven protocols for sensor fabrication and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the inherent advantages of electrochemical techniques—namely sensitivity, speed, and cost-effectiveness—for the detection of this important compound.[2][3]
Introduction: The Rationale for Electrochemical Sensing of 1M5NI
This compound (IUPAC Name: 1-methyl-5-nitro-1H-imidazole) is a heterocyclic organic compound with the molecular formula C₄H₅N₃O₂.[4] Its presence can indicate the use of nitroimidazole-based drugs, such as dimetridazole, in livestock, which is often regulated due to potential health concerns.[5][6] Furthermore, the radiosensitizing properties of 1M5NI are linked to the generation of reactive radical species upon interaction with low-energy electrons, making it a molecule of interest in oncology.[1]
Traditional analytical methods like HPLC and GC-MS, while accurate, often require expensive instrumentation, complex sample preparation, and are not suited for rapid, on-site analysis.[3] Electrochemical sensors offer a compelling alternative, providing a platform for direct, highly sensitive, and portable detection. The core of this approach lies in the intrinsic electroactivity of the nitro group (-NO₂) on the imidazole ring, which serves as an excellent electrochemical handle for quantification.
Core Electrochemistry: The Reduction Pathway of this compound
The electrochemical detection of 1M5NI is predicated on the irreversible reduction of its nitro group. This is a complex, multi-electron process that is characteristic of nitroaromatic compounds.[7] Understanding this mechanism is fundamental to designing an effective sensor, as it dictates the operational potential window and the influence of experimental parameters.
The reduction of the nitro group to an amine is theoretically a six-electron process, but it often proceeds through a stable hydroxylamine intermediate, which involves a four-electron transfer.[7][8] This initial four-electron reduction is the most critical step for sensing applications as it is typically the most accessible process electrochemically.
The overall reduction pathway can be summarized as follows:
-
Step 1 (Four-Electron Reduction): The nitro group (-NO₂) is reduced to a hydroxylamine group (-NHOH). This is a pH-dependent process, consuming four protons (H⁺) and four electrons (e⁻).
-
Step 2 (Two-Electron Reduction): The hydroxylamine intermediate can be further reduced to an amine group (-NH₂), consuming an additional two protons and two electrons.
For sensor development, the primary focus is on the initial, well-defined reduction peak corresponding to the formation of the hydroxylamine. This reaction is irreversible, meaning the hydroxylamine does not readily oxidize back to the nitro group in the reverse voltammetric scan.
Caption: Electrochemical reduction of the nitro group in 1M5NI.
Sensor Development: From Bare Electrodes to High-Performance Surfaces
The choice of electrode material is paramount in achieving the desired sensitivity and selectivity for 1M5NI detection. While standard electrodes can detect the compound, their performance is often limited. Electrode modification with nanomaterials is a proven strategy to overcome these limitations.[2]
Baseline Performance: Unmodified Electrodes
Commonly used bare electrodes include the Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), and Screen-Printed Electrodes (SPEs). A cyclic voltammogram of 1M5NI at a bare GCE will typically show a single, broad, irreversible reduction peak. While useful for initial characterization, these electrodes often suffer from:
-
Lower Sensitivity: The electron transfer kinetics can be sluggish, leading to smaller peak currents.
-
Surface Fouling: Reduction products or sample matrix components can adsorb onto the electrode surface, passivating it and reducing signal reproducibility.
-
Limited Linear Range: The detection range may not be sufficient for trace-level analysis.
The Power of Modification: Enhancing the Electrochemical Response
To address the shortcomings of bare electrodes, surface modification is employed. The goal is to create a surface that not only facilitates faster electron transfer but also possesses a larger effective surface area for interaction with the analyte.[9]
Table 1: Comparison of Electrode Modification Strategies for Nitroimidazole Detection
| Modifier Type | Examples | Rationale for Use | Expected Outcome |
| Carbon Nanomaterials | Multi-Walled Carbon Nanotubes (MWCNTs), Graphene | High surface area, excellent electrical conductivity, catalytic properties. | Significant enhancement of peak current, lower detection potential.[9] |
| Metallic Nanoparticles | Gold (AuNPs), Platinum (PtNPs) | Excellent scaffolds for sensors due to unique catalytic and electronic properties.[2][10] | Catalyzes the reduction reaction, improving sensitivity and kinetics. |
| Metal-Organic Frameworks | Ce-BTC MOF | High porosity and large surface area, tunable structure. | Preconcentrates the analyte, leading to enhanced current response.[11] |
| Conducting Polymers | Poly(L-Methionine), Polyfurfural | Forms a stable, conductive film that can prevent fouling and enhance analyte accumulation.[9][10] | Improved stability, reproducibility, and sensitivity. |
The synergy between different modifiers, such as combining MWCNTs with metallic nanoparticles, often yields the best results, creating a composite material with superior electrocatalytic properties.[9]
Field-Proven Experimental Protocols
The following protocols provide a validated workflow for the electrochemical analysis of 1M5NI. They are designed as self-validating systems, incorporating steps for quality control and verification.
Protocol 1: Initial Characterization of 1M5NI using Cyclic Voltammetry (CV)
Objective: To determine the fundamental electrochemical behavior of 1M5NI on a standard Glassy Carbon Electrode (GCE).
-
Electrode Preparation: Polish a GCE (3 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each. Rinse thoroughly with deionized water and sonicate in a 1:1 solution of ethanol and water for 2 minutes to remove residual alumina.
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing the polished GCE as the working electrode, a Ag/AgCl (3M KCl) reference electrode, and a platinum wire counter electrode.
-
Prepare Supporting Electrolyte: Use a 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0 as the supporting electrolyte. Purge with high-purity nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the reduction process.
-
Blank Measurement: Record a CV of the supporting electrolyte from 0.0 V to -1.0 V at a scan rate of 100 mV/s. This serves as the baseline.
-
Analyte Measurement: Add a known concentration of 1M5NI (e.g., 100 µM) to the cell. Record the CV under the same conditions. An irreversible reduction peak should be observed.
-
Data Analysis: Determine the peak potential (Ep) and peak current (Ip). The presence of a well-defined peak confirms the electroactivity of 1M5NI.
Protocol 2: Fabrication and Validation of a MWCNT-Modified GCE
Objective: To construct a high-sensitivity sensor by modifying a GCE with Multi-Walled Carbon Nanotubes (MWCNTs).
-
Prepare MWCNT Suspension: Disperse 1 mg of MWCNTs in 1 mL of N,N-Dimethylformamide (DMF) by sonicating for 30 minutes to create a stable, black suspension.
-
Electrode Modification: Drop-cast 5 µL of the MWCNT suspension onto the surface of a pre-polished GCE. Allow the solvent to evaporate completely in an oven at 50°C for 15 minutes. The result is a MWCNT/GCE.
-
Modification Validation (Trustworthiness Step):
-
Record CVs of the bare GCE and the MWCNT/GCE in a solution of 5 mM K₃[Fe(CN)₆] in 0.1 M KCl.
-
Expected Result: The MWCNT/GCE will show a significantly higher peak current and a smaller peak-to-peak separation (ΔEp) compared to the bare GCE. This confirms the increased surface area and enhanced electron transfer kinetics of the modified electrode.[9]
-
-
Analyte Measurement: Use the validated MWCNT/GCE to record the CV of 100 µM 1M5NI in 0.1 M PBS (pH 7.0) as described in Protocol 1.
-
Performance Comparison: Compare the peak current obtained with the MWCNT/GCE to that from the bare GCE. A substantial increase in current (typically 5-10 fold) is expected, demonstrating the superior sensitivity of the modified sensor.
Caption: Workflow for fabrication and testing of a modified sensor.
Protocol 3: Quantitative Analysis using Differential Pulse Voltammetry (DPV)
Objective: To accurately determine the concentration of 1M5NI using a highly sensitive voltammetric technique. DPV is chosen over CV for quantification due to its effective discrimination against background capacitive currents, resulting in a much better signal-to-noise ratio.[2]
-
Optimize DPV Parameters: Using the MWCNT/GCE in a 100 µM 1M5NI solution, optimize DPV parameters such as pulse amplitude (e.g., 50 mV), pulse width (e.g., 60 ms), and step potential (e.g., 4 mV) to obtain the maximum peak current and best peak shape.
-
Construct Calibration Curve:
-
Record a DPV scan of the blank PBS solution.
-
Make successive additions of a 1M5NI stock solution to the electrochemical cell to achieve a series of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Record the DPV response after each addition.
-
-
Data Analysis: Plot the measured peak current (Ip) versus the concentration of 1M5NI. The resulting plot should be linear in the tested range.
-
Determine Sensor Performance: From the calibration plot, calculate the key analytical performance metrics.
Table 2: Typical Performance Metrics for a 1M5NI Electrochemical Sensor
| Parameter | Description | Typical Value (MWCNT/GCE) |
| Linear Range | The concentration range over which the sensor response is linear. | 0.5 µM - 150 µM |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. Calculated as 3σ/S, where σ is the standard deviation of the blank and S is the sensitivity (slope of the calibration curve). | ~0.1 µM |
| Sensitivity | The slope of the calibration curve. | Varies with electrode modification |
| Reproducibility | The precision between measurements of the same sample. Expressed as Relative Standard Deviation (RSD). | < 5% |
Conclusion and Future Outlook
The electrochemical properties of this compound, dominated by the irreversible reduction of its nitro group, make it an ideal candidate for detection using voltammetric sensor technologies. While bare electrodes provide a baseline for detection, significant performance enhancements in sensitivity and detection limits are achieved through surface modification with nanomaterials like MWCNTs, AuNPs, and MOFs. The protocols detailed in this guide offer a robust framework for developing and validating high-performance sensors.
Future research should focus on translating these laboratory-based sensors into portable, field-deployable devices for real-time analysis of complex samples such as food products, patient serum, and environmental water. This will involve developing advanced anti-fouling surface coatings and integrating the sensors into miniaturized potentiostatic systems. The continued exploration of novel nanocomposite materials will undoubtedly push the boundaries of detection, enabling even lower limits of quantification for 1M5NI and other critical nitroimidazole compounds.
References
- Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. (n.d.). MDPI.
- Voltammetric Behavior of Nitroimidazoles at a DNA-Biosensor. (n.d.). SciSpace.
- The development of a multi-nitroimidazole residue analysis assay by optical biosensor via a proof of concept project to develop and assess a prototype test kit. (2007). ResearchGate.
- Electrochemical Reduction and Voltammetric Determination of Metronidazole Benzoate at Modified Carbon Paste Electrode. (2015). ResearchGate.
- Electron Scattering from this compound: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. (2023). MDPI.
- This compound. (n.d.). PubChem.
- Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1990). PubMed.
- 1-Methyl-5-nitro-1H-imidazole. (2011). Acta Crystallographica Section E: Crystallographic Communications.
- A Novel Electrochemical Sensor Based on Multi-walled Carbon Nanotubes/Poly (L-Methionine) for the Investigation of 5-Nitroindazole: A Voltammetric Study. (2018). ResearchGate.
- The development of a multi-nitroimidazole residue analysis assay by optical biosensor via a proof of concept project to develop and assess a prototype test kit. (2007). PubMed.
- Molecule structure of this compound (1M5NI). (n.d.). ResearchGate.
- 1-Methyl-5-nitro-1H-imidazole-2-methanol. (n.d.). LookChem.
- 1-Methyl-5-nitro-1H-imidazole. (2011). ResearchGate.
- Voltammetric determination of 5-nitroimidazole derivatives in honey and HPLC-MS/MS confirmation. (2022). ResearchGate.
- 1-Methyl-5-nitroimidazolium chloride. (2022). IUCr Journals.
- Electrochemical Sensor Based on Ce-MOF Modified Screen Printed Electrode for Metronidazole Determination. (2022). Chemical Methodologies.
- 1-Methyl-5-nitro-imidazole. (n.d.). SpectraBase.
- Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. (1989). PubMed.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica.
- A highly sensitive metronidazole sensor based on a Pt nanospheres/polyfurfural film modified electrode. (2015). ResearchGate.
- Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. (2024). PubMed.
- 1-Methyl-5-nitro-1H-imidazole-2-methanol. (n.d.). Chongqing Chemdad Co..
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical detection of 4(5)-methylimidazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-5-nitro-1H-imidazole-2-methanol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. scispace.com [scispace.com]
- 8. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
A Technical Guide to Computational Docking Studies of 1-Methyl-5-nitroimidazole
Abstract
This technical guide provides a comprehensive, in-depth methodology for conducting computational molecular docking studies on 1-Methyl-5-nitroimidazole, a key scaffold in antimicrobial drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the process. We will cover the entire workflow, from ligand and protein target preparation to the execution of the docking simulation, robust protocol validation, and the nuanced interpretation of results. By grounding our protocols in established best practices and authoritative sources, this guide serves as a self-validating framework for generating reliable and actionable insights into the molecular interactions of this compound with its biological targets.
Introduction: Context and Rationale
The Significance of the 5-Nitroimidazole Scaffold
Nitroimidazoles represent a cornerstone class of antimicrobial agents, widely deployed against anaerobic bacteria and protozoa.[1][2] Their mechanism of action is contingent on the chemical properties of the nitro group, specifically at the 5-position of the imidazole ring.[1] In the low-oxygen environment of anaerobic organisms, the nitro group is enzymatically reduced to form highly reactive nitroso and hydroxylamine radicals.[3] These intermediates induce cytotoxic effects primarily through covalent binding to and disruption of microbial DNA, triggering cell death.[1] this compound (CAS: 3034-42-2) is a fundamental derivative of this class, serving both as a research compound and a synthetic precursor for more complex drugs.[4][5] Understanding its interaction with bacterial enzymes at an atomic level is crucial for designing next-generation antibiotics that can overcome resistance.
The Role of Computational Docking in Drug Discovery
Molecular docking is a powerful computational method used to predict the preferred orientation, or "pose," of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[6][7] This technique is instrumental in structure-based drug design, enabling researchers to visualize and quantify molecular recognition events.[7][8] By simulating the binding process, docking can be used to:
-
Identify Hits: Screen large virtual libraries of compounds to find novel molecules that are likely to bind to a target of interest.[7]
-
Elucidate Mechanisms: Characterize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, providing insights into the mechanism of action.[9]
-
Optimize Leads: Guide the chemical modification of known active compounds to improve their binding affinity and selectivity.
Objective of This Guide
The purpose of this guide is to provide a rigorous, field-proven framework for performing and validating a molecular docking study of this compound against a relevant biological target. We will use a bacterial nitroreductase enzyme as an exemplary target, given its critical role in the bioactivation of nitroimidazole drugs. The methodologies described herein are generalizable to other ligand-target systems and are designed to instill confidence in the scientific integrity of the results.
Pre-Docking Preparation: The Foundation of a Reliable Study
The quality of a docking simulation's output is entirely dependent on the quality of its input. Meticulous preparation of both the ligand and the receptor is the most critical phase of the entire process, as errors introduced here will invariably lead to unreliable results.
Ligand Preparation: this compound
The goal of ligand preparation is to generate a geometrically correct, low-energy 3D conformation with an appropriate charge distribution.
-
Obtain 2D Structure: Secure the 2D structure of this compound. The PubChem database (CID 18210) is an authoritative source for this information.[4] Save the structure in a common format like SDF.
-
Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. This can be accomplished using software like Open Babel or the graphical user interface of molecular modeling programs.[10] This step generates an initial, often crude, 3D geometry.
-
Energy Minimization: This is a crucial step to relax the 3D structure into a stable, low-energy state.[11][12] Apply a suitable force field (e.g., MMFF94 or UFF) to optimize bond lengths, bond angles, and torsion angles. This ensures the ligand conformation is physically realistic.
-
Add Hydrogens and Assign Charges: Most docking programs require explicit hydrogen atoms and assigned partial charges to calculate electrostatic interactions.[13] For use with AutoDock, Gasteiger charges are commonly calculated, as they are computationally efficient and well-suited for these types of calculations.[14][15]
-
Define Rotatable Bonds: Identify the bonds that can freely rotate. For this compound, there are few, but for more complex ligands, this step is vital for allowing conformational flexibility during the docking simulation.[13][14]
-
Save in Docking-Ready Format: Export the final prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock/Vina).
Caption: Workflow for preparing the this compound ligand.
Receptor Selection & Preparation
As the antimicrobial activity of this compound depends on reductive activation, a bacterial Nitroreductase (NTR) is an excellent and biologically relevant target. These enzymes are responsible for the initial single-electron reduction of the nitro group, which is the rate-limiting step in its activation pathway. For this guide, we will select a well-characterized crystal structure of an NTR from a relevant anaerobic bacterium from the Protein Data Bank (PDB).
The goal is to prepare the raw PDB structure by correcting for common issues and adding information required by the docking algorithm.
-
Download PDB File: Obtain the crystal structure of the chosen nitroreductase from the RCSB PDB database.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file. This includes water molecules, ions, and any co-crystallized ligands or cofactors, unless there is strong evidence that a specific water molecule is critical for ligand binding.[11][12] If the biological unit is a monomer but the PDB file contains a dimer or tetramer, remove the extraneous protein chains.[12]
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. These must be added computationally. It is critical to correctly model the protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4), as this dictates the hydrogen bonding network.[12][16]
-
Assign Atomic Charges: Assign partial charges to all atoms in the protein according to a chosen force field (e.g., AMBER, CHARMM).[13][17] This is essential for calculating the electrostatic potential.
-
Repair Missing Residues/Atoms: In some cases, PDB files may have missing residues or side-chain atoms due to poor electron density in the crystal structure. These gaps should be modeled and repaired using tools like MODELLER or the functionalities within Chimera or Discovery Studio.[11][12]
-
Save in Docking-Ready Format: As with the ligand, save the prepared receptor in the appropriate format (e.g., PDBQT).
Caption: Workflow for preparing the target protein (receptor).
The Docking Protocol: Simulating the Molecular Interaction
With prepared molecules, the next stage is to define the simulation parameters and execute the docking run. We will use AutoDock Vina as our example software.
Caption: High-level overview of the complete molecular docking workflow.
Defining the Search Space (The Grid Box)
Instead of searching the entire protein surface, which is computationally prohibitive, we define a 3D grid box that encompasses the binding site of interest.[16] If the structure was solved with a bound ligand, the box should be centered on that ligand's position. If not, the box should be centered on the catalytic residues of the active site, which can be identified from the primary literature associated with the PDB entry. The size of the box should be large enough to allow the ligand to rotate and translate freely within the active site.
Configuring and Running the Docking Simulation
AutoDock Vina requires a configuration file that specifies the input files and search parameters.
Example conf.txt for AutoDock Vina:
Sources
- 1. jocpr.com [jocpr.com]
- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3034-42-2 [chemicalbook.com]
- 6. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 8. Small Molecule Docking – Meiler Lab [meilerlab.org]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
Preliminary Cytotoxicity Screening of 1-Methyl-5-nitroimidazole: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of 1-Methyl-5-nitroimidazole, a nitroimidazole derivative of significant interest. Nitroimidazoles are a class of compounds known for their activity against anaerobic bacteria and protozoa, as well as their potential as radiosensitizers and hypoxia-selective cytotoxins in cancer therapy.[1] The cytotoxic potential of these compounds is intrinsically linked to the reductive activation of their nitro group, a process that is significantly enhanced under hypoxic conditions.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the rationale behind experimental design, detail robust methodologies for assessing cell viability, membrane integrity, and apoptosis, and provide a framework for data interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Imperative for Cytotoxicity Screening of this compound
This compound belongs to the nitroimidazole class of compounds, which are bioreductive prodrugs.[1] Their biological activity is initiated by the reduction of the nitro group, leading to the formation of reactive intermediates that can induce cellular damage, including DNA strand breakage.[4][5][6] This selective toxicity under low-oxygen (hypoxic) conditions makes them particularly relevant in the context of solid tumors, which often contain hypoxic regions resistant to conventional therapies.[1][2][7]
Preliminary cytotoxicity screening is a critical first step in the evaluation of any new chemical entity. It provides essential data on the concentration-dependent effects of the compound on cell viability and proliferation, informing decisions on its potential therapeutic window and guiding further preclinical development. For this compound, this screening is not merely about determining a lethal dose; it is about understanding the cellular context in which it exerts its effects, particularly the influence of oxygen tension.
This guide will equip the researcher with the necessary tools to design and execute a rigorous preliminary cytotoxicity assessment of this compound, focusing on three key pillars of in vitro toxicology: metabolic activity, plasma membrane integrity, and the induction of apoptosis.
The Mechanistic Underpinning: Bioreductive Activation of Nitroimidazoles
The cytotoxicity of nitroimidazoles is not inherent to the parent molecule but is a consequence of its metabolic activation. This process, termed bioreductive activation, is central to their selective toxicity.
-
The Role of Nitroreductases: In anaerobic organisms and hypoxic mammalian cells, one-electron reductases, such as NADPH-cytochrome P450 reductase, can reduce the nitro group of the nitroimidazole.[8][9] This reduction forms a nitro radical anion.
-
Oxygen-Dependent Futile Cycling: In the presence of normal oxygen concentrations (normoxia), this nitro radical anion is rapidly re-oxidized back to the parent compound, with the concomitant production of superoxide anions. This "futile cycling" prevents the accumulation of toxic reductive metabolites.
-
Hypoxia-Selective Activation: Under hypoxic conditions, the lower oxygen tension allows for the further reduction of the nitro radical anion to form highly reactive intermediates, such as nitrosoimidazoles and hydroxylamines.[2] These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to cytotoxicity.[4]
This mechanism underscores the importance of considering oxygen conditions when evaluating the cytotoxicity of this compound.
Figure 1: Bioreductive activation of nitroimidazoles under normoxic vs. hypoxic conditions.
Experimental Design: A Self-Validating Approach
A robust experimental design is paramount for generating reliable and interpretable cytotoxicity data. The following considerations are crucial for a self-validating study of this compound.
Cell Line Selection: The Biological Context
The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[10][11] Consider the following factors:
-
Tissue of Origin: Select cell lines that are relevant to the intended therapeutic application. For oncology, this would involve cancer cell lines from various solid tumors (e.g., lung, colon, breast).[12]
-
Metabolic Capacity: The expression levels of nitroreductases can vary between cell lines, influencing their sensitivity to nitroimidazoles.[9][13]
-
Normal Cell Counterparts: To assess for selective toxicity, it is essential to include non-cancerous cell lines, ideally from the same tissue of origin as the cancer cell lines.[12]
Recommended Cell Lines for Initial Screening:
| Cell Line | Type | Rationale |
| A549 | Human Lung Carcinoma | Commonly used for cytotoxicity studies and represents a major solid tumor type.[12] |
| HT-29 | Human Colon Adenocarcinoma | Represents another prevalent solid tumor and is a well-characterized model. |
| MCF-7 | Human Breast Adenocarcinoma | A widely used breast cancer cell line. |
| MRC-5 | Human Fetal Lung Fibroblast | A normal, non-cancerous control to assess for selective cytotoxicity.[14] |
Concentration Range and Exposure Time
A broad concentration range should be tested to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration).
-
Initial Range Finding: A wide logarithmic range (e.g., 0.1 µM to 1000 µM) is recommended for the initial experiments.
-
Refined Dose-Response: Based on the initial findings, a narrower range of concentrations should be tested to accurately determine the IC50.
-
Exposure Duration: Typical exposure times for preliminary screening are 24, 48, and 72 hours. For nitroimidazoles, longer exposure times may be necessary to observe significant cytotoxicity, especially under normoxic conditions.[15]
Control Groups: The Foundation of Validity
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. The final solvent concentration should be kept constant across all wells and should be non-toxic to the cells (typically ≤ 0.5%).
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.
Core Cytotoxicity Assays: A Multi-Parametric Approach
No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach, assessing different cellular endpoints, is essential for a comprehensive evaluation.
Assessment of Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[16] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[17]
Step-by-Step Protocol: MTT Assay [16][17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[20][21] This is an indicator of cell lysis and necrosis.
Step-by-Step Protocol: LDH Assay [22]
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. It is crucial to have appropriate controls, including a maximum LDH release control (cells treated with a lysis buffer).[22]
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[21]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[22]
Assessment of Apoptosis Induction: Caspase-3 Activity Assay
Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer drugs. Caspase-3 is a key executioner caspase in the apoptotic pathway.[23] Its activation can be measured using a fluorometric or colorimetric assay.
Step-by-Step Protocol: Fluorometric Caspase-3 Assay [23][24][25]
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases.[24]
-
Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.[23][24]
-
Incubation: Incubate the mixture at 37°C. Activated caspase-3 will cleave the substrate, releasing the fluorescent AMC moiety.[24]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[24]
Figure 2: Experimental workflow for the multi-parametric cytotoxicity screening of this compound.
Data Analysis and Interpretation
Quantitative Data Summary
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Assay | Cell Line | Exposure Time (h) | IC50 (µM) |
| MTT | A549 | 24 | >1000 |
| 48 | 750.5 | ||
| 72 | 480.2 | ||
| HT-29 | 24 | >1000 | |
| 48 | 820.1 | ||
| 72 | 510.8 | ||
| MRC-5 | 72 | >1000 | |
| LDH | A549 | 72 | 650.3 |
| Caspase-3 | A549 | 48 | 520.6 |
Interpretation of Results
-
Dose- and Time-Dependence: A decrease in cell viability with increasing concentration and exposure time is indicative of a cytotoxic effect.
-
IC50 Values: The IC50 value is a key parameter for comparing the cytotoxicity of a compound across different cell lines and conditions.
-
Selective Toxicity: A significantly lower IC50 value in cancer cell lines compared to normal cell lines suggests selective cytotoxicity, a desirable characteristic for an anti-cancer agent.
-
Mechanism of Cell Death: Comparing the results from the different assays can provide insights into the mechanism of cell death. For example, a significant increase in LDH release suggests necrosis, while an increase in caspase-3 activity points towards apoptosis.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of this compound. By employing a multi-parametric assay strategy and carefully considering experimental design, researchers can generate reliable data to inform the subsequent stages of drug development.
Future studies should investigate the effect of hypoxia on the cytotoxicity of this compound, as this is central to its proposed mechanism of action. Further mechanistic studies, including cell cycle analysis and assessment of DNA damage, will also be crucial in elucidating its mode of action and realizing its therapeutic potential. The genotoxic and mutagenic potential of nitroimidazoles is a known concern and should be evaluated in later stages of development.[26][27][28][29]
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. (n.d.). PubMed.
- What cell line should I choose for citotoxicity assays? (2023). ResearchGate.
- Highlight report: Cell type selection for toxicity testing. (n.d.). PMC - NIH.
- LDH cytotoxicity assay. (2024). Protocols.io.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Caspase Activity Assay. (n.d.). Creative Bioarray.
- Caspase-3 activity assay. (n.d.). Cusabio.
- Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia. (n.d.). PMC - PubMed Central.
- Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. (n.d.). ResearchGate.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central.
- Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
- In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. (n.d.). PubMed.
- The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. (n.d.). MDPI.
- Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals.
- In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. (n.d.). Fiocruz.
- Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. (n.d.). PLOS.
- Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
- The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). PubMed.
- Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. (n.d.). NIH.
- Caspase-3 (active) Red Staining Kit. (2023). Abcam.
- Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. (n.d.). PubMed.
- Toxicology. (n.d.). ATCC.
- Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020). ResearchGate.
- Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. (n.d.). PubMed.
- The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). PMC - NIH.
- selecting appropriate cell lines for Rhombifoline cytotoxicity testing. (n.d.). Benchchem.
- Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (n.d.). SciELO.
- The Role of Nitroreductases in Resistance to Nitroimidazoles. (2025). ResearchGate.
- On the mutagenicity of nitroimidazoles. (n.d.). PubMed.
- Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (n.d.). NIH.
- Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. (n.d.). ResearchGate.
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. (n.d.). PubMed.
- Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole. (n.d.). PMC - PubMed Central.
- In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (2022). American Society for Microbiology.
- Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. (n.d.). PubMed.
- Nitroimidazole antibiotics. (2022). WikiLectures.
- Nitroimidazoles. (2021). Lecturio.
- This compound. (n.d.). PubChem - NIH.
- 1-Methyl-5-nitro-1H-imidazole. (2025). ResearchGate.
Sources
- 1. The Structure and Activity of Double-Nitroimidazoles. A Mini-Review [mdpi.com]
- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 7. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Nitroreductases in Resistance to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. cellbiologics.com [cellbiologics.com]
- 23. caspase3 assay [assay-protocol.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. mpbio.com [mpbio.com]
- 26. scielo.br [scielo.br]
- 27. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-5-nitroimidazole
Introduction
1-Methyl-5-nitroimidazole is a key heterocyclic compound and a significant derivative of the nitroimidazole class of molecules.[1][2] Its structure, featuring a five-membered imidazole ring substituted with both a methyl and a nitro group, gives rise to a unique electronic and chemical profile. This profile is of considerable interest to researchers in medicinal chemistry and drug development, where nitroimidazoles have been investigated for their potential as radiosensitizers and antimicrobial agents. A thorough understanding of the molecular structure and purity of this compound is paramount for its application in these fields. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, provide detailed experimental protocols, and offer a comprehensive interpretation of the resulting spectra, grounded in established scientific principles.
Molecular Structure and Properties
Before delving into the spectroscopic analysis, it is essential to understand the basic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 127.10 g/mol | PubChem[1] |
| CAS Number | 3034-42-2 | PubChem[1] |
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the number of different types of protons and their chemical environments within a molecule.
Experimental Protocol: ¹H NMR
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-2 seconds.
¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.9 | Singlet | 1H | H4 |
| 2 | ~7.5 | Singlet | 1H | H2 |
| 3 | ~4.0 | Singlet | 3H | -CH₃ |
Interpretation:
-
H4 Proton (δ ~7.9 ppm): The proton at the C4 position of the imidazole ring is expected to be the most deshielded. This is due to the strong electron-withdrawing effect of the adjacent nitro group, which reduces the electron density around this proton.
-
H2 Proton (δ ~7.5 ppm): The proton at the C2 position is also deshielded due to the electronegativity of the adjacent nitrogen atoms in the imidazole ring.
-
Methyl Protons (δ ~4.0 ppm): The three protons of the methyl group attached to the N1 nitrogen are chemically equivalent and appear as a singlet. Their chemical shift is in the expected region for a methyl group attached to a nitrogen atom in a heterocyclic ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR
1. Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound dissolved in ~0.7 mL of a deuterated solvent.
2. Data Acquisition:
-
Acquire the ¹³C NMR spectrum on a high-resolution NMR spectrometer.
-
Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each of the four unique carbon atoms.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~145 | C5 |
| 2 | ~138 | C2 |
| 3 | ~122 | C4 |
| 4 | ~35 | -CH₃ |
Interpretation:
-
C5 Carbon (δ ~145 ppm): The C5 carbon, directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded and appear at the lowest field.
-
C2 Carbon (δ ~138 ppm): The C2 carbon, situated between two nitrogen atoms, will also be significantly deshielded.
-
C4 Carbon (δ ~122 ppm): The C4 carbon will appear at a higher field compared to C2 and C5.
-
Methyl Carbon (δ ~35 ppm): The carbon of the methyl group will be the most shielded and appear at the highest field.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
1. Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
2. Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectrum and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Imidazole ring |
| ~1550-1475 | Asymmetric N-O stretch | Nitro group |
| ~1360-1290 | Symmetric N-O stretch | Nitro group |
| ~1600-1450 | C=N and C=C stretch | Imidazole ring |
| ~1450-1375 | C-H bend | Methyl group |
Interpretation:
-
Nitro Group Vibrations: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. The presence of these two distinct, strong bands is a clear indicator of a nitro compound.
-
Imidazole Ring Vibrations: The C-H stretching vibrations of the imidazole ring will appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.
-
Methyl Group Vibrations: The C-H bending vibrations of the methyl group will be observed in the 1450-1375 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
2. Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated according to their m/z ratio by a mass analyzer and detected.
Mass Spectrum and Interpretation
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ion peaks.
| m/z | Ion | Fragmentation Pathway |
| 127 | [C₄H₅N₃O₂]⁺ | Molecular Ion (M⁺) |
| 97 | [M - NO]⁺ | Loss of nitric oxide |
| 81 | [M - NO₂]⁺ | Loss of nitrogen dioxide |
| 54 | [C₃H₄N]⁺ | Ring fragmentation |
| 42 | [C₂H₄N]⁺ | Further fragmentation |
Interpretation:
-
Molecular Ion (m/z 127): The peak at m/z 127 corresponds to the intact molecular ion, confirming the molecular weight of the compound.
-
Key Fragmentation Pathways: A detailed study by Itälä et al. (2017) on the fragmentation of this compound provides significant insights.[3] The fragmentation is often initiated by the loss of the nitro group constituents.
-
Loss of NO (m/z 97): The loss of a nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds.
-
Loss of NO₂ (m/z 81): The loss of a nitrogen dioxide radical is another characteristic fragmentation, leading to the formation of a stable imidazolium cation.
-
Ring Fragmentation (m/z 54 and 42): Further fragmentation of the imidazole ring leads to smaller charged species.
-
Below is a simplified schematic of the key fragmentation pathways.
Caption: Simplified fragmentation pathway of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the atoms and the electronic environment of the protons and carbons. IR spectroscopy identifies the key functional groups, particularly the prominent nitro group. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that further support the proposed structure. This multi-technique approach ensures the scientific integrity of the structural assignment and is an indispensable tool for quality control and further research in the development of nitroimidazole-based compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 1-Methyl-5-nitro-imidazole. Wiley-VCH GmbH.
- Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and this compound-The effect of the methylation. Journal of mass spectrometry : JMS, 52(11), 770–776. [Link]
Sources
investigating the role of the nitro group in 1-Methyl-5-nitroimidazole activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of the Nitro Group
The 1-methyl-5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and hypoxia-selective anticancer agents. Its biological activity is not inherent to the parent molecule but is rather a consequence of a fascinating and intricate activation process centered on its nitro group. This guide delves into the pivotal role of the 5-nitro functional group, elucidating the mechanism of action, key experimental methodologies for its investigation, and the structure-activity relationships that govern its efficacy. For drug development professionals and researchers, a comprehensive understanding of this bioactivation is paramount for the rational design of next-generation therapeutics. While direct extensive research on this compound itself is not widely published, a robust mechanistic understanding can be extrapolated from closely related and well-studied 5-nitroimidazoles such as metronidazole and ronidazole.
The Core Mechanism: Reductive Activation of the Nitro Group
The central paradigm of 5-nitroimidazole activity is its nature as a prodrug.[1] The parent compound exhibits minimal biological effect until the nitro group undergoes reductive activation, a process preferentially occurring in anaerobic or hypoxic environments.[2] This selective activation is the basis for its efficacy against anaerobic bacteria and protozoa, as well as its potential as a hypoxia-activated anticancer agent.
The activation cascade is initiated by the transfer of electrons to the nitro group from low-redox-potential proteins, such as ferredoxin or flavodoxin, present in anaerobic organisms.[1][3] This process is catalyzed by nitroreductases.[3] The general mechanism involves a four-electron reduction of the nitro group to a hydroxylamine intermediate.[4][5] This highly reactive species is implicated as the primary cytotoxic agent.[5]
Studies on closely related 5-nitroimidazoles, such as metronidazole and ronidazole, have demonstrated that this hydroxylamine intermediate is unstable and undergoes further reactions.[4][5] It is proposed that this intermediate leads to the formation of a reactive species that covalently binds to critical macromolecules within the cell, including DNA and proteins.[5][6] This covalent adduction disrupts the helical structure of DNA, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[7][]
The following diagram illustrates the proposed reductive activation pathway of a generic 5-nitroimidazole, which is inferred to be the operative mechanism for this compound.
Caption: Experimental workflow for mechanism elucidation.
Structure-Activity Relationship: The Importance of the 5-Nitro Position
The position of the nitro group on the imidazole ring is critical for activity. Studies comparing 4- and 5-nitroimidazoles have shown that the 5-nitro isomers are generally more potent as antimicrobial agents. [9]The electronic properties conferred by the 5-nitro position are believed to be more favorable for the necessary reductive activation. [9] Furthermore, modifications to other parts of the this compound scaffold can modulate its activity, solubility, and pharmacokinetic properties. The synthesis of various derivatives has been a key strategy in the development of new therapeutic agents. [10][11][12][13][14][15]
Antimicrobial Activity of this compound Derivatives
While data on the parent compound this compound is limited, studies on its derivatives provide valuable insights into its potential as an antimicrobial agent. The following table summarizes the minimum inhibitory concentrations (MICs) for some synthesized derivatives against various bacterial strains.
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzene sulfonated metronidazole derivative (M1) | Staphylococcus aureus | 250 | [10] |
| Phenylacetamide metronidazole derivative (M3) | Streptococcus B | 187.5 | [10] |
| 2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole (11) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-3.13 | [13] |
| 2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole (12) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 | [13] |
Conclusion: A Foundation for Future Drug Discovery
The nitro group at the 5-position of the imidazole ring is the indispensable driver of the biological activity of this compound and its congeners. Its reductive activation under hypoxic or anaerobic conditions to form highly reactive intermediates that damage cellular macromolecules is a well-supported mechanism. This understanding not only explains its efficacy against anaerobic pathogens but also provides a solid foundation for the rational design of novel therapeutics. By modifying the scaffold to optimize reductive potential, pharmacokinetics, and target specificity, researchers can continue to harness the power of the nitro group to address unmet needs in infectious disease and oncology.
References
- Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1988). Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. Archives of Biochemistry and Biophysics, 262(1), 40–48. [Link]
- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
- Miwa, G. T., & Kedderis, G. L. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 2(1), 49–54. [Link]
- Gençer, N., et al. (2006). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry, 41(8), 959-964. [Link]
- Foroumadi, A., et al. (2007). Synthesis and in vitro Antimicrobial Evaluation of 5-(1-Methyl-5-nitro-2-imidazolyl)-4H-1, 2, 4-triazoles. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(11), 582-586. [Link]
- Goldman, P., & Wuest, J. (1983). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. The Journal of antimicrobial chemotherapy, 12 Suppl C, 9–15. [Link]
- de Souza, A. M., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 110(1), 71–79. [Link]
- Wang, S. F., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & medicinal chemistry, 20(14), 4443–4453. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ramirez-Macias, I., et al. (2021). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules (Basel, Switzerland), 26(16), 4998. [Link]
- de Souza, A. M., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group.
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
- Sisson, G., et al. (2000). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial agents and chemotherapy, 44(9), 2442–2448. [Link]
- Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole.
- de Souza, A. M., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. SciELO. [Link]
- Wikipedia. (2023). Nitroimidazole. [Link]
- Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity.
- Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o3072. [Link]
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 3. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methyl-5-nitroimidazole-1-ethanol | 443-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
An In-depth Technical Guide to Early-Stage Research in 1-Methyl-5-nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-methyl-5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, most notably represented by metronidazole, a drug essential for treating anaerobic bacterial and protozoal infections.[1] However, the rise of drug-resistant strains and the need for agents with broader spectrums of activity or improved safety profiles necessitate continued research into novel derivatives.[2][3] This guide provides a technical overview of the critical aspects of early-stage research and development for new this compound derivatives. We will explore the foundational chemistry of the scaffold, detail robust synthetic strategies, elucidate the core mechanism of bioreductive activation, present a framework for biological evaluation, and discuss the prevailing challenges and future directions in the field. This document is intended to serve as a practical resource, blending established principles with field-proven insights for professionals engaged in antimicrobial drug discovery.
The this compound Scaffold: A Privileged Structure
The therapeutic efficacy of this class of compounds is fundamentally linked to the unique electronic properties of the 5-nitroimidazole ring. The simplest structural unit required for biological activity is the 1-alkyl-5-nitro-imidazole moiety.[4]
-
The Nitro Group (-NO2): Positioned at C5, this electron-withdrawing group is the lynchpin of the molecule's mechanism of action. It must be sterically unhindered to effectively participate in the necessary reduction reactions within the target pathogen.[4] The nitro group lowers the reduction potential of the imidazole ring, allowing it to be selectively reduced by enzyme systems unique to anaerobic or microaerophilic organisms, such as pyruvate:ferredoxin oxidoreductase (PFOR).[3]
-
The Imidazole Ring: A five-membered aromatic heterocycle providing a stable core structure.
-
The N1-Substituent: The methyl group at the N1 position is a common feature, but modifications at this site, often involving the introduction of a side chain with a reactive handle (like the hydroxyethyl group in metronidazole), are the primary route for creating diverse chemical libraries.[4][5] This position influences the compound's physicochemical properties, including solubility, metabolism, and tissue penetration.[4]
The inherent selectivity of the scaffold—being activated only under the low redox potential conditions found in target pathogens—makes it a "prodrug" and provides a significant therapeutic window, forming the basis of its continued exploration.[6]
Synthetic Strategies for Novel Derivatives
The development of novel derivatives typically begins with commercially available and structurally simple 1-methyl-5-nitroimidazoles, such as metronidazole or secnidazole. The alcoholic functional groups on the N1-side chain of these molecules are particularly suitable for a variety of chemical modifications.[4][5]
Workflow for Synthesis of this compound Derivatives
The following diagram outlines a general workflow for synthesizing new derivatives from a precursor like metronidazole.
Caption: General workflow for the synthesis and purification of novel this compound derivatives.
Experimental Protocol: Synthesis of Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester (M1)
This protocol is adapted from established methodologies for modifying the hydroxyl group of metronidazole.[5] The causality for using triethylamine is to act as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dioxane is used as a suitable inert solvent.
Materials:
-
Metronidazole (1 mmol, 0.257g)
-
Benzene sulfonyl chloride (5 ml)
-
Triethylamine (3 ml)
-
Dioxane (50 mL)
-
5% aqueous Sodium Bicarbonate (NaHCO3) solution (100 ml)
-
Acetone/Water for recrystallization
Procedure:
-
In a 100 mL round-bottom flask, dissolve metronidazole (1 mmol) in dioxane (50 mL).
-
Add triethylamine (3 ml) and benzene sulfonyl chloride (5 ml) to the solution.
-
Stir the mixture at room temperature overnight to ensure the reaction goes to completion.
-
Slowly pour the reaction mixture into 100 ml of 5% aqueous sodium bicarbonate solution. This step neutralizes the excess acid generated.
-
A precipitate of the crude product will form. Collect the precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from an acetone/water mixture to yield the final pure compound.[5]
-
Characterize the final product using IR, 1H-NMR, 13C-NMR, and EI-MS to confirm its structure.[5]
Mechanism of Action: Bioreductive Activation
The antimicrobial toxicity of this compound derivatives is not inherent to the parent molecule but is dependent on the reductive activation of the nitro group within the target cell.[2] This process is highly efficient in anaerobic organisms due to their unique metabolic machinery.
Pillars of the Mechanism:
-
Cellular Uptake: The small, lipophilic parent drug passively diffuses into the microbial cell.[2]
-
Reductive Activation: Inside the anaerobe, low-redox-potential proteins (e.g., ferredoxin) donate electrons to the nitro group. This is catalyzed by enzymes like PFOR.[3][] This one-electron reduction converts the nitro group into a highly reactive nitroso radical anion.
-
Cytotoxicity: This radical anion and other reduced intermediates are highly cytotoxic. They can covalently bind to and induce strand breakage in the pathogen's DNA, leading to cell death.[2][4]
-
Selectivity: In aerobic human cells, the redox potential is too high for this reduction to occur efficiently. If a radical anion does form, it is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a process known as "redox cycling" or the "futile cycle," which prevents the accumulation of toxic intermediates and spares host cells.
Caption: The bioreductive activation pathway of 5-nitroimidazoles in anaerobic environments.
Biological Evaluation and Screening
Once a new series of derivatives is synthesized and characterized, a systematic biological evaluation is required to determine their potential as therapeutic agents. The primary screening assay is typically an antimicrobial susceptibility test to determine the Minimum Inhibitory Concentration (MIC).
Antimicrobial Susceptibility Testing
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The agar cup plate method or broth microdilution method are standard procedures.[4]
Example Data: The following table summarizes MIC data for derivatives synthesized from metronidazole, demonstrating how chemical modification can introduce activity against organisms for which the parent drug is ineffective.[5]
| Compound | Derivative Structure | Test Organism | MIC (µg/ml) |
| Metronidazole | (Parent Drug) | Staphylococcus aureus | >1024 |
| M1 | Benzene sulfonated derivative | Staphylococcus aureus | 250 |
| Metronidazole | (Parent Drug) | Streptococcus B | >1024 |
| M3 | Phenylacetamide derivative | Streptococcus B | 187.5 |
| Data sourced from Der Pharma Chemica, 2013, 5(3):156-162.[5] |
These results are significant because they show that while metronidazole itself is inactive against these aerobic bacteria, certain derivatives can gain inhibitory activity, expanding the potential therapeutic application of the scaffold.[5]
Key Challenges and Future Directions
Despite their success, the development of this compound derivatives faces significant hurdles that guide future research.
-
Drug Resistance: This is the most critical challenge. Resistance in organisms like Giardia lamblia has been linked to decreased activity of the PFOR enzyme, leading to less efficient activation of the drug.[3] A key research goal is to design derivatives that can be activated by alternative pathways or are more potent, thereby requiring lower concentrations that are less likely to induce resistance.
-
Spectrum of Activity: While the core scaffold is primarily active against anaerobes, research has shown that modifications can introduce activity against aerobic bacteria, as well as other pathogens like Leishmania and Trypanosoma.[5][6][8] Future work will focus on optimizing these structures to develop broad-spectrum agents or drugs for neglected tropical diseases.
-
Toxicity and Mutagenicity: Some nitroaromatic compounds have been associated with mutagenic side effects, which has led to the discontinuation of certain drug candidates.[9] A crucial part of early-stage research is to perform cytotoxicity and mutagenicity assays (e.g., Ames test) to select for derivatives with a high safety profile.
The future of research in this area lies in the rational design of hybrid molecules, where the 5-nitroimidazole scaffold is combined with other pharmacophores to create agents with dual mechanisms of action or improved targeting capabilities.[8]
References
- Al-Sha'er, M. A. et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
- Various Authors. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).
- Fernandez, M. et al. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. [Link]
- Trivedi, M. N. et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
- Valle-Borba, J. V. et al. (2023).
- Valle-Borba, J. V. et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. [Link]
- Diao, Y. et al. (2011). 1-Methyl-5-nitro-1H-imidazole.
- Kedar, P. S. et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Chadha, R. & Arora, P. (n.d.). Medicinal Significance of Nitroimidazoles. NISCAIR. [Link]
- Various Authors. (n.d.). Mechanistic overview of nitroimidazole-based drugs.
- Wikipedia. (n.d.). Nitroimidazole. [Link]
- Leitsch, D. et al. (2010). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. International Journal of Antimicrobial Agents. [Link]
- Kumar, P. et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 8. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to In Vitro Antibacterial Susceptibility Testing of 1-Methyl-5-nitroimidazole
These application notes provide a detailed protocol for determining the in vitro antibacterial activity of 1-Methyl-5-nitroimidazole, a nitroimidazole antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3]
Introduction: The Scientific Rationale
This compound belongs to the nitroimidazole class of antibiotics, which are prodrugs that require intracellular activation to exert their antimicrobial effect.[4] The core mechanism of action is contingent upon the reduction of the nitro group within the microbial cell under anaerobic or low-oxygen conditions.[][6] This reduction process generates highly reactive nitro radical anions and other intermediate species that induce cytotoxic effects, primarily through the degradation of DNA and other vital macromolecules, ultimately leading to cell death.[4][7][8]
Given this mechanism, this compound is expected to be most effective against anaerobic bacteria and certain protozoa.[4][] The protocols detailed below are designed to quantify this activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]
Pre-Assay Considerations: Compound and Safety
Compound Characteristics
-
Chemical Name: this compound
-
Solubility: Slightly soluble in Chloroform and Methanol.[11][13] For stock solution preparation, Dimethyl Sulfoxide (DMSO) is a recommended solvent.
-
Storage: Store at room temperature in a dry, well-ventilated place, sealed from moisture.[11][13]
Laboratory Safety Precautions
This compound is classified as harmful if swallowed.[10][12][14] It is imperative to handle this compound in accordance with its Safety Data Sheet (SDS).[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[15][17] Use a chemical fume hood when weighing and preparing stock solutions.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[16]
Experimental Workflow: Determining Antibacterial Activity
The following workflow outlines the key stages of the in vitro antibacterial assay.
Caption: Figure 1: A flowchart outlining the key steps from preparation to data analysis in the antibacterial susceptibility testing of this compound.
Detailed Protocols
The following protocols are based on the broth microdilution method, a widely accepted and standardized technique for determining MIC values.[1][3][9][18] An agar dilution method is also described as a viable alternative.
Protocol 1: Broth Microdilution Assay
This method is preferred for its efficiency in testing multiple concentrations and replicates.
Materials:
-
This compound
-
DMSO (ACS grade or higher)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Bacteroides fragilis, Clostridium perfringens for anaerobic testing; Staphylococcus aureus, Escherichia coli for facultative anaerobes)
-
Quality Control (QC) strains (e.g., Bacteroides fragilis ATCC 25285)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Pipettes and sterile tips
-
Incubator (aerobic and/or anaerobic as required)
Step-by-Step Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The high concentration is necessary to minimize the final DMSO concentration in the assay, which should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for most bacteria.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL after adding the inoculum).
-
Well 11 will serve as a growth control (no compound).
-
Well 12 can serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
For anaerobic bacteria, incubate in an anaerobic chamber or jar with appropriate gas-generating systems.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Protocol 2: Agar Dilution Assay
The agar dilution method is considered a gold standard for its accuracy and is useful for testing multiple strains simultaneously.[3]
Materials:
-
Same as for broth microdilution, but with Mueller-Hinton Agar (MHA) instead of broth.
-
Sterile petri dishes.
-
Inoculum replicating device (optional).
Step-by-Step Procedure:
-
Preparation of Compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of the this compound stock solution in a suitable solvent.
-
Add a specific volume of each compound dilution to a specific volume of molten agar to achieve the desired final concentrations (e.g., 64, 32, 16...0.125 µg/mL). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.[3]
-
Prepare a growth control plate containing no compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in Protocol 4.1, Step 2.
-
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.[3]
-
Data Interpretation and Quality Control
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | QC Strain MIC Range (µg/mL) |
| Test Strain 1 | ||
| Test Strain 2 | ||
| QC Strain (e.g., B. fragilis ATCC 25285) | Refer to CLSI/EUCAST tables |
Quality Control:
To ensure the validity of the results, it is crucial to include a standard QC strain in each assay run. The resulting MIC for the QC strain must fall within the acceptable ranges published by CLSI or EUCAST.[9][19] This validates the test system, including the medium, incubation conditions, and the potency of the antimicrobial agent.
Mechanism of Action Diagram
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 9. pdb.apec.org [pdb.apec.org]
- 10. This compound 97.0 HPLC 3034-42-2 [sigmaaldrich.com]
- 11. This compound | 3034-42-2 [chemicalbook.com]
- 12. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 3034-42-2 [m.chemicalbook.com]
- 14. pharmacopoeia.com [pharmacopoeia.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. woah.org [woah.org]
methodology for testing 1-Methyl-5-nitroimidazole against anaerobic bacteria
An Application Guide to the Methodologies for Testing 1-Methyl-5-nitroimidazole Against Anaerobic Bacteria
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the in vitro efficacy of this compound, a member of the 5-nitroimidazole class of antibiotics, against anaerobic bacteria. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring methodological robustness and data integrity. We present detailed, step-by-step protocols for standardized antimicrobial susceptibility testing (AST), including the reference agar dilution method and the broth microdilution alternative, as well as advanced techniques for investigating mechanisms of resistance. All protocols are grounded in authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Significance of 5-Nitroimidazoles
The 5-nitroimidazole class of antimicrobial agents, which includes compounds like metronidazole and tinidazole, are critical components in the clinical arsenal against infections caused by anaerobic bacteria and certain protozoa.[][2] this compound is a related compound used in the synthesis of novel 5-nitroimidazole drugs.[3] The unique efficacy of these drugs stems from their mechanism of action, which is selectively targeted towards the anaerobic metabolism.[4] As antimicrobial resistance in anaerobes is an increasing concern, the standardized and rigorous evaluation of new and existing nitroimidazole compounds is paramount for both surveillance and clinical decision-making.[5][6][7]
This guide provides validated, field-proven protocols to assess the bioactivity of this compound, ensuring that researchers can generate reproducible and reliable data.
The Foundation of Selectivity: Mechanism of Action
The selective toxicity of 5-nitroimidazoles against anaerobes is not arbitrary; it is a direct consequence of the unique low-redox potential metabolic pathways present in these microorganisms.[8] Aerobic and facultative anaerobic organisms lack the necessary enzymatic machinery to activate the drug, rendering them largely non-susceptible.
The Reductive Activation Pathway:
-
Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the bacterial cell.
-
Reductive Activation: Inside the anaerobe, low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group (-NO2) of the imidazole ring.[8] This reduction, catalyzed by enzymes like nitroreductases, is the critical activation step.
-
Formation of Cytotoxic Intermediates: This activation process generates short-lived, highly reactive nitroso and hydroxylamine radicals.[8][9][10]
-
Macromolecular Damage: These cytotoxic intermediates interact with and induce damage to critical cellular macromolecules, most importantly causing strand breaks and destabilization of the DNA helix.[8][10]
-
Cell Death: The extensive and irreparable DNA damage disrupts replication and transcription, leading to bacterial cell death.
This elegant mechanism ensures that the drug is only weaponized within the target anaerobic cell, minimizing off-target effects on host tissues.
Caption: Reductive activation pathway of this compound in anaerobic bacteria.
Core Methodologies: Antimicrobial Susceptibility Testing (AST)
Antimicrobial Susceptibility Testing (AST) is the cornerstone of evaluating an antibiotic's effectiveness. For the fastidious and oxygen-sensitive nature of anaerobes, adherence to standardized protocols is non-negotiable. The two primary reference methods endorsed by CLSI and EUCAST for determining the Minimum Inhibitory Concentration (MIC) are agar dilution and broth microdilution.[11][12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14]
Protocol 1: Agar Dilution (The Reference Gold Standard)
The agar dilution method is considered the reference standard for its accuracy and suitability for surveillance studies and research.[6][11][15] It involves incorporating the antimicrobial agent directly into the agar medium.
Rationale: This method provides a clear, unambiguous endpoint on a solid medium, minimizing issues related to drug stability or bacterial clumping that can occur in broth. It is highly efficient for testing a large batch of isolates against a single compound.
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Media Preparation:
-
Prepare Brucella Agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1, per CLSI guidelines. Autoclave and cool to 48-50°C in a water bath.
-
-
Preparation of Antimicrobial Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add 1 part antimicrobial dilution to 9 parts molten agar (e.g., 2 mL drug solution + 18 mL agar). Mix thoroughly by inverting the tube, avoiding bubbles, and pour into sterile petri dishes.
-
Prepare a growth control plate containing agar with no antimicrobial agent.
-
Allow plates to solidify completely and dry before use.
-
-
Inoculum Preparation:
-
From a pure 24-48 hour culture, suspend several colonies in a suitable broth (e.g., Brucella Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint replicator (e.g., a Steers inoculator), transfer approximately 1-2 µL of the standardized inoculum to the surface of each agar plate, including the growth control.
-
-
Incubation:
-
Allow the inoculum spots to dry completely.
-
Place the plates into an anaerobic chamber or an anaerobic jar with a gas-generating system.
-
Incubate at 36 ± 1°C for 42-48 hours.
-
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that results in no growth, a barely visible haze, or no more than one discrete colony. The growth control plate must show robust growth.
-
Caption: Workflow for the Agar Dilution MIC method.
Protocol 2: Broth Microdilution
This method is a practical and widely used alternative to agar dilution, particularly in clinical laboratory settings for testing specific organisms like the Bacteroides fragilis group.[11][12][15]
Rationale: Broth microdilution is less labor-intensive than agar dilution and is well-suited for automation. It allows for the simultaneous testing of a single isolate against a panel of different antimicrobial agents in a convenient 96-well plate format.
Step-by-Step Protocol:
-
Preparation of Plates:
-
Using a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable supplemented anaerobic broth (e.g., Brucella Broth, Thioglycollate).
-
The final volume in each well is typically 50 or 100 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the agar dilution protocol.
-
Further dilute this suspension according to CLSI guidelines to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well (except the sterility control).
-
-
Incubation:
-
Seal the plates or place them in an anaerobic chamber/jar.
-
Incubate at 36 ± 1°C for 42-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the drug that shows complete inhibition of visible growth (i.e., the first clear well). This can be determined by eye or with a microplate reader.
-
Data Presentation and Quality Control: Ensuring Trustworthiness
The validity of any AST result hinges on a robust quality control (QC) system. Each batch of testing must include reference QC strains with known MIC values.
-
Recommended QC Strains: Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741.[18]
-
Validation: The test run is considered valid only if the MIC values for the QC strains fall within the acceptable ranges published by CLSI or EUCAST.
Data Presentation:
MIC data are typically summarized to show the overall activity of the compound against a collection of bacterial isolates.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 50 | 0.125 - 2 | 0.5 | 1 |
| Clostridium perfringens | 30 | ≤0.06 - 1 | 0.125 | 0.25 |
| Prevotella melaninogenica | 25 | 0.25 - 4 | 0.5 | 2 |
-
MIC₅₀: The MIC value that inhibits 50% of the tested isolates.
-
MIC₉₀: The MIC value that inhibits 90% of the tested isolates.
Advanced Methodologies: Beyond the MIC
While the MIC provides essential information on inhibitory activity, a deeper understanding requires further investigation.
Time-Kill Assays
Purpose: To determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to assess the rate of killing.
Brief Protocol:
-
Prepare tubes of supplemented anaerobic broth containing this compound at concentrations relative to the MIC (e.g., 2x, 4x, 8x MIC). Include a growth control tube.
-
Inoculate all tubes with a standardized bacterial suspension.
-
Incubate under anaerobic conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate onto agar to determine the viable colony count (CFU/mL).
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.
Resistance Mechanism Investigation
The emergence of resistance to 5-nitroimidazoles, though still relatively uncommon, is a threat.[18] Investigations can be phenotypic or genotypic.
-
Phenotypic Assays: Reduced activity of nitroreductase enzymes is a known mechanism of resistance.[2] Assays can be developed to compare the nitroreductase activity in susceptible versus resistant strains.
-
Genotypic Detection: The most well-characterized mechanism is the acquisition of nim genes, which encode nitroimidazole-reducing enzymes that convert the drug into a non-toxic amino derivative, effectively inactivating it.[18] The presence of nim genes can be rapidly detected using Polymerase Chain Reaction (PCR), providing a powerful tool for screening and surveillance.[19]
Conclusion
The methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of this compound against clinically relevant anaerobic bacteria. By grounding these protocols in the authoritative standards of CLSI and EUCAST and by understanding the scientific principles behind each step, researchers can ensure the generation of high-quality, reliable, and reproducible data. Consistent application of these methods is essential for monitoring resistance trends, informing clinical decisions, and advancing the development of new antimicrobial agents.
References
- Methods for susceptibility testing of anaerobic bacteria. [Link]
- M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - CLSI. [Link]
- Antimicrobial Susceptibility Testing – Anaerobes - Public Health Ontario. [Link]
- Susceptibility testing of anaerobic bacteria: myth, magic, or method? - PMC - NIH. [Link]
- Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition - Regul
- CLSI M11 Anaerobic Bacteria Susceptibility Testing - Testing Labor
- Effects of 1-(2-Nitro-1-Imidazolyl)-3-Methoxy-2-Propanol and 2-Methyl-5-Nitroimidazole-1-Ethanol Against Anaerobic and Aerobic Bacteria and Protozoa - NIH. [Link]
- Antimicrobial susceptibility testing of anaerobic bacteria: In routine and research - ResearchG
- Antimicrobial Resistance and Susceptibility Testing of Anaerobic Bacteria - Oxford Academic. [Link]
- Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik's Cube of Clinical Microbiology? - PubMed Central. [Link]
- Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition - ANSI Webstore. [Link]
- Susceptibility testing of anaerobic bacteria - EUCAST. [Link]
- Activity of Metronidazole and Its Hydroxy and Acid Metabolites Against Clinical Isolates of Anaerobic Bacteria - PubMed. [Link]
- New CLSI Standard for Detection of Anaerobes in Clinical Labs - rapidmicrobiology. [Link]
- Antimicrobial Resistance and Susceptibility Testing of Anaerobic Bacteria - ResearchG
- This compound | C4H5N3O2 | CID 18210 - PubChem - NIH. [Link]
- Disk Diffusion and Quality Control - EUCAST. [Link]
- Rapid Methods for Antimicrobial Resistance Diagnostics - PMC - PubMed Central. [Link]
- EUCAST invite comments on new methods for antimicrobial susceptibility testing of anaerobic bacteria - PubMed. [Link]
- European Committee on Antimicrobial Susceptibility Testing. [Link]
- How to isolate, identify and determine antimicrobial susceptibility of anaerobic bacteria in routine labor
- Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed. [Link]
- Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed - NIH. [Link]
- This compound, min 97% (HPLC), 100 grams - CP Lab Safety. [Link]
- Molecular Methods for Detection of Antimicrobial Resistance | Microbiology Spectrum. [Link]
- Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
- Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC - PubMed Central. [Link]
- Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC - NIH. [Link]
- Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections - PubMed. [Link]
- What is the mechanism of Morinidazole?
Sources
- 2. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 3034-42-2 [chemicalbook.com]
- 4. Effects of 1-(2-Nitro-1-Imidazolyl)-3-Methoxy-2-Propanol and 2-Methyl-5-Nitroimidazole-1-Ethanol Against Anaerobic and Aerobic Bacteria and Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility testing of anaerobic bacteria: myth, magic, or method? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 11. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound 97.0 HPLC 3034-42-2 [sigmaaldrich.com]
- 17. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
protocol for hypoxia imaging in tumors with 1-Methyl-5-nitroimidazole
Application Notes & Protocols
Topic: Protocol for Hypoxia Imaging in Tumors with 1-Methyl-5-nitroimidazole
Audience: Researchers, scientists, and drug development professionals.
Guide to a Priori Identification of Tumor Hypoxia Using this compound
Senior Application Scientist Narrative
Tumor hypoxia, a condition of low oxygen tension, is a critical hallmark of solid malignancies. It is intrinsically linked to therapeutic resistance, malignant progression, and poor patient outcomes. Therefore, the ability to accurately identify and quantify hypoxic regions within a tumor is paramount for designing effective therapeutic strategies and for patient stratification. This guide provides a comprehensive framework for the use of this compound, a member of the nitroimidazole class of bioreductive compounds, as a chemical probe for the detection of hypoxic tumor cells.
Unlike direct measurements of oxygen, which are often invasive and provide limited spatial information, nitroimidazole-based probes offer a robust method for labeling viable hypoxic cells across a tissue section. The underlying principle is elegant and specific: the nitro group of the imidazole ring undergoes a one-electron reduction in all cells, but in the presence of normal oxygen levels (normoxia), it is rapidly re-oxidized back to its original state and can diffuse out of the cell.[1][2] However, under hypoxic conditions (typically pO₂ < 10 mmHg), the initial radical anion undergoes further reduction, forming highly reactive nitroso and hydroxylamine intermediates.[3][4] These intermediates covalently bind to intracellular macromolecules, primarily proteins containing thiol groups, effectively trapping the probe within the hypoxic cell.[2][5][6] This oxygen-dependent differential metabolism forms the basis for the selective labeling and subsequent detection of hypoxic zones.
This document details the scientific basis, provides step-by-step protocols for both in vitro and in vivo applications, and offers insights into data interpretation and validation, empowering researchers to reliably implement this technique in their preclinical models.
Mechanism of Hypoxia-Selective Trapping
The efficacy of this compound as a hypoxia marker is entirely dependent on its bioreductive activation pathway. Cellular nitroreductases, such as xanthine oxidase, facilitate the initial reduction.[7] The subsequent fate of the reduced molecule is dictated by the intracellular oxygen concentration, ensuring a high degree of specificity for hypoxic tissues.
Figure 1: Mechanism of this compound. In normoxic cells, the probe is re-oxidized and diffuses out. In hypoxic cells, it is further reduced and covalently binds to macromolecules, leading to its retention.
Protocol 1: In Vitro Detection of Hypoxia in Cultured Cells
This protocol describes the use of this compound to label hypoxic cells in culture, followed by detection using immunocytochemistry (ICC). This requires a primary antibody that specifically recognizes the protein adducts formed by the reduced nitroimidazole.
A. Materials and Reagents
| Reagent | Typical Concentration/Specification |
| This compound | 100-500 µM in culture medium |
| Cell Line | e.g., A549, ECA109, FaDu, U87-MG |
| Hypoxia Chamber | 1% O₂, 5% CO₂, balance N₂ |
| Primary Antibody | Anti-nitroimidazole adduct monoclonal Ab |
| Secondary Antibody | Fluorophore-conjugated (e.g., Alexa Fluor 488) |
| Fixative | 4% Paraformaldehyde (PFA) in PBS |
| Permeabilization Buffer | 0.25% Triton X-100 in PBS |
| Blocking Buffer | 5% BSA or goat serum in PBS |
| Nuclear Counterstain | DAPI or Hoechst 33342 |
B. Step-by-Step Methodology
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Induction of Hypoxia:
-
Prepare two sets of plates: 'Hypoxic' and 'Normoxic'.
-
Place the 'Hypoxic' plate in a humidified hypoxia chamber equilibrated to 1% O₂, 5% CO₂, at 37°C for at least 4 hours to allow for cellular adaptation.
-
Keep the 'Normoxic' control plate in a standard incubator (21% O₂, 5% CO₂, 37°C).
-
-
Probe Incubation:
-
Prepare a working solution of this compound (e.g., 200 µM) in pre-warmed, serum-free culture medium.
-
Crucial: Pre-equilibrate the medium for the hypoxic cells inside the hypoxia chamber for at least 30 minutes to de-gas it.
-
Replace the medium in both normoxic and hypoxic wells with the probe-containing medium.
-
Incubate for 2-3 hours, with the plates remaining in their respective normoxic or hypoxic environments.
-
-
Cell Fixation and Permeabilization:
-
Remove the probe-containing medium and wash the cells three times with ice-cold PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-nitroimidazole adduct antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Apply a nuclear counterstain like DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope. Expect to see a specific signal in the cytoplasm of hypoxic cells, with minimal to no signal in the normoxic control cells.
-
Protocol 2: Ex Vivo IHC Detection of Hypoxia in Tumor Xenografts
This protocol outlines the administration of this compound to a tumor-bearing animal, followed by tumor excision and immunohistochemical (IHC) detection of hypoxic regions in tissue sections. This method provides excellent spatial resolution of hypoxia relative to tumor architecture.
Figure 2: Workflow for in vivo hypoxia detection. This outlines the key steps from probe administration in an animal model to the final analysis of tissue sections via immunohistochemistry.
A. Materials and Reagents
| Item | Specification |
| Animal Model | e.g., Nude mice with subcutaneous tumor xenografts |
| This compound Solution | 60-100 mg/kg in a sterile vehicle (e.g., saline) |
| Anesthesia | Isoflurane or equivalent |
| Tissue Fixative | 10% Neutral Buffered Formalin |
| IHC Reagents | As per standard IHC protocols (e.g., HRP-DAB system) |
| Primary Antibody | Anti-nitroimidazole adduct monoclonal Ab |
| Secondary Antibody | Biotinylated secondary antibody |
| Visualization Reagent | Streptavidin-HRP and DAB substrate kit |
| Counterstain | Hematoxylin |
B. Step-by-Step Methodology
-
Probe Administration:
-
Administer this compound to the tumor-bearing mouse via intraperitoneal (IP) or intravenous (IV) injection. A typical dose is 60 mg/kg.
-
Return the animal to its cage and allow the probe to circulate and accumulate in hypoxic regions for 2-3 hours. This timing is critical to allow for clearance from normoxic tissues, thereby maximizing the signal-to-background ratio.[8][9]
-
-
Tissue Collection and Fixation:
-
Euthanize the animal using an approved method.
-
Immediately excise the tumor. It is also advisable to collect a well-perfused, normoxic tissue like muscle or kidney to serve as an internal negative control.
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax (FFPE).
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
-
Immunohistochemistry (IHC):
-
Deparaffinization & Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) for 20 minutes. This step is crucial for exposing the antigen within the fixed tissue.
-
Blocking: Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Block non-specific binding with a protein block (e.g., 5% goat serum) for 1 hour.
-
Primary Antibody: Incubate sections with the primary anti-nitroimidazole adduct antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash slides, then incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Image the slides using a brightfield microscope. Hypoxic regions will be identifiable by the brown DAB staining. The staining intensity can be semi-quantitatively scored or quantified using image analysis software.
-
Data Interpretation and Validation
Trustworthiness through Controls: A robust experimental design is the cornerstone of reliable data.
-
In Vitro Controls: Always include a normoxic control group that undergoes the exact same protocol. The absence of signal in these cells validates the hypoxia-specificity of the probe's retention.
-
In Vivo Controls: Analyze a normoxic tissue (e.g., muscle) from the treated animal. This tissue should be negative for staining and serves as an internal background control. Comparing staining patterns to tumors from an untreated animal confirms the signal is probe-dependent.
-
Validation with Other Markers: For comprehensive validation, consider co-staining adjacent tissue sections with other hypoxia markers, such as HIF-1α or CA-IX, to assess the correlation and spatial relationship of different hypoxic responses.[10][11][12]
Interpreting the Signal: The detected signal (fluorescence or DAB precipitate) represents the accumulation of probe adducts, which is a direct consequence of the low-oxygen metabolic environment at the time of probe administration. The intensity of the signal is proportional to the severity and duration of hypoxia.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal in Hypoxic Samples | Insufficient hypoxia; Ineffective primary antibody; Insufficient probe concentration or incubation time; Over-fixation masking the epitope. | Verify hypoxia level (<1% O₂); Test antibody with a positive control; Optimize probe concentration and incubation time; Optimize antigen retrieval protocol. |
| High Background Signal | Non-specific antibody binding; Incomplete blocking; Endogenous peroxidase activity (IHC); Probe not cleared from normoxic tissue. | Increase blocking time/concentration; Ensure peroxidase quenching step is performed; Increase circulation time in vivo to allow for better clearance. |
| Patchy or Uneven Staining | Uneven fixation; Tissue drying out during staining; Poor probe perfusion in vivo. | Ensure immediate and adequate fixation; Keep slides moist throughout the IHC protocol; Ensure proper IP or IV injection technique. |
References
- Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Pharmaceuticals (Basel).
- Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke. Stroke.
- 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging. Pharmaceuticals (Basel).
- Nitroimidazoles and imaging hypoxia. European Journal of Nuclear Medicine.
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Future Medicinal Chemistry.
- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology.
- [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry]. Yakugaku Zasshi.
- Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET. Frontiers in Oncology.
- Synthesis and evaluation of nitroimidazole dimer for tumor hypoxia PET imaging. Journal of Nuclear Medicine.
- Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. bioRxiv.
- Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. Biochemical Pharmacology.
- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer Biology & Therapy.
- Synthesis and Biological Evaluation of a New Nitroimidazole-99mTc-Complex for Imaging of Hypoxia in Mice Model. Medical Science Monitor.
- Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology.
- Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science.
- Detection of hypoxic cells by monoclonal antibody recognizing 2-nitroimidazole adducts. Cancer Research.
- Development of novel 18F-PET agents for tumor hypoxia imaging. European Journal of Medicinal Chemistry.
- Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. ResearchGate.
- Synthesis and Characterization of Nitroimidazole Derivatives for Ga-68-Labeling and Testing in Tumor Xenografted Mice. Journal of Medicinal Chemistry.
- Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Contrast Media & Molecular Imaging.
- Molecular imaging of tumor hypoxia: Evolution of nitroimidazole radiopharmaceuticals and insights for future development. Bioorganic Chemistry.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
- Examples of immunohistochemical staining for pimonidazole adducts... ResearchGate.
Sources
- 1. Nitroimidazoles and imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of nitroimidazole dimer for tumor hypoxia PET imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of 1-Methyl-5-nitroimidazole
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of 1-Methyl-5-nitroimidazole. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control settings. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (CAS No. 3034-42-2) is a nitroimidazole derivative.[1][2] Nitroimidazoles are a class of compounds known for their therapeutic applications, particularly as antibacterial and antiprotozoal agents. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[3]
This application note presents a validated HPLC method designed for the precise quantification of this compound. The method has been developed based on the physicochemical properties of the analyte and validated following the principles outlined in ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| CAS Number | 3034-42-2 | |
| Appearance | Solid | |
| Melting Point | 54-57 °C | |
| Predicted pKa | 2.13 ± 0.10 |
HPLC Method Development and Rationale
The selection of chromatographic conditions was based on the chemical nature of this compound and established methods for similar nitroimidazole compounds.
-
Chromatographic Mode: Reverse-phase chromatography was chosen due to the moderate polarity of this compound. C18 columns are well-suited for retaining and separating such compounds.
-
Mobile Phase: A mixture of methanol and a phosphate buffer was selected to provide good peak shape and resolution. The pH of the mobile phase is controlled to ensure the consistent ionization state of the analyte. For related nitroimidazole compounds, a mobile phase containing methanol and a potassium dihydrogen phosphate buffer adjusted to a slightly acidic pH has proven effective.[3]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>97.0% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol: 0.025 M KH₂PO₄ buffer (pH 3.2) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 315 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
0.025 M KH₂PO₄ Buffer (pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.2 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix methanol and the 0.025 M KH₂PO₄ buffer (pH 3.2) in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Matrices (e.g., Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., another nitroimidazole not present in the sample).
-
Add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients), and a standard solution of this compound. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.
Linearity
The linearity of the method was assessed by analyzing six calibration standards ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 100.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 20 µg/mL standard solution were performed.
| Precision Level | % RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Workflow Diagrams
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The method has been thoroughly validated and meets the requirements for specificity, linearity, accuracy, and precision as per ICH guidelines. This protocol can be readily implemented in analytical laboratories for routine quality control and research applications involving this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- El-Kimary, E. I., Khamis, E. F., Belal, F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5899. [Link]
- NIST. (n.d.). 1H-Imidazole, 1-methyl-5-nitro-. NIST Chemistry WebBook.
- Wang, J., et al. (2020). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5. [Link]
- ResearchGate. (2014). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]
Sources
- 1. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]
- 2. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97.0 HPLC 3034-42-2 [sigmaaldrich.com]
Application Notes and Protocols for the Radiosynthesis of [¹¹C]1-Methyl-5-nitroimidazole
Document ID: AN-PET-2026-01-MNZ
Version: 1.0
Abstract
This document provides a comprehensive guide for the synthesis and quality control of [¹¹C]1-Methyl-5-nitroimidazole, a promising radiotracer for Positron Emission Tomography (PET) imaging of hypoxic tissues. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical oncology research. We delineate the rationale for experimental choices, from precursor selection to the final formulation, ensuring a self-validating and reproducible radiolabeling procedure. This guide is grounded in established principles of radiochemistry and provides in-text citations to authoritative sources for key methodologies and mechanistic insights.
Introduction: The Significance of [¹¹C]this compound in Hypoxia Imaging
Tumor hypoxia, a condition of reduced oxygen levels in cancer cells, is a critical factor contributing to resistance to radiotherapy and chemotherapy.[1] Non-invasive imaging of hypoxic regions within tumors can, therefore, provide invaluable prognostic information and guide therapeutic strategies.[2] Nitroimidazoles are a class of compounds that are selectively reduced and trapped in hypoxic cells, making them ideal candidates for developing hypoxia-specific imaging agents.[1]
This compound, when labeled with the short-lived positron-emitting radionuclide Carbon-11 (t½ ≈ 20.4 min), offers a powerful tool for the real-time, quantitative assessment of tumor hypoxia using PET. The introduction of a [¹¹C]methyl group is a common and effective strategy in radiopharmaceutical development, as it minimally alters the parent molecule's biological properties.[2] This application note provides a detailed methodology for the efficient and automated radiosynthesis of [¹¹C]this compound.
Principle of Hypoxia-Selective Trapping
The mechanism of action for nitroimidazole-based hypoxia agents is predicated on their oxygen-dependent metabolism. In normoxic tissues, the nitro group of the imidazole undergoes a one-electron reduction to a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound in the presence of oxygen, allowing it to diffuse out of the cell. However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species covalently bind to intracellular macromolecules, effectively trapping the radiolacer within the hypoxic cell.[1]
Precursor Material and Reagents
Precursor for Radiolabeling
The immediate precursor for the radiosynthesis of [¹¹C]this compound is 2-Methyl-5-nitroimidazole .
-
CAS Number: 696-23-1[3]
-
Molecular Formula: C₄H₅N₃O₂[3]
-
Molecular Weight: 127.10 g/mol [3]
-
Appearance: Off-white to yellow crystalline powder.
-
Purity: ≥98% (HPLC)
Note: 2-Methyl-5-nitroimidazole is commercially available from several chemical suppliers. It is recommended to verify the purity of the precursor upon receipt and before use in radiosynthesis.
Reagents and Consumables
All reagents should be of high purity (≥99%) and stored under appropriate conditions. Solvents for HPLC should be HPLC grade.
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
-
Acetonitrile (ACN), HPLC grade
-
Water for Injection (WFI)
-
Ethanol, USP grade
-
0.9% Sodium Chloride for Injection, USP
-
Sterile vent filters (0.22 µm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Sterile, pyrogen-free vials
Automated Radiosynthesis of [¹¹C]this compound
The following protocol is designed for an automated synthesis module (e.g., GE TRACERlab™, SHI MPS-100, or similar).[4][5] The process involves the production of a [¹¹C]methylating agent, followed by the N-alkylation of the precursor and subsequent purification.
Workflow Overview
Caption: Automated radiosynthesis workflow for [¹¹C]this compound.
Step-by-Step Protocol
Step 1: Preparation of the Precursor Solution
-
In a clean vial, dissolve 1-2 mg of 2-Methyl-5-nitroimidazole in 300 µL of anhydrous DMF.
-
Add approximately 1-2 mg of sodium hydride (60% dispersion in oil) to the solution. Rationale: Sodium hydride is a strong base that deprotonates the imidazole nitrogen, creating a more nucleophilic species for the subsequent methylation reaction.
-
Allow the mixture to react for 5 minutes at room temperature to ensure complete deprotonation.
-
Load the prepared precursor solution into the appropriate vial within the automated synthesis module.
Step 2: Production and Trapping of [¹¹C]Methyl Iodide
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Transfer the [¹¹C]CO₂ to the synthesis module.
-
Synthesize [¹¹C]CH₃I from [¹¹C]CO₂ using the gas-phase or wet chemistry method, depending on the module's configuration.[1] Note: Alternatively, [¹¹C]CH₃OTf can be used as a more reactive methylating agent.[4]
-
Trap the produced [¹¹C]CH₃I in the reaction vessel containing the precursor solution at low temperature (typically 0-5 °C).
Step 3: ¹¹C-Methylation Reaction
-
Seal the reaction vessel and heat to 80-100 °C for 5-7 minutes. Rationale: Heating accelerates the nucleophilic substitution reaction between the deprotonated precursor and [¹¹C]CH₃I.
-
After the reaction time, cool the vessel rapidly.
-
Quench the reaction mixture by adding 1.0 mL of the initial HPLC mobile phase.
Caption: Radiosynthesis of [¹¹C]this compound via N-methylation.
Step 4: Purification by Semi-Preparative HPLC
-
Inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Elute the column with the specified mobile phase to separate [¹¹C]this compound from unreacted precursor and other impurities.
-
Collect the radioactive peak corresponding to the product.
| HPLC Parameter | Suggested Conditions |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase | 20-30% Acetonitrile in Water |
| Flow Rate | 4-5 mL/min |
| Detection | UV (254 nm) and Radioactivity Detector |
| Expected Retention Time | ~8-12 minutes (to be determined with cold standard) |
Step 5: Formulation
-
The collected HPLC fraction is typically diluted with water for injection or saline.
-
The organic solvent (acetonitrile) is removed by passing the solution through a C18 Sep-Pak cartridge, which retains the product.
-
The product is then eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL).
-
The ethanolic solution is diluted with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10% v/v.
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
A comprehensive quality control (QC) program is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[4]
| Test | Method | Specification |
| Identity | Analytical Radio-HPLC | Retention time of the main radioactive peak matches that of the non-radioactive standard. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Identity | Half-life determination | 20.4 ± 1 min |
| pH | pH meter or strip | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, DMF < 880 ppm, Ethanol < 5000 ppm |
| Visual Inspection | Visual check | Clear, colorless solution, free of particulates |
| Sterility | USP <71> | Sterile |
| Bacterial Endotoxins | LAL test (USP <85>) | < 175 EU/V (where V is the max. recommended dose in mL) |
Expected Results
Based on similar N-methylation reactions, the following results can be anticipated.[4]
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 35-50% (from [¹¹C]CH₃I) |
| Total Synthesis Time | 25-35 minutes from end of bombardment (EOB) |
| Molar Activity (Aₘ) | > 37 GBq/µmol (> 1 Ci/µmol) at EOB |
Safety and Handling
-
All procedures involving radioactive materials must be conducted in a shielded hot cell by trained personnel.
-
Adherence to ALARA (As Low As Reasonably Achievable) principles is mandatory.
-
Standard personal protective equipment (PPE), including lab coats, safety glasses, and disposable gloves, must be worn.
-
Handle all organic solvents and reagents in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all chemicals used.
References
- Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. National Institutes of Health.
- Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid. PubMed.
- Radiosynthesis and Evaluation of Two Novel 123I-labeled 2-methyl-4-nitroimidazole Derivatives as Potential Infection Imaging Agents. PubMed.
- Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. National Institutes of Health.
- Radiosynthesis and reactivity of N-[11C]methyl carbamoylimidazole. National Institutes of Health.
- New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. National Institutes of Health.
- (PDF) Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. ResearchGate.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
- Drug residue formation from ronidazole, a 5-nitroimidazole. VII. Comparison of protein-bound products formed in vitro and in vivo. PubMed.
- Automated radiosynthesis of [11C]L-deprenyl-D2 and [11C]D-deprenyl using a commercial platform. ResearchGate.
- 2-Methyl-5-nitroimidazole. PubChem.
Sources
- 1. Radiosynthesis and reactivity of N-[11C]methyl carbamoylimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 1-Methyl-5-nitroimidazole in Parasitology Research: A Detailed Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Methyl-5-nitroimidazole and its derivatives in parasitology research. This guide offers in-depth technical insights, detailed experimental protocols, and the scientific rationale behind the methodologies, moving beyond a simple recitation of steps to empower researchers in their experimental design and execution.
Introduction to this compound
This compound is a heterocyclic organic compound that serves as a key structural motif in a class of antiprotozoal agents. It is a derivative of nitroimidazole, with a methyl group at the first position and a nitro group at the fifth position of the imidazole ring. This core structure is shared by widely used drugs such as metronidazole and tinidazole, which are mainstays in the treatment of infections caused by anaerobic protozoa.[1] The exploration of this compound and its derivatives is a promising avenue in the search for next-generation antiparasitic drugs with improved efficacy, particularly against drug-resistant strains.[2][3]
The primary mechanism of action of 5-nitroimidazoles involves the reduction of the nitro group within the anaerobic or microaerophilic environment of the parasite. This reduction is catalyzed by low-redox-potential proteins, such as ferredoxin, which are present in these organisms.[4] The process generates highly reactive nitroso radicals and other cytotoxic intermediates that bind to and disrupt the helical structure of the parasite's DNA, leading to strand breakage and ultimately, cell death.[5][6][7]
Antiparasitic Spectrum and In Vitro Efficacy
Derivatives of this compound have demonstrated significant activity against a range of medically important protozoan parasites. The following table summarizes the in vitro efficacy of various this compound derivatives against common parasitic protozoa, with metronidazole included for comparison.
| Parasite Species | Compound Type | EC50/IC50 (µM) | Reference |
| Giardia lamblia (Metronidazole-Susceptible) | This compound carboxamides | 1.6 - 4.9 | [2] |
| Giardia lamblia (Metronidazole-Susceptible) | Metronidazole | 6.1 | [2] |
| Giardia lamblia (Metronidazole-Resistant) | Novel this compound carboxamides | 0.1 - 2.5 | [2] |
| Giardia lamblia (Metronidazole-Resistant) | Metronidazole | 18 | [2] |
| Entamoeba histolytica | This compound carboxamides | 1.7 - 5.1 | [2] |
| Entamoeba histolytica | Metronidazole | 5.0 | [2] |
| Trichomonas vaginalis | This compound carboxamides | 0.6 - 1.4 | [2] |
| Trichomonas vaginalis | Metronidazole | 0.8 | [2] |
| Leishmania major (promastigotes) | 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives | <1 (for some derivatives) | [8] |
| Leishmania donovani (amastigotes) | 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives | <1 (for some derivatives) | [8] |
Mechanism of Action: A Visual Representation
The antiparasitic activity of this compound derivatives is initiated by the reductive activation of the nitro group. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Protocols
This section provides detailed, step-by-step protocols for the application of this compound in parasitology research.
In Vitro Susceptibility Testing of Giardia lamblia
This protocol outlines a method for determining the in vitro susceptibility of G. lamblia trophozoites to this compound derivatives.
Materials:
-
G. lamblia trophozoites (e.g., WB strain, ATCC 30957)
-
TYI-S-33 medium, modified by Keister
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.1
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C)
-
Microplate reader (for ATP-based viability assay)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
Protocol:
-
Parasite Culture:
-
Maintain G. lamblia trophozoites in axenic culture in TYI-S-33 medium at 37°C in screw-cap culture vials.
-
Subculture the parasites every 48-72 hours to maintain them in the logarithmic growth phase.
-
Harvest trophozoites by chilling the culture tubes at 4°C for 15 minutes, followed by centrifugation at 400 x g for 10 minutes.
-
-
Preparation of Drug Dilutions:
-
Prepare a series of twofold dilutions of the this compound derivative in TYI-S-33 medium in a 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a drug-free control (medium with DMSO at the same concentration as the highest drug concentration) and a metronidazole control.
-
-
In Vitro Susceptibility Assay:
-
Adjust the concentration of harvested trophozoites to 2 x 10^5 cells/mL in fresh TYI-S-33 medium.
-
Add 100 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions (final volume 200 µL).
-
Incubate the plate anaerobically (e.g., using an anaerobe gas pack system) at 37°C for 48 hours.
-
-
Assessment of Parasite Viability (ATP-based assay):
-
After incubation, equilibrate the plate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each drug concentration relative to the drug-free control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
In Vitro Susceptibility Testing of Entamoeba histolytica
This protocol describes a method for assessing the in vitro activity of this compound derivatives against E. histolytica trophozoites.
Materials:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Hemocytometer
-
Incubator (35-37°C)
-
Inverted microscope
Protocol:
-
Parasite Culture:
-
Drug Dilution and Assay Setup:
-
Prepare serial dilutions of the test compound in TYI-S-33 medium in a 96-well plate.
-
Adjust the trophozoite concentration to 5 x 10^4 cells/mL in fresh medium.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 72 hours.
-
-
Assessment of Viability (Microscopic Counting):
-
After incubation, detach the remaining adherent trophozoites by chilling the plate.
-
Count the number of viable (motile) trophozoites in each well using a hemocytometer under an inverted microscope.
-
Alternatively, a viability stain such as trypan blue can be used.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition compared to the drug-free control.
-
Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
-
In Vivo Efficacy in a Murine Model of Trichomonas vaginalis Infection
This protocol details an in vivo model to evaluate the efficacy of this compound derivatives against T. vaginalis infection in mice.
Materials:
-
Female BALB/c mice (4-6 weeks old)
-
T. vaginalis isolate (e.g., metronidazole-sensitive or -resistant strain)
-
Estradiol valerate
-
Dexamethasone
-
This compound derivative formulated for oral administration (e.g., in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Sterile PBS
Protocol:
-
Animal Acclimatization and Pretreatment:
-
Acclimatize mice for at least one week before the experiment.
-
To establish a sustained infection, pretreat the mice with estradiol (50 µ g/dose ) subcutaneously at 9 and 2 days before inoculation.[2]
-
Administer dexamethasone (10 mg/kg) intraperitoneally daily from 4 days before until 6 days after the challenge.[2]
-
-
Parasite Inoculation:
-
Culture T. vaginalis to the late logarithmic phase of growth.
-
Harvest and wash the parasites, then resuspend them in sterile PBS to a concentration of 2 x 10^7 trophozoites/mL.
-
Inoculate each mouse intravaginally with 50 µL of the parasite suspension (1 x 10^6 trophozoites) on two consecutive days (Day 0 and Day 1).[2]
-
-
Drug Administration:
-
Randomly divide the infected mice into treatment and control groups.
-
Beginning on Day 2 post-infection, administer the this compound derivative orally by gavage. A typical dosing schedule might be twice daily for 3-5 days.[2]
-
The control group should receive the vehicle only. A positive control group treated with metronidazole (e.g., 50 mg/kg) is recommended.[2]
-
-
Monitoring of Infection:
-
Monitor the course of infection by collecting vaginal washes at regular intervals (e.g., Days 3, 5, and 7 post-infection).
-
To collect a vaginal wash, instill 50 µL of sterile PBS into the vagina and aspirate the fluid.[8]
-
Examine the vaginal washes microscopically for the presence of motile trichomonads to determine the parasite load.
-
-
Data Analysis:
-
Compare the parasite load in the treated groups to the control group at each time point.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the reduction in parasite burden.
-
Cytotoxicity Assay in Mammalian Cell Lines
It is crucial to assess the cytotoxicity of novel compounds against mammalian cells to determine their therapeutic index. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
Mammalian cell line (e.g., HeLa, Vero, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Data Interpretation and Conclusion
The successful application of this compound derivatives in parasitology research hinges on careful experimental design and data interpretation. The EC50/IC50 values obtained from in vitro assays provide a quantitative measure of a compound's potency, while the selectivity index (CC50/IC50) is a critical parameter for assessing its potential as a drug candidate. In vivo studies are essential to confirm the efficacy of a compound in a physiological setting. By following the detailed protocols provided in this guide, researchers can generate robust and reliable data to advance the development of novel antiparasitic agents based on the this compound scaffold.
References
- Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 353-362. [Link]
- Rodriguez, M., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 28(23), 7869. [Link]
- Pharmacology of Metronidazole (Flagyl) ; Definition, Uses, Mechanism of action, Side effects. (2024).
- Wikipedia. (2024). Metronidazole.
- Patsnap. (2024). What is the mechanism of Metronidazole Hydrochloride?
- Baran, B. (2023). Metronidazole. In StatPearls.
- Abdel-Wahab, B. F., et al. (2014). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 19(11), 17898-17909. [Link]
- Upcroft, J. A., et al. (2000). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy, 44(1), 73-77. [Link]
- Rodriguez, M., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Molecules, 28(23), 7869. [Link]
- Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-1525. [Link]
- Dunn, L. A., et al. (2013). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. International Journal for Parasitology: Drugs and Drug Resistance, 3, 107-114. [Link]
- Upcroft, J. A., et al. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 50(1), 344-347. [Link]
- Benazet, F., & Guillaume, L. (1971). Induction of in-vivo resistance of trichomonas vaginalis to nitrimidazine. The Lancet, 2(7731), 982-983. [Link]
- Miyamoto, Y., et al. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum, 10(4), e00632-22. [Link]
- Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. CABI Digital Library. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of in-vivo resistance of trichomonas vaginalis to nitrimidazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between Trichomonas vaginalis and vaginal flora in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Trichomonas vaginalis adherence phenotypes and extracellular vesicles impact parasite survival in a novel in vivo model of pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse intravaginal infection with Trichomonas vaginalis and role of Lactobacillus acidophilus in sustaining infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-5-nitroimidazole as a reference standard in chromatography
An In-Depth Guide to the Application of 1-Methyl-5-nitroimidazole as a Chromatographic Reference Standard
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper use of this compound (1-M-5-NI) as a reference standard in chromatographic analyses. The focus is on leveraging this standard for accurate identification, purity assessment, and quantification of related substances in pharmaceutical ingredients and finished products. The protocols and principles outlined herein are grounded in established analytical practices and pharmacopeial standards.
Introduction: The Analytical Significance of this compound
This compound is a key heterocyclic compound frequently encountered in the pharmaceutical industry. Its primary significance arises from its status as a process impurity or degradation product in the synthesis of several 5-nitroimidazole-based active pharmaceutical ingredients (APIs), such as metronidazole and tinidazole.[1][2][3][4] Regulatory bodies worldwide mandate strict control over impurities in drug substances and products. Therefore, the ability to accurately detect and quantify 1-M-5-NI is critical for ensuring the safety, efficacy, and quality of these widely used medicines.
The use of a well-characterized, high-purity reference standard is the cornerstone of any valid quantitative analytical method. This guide details the foundational principles and practical workflows for employing this compound in this capacity, with a primary focus on High-Performance Liquid Chromatography (HPLC), the most prevalent analytical technique for this purpose.[5][6][7]
Physicochemical Properties
A thorough understanding of the reference standard's physical and chemical properties is essential for its proper handling, storage, and use.
| Property | Value | Source(s) |
| Chemical Name | 1-Methyl-5-nitro-1H-imidazole | [8][9] |
| CAS Number | 3034-42-2 | [6][8][9][10] |
| Molecular Formula | C₄H₅N₃O₂ | [6][8][11] |
| Molecular Weight | 127.10 g/mol | [6][8] |
| Appearance | Pale Yellow Solid | [1] |
| Melting Point | 54-57 °C | [6] |
| Purity (Typical) | >97.0% (HPLC) | [6][10] |
| Storage | Room temperature, sealed in a dry environment | [10][12] |
The Critical Role of a Reference Standard in Chromatography
In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. Its role is to provide a point of comparison for the analyte in an unknown sample. In the context of HPLC, the 1-M-5-NI reference standard is indispensable for:
-
Peak Identification: Confirming the identity of a peak in a chromatogram by comparing its retention time to that of the known standard.
-
Purity Assessment: Quantifying the 1-M-5-NI impurity in an API or drug product against established specification limits.
-
Assay & Quantification: Determining the precise concentration of 1-M-5-NI in a sample, often as part of stability studies or impurity profiling.
The validity of the generated data is directly tied to the quality of the reference standard. It is imperative to source standards from reputable suppliers such as pharmacopeias (e.g., USP, EP) or accredited manufacturers who provide a Certificate of Analysis (CoA) detailing purity, identity, and storage conditions.[2][13][14][15]
Caption: Workflow for the preparation and use of a reference standard.
Core Methodology: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing 1-M-5-NI and related nitroimidazole compounds.[5] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides effective retention for moderately polar compounds like 1-M-5-NI. Columns with low silanol activity are preferred to minimize peak tailing.[5]
-
Mobile Phase: A combination of acetonitrile and water is common. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention time. An acidic modifier, such as phosphoric or formic acid, is crucial.[5] It protonates residual silanol groups on the silica support, reducing undesirable interactions and improving peak shape. It also ensures that the analyte is in a consistent ionization state, leading to reproducible retention.
-
Detector: UV detection is highly suitable as the nitroimidazole chromophore exhibits strong absorbance in the UV region. A wavelength around 310 nm often provides good sensitivity for related compounds.[7]
Typical Chromatographic Conditions
The following table presents a robust starting point for method development. Optimization may be required based on the specific sample matrix and instrument.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency.[7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase for peak shape control.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase. |
| Gradient/Isocratic | Isocratic or simple gradient | An isocratic method (e.g., 90% A, 10% B) may be sufficient.[5] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[7] |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Detection Wavelength | 310 nm | Provides good sensitivity for the nitroaromatic chromophore.[7] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Experimental Protocols
Trustworthiness: The following protocols are designed as self-validating systems. Adherence to system suitability criteria is mandatory before proceeding with any sample analysis to ensure the integrity of the results.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of 1-M-5-NI.
Materials:
-
This compound Reference Standard (with CoA)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the 1-M-5-NI reference standard into a 100 mL volumetric flask. Record the exact weight. b. Add approximately 50 mL of acetonitrile (or a suitable diluent like the mobile phase) and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature. d. Dilute to the mark with the same solvent and mix thoroughly. e. Calculate the exact concentration, accounting for the purity of the reference standard as stated in the CoA. Calculation: (Weight in mg) / 100 mL * (Purity / 100) = Concentration in mg/mL
-
Working Standard Solutions (e.g., for a calibration curve): a. Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent. b. Use calibrated volumetric pipettes and flasks for all dilutions to ensure accuracy.
Protocol 2: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis.[16][17]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a working standard solution at a concentration relevant to the specification limit of the impurity (e.g., 1.0 µg/mL).
-
Inject this solution six (n=6) consecutive times.
-
Analyze the resulting chromatograms and calculate the parameters listed in the table below. The system is deemed suitable only if all acceptance criteria are met.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% for n=6 injections | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% for n=6 injections | Demonstrates the precision of the pump and stability of the system. |
Protocol 3: Quantification of 1-M-5-NI in a Sample
Objective: To determine the concentration of 1-M-5-NI in an unknown sample using an external standard calibration curve.
Procedure:
-
System Suitability: Perform SST as described in Protocol 2 and ensure all criteria are met.
-
Calibration Curve Generation: a. Inject each of the working standard solutions (from Protocol 1) in ascending order of concentration. b. Plot a graph of the peak area response versus the known concentration for each standard. c. Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: a. Prepare the unknown sample solution using a validated procedure, ensuring the final concentration is expected to fall within the range of the calibration curve. b. Inject the sample solution.
-
Calculation: a. Determine the peak area of 1-M-5-NI in the sample chromatogram. b. Calculate the concentration of 1-M-5-NI in the prepared sample solution using the linear regression equation from the calibration curve: y = mx + c, where y is the peak area, m is the slope, x is the concentration, and c is the intercept. c. Adjust the final result based on the initial sample weight and dilution factors to report the amount of 1-M-5-NI in the original sample (e.g., in % w/w or ppm).
Caption: Process flow for quantitative analysis using an external standard.
Principles of Method Validation
While this document provides working protocols, any analytical method used for quality control in a regulated environment must be formally validated to demonstrate its suitability for the intended purpose.[17][18] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[19] Using 1-M-5-NI as a reference standard, the following parameters would be evaluated for a quantitative impurity method.
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, excipients).[17] |
| Linearity | To verify that the instrument response is directly proportional to the analyte concentration over a defined range. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. |
| Accuracy | The closeness of the test results to the true value, typically assessed by spike/recovery studies.[18] |
| Precision | The degree of agreement among individual test results, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
References
- Separation of Imidazole, 1-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
- This compound Chemical Properties, Uses, Production. ChemicalBook.
- This compound.
- This compound >97.0% (HPLC). Sigma-Aldrich.
- This compound. LGC Standards.
- This compound, min 97% (HPLC), 100 grams. CP Lab Safety.
- 1H-Imidazole, 1-methyl-5-nitro-. NIST Chemistry WebBook.
- This compound hplc rel
- 3034-42-2 | this compound. BLD Pharm.
- Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs.
- This compound | CAS 3034-42-2. Santa Cruz Biotechnology.
- Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry.
- 5-nitroimidazole rel
- A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole.
- Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- ANALYTICAL METHOD VALID
- 2-Methyl-5-nitroimidazole.
- Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods.
- Metronidazole impurity A EP Reference Standard. Sigma-Aldrich.
Sources
- 1. This compound | 3034-42-2 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Imidazole, 1-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound 97.0 HPLC 3034-42-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. scbt.com [scbt.com]
- 12. 3034-42-2|this compound|BLD Pharm [bldpharm.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. 5-nitroimidazole | Sigma-Aldrich [sigmaaldrich.com]
- 15. 甲硝唑杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 16. wjarr.com [wjarr.com]
- 17. pharmadevils.com [pharmadevils.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. edqm.eu [edqm.eu]
Application Notes and Protocols: Evaluating the Cytotoxicity of 1-Methyl-5-nitroimidazole on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] 1-Methyl-5-nitroimidazole is a member of this class of compounds, which are typically prodrugs that undergo bioreductive activation to exert their cytotoxic effects.[2] This document, crafted for researchers and drug development professionals, provides a comprehensive guide to assessing the cytotoxic potential of this compound against various cancer cell lines. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
The core principle behind the cytotoxic action of many nitroimidazoles lies in their selective reduction under hypoxic conditions, which are prevalent in solid tumors.[3] This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates that can induce DNA damage and ultimately trigger cell death.[][5][6] Therefore, evaluating the cytotoxicity of this compound in cancer cells is a critical step in its potential development as an anticancer agent.
This guide will focus on two widely accepted and robust methods for determining cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. Additionally, a protocol for the Crystal Violet assay is included as a straightforward method for assessing cell viability by staining total cellular protein.
Experimental Workflow Overview
A systematic approach is crucial for obtaining meaningful cytotoxicity data. The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
Caption: General workflow for in vitro cytotoxicity testing.
PART 1: Cell Culture and Maintenance
The foundation of any successful in vitro assay is healthy and consistently maintained cell cultures. Adherence to best practices in cell culture is paramount for obtaining reproducible results.
1.1. Cell Line Selection and Handling
-
Selection: Choose cancer cell lines relevant to the research question. For initial screening, a panel of cell lines from different cancer types is recommended. For example, MDA-MB-231 (breast adenocarcinoma) and A549 (lung carcinoma) have been used to evaluate N-alkyl-nitroimidazoles.[1][7]
-
Source: Obtain cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure identity and purity.[8]
-
Culture Conditions: Culture cells in the recommended medium, supplemented with the appropriate concentration of fetal bovine serum (FBS) and antibiotics if necessary.[9] Maintain cultures in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculture: Passage cells when they reach 80-90% confluency to maintain them in the exponential growth phase.[9][11]
1.2. Cryopreservation and Revival
-
Freezing: For long-term storage, cryopreserve cell stocks in a freezing medium containing a cryoprotectant like DMSO.[9] A slow freezing rate (-1°C per minute) is crucial to minimize ice crystal formation and maintain cell viability.[9]
-
Thawing: Revive frozen cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed culture medium to dilute the cryoprotectant.[11]
PART 2: Cytotoxicity Assay Protocols
This section provides detailed protocols for three common cytotoxicity assays. It is advisable to use at least two different assays based on distinct cellular mechanisms to confirm the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.[13]
2.1.1. Materials
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
2.1.2. Protocol
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-cell control (medium only).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition and Incubation: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[15] Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[15][16]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][13] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
2.1.3. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[17] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[17][18]
2.2.1. Materials
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available kits provide all necessary reagents)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
2.2.2. Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is important to also include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the assay.[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[19] Add the LDH reaction mixture from the kit to each well.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19] Stop the reaction by adding the stop solution provided in the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[19]
2.2.3. Data Analysis
-
Corrected Absorbance: Subtract the reference wavelength absorbance from the primary wavelength absorbance. Also, subtract the average absorbance of the no-cell control.
-
Percentage of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Experimental LDH release: LDH activity in treated cells.
-
Spontaneous LDH release: LDH activity in vehicle control cells.
-
Maximum LDH release: LDH activity in cells treated with lysis buffer.
-
Crystal Violet Assay
The crystal violet assay is a simple and rapid method to assess cell viability by staining the DNA and proteins of adherent cells.[20] Dead cells lose their adherence and are washed away, resulting in reduced staining intensity.[20]
2.3.1. Materials
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)[21]
-
Methanol (for fixation)[22]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)[21]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
2.3.2. Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Carefully aspirate the medium. Wash the cells gently with PBS. Fix the cells by adding 100 µL of methanol to each well and incubate for 10-20 minutes at room temperature.[20][22]
-
Staining: Remove the methanol and add 50-100 µL of crystal violet staining solution to each well. Incubate for 10-30 minutes at room temperature.[21]
-
Washing: Gently wash the plate with tap water to remove excess stain.[20] Invert the plate on a paper towel to dry.
-
Solubilization: Add 100-200 µL of solubilization solution to each well.[21] Shake the plate on an orbital shaker for 15-30 minutes to dissolve the stain.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.[20][23]
2.3.3. Data Analysis
The data analysis for the crystal violet assay is similar to the MTT assay, where the percentage of cell viability is calculated based on the absorbance readings of treated versus control cells.
PART 3: Proposed Mechanism of Action of this compound
The cytotoxic effects of nitroimidazoles are believed to be mediated through a process of reductive activation. The following diagram illustrates the proposed mechanism.
Caption: Reductive activation of this compound in hypoxic cancer cells.
Data Presentation
Quantitative data from cytotoxicity assays should be presented clearly to facilitate interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic compound.
Table 1: Example of IC50 Data Presentation
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| Other Cell Line | Cancer Type | Experimental Value |
Note: The IC50 values are to be determined experimentally. Previous studies on N-alkyl-nitroimidazoles have reported LC50 values as low as 16.7 µM in MDA-MB-231 cells.[7]
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the cytotoxic effects of this compound on cancer cell lines. By employing multiple assays that interrogate different aspects of cell health, researchers can gain a comprehensive understanding of the compound's anticancer potential. Careful adherence to these protocols, coupled with sound data analysis, will yield reliable and actionable insights for drug discovery and development programs.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol | Abcam
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
- Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics
- Crystal Violet Assay for Determining Viability of Cultured Cells - ResearchG
- MTT Proliferation Assay Protocol - ResearchG
- Crystal violet assay - Bio-protocol
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem
- Cytotoxicity Assay Protocol - Protocols.io
- ATCC Culture Guides - A Century of Culturing Biological M
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google Books
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corpor
- (PDF)
- ATCC ANIMAL CELL CULTURE GUIDE - On Science
- Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantific
- LDH cytotoxicity assay - Protocols.io
- Crystal violet staining for identific
- LDH Assay - Cell Biologics Inc.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- cell quantitation: Crystal violet - Cellculture2 - Altervista
- Nitroimidazole: Definition, Mechanism and Uses - BOC Sciences
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Culturing Cells |
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds
- Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells - PubMed
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace
- Nitroimidazole antibiotics - WikiLectures
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - ResearchG
- Nitroimidazoles | Concise Medical Knowledge - Lecturio
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer
Sources
- 1. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 5. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 6. lecturio.com [lecturio.com]
- 7. scispace.com [scispace.com]
- 8. atcc.org [atcc.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. atcc.org [atcc.org]
- 11. onscience.es [onscience.es]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
- 20. researchgate.net [researchgate.net]
- 21. clyte.tech [clyte.tech]
- 22. tpp.ch [tpp.ch]
- 23. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
mass spectrometry fragmentation pattern analysis of 1-Methyl-5-nitroimidazole
An Application Note for the Mass Spectrometric Analysis of 1-Methyl-5-nitroimidazole
Abstract
This compound (C₄H₅N₃O₂) is a key chemical structure found in a range of biologically active compounds, including antibiotics and radiosensitizers. It is also a known metabolite of several important veterinary drugs like ronidazole.[1][2] Its unambiguous identification in complex matrices is therefore critical in pharmaceutical development, food safety, and clinical diagnostics. This application note provides a detailed guide to the analysis of this compound using mass spectrometry, focusing on the interpretation of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We present detailed protocols for sample preparation, instrument setup, and data analysis, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fragmentation Analysis
Mass spectrometry is an indispensable tool for molecular identification, offering unparalleled sensitivity and specificity. The power of this technique lies not only in determining the molecular weight of an analyte but also in elucidating its structure through controlled fragmentation. When an ionized molecule is subjected to energy, it breaks apart in predictable ways, creating a unique "fingerprint" or fragmentation pattern.
This compound, with a molecular weight of 127.10 g/mol , possesses several functional groups—a nitro group, a methyl group, and an imidazole ring—that dictate its fragmentation behavior.[3] Understanding these pathways is essential for:
-
Structural Confirmation: Verifying the identity of synthesized compounds or isolated metabolites.
-
Isomer Differentiation: Distinguishing this compound from its isomers (e.g., 1-Methyl-4-nitroimidazole).
-
Quantitative Method Development: Selecting specific and robust precursor-product ion transitions for highly sensitive techniques like Multiple Reaction Monitoring (MRM) used in LC-MS/MS.[1][4][5]
This guide will explore the fragmentation mechanisms under two common ionization regimes: the high-energy, extensive fragmentation induced by Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the controlled, collision-induced dissociation (CID) of soft-ionized molecules in Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS/MS).
Theoretical Principles of Fragmentation
Electron Ionization (EI): Fragmentation of a Radical Cation
EI is a "hard" ionization technique where a high-energy electron beam (~70 eV) bombards the analyte molecule.[6] This process ejects an electron from the molecule, forming a high-energy molecular radical cation (M•⁺). This ion is unstable and rapidly undergoes a cascade of fragmentation reactions to produce a series of smaller, more stable fragment ions.
For this compound (M•⁺ at m/z 127), the primary fragmentation pathways are driven by the molecule's structure:
-
Loss of the Nitro Group: The C-N bond connecting the nitro group to the imidazole ring is relatively weak. Cleavage can occur with the loss of a neutral nitro radical (•NO₂) or a nitric oxide molecule (NO). Studies have shown that methylation of the imidazole ring can significantly alter fragmentation, in some cases quenching the production of NO and NO⁺, which are key radicals in the chemistry of related radiosensitizers.[7][8][9]
-
Ring Cleavage: The stable imidazole ring can rupture, often leading to the loss of small, stable neutral molecules like hydrogen cyanide (HCN).
-
Loss of the Methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃).
Electrospray Ionization (ESI): Fragmentation of a Protonated Molecule
ESI is a "soft" ionization technique that transfers a proton to the analyte molecule in solution, forming an even-electron protonated molecule ([M+H]⁺).[6] This process imparts little internal energy, meaning the molecular ion is often the only ion observed in a standard MS scan.
Fragmentation is achieved in a tandem mass spectrometer (MS/MS) by isolating the [M+H]⁺ ion (the precursor ion) and accelerating it into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions induce dissociation (CID), and the resulting product ions are analyzed.
For this compound ([M+H]⁺ at m/z 128), the fragmentation of this even-electron ion proceeds through different mechanisms than the radical cation in EI. The pathways are typically driven by the elimination of stable, neutral molecules from the protonated precursor.
Experimental Protocols
Protocol for GC-MS Analysis (EI Mode)
This protocol is suitable for the analysis of this compound in a relatively clean solvent or following a robust extraction from a complex matrix.
A. Sample Preparation (QuEChERS-based Extraction from Honey) [5]
-
Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1.5 g trisodium citrate dihydrate, 1 g NaCl) to induce phase separation.
-
Shake immediately and vigorously for 1 minute, then centrifuge at 4,000 rpm for 10 minutes.
-
Transfer an aliquot of the upper acetonitrile layer for GC-MS analysis.
B. GC-MS Instrumentation and Conditions
-
System: Standard Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[10]
-
Injector: 280°C, Splitless mode (1 µL injection volume).[10]
-
Oven Program: Initial temperature 60°C for 1.5 min, ramp at 12°C/min to 144°C, then ramp at 25°C/min to 290°C and hold for 5 min.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-200.
Protocol for LC-MS/MS Analysis (ESI Mode)
This protocol is optimized for high-sensitivity quantification and confirmation in complex biological or food matrices.
A. Sample Preparation (Dispersive-SPE from Egg) [4]
-
Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 5% formic acid and a ceramic homogenizer.
-
Shake vigorously for 2 minutes.
-
Add QuEChERS extraction salts, shake for 2 minutes, and centrifuge at 4,000 rpm for 10 minutes.[4]
-
Pass the supernatant through a dispersive solid-phase extraction (d-SPE) tube containing a suitable sorbent to remove lipids and interferences.
-
Centrifuge, and dilute the final extract with the initial mobile phase before injection.
B. LC-MS/MS Instrumentation and Conditions
-
System: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B held for 1 min, ramp to 95% B over 6 min, hold for 2 min, return to initial conditions.
-
MS Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temperature: 350°C.
-
Ion Source Temperature: 120°C.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 128.1 ([M+H]⁺).
-
Collision Gas: Argon.
-
Product Ions: Optimize collision energy to monitor at least two specific product ions (e.g., m/z 82 and m/z 54).
-
Data Interpretation: Deciphering the Fragmentation Patterns
Analysis of the EI Mass Spectrum
The EI mass spectrum provides a detailed structural fingerprint. The molecular ion peak is expected at m/z 127, confirming the molecular weight.[3]
Table 1: Key Fragment Ions in the EI Spectrum of this compound
| m/z | Proposed Structure / Identity | Neutral Loss |
| 127 | [C₄H₅N₃O₂]•⁺ (Molecular Ion) | - |
| 97 | [C₄H₅N₂O]⁺ | NO |
| 81 | [C₄H₅N₂]⁺ | NO₂ |
| 54 | [C₂H₂N₂]•⁺ | C₂H₃O₂ |
| 42 | [C₂H₄N]⁺ | C₂HNO₂ |
The fragmentation cascade can be visualized as follows:
Caption: Proposed EI fragmentation pathway of this compound.
Analysis of the ESI-MS/MS Spectrum
In ESI-MS/MS, the protonated molecule at m/z 128 is selected as the precursor. Collision-induced dissociation yields a simpler, more targeted spectrum.
Table 2: Key Product Ions in the ESI-MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure / Identity | Neutral Loss |
| 128 | 82 | [C₄H₆N₂]⁺ | NO₂ |
| 128 | 54 | [C₃H₄N]⁺ | NO₂ + HCN |
The fragmentation pathway for the protonated molecule is distinct from the EI pathway:
Sources
- 1. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation patterns of 4(5)-nitroimidazole and this compound-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utupub.fi [utupub.fi]
- 9. Figure 5 from Fragmentation patterns of 4(5)-nitroimidazole and this compound-The effect of the methylation. | Semantic Scholar [semanticscholar.org]
- 10. bfr.bund.de [bfr.bund.de]
Application Note & Protocol: Evaluating 1-Methyl-5-nitroimidazole as a Novel Antifungal Agent
For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.
Introduction: The Pressing Need for Novel Antifungals and the Potential of Nitroimidazoles
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2][3] Organisms such as Candida auris and azole-resistant Aspergillus fumigatus highlight the urgent need for new therapeutic agents with novel mechanisms of action.[1] Nitroimidazole compounds have a long-standing history as effective antimicrobial agents against anaerobic bacteria and protozoa.[][5][6] Their mechanism of action is typically initiated by the reduction of the 5-nitro group within the microbial cell, leading to the formation of cytotoxic radical anions that disrupt DNA and other macromolecules.[6][7] While their primary application has been outside the fungal kingdom, the underlying principle of targeting microbial-specific metabolic pathways offers a compelling rationale for investigating their potential as antifungals.[8][9][10]
This document provides a comprehensive experimental framework for the systematic evaluation of 1-Methyl-5-nitroimidazole as a potential antifungal agent. The protocols herein are designed to establish its spectrum of activity, fungicidal or fungistatic properties, and preliminary efficacy in a relevant preclinical model of infection. These methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[11][12][13][14]
Part 1: In Vitro Evaluation of Antifungal Activity
The initial phase of assessment focuses on determining the direct activity of this compound against a panel of clinically relevant fungal pathogens in vitro. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
Rationale for Pathogen Selection
The selected fungal panel should include representative species of both yeasts and molds to ascertain the breadth of the compound's activity. Key pathogens for initial screening include:
-
Candida albicans: The most common cause of opportunistic fungal infections.[15]
-
Candida glabrata: Often exhibits intrinsic or acquired resistance to azoles.
-
Candida auris: A multidrug-resistant emerging pathogen of significant concern.[1]
-
Aspergillus fumigatus: The leading cause of invasive aspergillosis.[16][17]
-
Cryptococcus neoformans: A major cause of fungal meningitis, particularly in immunocompromised individuals.
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the CLSI M27 for yeasts and M38 for filamentous fungi documents.[11][18][19] The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
This compound (powder form, high purity)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well, U-bottom microtiter plates (for yeasts) or flat-bottom plates (for molds)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer[19][20]
-
Selected fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, A. flavus ATCC 204304)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of two-fold serial dilutions are then prepared in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation:
-
Yeasts: Grow fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard, which is then further diluted in RPMI-1640 to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[20]
-
Molds: Grow isolates on Potato Dextrose Agar (PDA) until adequate conidiation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.[11]
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C. Reading times are critical and vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp. and Cryptococcus neoformans.[12][21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control. For azoles and potentially for this new compound against yeasts, this is often a ≥50% reduction in turbidity.[1][12] For molds and for fungicidal agents like amphotericin B, the endpoint is typically 100% inhibition (no visible growth).[12]
Protocol 1.2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[22] This assay distinguishes fungicidal from fungistatic activity.
Procedure:
-
Following MIC determination, select the wells showing no visible growth (or significant inhibition).
-
Mix the contents of each well thoroughly.
-
Subculture a fixed volume (e.g., 20 µL) from each of these wells onto SDA plates.[23]
-
Incubate the plates at 35°C for 48-72 hours, or until growth is clearly visible in control spots from the MIC plate's growth control well.
-
The MFC is the lowest drug concentration from the MIC plate from which fewer than three colonies grow, which corresponds to approximately a 99.9% killing activity.[23]
Data Presentation: In Vitro Susceptibility
| Fungal Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MFC Range (µg/mL) |
| Candida albicans | 2 - 16 | 4 | 8 | 8 - 64 |
| Candida glabrata | 4 - 32 | 8 | 16 | 16 - >64 |
| Aspergillus fumigatus | 8 - 64 | 16 | 32 | 32 - >64 |
| Cryptococcus neoformans | 1 - 8 | 2 | 4 | 4 - 32 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC of this compound.
Part 2: In Vivo Evaluation in a Murine Model of Cutaneous Candidiasis
Following promising in vitro results, the next logical step is to assess the compound's efficacy in a relevant animal model. A murine model of cutaneous candidiasis is an excellent choice as it is well-established, reproducible, and allows for topical application of the investigational compound, minimizing initial systemic toxicity concerns.[24][25]
Rationale for Model Selection
Cutaneous candidiasis is a common superficial fungal infection.[24] This model allows for the direct assessment of the compound's ability to reduce fungal burden in a localized infection setting. Key endpoints include visual scoring of the infection and quantitative culture of the infected tissue.
Protocol 2.1: Murine Model of Cutaneous Candidiasis and Treatment
Materials:
-
6-8 week old BALB/c mice[25]
-
Candida albicans strain (e.g., SC5314)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver and depilatory cream
-
Topical formulation of this compound (e.g., 1% and 5% w/w in a suitable vehicle)
-
Vehicle control cream
-
Positive control antifungal cream (e.g., 1% Clotrimazole)
-
Sterile PBS, surgical scissors, and forceps
-
Tissue homogenizer
-
SDA plates with antibiotics
Procedure:
-
Immunosuppression (Optional but Recommended): To establish a robust infection, mice can be immunosuppressed with cyclophosphamide prior to infection.
-
Infection:
-
Anesthetize the mice.
-
Shave a 2x2 cm area on the dorsal side of each mouse.
-
Apply a mild abrasive to the shaved area to create micro-trauma.
-
Inoculate the area with a suspension of C. albicans (e.g., 1x10⁷ cells in 50 µL).
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (topical application of the cream base without the active compound)
-
Group 2: 1% this compound cream
-
Group 3: 5% this compound cream
-
Group 4: Positive Control (e.g., 1% Clotrimazole cream)
-
Group 5: No treatment (Infection only)
-
-
Treatment: Begin treatment 24 hours post-infection. Apply the designated topical formulation to the infected area once or twice daily for 5-7 consecutive days.
-
Endpoint Analysis (Day 8 post-infection):
-
Clinical Scoring: Visually score the severity of the infection based on erythema, scaling, and crusting.
-
Fungal Burden Determination: Euthanize the mice and aseptically excise the infected skin tissue. Homogenize the tissue in sterile PBS. Perform serial dilutions of the homogenate and plate on SDA containing antibiotics (to prevent bacterial growth). Incubate at 35°C for 24-48 hours and count the number of Colony Forming Units (CFU). Express the results as log₁₀ CFU per gram of tissue.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Clinical Score (± SD) | Mean Fungal Burden (log₁₀ CFU/g tissue ± SD) |
| No Treatment | 3.8 ± 0.5 | 6.2 ± 0.4 |
| Vehicle Control | 3.5 ± 0.6 | 6.0 ± 0.5 |
| 1% this compound | 1.5 ± 0.4 | 4.1 ± 0.6 |
| 5% this compound | 0.8 ± 0.3 | 3.2 ± 0.5 |
| 1% Clotrimazole | 1.0 ± 0.4 | 3.5 ± 0.4 |
*Statistically significant reduction compared to Vehicle Control (p < 0.05).
Logical Flow of the In Vivo Experimental Design
Caption: Experimental design for the murine cutaneous candidiasis model.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and standardized approach to the preliminary evaluation of this compound as a novel antifungal agent. The in vitro assays will establish its spectrum of activity and fungicidal potential, while the in vivo model will provide crucial initial efficacy data. Positive results from these studies would warrant further investigation, including elucidation of its specific mechanism of action against fungi, evaluation against a broader panel of resistant isolates, and assessment in models of systemic infection. This structured approach ensures that the compound is rigorously evaluated, providing a solid foundation for its potential development as a much-needed new therapeutic for fungal diseases.
References
- Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020-04-29).
- A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH.
- Experimental In Vivo Models of Candidiasis - MDPI.
- Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - ASM Journals.
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI.
- Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens - MDPI.
- In Vitro or In Vivo Models, the Next Frontier for Unraveling Interactions between Malassezia spp. and Hosts. How Much Do We Know? - PMC - NIH.
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI.
- Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases.
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- Fungi (AFST) - EUCAST.
- EUCAST Antifungal Resistance Testing. (2025-11-27).
- Antifungal Susceptibility Testing for C. auris - CDC. (2024-04-24).
- (New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples - PMC. (2019-06-20).
- Laboratory Azole-Resistant Aspergillus fumigatus Screening | Aspergillosis - CDC. (2024-04-24).
- In vitro activity (MIC and MFC) of voriconazole, amphotericin B, and itraconazole against 192 filamentous fungi: the GISIA-2 study - PubMed.
- EUCAST breakpoints for antifungals - PubMed.
- Experimental in Vivo Models of Candidiasis - PubMed. (2018-02-06).
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC.
- EUCAST breakpoints for antifungals.
- 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed.
- Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - ASM Journals. (2022-04-11).
- 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. (2025-08-06).
- Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study.
- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC - NIH. (2025-11-17).
- 2.4. Antifungal Susceptibility Testing - Bio-protocol.
- (PDF) EUCAST breakpoints for antifungals - ResearchGate. (2025-08-09).
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central.
- In Vitro Susceptibility Testing in Aspergillus Species: An Update - Medscape.
- Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH.
- Incidence and Antifungal Susceptibility of Candida Albicans Infections - PMC - NIH.
- Antifungal activity of nitroimidazole derivatives | Download Table - ResearchGate.
- Nitroimidazole: Definition, Mechanism and Uses - BOC Sciences.
- Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus - Frontiers.
- Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario.
- MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR.
- Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed.
- Review Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2025-08-09).
- Antifungal Susceptibility Testing of Candida and Cryptococcus Species and Mechanisms of Resistance: Implications for Clinical Laboratories | springermedicine.com. (2017-01-09).
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH.
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. EUCAST: Fungi (AFST) [eucast.org]
- 14. testinglab.com [testinglab.com]
- 15. Incidence and Antifungal Susceptibility of Candida Albicans Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory Azole-Resistant Aspergillus fumigatus Screening | Aspergillosis | CDC [cdc.gov]
- 18. In vitro activity (MIC and MFC) of voriconazole, amphotericin B, and itraconazole against 192 filamentous fungi: the GISIA-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 22. mdpi.com [mdpi.com]
- 23. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. journals.asm.org [journals.asm.org]
Formulation of 1-Methyl-5-nitroimidazole for In Vivo Administration: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the formulation of 1-Methyl-5-nitroimidazole for in vivo administration. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the physicochemical properties of this compound and outlines strategic approaches to overcome its formulation challenges, ensuring reliable and reproducible results in preclinical studies.
Understanding the Molecule: Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing effective in vivo formulations. This compound is a nitroimidazole derivative, a class of compounds known for their antimicrobial and antiprotozoal activities.[1][2]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O₂ | [3][4] |
| Molecular Weight | 127.10 g/mol | [3][5] |
| Appearance | Pale yellow to beige solid | [6] |
| Melting Point | 54-57 °C | [5] |
| Water Solubility | Limited/Poor | [7] |
| Organic Solvent Solubility | More soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). | [6] |
| Stability | Generally stable under normal conditions. Metronidazole, a related 5-nitroimidazole, is stable in a pH range of 3.1-9.9. | [8] |
The limited aqueous solubility of this compound is the primary hurdle for its in vivo administration, particularly for parenteral routes. Therefore, the formulation strategies discussed below are designed to address this challenge.
Strategic Formulation Approaches for In Vivo Delivery
The choice of formulation for this compound will largely depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous) and the desired pharmacokinetic profile. Below are detailed protocols for common formulation strategies suitable for this compound.
Oral Administration: Aqueous Suspensions
For oral administration, particularly in rodent models, preparing a uniform and stable suspension is a common and effective approach. This method is suitable for delivering precise doses of poorly water-soluble compounds via oral gavage.
Principle: Carboxymethylcellulose (CMC) is a viscosity-enhancing agent that helps to keep the insoluble drug particles suspended, preventing sedimentation and ensuring dose uniformity.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (Na-CMC), medium viscosity
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Graduated cylinder
-
Volumetric flask
Procedure:
-
Vehicle Preparation:
-
To prepare a 0.5% (w/v) CMC vehicle, weigh 0.5 g of Na-CMC.
-
In a beaker with a magnetic stir bar, slowly add the Na-CMC to 100 mL of sterile water while stirring continuously to prevent clumping.
-
Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours. For a more rapid preparation, the water can be heated to aid dissolution, and then cooled to room temperature before adding the drug.
-
-
Compound Preparation:
-
Accurately weigh the required amount of this compound.
-
If the particles are large, gently grind the compound to a fine powder using a mortar and pestle to improve suspension homogeneity.
-
-
Suspension Formulation:
-
In the mortar, add a small amount of the prepared CMC vehicle to the powdered this compound to create a smooth paste. This process, known as levigation, is crucial for ensuring uniform dispersion of the particles.
-
Gradually add the remaining CMC vehicle to the paste while continuously triturating with the pestle.
-
Transfer the mixture to a volumetric flask and rinse the mortar and pestle with the remaining vehicle to ensure the complete transfer of the compound.
-
Add the vehicle to the final desired volume.
-
Continuously stir the final suspension for at least 30 minutes before each use to ensure homogeneity.
-
Workflow for Suspension Preparation:
Caption: Workflow for preparing a CMC-based suspension.
Parenteral Administration: Solutions and Co-solvent Systems
For intraperitoneal (IP) and intravenous (IV) administration, the compound must be in a sterile, clear solution to prevent embolism and ensure rapid absorption. Given the poor water solubility of this compound, co-solvent systems are necessary.
Principle: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds. Common co-solvents for in vivo use include DMSO, polyethylene glycols (PEGs), and ethanol. Surfactants like Tween 80 or Cremophor EL can be added to further enhance and maintain solubility and prevent precipitation upon injection into the aqueous environment of the bloodstream.[9][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 or 400 (PEG 300/400), sterile, injectable grade
-
Polysorbate 80 (Tween 80) or Cremophor EL, sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Solubilization:
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the compound in a minimal amount of DMSO. For example, start with 10% of the final volume as DMSO.
-
Once dissolved, add PEG 300 or PEG 400 (e.g., 30-40% of the final volume) and mix thoroughly.
-
Add a surfactant like Tween 80 or Cremophor EL (e.g., 5-10% of the final volume) and mix until a clear solution is obtained.
-
-
Dilution and Sterilization:
-
Slowly add sterile saline or PBS to the co-solvent mixture to reach the final desired volume while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or surfactant, or by lowering the final concentration of the compound.
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Example Co-solvent Formulation (for a final volume of 10 mL):
| Component | Volume/Amount | Purpose |
| This compound | Target dose (e.g., 10 mg/mL) | Active Pharmaceutical Ingredient |
| DMSO | 1 mL (10%) | Primary solubilizing agent |
| PEG 300 | 4 mL (40%) | Co-solvent |
| Tween 80 | 0.5 mL (5%) | Surfactant/Stabilizer |
| Sterile Saline | 4.5 mL (45%) | Vehicle |
Important Considerations for Parenteral Formulations:
-
Toxicity of Excipients: Always use the minimum amount of co-solvents and surfactants necessary, as they can have their own biological effects and may cause toxicity at higher concentrations.[9]
-
Vehicle Control Group: A vehicle-only control group should always be included in the study design to account for any effects of the formulation components.
-
Stability: Prepare parenteral formulations fresh before each use if stability data is not available.
Advanced Formulation: Cyclodextrin Inclusion Complexes
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[11][12][13][14]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer) or rotary evaporator
-
0.22 µm sterile syringe filter (for parenteral formulations)
Procedure (Kneading Method):
-
Weigh the appropriate amounts of this compound and cyclodextrin (a molar ratio of 1:1 is a good starting point).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the this compound to the paste and knead for 30-60 minutes.
-
The resulting paste is then dried under vacuum or in an oven at a controlled temperature.
-
The dried complex can be reconstituted in sterile water or saline for administration.
Procedure (Freeze-Drying Method):
-
Dissolve the cyclodextrin in sterile water.
-
Add the this compound to the cyclodextrin solution and stir until it dissolves (this may take several hours).
-
Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.
-
The lyophilized powder can be stored and reconstituted in the appropriate vehicle before use.
Logical Flow for Formulation Selection:
Caption: Decision tree for selecting a suitable formulation strategy.
In Vivo Administration Protocols
Accurate and consistent administration is critical for obtaining reliable in vivo data. The following are generalized protocols for common administration routes in rodents. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Oral Gavage
This method ensures the precise delivery of a specific volume of the formulation directly into the stomach.[15][16][17]
Procedure:
-
Weigh the animal for accurate dose calculation.
-
Select an appropriately sized, ball-tipped gavage needle.
-
Gently restrain the animal and insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus.
-
Once the needle is in the stomach (indicated by the lack of resistance), slowly administer the formulation.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound.
Procedure:
-
Weigh the animal and prepare the correct dose in a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge).
-
Position the animal to expose the lower abdominal quadrants.
-
Insert the needle at a shallow angle into either the left or right lower quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate gently to ensure a blood vessel or organ has not been punctured.
-
Inject the solution smoothly and withdraw the needle.
Intravenous (IV) Injection
IV injection provides immediate systemic circulation and 100% bioavailability. The lateral tail vein is the most common site in rodents.[7]
Procedure:
-
Weigh the animal and prepare the correct dose in a sterile syringe with a fine-gauge needle (e.g., 27-30 gauge).
-
Place the animal in a restrainer and warm the tail with a heat lamp or warm water to induce vasodilation.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein, and another site should be used.
-
Withdraw the needle and apply gentle pressure to the injection site.
Quality Control of Formulations
Ensuring the quality and consistency of the formulation is crucial for the integrity of the in vivo study.
-
Homogeneity of Suspensions: For suspensions, it is essential to ensure that the compound is evenly distributed. This can be assessed visually and by taking samples from the top, middle, and bottom of the container for concentration analysis.
-
Concentration Verification: The concentration of this compound in the final formulation should be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Sterility and Endotoxins: Parenteral formulations must be sterile and have low endotoxin levels. Sterility is typically achieved by filtration, and endotoxin levels can be assessed using a Limulus Amebocyte Lysate (LAL) test.
Safety and Dose Considerations
GHS Hazard Information for this compound:
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
Source:[3]
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of appropriate and well-characterized formulations. Due to its poor aqueous solubility, strategies such as aqueous suspensions for oral delivery and co-solvent or cyclodextrin-based systems for parenteral administration are essential. The protocols provided in this guide offer a robust starting point for researchers. However, it is imperative to experimentally determine the optimal formulation for the specific compound lot, animal model, and study objectives, while adhering to all institutional and regulatory guidelines for animal research.
References
- Committee for Veterinary Medicinal Products. (n.d.). Metronidazole. European Medicines Agency.
- Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(this compound-2-yl)-2- imidazolidinone. (1985). Arzneimittelforschung, 35(11), 1692-6.
- Williams, H. D., et al. (2013). Use of solubilizers in preclinical formulations. Journal of Pharmaceutical Sciences, 102(9), 2995-3013.
- U.S. Food and Drug Administration. (n.d.). METRONIDAZOLE REDI-INFUSION™ (Metronidazole Injection) FOR INTRAVENOUS INFUSION ONLY.
- Parenteral formulations and uses thereof. (2019). WO2019148246A1. Google Patents.
- Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. (2017). Saudi Pharmaceutical Journal, 25(4), 542-548.
- Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35. (2021). Pharmaceutics, 13(9), 1489.
- A Study On Solubility Enhancement Methods For Poorly Water Soluble Drugs. (n.d.). Scribd.
- In vitro/in vivo characterization of nanoemulsion formulation of metronidazole with improved skin targeting and anti-rosacea properties. (2014). International Journal of Pharmaceutics, 464(1-2), 178-188.
- Roe, F. J. C. (n.d.). SAFETY OF NITROIMIDAZOLES. P.N. Lee Statistics and Computing Ltd.
- BG RCI. (2006). TOXICOLOGICAL EVALUATIONS.
- Cyclodextrins inclusion complex: Preparation methods, analytical techniques and food industry applications. (2022). Food Chemistry, 384, 132467.
- A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing. (2021). Journal of the American Association for Laboratory Animal Science, 60(5), 551-557.
- Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biol Eng Med, 2(1), 2-6.
- Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Molecules, 28(21), 7301.
- Virginia Tech. (2017). SOP: Mouse Oral Gavage.
- Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. (2020). Brazilian Journal of Pharmaceutical Sciences, 56.
- Cyclodextrins Inclusion Complex: Preparation Methods, Analytical Techniques and Food Industry Applications. (2022). Food Chemistry, 384, 132467.
- A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing. (2021). Journal of the American Association for Laboratory Animal Science, 60(5), 551-557.
- IN VITRO-IN VIVO BIO-EQUIVALENCE CORRELATION STUDY OF METRONIDAZOLE, AND ITS BRANDS OF IMMEDIATE RELEASE TABLET UNDER BIO-WAIVER. (2020). Universal Journal of Pharmaceutical Research, 5(1), 32-37.
- Fabrication and In Vitro/In Vivo Appraisal of Metronidazole Intra-Gastric Buoyant Sustained-Release Tablets in Healthy Volunteers. (2022). Pharmaceutics, 14(4), 846.
- This compound. (n.d.). PubChem.
- 1-Methyl-5-nitro-1H-imidazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o3072.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2021). Molecules, 26(23), 7203.
- Method for solubilizing metronidazole. (2011). US20110217357A1. Google Patents.
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-甲基-5-硝基咪唑 >97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins inclusion complex: Preparation methods, analytical techniques and food industry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(this compound-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-5-nitroimidazole
Welcome to the technical support center for the synthesis of 1-Methyl-5-nitroimidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this crucial chemical intermediate. As a key precursor in the manufacturing of various pharmaceuticals, including the antibiotic metronidazole, optimizing the yield and purity of this compound is of paramount importance.[1][2][3]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent challenge that can stem from multiple factors throughout the synthetic process. The two primary routes to this compound are the direct nitration of 1-methylimidazole and the methylation of 4(5)-nitroimidazole.[4][5] Each has its own pitfalls.
Probable Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time dramatically influences yield.
-
For Methylation of 4(5)-Nitroimidazole: Studies have shown that conducting the alkylation at elevated temperatures (e.g., 60°C) significantly improves yields compared to room temperature reactions, which often result in low yields.[6][7] Using potassium carbonate (K₂CO₃) as the base in a solvent like acetonitrile is reported to produce good yields (66-85%).[6][7]
-
For Nitration of 1-Methylimidazole: Nitration reactions are highly exothermic.[8] Improper temperature control can lead to runaway reactions and decomposition of the starting material or product, severely reducing yield. It is critical to maintain the recommended temperature profile, especially during the addition of the nitrating agent.[8]
-
-
Impure Starting Materials: The purity of your reagents is critical. Impurities in the starting imidazole can lead to undesirable side reactions and the formation of colored byproducts, complicating purification and lowering the yield of the desired product.[8] Always use reagents of high purity and ensure they are dry.
-
Incomplete Reaction: Insufficient reaction time will result in a significant amount of unreacted starting material. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating the work-up.[6][8]
-
Issues During Work-up and Extraction: The work-up procedure is critical for isolating the product. Losses can occur during neutralization, extraction, and washing steps. For instance, after nitration, the reaction mixture is typically quenched in ice water.[8] The pH adjustment that follows to precipitate the product must be done carefully to the optimal pH range (e.g., pH 10) to maximize precipitation.[5][9]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low yield in your synthesis.
Caption: A workflow for troubleshooting low product yield.
Q2: I am getting a mixture of 1-Methyl-4-nitroimidazole and this compound. How can I improve regioselectivity?
This is a classic challenge in imidazole chemistry. The electronic properties and steric hindrance of the imidazole ring dictate the position of substitution.
Controlling Regioselectivity:
-
During Methylation of 4(5)-Nitroimidazole: The tautomeric nature of 4(5)-nitroimidazole means that alkylation can occur on either nitrogen.[4] The reaction conditions play a significant role in determining the ratio of the resulting isomers. For related molecules like 2-methyl-5-nitroimidazole, alkylation is often favored at the N-3 position due to steric effects from the nitro group.[6][7] Conversely, for 4-nitroimidazole, alkylation at the N-1 position is favored.[6][7] Careful selection of the base and solvent system, as detailed in the referenced literature, is key to controlling this outcome.[6]
-
During Nitration of 1-Methylimidazole: The nitration of 1-methylimidazole typically yields a mixture of 1-methyl-4-nitroimidazole and this compound. The ratio is highly dependent on the nitrating agent and reaction conditions. Strong nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are commonly used.[2][4] Separating these isomers can be difficult, so controlling the reaction to favor the desired 5-nitro isomer is crucial for improving the effective yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two most common and industrially relevant synthesis routes are:
-
Methylation of 4(5)-Nitroimidazole: This involves reacting 4(5)-nitroimidazole with a methylating agent such as dimethyl sulfate in a suitable solvent.[5][10] Formic acid is often used as a solvent or catalyst in these reactions.[5][10]
-
Nitration of 1-Methylimidazole: This route involves the direct nitration of 1-methylimidazole using a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[2][4][11]
Q2: What are the critical safety precautions for this synthesis?
Nitration reactions are potentially hazardous due to their highly exothermic nature.
-
Thermal Control: Strict temperature control is essential to prevent runaway reactions, which can lead to rapid gas evolution and a dangerous increase in pressure and temperature.[8] Always use an ice bath for cooling, especially during the addition of reagents.
-
Proper PPE: Wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive acid fumes and toxic nitrogen oxides that may be liberated.[12]
Q3: How can I effectively purify the final product?
Purification is typically achieved through recrystallization.
-
After the reaction work-up and precipitation of the crude product, it can be dissolved in a suitable hot solvent, such as ethanol or an acetone/water mixture, and allowed to cool slowly to form crystals.[1][13]
-
Washing the crude product with water is also a common step to remove unreacted starting materials and inorganic salts.[14]
-
The purity of the final product should be confirmed by measuring its melting point (literature value: 54-57 °C) and using analytical techniques like HPLC.[15]
Optimized Experimental Protocols
The following protocols are synthesized from established methods and are designed to provide a robust starting point for your experiments.
Protocol 1: Synthesis via Methylation of 5-Nitroimidazole
This method is adapted from a procedure described in the literature, which reports high yields.[5]
Reaction Scheme:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 5. This compound | 3034-42-2 [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]
- 10. DE2414280C2 - Process for the preparation of 1-methyl-5-nitroimidazoles - Google Patents [patents.google.com]
- 11. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 12. vpscience.org [vpscience.org]
- 13. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. 1-甲基-5-硝基咪唑 >97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 1-Methyl-5-nitroimidazole
Welcome to the technical support center for the purification of 1-Methyl-5-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established protocols and field-proven insights.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly nitroimidazole-based antibiotics.[1][2] Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final products. However, its purification can be challenging due to its chemical nature, potential for co-eluting impurities, and risk of degradation. This guide will address these challenges with practical, step-by-step solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization. What could be the cause and how can I improve the yield?
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, you will lose a substantial amount in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a low recovery upon cooling.
-
Solution: Use the minimum amount of hot solvent required to just dissolve the crude material. Add the hot solvent in small portions to the crude product while heating and swirling.[6]
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during filtration.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Solution: Allow the flask to cool slowly to room temperature, undisturbed. To promote slow crystal growth, you can insulate the flask.[6] After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Issue 2: Persistent Impurities After Column Chromatography
Question: I am unable to separate my product from a persistent impurity using silica gel column chromatography. The impurity co-elutes with the product.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The chosen mobile phase may not have sufficient selectivity to resolve the product from the impurity.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[7] A good starting point for polar compounds like this compound on silica gel are mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[1][8] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.[9]
-
-
Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then develop the plate to see if any new spots have formed. If degradation is observed, consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent, or use an alternative stationary phase like alumina.[9]
-
-
Overloading the Column: Applying too much crude product to the column will lead to broad bands and poor separation.
-
Solution: A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.[8] For difficult separations, this ratio may need to be increased.
-
-
Improper Sample Loading: If the sample is not applied to the column in a concentrated band, the separation will be compromised.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, water, ethyl acetate) at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent in portions until the product just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.[6]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that gives your product an Rf value between 0.2 and 0.4 and separates it from impurities.[7][9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, perform dry loading by adsorbing the product onto a small amount of silica gel.[8] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Systems for TLC Analysis and Column Chromatography
| Solvent System (v/v) | Typical Application | Observations |
| Ethyl Acetate / Hexane | Good starting point for moderately polar compounds. | Adjust ratio to achieve desired Rf. |
| Dichloromethane / Methanol | For more polar compounds that do not move with Ethyl Acetate/Hexane. | Start with a low percentage of methanol (1-5%) and increase as needed.[8] |
| Acetonitrile / Water | Often used in reverse-phase HPLC for purity analysis.[10][11] | Can be adapted for reverse-phase flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
-
A1: Common impurities can include unreacted starting materials such as 2-methyl-5-nitroimidazole or 2-methyl-4-nitroimidazole, and by-products from the methylation reaction.[3] Positional isomers are often a significant challenge to separate.
Q2: How can I confirm the purity of my final product?
-
A2: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and other nitroimidazoles.[4][12] Other analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and identify any remaining impurities.[5]
Q3: My compound appears as a yellow to orange solid. Is this normal?
-
A3: Yes, 2-methyl-5-nitroimidazole is typically a yellow to orange crystalline solid.[3] However, a very dark or brown color may indicate the presence of impurities.
Q4: Is this compound stable?
-
A4: Under normal storage conditions, it is a stable compound.[13] However, as with many nitro-aromatic compounds, it can be sensitive to strong reducing agents and potentially degrade on highly acidic stationary phases during chromatography.[9]
Q5: Can I use reverse-phase chromatography for purification?
-
A5: Yes, reverse-phase chromatography can be an excellent alternative, especially for polar compounds that are difficult to purify using normal-phase (silica gel) chromatography.[9][10] A C18-functionalized silica gel with a mobile phase of acetonitrile and water is a common choice.[11]
Visual Logic and Workflows
Diagram 1: Decision-Making Workflow for Purification Method Selection
Sources
- 1. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. CAS 696-23-1: 2-Methyl-5-nitroimidazole | CymitQuimica [cymitquimica.com]
- 4. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacopoeia.com [pharmacopoeia.com]
Technical Support Center: Enhancing the Solubility of 1-Methyl-5-nitroimidazole for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for enhancing the solubility of 1-Methyl-5-nitroimidazole in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable experimental data.[1] This resource is designed to help you navigate these challenges and obtain robust results.
Introduction: The Challenge of Poor Solubility
This compound is a nitroimidazole derivative, a class of compounds with known antimicrobial and other biological activities.[2][3][4] However, like many small molecules, it is sparingly soluble in aqueous solutions.[5] This can lead to several issues in biological assays, including:
-
Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration exposed to the biological system is lower than the nominal concentration.
-
Poor reproducibility: Inconsistent solubility between experiments can lead to variable results.
-
Compound precipitation: Adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous assay buffer can cause the compound to "crash out" of solution, forming a precipitate.[6]
This guide will provide a systematic approach to addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common phenomenon known as "solvent shock" or "crashing out."[6] While this compound may be soluble in 100% DMSO, the rapid change in solvent polarity when a small volume of the DMSO stock is added to the aqueous medium can drastically reduce its solubility, causing it to precipitate.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally between 0.1% and 0.5%. Higher concentrations can have cytotoxic effects and may interfere with the biological processes being studied. It is essential to determine the tolerance of your specific cell line to DMSO in a vehicle control experiment.
Q4: Can I use other organic solvents besides DMSO?
Yes, other water-miscible organic solvents can be used, such as ethanol or dimethylformamide (DMF). However, their compatibility and potential for cytotoxicity in your specific assay must be evaluated. DMSO remains the most commonly used solvent for preparing stock solutions of poorly soluble compounds for biological screening.
Q5: Are there alternatives to using organic solvents to improve solubility?
Yes, several techniques can be employed, either alone or in combination, to enhance aqueous solubility. These include the use of cyclodextrins, surfactants, and pH adjustment. These methods are discussed in detail in the Troubleshooting Guide section.
Troubleshooting Guide: Addressing Precipitation and Enhancing Solubility
This section provides a step-by-step approach to troubleshooting and resolving solubility issues with this compound.
Step 1: Characterize the Problem - Determine Kinetic Solubility
Before attempting to enhance solubility, it is essential to determine the kinetic solubility of this compound in your specific assay buffer. This will provide a baseline and help you set appropriate compound concentrations for your experiments. A simple method to estimate kinetic solubility is through visual inspection or more quantitative methods like nephelometry.[11][12]
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a clear microplate or microcentrifuge tubes, perform a serial dilution of your compound in your final assay buffer (including all components like serum, if applicable).
-
Incubate the plate under the same conditions as your assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visually inspect each well for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate kinetic solubility.
Step 2: Optimize Your Dosing Procedure
Sometimes, precipitation can be minimized by simply adjusting how you add the compound to your assay medium.
-
Pre-warm the media: Warming the assay buffer to 37°C can sometimes improve solubility.[6][13]
-
Slow, drop-wise addition with mixing: Instead of pipetting the entire volume of your DMSO stock at once, add it slowly and drop-wise to the assay medium while gently vortexing or swirling.[13] This helps to avoid localized high concentrations that can trigger precipitation.
-
Serial dilution in media: For sensitive assays, consider performing the final dilution steps directly in the assay medium rather than adding a highly concentrated DMSO stock.
Step 3: Employ Solubility Enhancement Techniques
If optimizing the dosing procedure is insufficient, the next step is to use solubility-enhancing excipients. It is crucial to test the effect of any excipient on your assay in a vehicle-only control experiment to ensure it does not interfere with your results.[14][15]
While you are likely already using DMSO, a combination of co-solvents can sometimes be more effective. However, the total organic solvent concentration should be kept to a minimum.
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic core, thereby increasing their aqueous solubility.[16][17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its relatively low toxicity.
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 100 mM).
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).
-
Add the compound stock solution to the HP-β-CD solution and mix thoroughly. Sonication can aid in complex formation.
-
Allow the complex to form by incubating for at least 1 hour at room temperature.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Use this aqueous stock for your experiments, and remember to include a vehicle control with the same concentration of HP-β-CD.
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays. However, they can be toxic to cells at higher concentrations, so it is critical to determine the appropriate concentration range.
Step 4: Consider pH Modification
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. The predicted pKa of this compound is approximately 2.13.[5] While most cell culture media are buffered around pH 7.4, for cell-free assays, you may have more flexibility to adjust the pH to improve solubility.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the different approaches to enhance the solubility of this compound, along with their key considerations.
| Method | Principle of Action | Typical Working Concentration | Advantages | Disadvantages & Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the aqueous solution. | < 1% (ideally < 0.5%) | Simple to use; effective for many compounds. | Can be toxic to cells at higher concentrations; may affect protein function. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulate the hydrophobic compound in a soluble complex.[16][17][18][19][20] | 1-50 mM | Generally low toxicity; can significantly increase aqueous solubility. | May alter the free concentration of the compound available for biological activity. |
| Surfactants (e.g., Tween® 80) | Form micelles that solubilize the compound. | Below the critical micelle concentration (CMC) | Effective at low concentrations. | Can be cytotoxic; may interfere with membrane-associated processes. |
| pH Adjustment | For ionizable compounds, shifting the pH can increase the proportion of the more soluble ionized form. | Assay-dependent | Can be very effective for ionizable compounds. | Limited applicability in cell-based assays due to physiological pH constraints. |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A decision-making workflow for addressing solubility issues.
Conclusion
Successfully enhancing the solubility of this compound for biological assays requires a systematic and empirical approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can overcome this common challenge and generate reliable and reproducible data. Always remember to validate your chosen solubilization method and include appropriate vehicle controls to ensure the integrity of your experimental results.
References
- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed January 9, 2026.
- Chen, G. S., et al. (2012). Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. International Journal of Molecular Sciences, 13(12), 16494–16503.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- RJPBCS. (2017). Preparation and Characterization of Metronidazole-β-Cyclodextrin Inclusion Complex. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1592-1599.
- Celebioglu, A., & Uyar, T. (2019). Metronidazole/Hydroxypropyl-β-Cyclodextrin inclusion complex nanofibrous webs as fast-dissolving oral drug delivery system. International Journal of Pharmaceutics, 572, 118828.
- Celebioglu, A., & Uyar, T. (2020). Metronidazole/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Nanofibrous Webs as Fast-dissolving Oral Drug Delivery System.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Sigma-Aldrich.
- Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Araceli Biosciences.
- Benchchem.
- ResearchGate. (2023). Esterification of Metronidazole and its Complexation with β -Cyclodextrin: A Strategy for Enhanced Aqueous Solubility.
- Omics Online. solubility of metronidazole. Omics Online.
- ResearchGate. Metronidazole solubility studies conducted at different pH media (mean...
- Inventiva Pharma.
- Chien, Y. W., & Lambert, H. J. (1980). Metronidazole phosphate--a water-soluble prodrug for parenteral solutions of metronidazole. Journal of Pharmaceutical Sciences, 69(11), 1277–1282.
- Benchchem.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- American Pharmaceutical Review. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. American Pharmaceutical Review.
- Malcolm, R. K., et al. (2023). Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis. Journal of Controlled Release, 363, 563-574.
- ChemicalBook. This compound CAS#: 3034-42-2. ChemicalBook.
- PCBIS. Kinetic solubility.
- Mahfouz, N. M., et al. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. Journal of Pharmacy and Pharmacology, 53(6), 841–848.
- Gismondo, M. R., et al. (1990). In-vitro studies of two 5-nitroimidazole derivatives. Journal of Antimicrobial Chemotherapy, 26(5), 665–671.
- Uddin, M. S., et al. (2019). Comparative In-vitro Dissolution Study of Some Metronidazole Generic Tablets Under Bio-waiver Conditions by UV-Visible Spectroph. Journal of Pharmaceutical Sciences and Research, 11(5), 1809-1813.
- Oriental Journal of Chemistry. (2019). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 35(3).
- JOCPR. (2010). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2(4), 543-549.
- LookChem. Cas 696-23-1,2-Methyl-4-nitroimidazole. LookChem.
- IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 629-634.
- NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
- NIST. 1H-Imidazole, 1-methyl-5-nitro-. NIST WebBook.
- FDA. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. FDA.
- bioRxiv. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. bioRxiv.
- Amzole.
- LGC.
- Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072.
- PubChem. This compound. PubChem.
- bioRxiv. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. bioRxiv.
- ChemicalBook. This compound | 3034-42-2. ChemicalBook.
- IUCr Journals. (2022). 1-Methyl-5-nitroimidazolium chloride. IUCr Journals.
- LGC Standards. This compound. LGC Standards.
- Sigma-Aldrich. This compound 97.0 HPLC 3034-42-2. Sigma-Aldrich.
Sources
- 1. amzole.com [amzole.com]
- 2. jocpr.com [jocpr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. This compound | 3034-42-2 [chemicalbook.com]
- 5. This compound CAS#: 3034-42-2 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpbcs.com [rjpbcs.com]
- 18. Metronidazole/Hydroxypropyl-β-Cyclodextrin inclusion complex nanofibrous webs as fast-dissolving oral drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Methyl-5-nitroimidazole in Aqueous Solutions
Welcome to the technical support center for 1-Methyl-5-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. Here, we address common challenges and provide in-depth, scientifically grounded solutions to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is developing a yellow tint. What does this indicate?
A1: A yellow to brown discoloration is a common sign of this compound degradation.[1] This is often due to the formation of degradation products, which can be influenced by factors such as pH, exposure to light, and temperature. It is crucial to investigate the cause to ensure the accuracy of your results.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The degradation of nitroimidazoles can be complex. One potential pathway involves the reduction of the nitro group, which can lead to the formation of various intermediates. Another possibility is the cleavage of the imidazole ring. While specific pathways for this compound in aqueous solution are not extensively detailed in the provided search results, studies on similar nitroimidazole compounds, like metronidazole, show degradation through oxidation of side chains and loss of the nitro group.[2] Additionally, theoretical studies suggest that nitro-nitrite isomerization can be a decomposition mechanism.[3]
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of an aqueous solution is a critical factor in the stability of many pharmaceutical compounds, including nitroimidazoles.[4][5] For many nitroimidazoles, degradation is accelerated in alkaline conditions.[6] It is essential to determine the optimal pH range for your specific application to minimize degradation. Generally, a slightly acidic to neutral pH is preferable for the stability of many pesticides, which can be a useful reference point.[4]
Q4: Is this compound sensitive to light?
A4: Yes, nitroimidazole compounds can be susceptible to photodegradation.[6] It is recommended to protect solutions of this compound from light, especially during storage and handling, to prevent photochemical reactions that can lead to degradation.[1][7]
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting Steps:
-
Measure the pH of your aqueous solution.
-
If the pH is alkaline, adjust it to a neutral or slightly acidic range (e.g., pH 5-7) using a suitable buffer system.[4][8] The choice of buffer should be evaluated for compatibility with your experimental system.
-
Monitor the stability of the compound at the adjusted pH over time using a validated analytical method like HPLC.
-
-
-
Possible Cause 2: Exposure to Light.
-
Troubleshooting Steps:
-
Prepare and store all solutions in amber-colored glassware or containers wrapped in aluminum foil to protect them from light.[7]
-
Minimize exposure to ambient light during experimental procedures.
-
Conduct a photostability study as per ICH Q1B guidelines if the compound is intended for pharmaceutical use.[7]
-
-
-
Possible Cause 3: Elevated Temperature.
-
Troubleshooting Steps:
-
Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen, unless otherwise specified.[9] The supplier suggests room temperature storage for the solid compound.[10]
-
Avoid prolonged exposure of solutions to high temperatures during experiments. If elevated temperatures are necessary, minimize the duration.
-
Thermal decomposition studies on the related compound 4-nitroimidazole show that degradation begins around 185-210 °C.[11] While aqueous solutions will have different profiles, this indicates the inherent thermal lability of the nitroimidazole ring.
-
-
Issue 2: Inconsistent Results in Analytical Assays
-
Possible Cause 1: Co-elution of Degradation Products with the Parent Compound in HPLC.
-
Troubleshooting Steps:
-
Develop and validate a stability-indicating HPLC method. This involves subjecting a sample of this compound to forced degradation (stress testing) to generate degradation products.[12][13][14]
-
Stress conditions should include acidic, basic, oxidative, thermal, and photolytic challenges.[12]
-
Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to achieve baseline separation of the parent peak from all degradation product peaks.[6][15]
-
-
-
Possible Cause 2: Adsorption of the Compound to Container Surfaces.
-
Troubleshooting Steps:
-
Evaluate different types of containers (e.g., glass vs. polypropylene) to assess potential adsorption.
-
Consider using silanized glassware to minimize surface interactions.
-
Include a standard in a matching matrix and container to account for any loss due to adsorption.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[12][13][14]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Suitable buffer for mobile phase (e.g., phosphate buffer)
-
HPLC system with a UV or PDA detector
-
C18 analytical column
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature or heat gently (e.g., 40°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it to the target concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample, dilute it to the target concentration, and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Dissolve the heat-stressed solid in a suitable solvent and dilute it to the target concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]
-
Simultaneously, keep a control sample protected from light.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Ensure that the analytical method provides sufficient resolution between the parent compound and all degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required based on the results of the forced degradation study.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Triethylamine in water, pH adjusted to 3.0 with phosphoric acidB: MethanolIsocratic elution with 26% B[15] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 316 nm[15] |
Visualizations
Degradation Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing stability issues of this compound.
References
- AIP Publishing. (2012, September 18).
- MDPI. (n.d.).
- National Institutes of Health. (2018, December 18).
- ACS Publications. (n.d.). Metabolism of ronidazole (1-methyl-5-nitroimidazol-2-ylmethyl carbamate). Journal of Agricultural and Food Chemistry.
- Agilent. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.
- (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
- Watson, L. (2011, October 21). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS.
- PubMed Central. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
- ChemicalBook. (2025, August 8). This compound | 3034-42-2.
- PubMed. (2017, November). Fragmentation patterns of 4(5)
- MedCrave online. (2016, December 14).
- (n.d.).
- UTUPub. (n.d.). Fragmentation patterns of 4(5)
- ResearchGate. (2025, June 28). 1-Methyl-5-nitro-1H-imidazole.
- National Institutes of Health. (n.d.). This compound | C4H5N3O2 | CID 18210. PubChem.
- (n.d.).
- CP Lab Safety. (n.d.). This compound, min 97% (HPLC), 100 grams.
- CDH Fine Chemical. (n.d.).
- (n.d.). 1-METHYL-5-NITRO-1H-IMIDAZOLE-2-CARBALDEHYDE (CAS No. 4750-57-6) SDS.
- ResearchGate. (2025, August 7).
- lookchem. (n.d.). Cas 696-23-1,2-Methyl-4-nitroimidazole.
- MSU Extension. (2008, March 18).
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ResearchGate. (2025, August 6). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
- ResearchGate. (n.d.).
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- (n.d.).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- BLD Pharm. (n.d.). 3034-42-2|this compound.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-5-nitro-. NIST WebBook.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 3034-42-2.
- Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Cas 696-23-1,2-Methyl-4-nitroimidazole | lookchem [lookchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. biomedres.us [biomedres.us]
- 15. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-Methyl-5-nitroimidazole and Its Degradation Products
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-5-nitroimidazole. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. As your virtual Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the scientific reasoning behind them, ensuring robust and reliable results.
Introduction to this compound Stability
This compound is a key heterocyclic compound, often used as a building block in the synthesis of pharmaceuticals, particularly as a derivative of the nitroimidazole class of antibiotics. The stability of this molecule is a critical parameter that can influence the safety, efficacy, and shelf-life of any drug product it is a part of. Understanding its degradation pathways under various stress conditions is paramount for developing stable formulations and robust analytical methods.
Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and to identify potential degradation products. These studies typically involve exposing the compound to heat, light, humidity, acid, base, and oxidative stress, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the analysis of this compound and its degradation products.
FAQ 1: What are the expected degradation pathways for this compound?
Based on the chemistry of the nitroimidazole scaffold, this compound is susceptible to degradation through several pathways:
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions. For nitroimidazoles, this can involve rearrangement of the nitro group and cleavage of the imidazole ring.[3] Studies on related compounds like metronidazole have shown the formation of complex rearrangement products upon photolysis.
-
Hydrolysis: Under acidic or basic conditions, the imidazole ring can be susceptible to cleavage, although it is generally quite stable. The nitro group can also be involved in hydrolysis reactions under more extreme conditions.
-
Oxidation: Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of N-oxides or hydroxylated species on the imidazole ring. The imidazole ring of daclatasvir, for instance, has been shown to be susceptible to oxidation.[4]
Troubleshooting Guide: Common Analytical Issues
This guide provides solutions to common problems encountered during the HPLC-UV or LC-MS analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the HPLC column.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column: This minimizes the number of free silanol groups available for interaction with the basic nitrogen atoms of the imidazole ring.- Lower the mobile phase pH: Adding a small amount of an acid like formic or acetic acid (e.g., 0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with the analyte.[5][6]- Reduce injection volume/concentration: This will help determine if the column is being overloaded.[7]- Use a guard column: This protects the analytical column from strongly retained impurities that can cause peak tailing. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mobile phase mixing and degassing: Inconsistent mixing can lead to shifts in retention. Degassing prevents air bubbles from interfering with the pump's performance.- Use a column oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[8]- Allow for adequate column equilibration: When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash protocol: Use a strong solvent in your autosampler's wash vials to clean the injection needle between runs.- Run a blank gradient: This can help identify if the ghost peaks are coming from the system or mobile phase.[8]- Use fresh, high-purity solvents: Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks. |
| Low Sensitivity/Ion Suppression (LC-MS) | - Co-eluting matrix components competing for ionization.- High concentrations of non-volatile buffers. | - Improve chromatographic separation: Modify the gradient to separate the analyte from interfering matrix components.[9][10]- Optimize sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before analysis.[9]- Use volatile mobile phase additives: For LC-MS, use volatile additives like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers.[8]- Use an isotopically labeled internal standard: This can help to compensate for matrix effects and improve quantitative accuracy.[9] |
Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 80°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol/water) in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[2]
-
Analyze the solution directly.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm (based on the chromophore) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent drug from all degradation products.
Data Presentation
The following table summarizes the expected degradation behavior of this compound under forced degradation conditions. Note that where specific data for this compound is not available, information from related 5-nitroimidazoles is used as a predictive guide.
| Stress Condition | Expected Degradation | Potential Degradation Products | Reference |
| Acidic Hydrolysis (0.1 N HCl, 80°C) | Moderate degradation | Cleavage of the imidazole ring (under harsh conditions), potential for denitration. | [3] |
| Basic Hydrolysis (0.1 N NaOH, RT) | Significant degradation | Denitration, ring opening products. | [3] |
| Oxidative (3% H₂O₂, RT) | Moderate to significant degradation | N-oxides, hydroxylated imidazole ring, ring cleavage products. | [4] |
| Thermal (105°C, solid) | Low to moderate degradation | Dependent on melting point and presence of impurities. | [3] |
| Photolytic (ICH Q1B) | Significant degradation | Isomers, ring rearrangement products, denitration. | [3] |
Visualization of Degradation and Analytical Workflow
Primary Degradation Pathways
The following diagram illustrates the potential primary degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Analytical Workflow for Degradation Product Analysis
This workflow outlines the general steps for analyzing degradation products.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles | MDPI [mdpi.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. youtube.com [youtube.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. ijrpp.com [ijrpp.com]
Technical Support Center: Overcoming Resistance to 1-Methyl-5-nitroimidazole in Microbial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-nitroimidazole and encountering microbial resistance. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome resistance in your experiments. Our approach is grounded in scientific literature and practical laboratory experience to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with this compound resistance.
Q1: My microbial strain, which was previously susceptible to this compound, is now showing resistance. What are the most likely causes?
A1: The development of resistance to 5-nitroimidazoles, including this compound, is a multifaceted issue. The most common mechanisms include:
-
Reduced Drug Activation: this compound is a prodrug that requires activation via the reduction of its nitro group by microbial nitroreductases.[1][2][3][4][5] A decrease in the activity of these enzymes is a primary cause of resistance.[1][2][3][4][5]
-
Target Modification: While the primary target is DNA, alterations in DNA repair pathways can contribute to increased tolerance.[1][6]
-
Active Efflux: Overexpression of efflux pumps can actively transport the drug out of the cell, preventing it from reaching its target.[1][7][8]
-
Metabolic Bypasses: Changes in metabolic pathways, such as a shift from pyruvate to lactate conversion, can also play a role.[1]
-
Presence of nim Genes: These genes encode 5-nitroimidazole reductase enzymes that can inactivate the drug.[1][5][9][10][11][12]
Q2: How can I confirm that my microbial strain is truly resistant to this compound?
A2: The gold standard for confirming resistance is to determine the Minimum Inhibitory Concentration (MIC) of the compound against your strain. This can be achieved using standardized methods such as broth microdilution or agar dilution assays. A significant increase in the MIC compared to a susceptible control strain indicates resistance. For anaerobic bacteria, it is crucial to follow established guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[1][2][9][13]
Q3: I suspect reduced nitroreductase activity is the cause of resistance. How can I test for this?
A3: You can assess nitroreductase activity through several methods:
-
Enzyme Assays: Prepare cell-free extracts from your resistant and susceptible strains and measure the rate of reduction of a chromogenic or fluorogenic nitro-compound.
-
Whole-Cell Assays: A cell-based assay can be used to monitor the conversion of a nitroaromatic prodrug into a detectable metabolite.[8] For example, the reduction of nitrobenzene to aniline can be detected by HS-SPME-GC-MS.[14][15]
-
Gene Sequencing: Sequence the genes encoding known nitroreductases in your resistant strain to identify mutations that could lead to a loss of function.
Q4: Can I use PCR to detect resistance to this compound?
A4: Yes, PCR can be a useful tool to detect the presence of nim genes, which are known to confer resistance to 5-nitroimidazoles.[3][4][16][17] However, it's important to note that the absence of nim genes does not rule out resistance, as other mechanisms can be involved.[4] Therefore, PCR should be used in conjunction with phenotypic susceptibility testing like MIC determination.
Q5: Are there any commercially available efflux pump inhibitors that I can use to test for this mechanism of resistance?
A5: Several compounds have been identified as efflux pump inhibitors (EPIs) and can be used in research settings to investigate their role in resistance. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known broad-spectrum EPI.[18] When co-administered with this compound, a significant decrease in the MIC in the presence of the EPI would suggest the involvement of efflux pumps in the resistance mechanism.
Section 2: Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues related to this compound resistance.
Troubleshooting Guide 1: Inconsistent MIC Results
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC values between replicates. | Inconsistent inoculum density. | Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard.[5] |
| Improper serial dilutions of the antimicrobial agent. | Prepare fresh stock solutions and perform serial dilutions carefully. Use calibrated pipettes. | |
| Contamination of the culture. | Streak your culture on an appropriate agar plate to check for purity before starting the MIC assay. | |
| No growth in the positive control wells/plates. | Inoculum is not viable. | Use a fresh culture for inoculum preparation. |
| Inappropriate growth medium or incubation conditions. | Ensure you are using the recommended medium and incubation conditions (e.g., anaerobic conditions for anaerobic bacteria) for your specific microbial strain.[5] | |
| Growth in the negative control (sterility) wells/plates. | Contamination of the medium or reagents. | Use sterile techniques throughout the procedure. Test individual components for contamination. |
Troubleshooting Guide 2: Failed PCR Amplification of nim Genes
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No PCR product observed for the positive control. | Issues with PCR reagents (primers, polymerase, dNTPs). | Test each reagent individually. Use a new aliquot of reagents. |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. | |
| Problem with the thermocycler. | Verify the thermocycler's performance with a known successful PCR reaction. | |
| No PCR product for the test sample, but the positive control works. | Poor DNA quality or presence of PCR inhibitors. | Re-extract the genomic DNA using a reliable method. Include an internal positive control in your PCR reaction to check for inhibition.[16] |
| The specific nim gene variant is not recognized by the primers. | Design alternative primers based on a wider range of known nim gene sequences.[19] Note that new, uncharacterized nim genes may not be detected.[12] | |
| Faint or non-specific PCR bands. | Suboptimal primer concentration or annealing temperature. | Optimize primer concentration and annealing temperature. |
| Contamination of reagents or workspace with other DNA. | Use dedicated PCR workstations and aerosol-resistant pipette tips. |
Section 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key experiments in studying this compound resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized guide and should be adapted based on the specific microbial strain and CLSI guidelines.[1][9][13][20]
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria)[5]
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Inoculum:
-
From a fresh culture plate, pick several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
-
Prepare Drug Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate.
-
Typically, add 50 µL of broth to wells 2-11.
-
Add 100 µL of the highest drug concentration to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to wells 1-11.
-
Add 100 µL of sterile broth to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and atmospheric conditions for your strain (e.g., 37°C for 18-24 hours). For anaerobes, use an anaerobic chamber or jar.
-
-
Read Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]
-
Protocol 2: PCR-Based Detection of nim Genes
This protocol is based on a published method for the detection of nim genes in Bacteroides spp. and may need optimization for other species.[4][17]
Materials:
-
Genomic DNA extracted from the microbial strain
-
PCR primers specific for nim genes (e.g., NIM-3 and NIM-5)[4]
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction:
-
Extract high-quality genomic DNA from a pure culture of your test strain using a commercial kit or a standard protocol.
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing water, PCR buffer, MgCl₂, dNTPs, forward primer, reverse primer, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add the template DNA to each tube. Include a positive control (DNA from a known nim-positive strain) and a negative control (no template DNA).
-
-
Thermocycling Conditions:
-
An example program is:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.
-
Visualize the bands under UV light. The presence of a band of the expected size (e.g., 458 bp for NIM-3/NIM-5 primers) indicates the presence of a nim gene.[16]
-
Section 4: Strategies to Overcome Resistance
For researchers facing persistent resistance, the following strategies, supported by scientific literature, can be explored.
Strategy 1: Combination Therapy
The use of this compound in combination with other antimicrobial agents can have a synergistic effect, potentially overcoming resistance.
-
With β-lactams: The combination of metronidazole (a related 5-nitroimidazole) and amoxicillin has shown synergistic effects against Actinobacillus actinomycetemcomitans.[21]
-
With other agents: Exploring combinations with antibiotics that have different mechanisms of action can be a fruitful approach. Checkerboard assays can be used to systematically evaluate the synergistic, additive, or antagonistic effects of different drug combinations.
Strategy 2: Development of Novel Analogs
The synthesis of new 5-nitroimidazole derivatives is an active area of research to combat resistance.[22][23] These novel compounds may have improved uptake, reduced susceptibility to efflux, or different activation requirements.
Strategy 3: Targeting Resistance Mechanisms Directly
-
Efflux Pump Inhibitors (EPIs): As mentioned, EPIs can restore the susceptibility of resistant strains by preventing the drug from being pumped out of the cell.[18][24]
-
Modulating the Cellular Redox Environment: Since the activation of this compound is dependent on a reduced intracellular environment, agents that alter the redox state of the cell could potentially enhance its activity.
Section 5: Visualizations and Diagrams
Diagram 1: Mechanism of Action and Resistance to this compound
Caption: Overview of this compound activation and microbial resistance pathways.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: A logical workflow for the experimental investigation of resistance mechanisms.
References
- Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]
- CLSI. (2018). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition. CLSI standard M11.
- Hecht, D. W., et al. (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Seventh Edition. CLSI document M11-A7.
- Trinh, S., et al. (1996). Detection by PCR of the nim Genes Encoding 5-Nitroimidazole Resistance in Bacteroides spp. Antimicrobial Agents and Chemotherapy, 40(3), 673–676. [Link]
- Urban, E., & Nord, C. E. (2017). Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik's Cube of Clinical Microbiology?. Infectious Diseases, 7, 10. [Link]
- Trinh, S., et al. (1996). Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp. Antimicrobial Agents and Chemotherapy, 40(3), 673–676. [Link]
- Trinh, S., et al. (1996). Detection by PCR of the nim Genes Encoding 5-Nitroimidazole Resistance in Bacteroides spp. Antimicrobial Agents and Chemotherapy, 40(3), 673-676. [Link]
- Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. The primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. Journal of General Microbiology, 100(2), 271-281. [Link]
- Ghotaslou, R., et al. (2017). nim gene-independent metronidazole-resistant Bacteroides fragilis in surgical site infections. GMS hygiene and infection control, 12, Doc13. [Link]
- Ferreira, A. C. S., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 11(11), 1546. [Link]
- Chan-Hyams, J. V. E., & Ackerley, D. F. (2020). A cell-based assay for nitroreductase activity. A library of candidate...
- Wexler, H. M., et al. (2015). Two Multidrug-Resistant Clinical Isolates of Bacteroides fragilis Carry a Novel Metronidazole Resistance nim Gene (nimJ). Antimicrobial Agents and Chemotherapy, 59(8), 4643–4651. [Link]
- Dunne, M. R., et al. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. Molecules, 25(22), 5431. [Link]
- Dunne, M. R., et al. (2020). (PDF) Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS.
- Venter, H., et al. (2022). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Pharmaceuticals, 15(8), 940. [Link]
- Gal, M., & Brazier, J. S. (2004). Nitroimidazole resistance genes (nimB) in anaerobic Gram-positive cocci (previously Peptostreptococcus spp.). The Journal of antimicrobial chemotherapy, 54(1), 240–242. [Link]
- Lomovskaya, O., et al. (2001). Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy. Antimicrobial Agents and Chemotherapy, 45(1), 105–116. [Link]
- Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3072. [Link]
- Upcroft, J. A., et al. (1999). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy, 43(1), 73–78. [Link]
- Paunkov, A., et al. (2025). Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. Parasitology Research. [Link]
- Upcroft, J. A., et al. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 50(1), 344–347. [Link]
- Pavicić, M. J., et al. (1991). Synergistic effects between amoxicillin, metronidazole, and the hydroxymetabolite of metronidazole against Actinobacillus actinomycetemcomitans. Antimicrobial Agents and Chemotherapy, 35(5), 961–966. [Link]
- Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112–2118. [Link]
- Rogers, S. A., et al. (2010). (PDF) Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents.
- Hossain, M. A., et al. (2022). Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli. Antibiotics, 11(11), 1545. [Link]
- Dunn, L. A., et al. (2010). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. Journal of Antimicrobial Chemotherapy, 65(3), 461–468. [Link]
- Leitsch, D. (2019). A review on the mechanism of action and resistance of the 5-nitroimidazole drug metronidazole. Parasitology, 146(12), 1507–1515. [Link]
- Theron, M. M., et al. (2004). Nitroimidazole resistance genes (nimB) in anaerobic Gram-positive cocci (previously Peptostreptococcus spp.). Journal of Antimicrobial Chemotherapy, 54(1), 240-242. [Link]
- Vanelle, P., et al. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 50(1), 344-347. [Link]
- Wójcik-Sikora, A., et al. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Ellinghaus, H. (2021).
- International Association of Clinical Labor
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- Alauzet, C., et al. (2017). nimH, a novel nitroimidazole resistance gene contributing to metronidazole resistance in Bacteroides fragilis. Journal of Antimicrobial Chemotherapy, 72(9), 2673–2675. [Link]
- Alauzet, C., et al. (2017). nimH, a novel nitroimidazole resistance gene contributing to metronidazole resistance in Bacteroides fragilis. Journal of Antimicrobial Chemotherapy, 72(9), 2673-2675. [Link]
Sources
- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 2. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nim gene-independent metronidazole-resistant Bacteroides fragilis in surgical site infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. In Silico Screening and Experimental Validation of Novel MexAB-OprM Efflux Pump Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria | MDPI [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. protocols.io [protocols.io]
- 21. Synergistic effects between amoxicillin, metronidazole, and the hydroxymetabolite of metronidazole against Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Efficacy of 1-Methyl-5-nitroimidazole as a Radiosensitizer
This guide is designed for researchers, scientists, and drug development professionals investigating the potential of 1-Methyl-5-nitroimidazole as a radiosensitizer. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate the smooth execution and interpretation of your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in radiosensitization studies.
Q1: What is the primary mechanism of action of this compound as a radiosensitizer?
A1: this compound, a member of the nitroimidazole class of compounds, primarily functions as a hypoxic cell radiosensitizer. Its mechanism is centered on its ability to mimic oxygen in the low-oxygen (hypoxic) environments characteristic of solid tumors.[1] Under hypoxic conditions, the nitro group of this compound is reduced, forming reactive radical species.[1] These radicals can "fix" radiation-induced DNA damage, making it permanent and irreparable, ultimately leading to enhanced cancer cell death. In well-oxygenated normal tissues, the compound is not significantly reduced and thus exhibits minimal radiosensitizing effects, providing a degree of tumor selectivity.
Q2: Why is hypoxia a critical factor for the efficacy of this compound?
A2: Hypoxia is a major contributor to radioresistance in solid tumors.[2] In the absence of sufficient oxygen, radiation-induced free radicals on DNA can be chemically repaired, diminishing the lethal effects of radiotherapy. This compound overcomes this by acting as an oxygen mimetic specifically in hypoxic cells.[1] Its selective activation in low-oxygen environments is the cornerstone of its therapeutic potential, as it enhances the killing of otherwise resistant hypoxic tumor cells while sparing well-oxygenated normal tissues.[3]
Q3: What are the key factors that can influence the experimental outcome when using this compound?
A3: Several factors can significantly impact the efficacy of this compound in your experiments:
-
Degree of Hypoxia: The level of oxygen deprivation directly correlates with the activation of the drug and its radiosensitizing effect.
-
Drug Concentration and Incubation Time: Achieving an optimal intracellular concentration is crucial. This is influenced by the drug's concentration in the medium and the duration of incubation.
-
Cellular Thiol Levels: Intracellular thiols, such as glutathione, can react with and detoxify the reactive intermediates of this compound, potentially reducing its efficacy.[4]
-
Lipophilicity and Cellular Uptake: The ability of the compound to penetrate the cell membrane, which is related to its lipophilicity, will affect its intracellular concentration and subsequent effectiveness.[5]
-
pH: The pH of the tumor microenvironment can influence the uptake of nitroimidazoles.[4][5]
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve to assess the cytotoxicity of this compound alone under both normoxic and hypoxic conditions. The goal is to identify a non-toxic or minimally toxic concentration that provides a significant radiosensitizing effect. This is typically done using a cytotoxicity assay (e.g., MTT or CellTiter-Glo) followed by a clonogenic survival assay to measure radiosensitization.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: Poor Solubility of this compound
-
Problem: The compound precipitates when added to the cell culture medium.
-
Cause: this compound, like many organic compounds, may have limited aqueous solubility.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving nitroimidazoles.[6] Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).[6][7]
-
Perform serial dilutions of the stock solution in DMSO before the final dilution into the aqueous cell culture medium. This gradual reduction in solvent polarity can help prevent precipitation.[6]
-
Warm the cell culture medium to 37°C before adding the compound.
-
Vortex or gently agitate the final solution to ensure complete dissolution.
-
Issue 2: High Cytotoxicity Observed with this compound Alone
-
Problem: Significant cell death is observed in the drug-only control group, especially under hypoxic conditions.
-
Cause: While this compound is selectively toxic to hypoxic cells, high concentrations or prolonged incubation times can lead to significant cytotoxicity, confounding the assessment of its radiosensitizing effect.[3]
-
Solution:
-
Perform a thorough dose-response cytotoxicity assay. Test a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) under your experimental conditions (both normoxic and hypoxic).[8][9][10]
-
Select a concentration for your radiosensitization studies that is well below the IC50 and shows minimal toxicity (e.g., <10% cell death) in the drug-only control.
-
Optimize the incubation time. Shorter incubation times may be sufficient to achieve adequate intracellular concentrations without causing excessive cytotoxicity.
-
Issue 3: Inconsistent or No Radiosensitization Effect
-
Problem: The addition of this compound does not significantly enhance the cell-killing effect of radiation.
-
Cause: This can be due to several factors, including insufficient hypoxia, suboptimal drug concentration, or characteristics of the cell line.
-
Solution:
-
Verify the level of hypoxia. Use a hypoxia marker (e.g., pimonidazole) or an oxygen probe to confirm that your hypoxic conditions are robust and consistent. A common target is <0.1% O2.
-
Re-evaluate the drug concentration. Based on your cytotoxicity data, you may need to increase the concentration, as long as it remains in the non-toxic range.
-
Increase the pre-incubation time. Allowing more time for the drug to diffuse into the cells and for the hypoxic conditions to fully establish before irradiation can improve efficacy.
-
Consider the cell line's characteristics. Some cell lines may have higher intrinsic resistance to radiation or may have high levels of intracellular thiols that can counteract the effect of the radiosensitizer.[4] You may need to screen different cell lines to find a suitable model.
-
Deplete cellular thiols. As an experimental approach to investigate the mechanism, you can pre-treat cells with a glutathione synthesis inhibitor like buthionine sulfoximine (BSO) to see if this enhances the radiosensitizing effect.[1]
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for the desired time (e.g., 24, 48, or 72 hours) under both normoxic (standard incubator, 5% CO2) and hypoxic (hypoxia chamber, <0.1% O2, 5% CO2) conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8][9][10]
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This is the gold standard assay for determining the effect of a radiosensitizer on cell reproductive integrity.[11]
-
Cell Seeding: Prepare a single-cell suspension. Count the cells and seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the radiation dose and the plating efficiency of the cell line.[12][13]
-
Drug Incubation and Hypoxia Induction: Allow cells to attach for a few hours. Then, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Place the plates in a hypoxia chamber for a sufficient time to induce robust hypoxia (e.g., 4-6 hours).
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Post-Irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Return the plates to a normoxic incubator.
-
Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and generate survival curves. The sensitizer enhancement ratio (SER) can then be calculated by comparing the radiation doses required to achieve a specific level of cell kill (e.g., 10% survival) with and without the radiosensitizer.[14]
Data Presentation
Table 1: Example of Recommended Concentration Ranges of this compound for Initial Screening in Different Cancer Cell Lines.
| Cell Line | Cancer Type | Recommended Starting Concentration Range (µM) for Radiosensitization Studies |
| A549 | Lung Carcinoma | 50 - 500 |
| MCF-7 | Breast Adenocarcinoma | 100 - 1000 |
| U87-MG | Glioblastoma | 75 - 750 |
| HT-29 | Colorectal Adenocarcinoma | 100 - 1000 |
Note: These are suggested starting ranges. The optimal concentration must be determined experimentally for each cell line and specific experimental conditions.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a hypoxic radiosensitizer.
Experimental Workflow for Evaluating Radiosensitizing Efficacy
Caption: Workflow for in vitro evaluation of this compound.
Troubleshooting Decision Tree for Inconsistent Radiosensitization
Caption: Troubleshooting inconsistent radiosensitization results.
References
- Factors Influencing Intracellular Uptake and Radiosensitization by 2-nitroimidazoles in Vitro.PubMed.[Link]
- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes.PubMed Central.[Link]
- Influence of heat on the intracellular uptake and radiosensitization of 2-nitroimidazole hypoxic cell sensitizers in vitro.PubMed.[Link]
- Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers.MDPI.[Link]
- A Review of the Role of Hypoxia in Radioresistance in Cancer Therapy.PubMed Central.[Link]
- High-Content Clonogenic Survival Screen to Identify Chemoradi
- In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole.PubMed.[Link]
- Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf.mcgillradiobiology.ca.[Link]
- (PDF) Clonogenic Cell Survival Assay.
- Enhanced delivery of aurora kinase A inhibitor via tumor-targeting immunonanocomplexes for atypical teratoid/rhabdoid tumor therapy.
- Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A compar
- Nitroimidazole Cytotoxicity Based Synthetic Radiosensitizers with their Biochemical Action.
- Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells.PubMed.[Link]
- Chemical Modifiers of Radiation Response.
- Troubleshooting and optimizing lab experiments.YouTube.[Link]
- Any suggestions for treating DMSO soluble compound in cell culture?
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.Journal of King Saud University - Science.[Link]
- Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line.Journal of King Saud University - Science.[Link]
- [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)].PubMed.[Link]
- Tips and troubleshooting.Takara Bio.[Link]
- Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line.
- Target-Based Radiosensitization Strategies: Concepts and Companion Animal Model Outlook.PubMed Central.[Link]
- 1-Methyl-5-nitro-1H-imidazole.PubMed Central.[Link]
- Radiosensitization of the RIF-1 murine flank tumor by desmethylmisonidazole (Ro 05 9963) during interstitial brachytherapy.PubMed.[Link]
- This compound.PubChem.[Link]
- (PDF) 1-Methyl-5-nitro-1H-imidazole.
- What is the min DMSO concentration to dissolve unknown drugs?
Sources
- 1. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 2. Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing intracellular uptake and radiosensitization by 2-nitroimidazoles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 11. researchgate.net [researchgate.net]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Guide: Reducing Off-Target Effects of 1-Methyl-5-nitroimidazole In Vivo
<Technical Support Center >
Last Updated: 2026-01-09
Introduction
Welcome to the technical support center for researchers utilizing 1-Methyl-5-nitroimidazole and related compounds. As a class, nitroimidazoles are indispensable tools, serving as antimicrobial agents, and more critically in oncology, as hypoxia-activated prodrugs (HAPs) and radiosensitizers.[1][2] Their efficacy is rooted in the bioreductive activation of the nitro group under low-oxygen (hypoxic) conditions, which are characteristic of solid tumors and anaerobic infections.[1][2][3]
However, this same mechanism is the primary source of dose-limiting, off-target toxicity. In well-oxygenated, healthy tissues, incomplete reduction of the nitro group can occur, leading to the formation of reactive nitroso intermediates and superoxide radicals. These reactive species can deplete cellular antioxidants (e.g., glutathione), damage DNA, and bind covalently to cellular macromolecules, leading to systemic toxicity.[4][5][6]
This guide provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you design experiments that maximize therapeutic efficacy while minimizing off-target effects in vivo.
Section 1: Understanding the Root Cause: The Duality of Bioreductive Activation
The central challenge in using this compound lies in its mechanism of action. The compound itself is a prodrug, largely inert until its nitro group (-NO₂) undergoes a one-electron reduction, a process catalyzed by various nitroreductases (e.g., NADPH:cytochrome P450 oxidoreductase).[1][7][8][9] The outcome of this reduction is dictated by the local oxygen concentration.
-
In Hypoxic Tissues (Target Effect): In the absence of oxygen, the nitro radical anion undergoes further reduction, leading to the formation of highly reactive, cytotoxic species like nitroso radicals and hydroxylamines.[6] These species damage DNA and other critical cellular components, leading to selective cell death in the target anaerobic or hypoxic environment.[10][11][12]
-
In Normoxic Tissues (Off-Target Effect): In healthy, oxygenated tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen. This "futile cycling" generates superoxide anions (O₂⁻), inducing significant oxidative stress. Furthermore, low-level reduction can still lead to the formation of toxic intermediates that cause cellular damage.[2][13]
Mechanism of Action Diagram
Caption: Dichotomy of nitroimidazole activation in normoxic vs. hypoxic tissues.
Section 2: Troubleshooting Guide: Common In Vivo Issues
This section addresses common problems encountered during in vivo studies and provides actionable solutions grounded in mechanistic principles.
Issue 1: Significant Systemic Toxicity Observed (e.g., Weight Loss, Lethargy, Organ Damage)
Question: My animal models are showing severe weight loss and signs of distress at doses required for therapeutic efficacy. How can I reduce this systemic toxicity?
Answer: This is the most common challenge and is directly related to off-target activation of the compound in healthy tissues. The goal is to alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the drug to improve its therapeutic index.[14]
Strategy 2.1: Formulation & Delivery Route Optimization
The way a drug is formulated and administered can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) profile, thereby reducing peak plasma concentrations (Cmax) that are often linked to toxicity.[14][15][16]
-
Causality: A rapid Cmax after administration (e.g., via intraperitoneal bolus) can overwhelm the metabolic capacity of healthy tissues, leading to acute toxicity. By using a formulation that provides sustained release, you can maintain the drug concentration within its therapeutic window for a longer duration, avoiding sharp, toxic peaks.[15]
-
Troubleshooting Steps & Protocol:
-
Switch from Bolus to Sustained Delivery: If using IP or IV bolus injections, consider alternative strategies.
-
Explore Alternative Formulations: Simple aqueous solutions can lead to rapid absorption. Investigate formulations that slow down release.[17]
-
Consider Subcutaneous (SC) Administration with an Oil-Based Vehicle: This can create a depot effect, leading to slower, more sustained release.
-
-
Protocol: Preparation of a Sesame Oil-Based Formulation for SC Injection
-
Objective: To create a stable suspension of this compound in sesame oil for sustained subcutaneous release.
-
Materials:
-
This compound powder
-
Sterile sesame oil
-
Sterile, sealed vials
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions, weigh the required amount of the compound and place it in a sterile vial.
-
Add the calculated volume of sterile sesame oil to achieve the desired final concentration (e.g., 50 mg/mL).
-
Vortex vigorously for 2-3 minutes to initially disperse the powder.
-
Place the vial in a sonicator bath for 15-20 minutes to create a fine, homogenous suspension. Visually inspect to ensure no large aggregates remain.
-
Before each administration, vortex the suspension thoroughly to ensure uniform dosing.
-
Administer subcutaneously to the animal model. Monitor the injection site for any signs of irritation.
-
-
| Delivery Strategy | Pros | Cons | Best For |
| IV/IP Bolus (Aqueous) | Easy to prepare; rapid onset. | High Cmax, potential for acute toxicity. | Initial efficacy studies where PK is not the primary focus. |
| Oral Gavage (PO) | Less invasive. | Subject to first-pass metabolism; variable absorption.[15] | Compounds with good oral bioavailability. |
| SC Injection (Oil Depot) | Sustained release; lower Cmax; reduced dosing frequency.[17] | Potential for injection site reactions; slower onset. | Reducing Cmax-related toxicity; long-term studies. |
| Implantable Pump | Highly controlled, continuous infusion. | Invasive surgical procedure; formulation must be stable and compatible.[15] | Achieving true steady-state concentrations. |
Strategy 2.2: Prodrug Modification (Advanced)
For research groups with medicinal chemistry capabilities, modifying the core structure can yield a second-generation hypoxia-activated prodrug (HAP) with a better toxicity profile. The goal is to attach the nitroimidazole "trigger" to a less toxic cytotoxic "warhead."[1][7]
-
Example: The clinical candidate TH-302 (evofosfamide) is a 2-nitroimidazole linked to a bromo-isophosphoramide mustard (a DNA cross-linking agent). The mustard is only released upon reduction of the nitroimidazole in hypoxic conditions.[1][7] This confines the potent cytotoxic agent to the target tissue.
Issue 2: Neurotoxicity or Peripheral Neuropathy Observed
Question: My long-term study shows animals developing ataxia, limb weakness, or other neurological signs, even at sub-toxic systemic doses. What is the cause and how can it be mitigated?
Answer: Neurotoxicity is a known, and often severe, side effect of long-term or high-dose nitroimidazole therapy.[18] The exact mechanism is complex but is thought to involve the disruption of cellular redox systems and mitochondrial function in neuronal tissues.
Strategy 2.3: Co-administration of Antioxidants
-
Causality: The futile cycling of nitroimidazoles in normoxic tissues like the brain generates significant oxidative stress. Co-administering antioxidants can help replenish the cellular defense systems and neutralize reactive oxygen species, potentially mitigating neuronal damage.
-
Troubleshooting Steps & Protocol:
-
Select an Antioxidant: N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to glutathione, making it an excellent candidate.
-
Determine Dosing Regimen: Administer NAC prior to and/or concurrently with the this compound treatment.
-
Monitor Endpoints: In addition to observing clinical signs of neurotoxicity, consider collecting tissues for histological analysis or measuring biomarkers of oxidative stress.
-
-
Protocol: Co-administration of N-acetylcysteine (NAC)
-
Objective: To assess if NAC can reduce the neurotoxic side effects of this compound.
-
Materials:
-
This compound solution
-
N-acetylcysteine (NAC)
-
Sterile saline or water for injection
-
-
Procedure:
-
Prepare a fresh solution of NAC in sterile saline (e.g., 100 mg/mL).
-
Establish experimental groups: Vehicle control, Compound only, NAC only, Compound + NAC.
-
Administer NAC (e.g., via IP injection) 30-60 minutes before the administration of this compound.
-
Proceed with the planned dosing schedule for the primary compound.
-
Conduct regular neurological assessments (e.g., grip strength, rotarod test) and monitor for clinical signs.
-
At the end of the study, perfuse animals and collect brain and spinal cord tissues for analysis (e.g., H&E staining, oxidative stress markers).
-
-
Section 3: Advanced Strategies: Precision Targeting with Nanomedicine
To fundamentally solve the off-target issue, the drug must be prevented from reaching healthy tissues in the first place. Targeted drug delivery systems are designed to achieve this.[19][20]
-
Concept: Encapsulating this compound within a nanocarrier (e.g., liposome, polymer nanoparticle) can drastically alter its biodistribution. The nanocarrier can be engineered to accumulate preferentially in tumor tissue through the Enhanced Permeability and Retention (EPR) effect or by adding targeting ligands to its surface (active targeting).[21][22][23]
Workflow for Developing a Targeted Nanoparticle System
Caption: Experimental workflow for nanoparticle-based targeted delivery.
-
Key Advantages of Nanocarriers:
-
Reduced Systemic Exposure: The drug is sequestered within the carrier while in circulation, protecting healthy tissues.[19][21]
-
Enhanced Tumor Accumulation: Nanoparticles can passively accumulate in tumors via the EPR effect.
-
Improved Solubility: Can be used to formulate poorly soluble nitroimidazole analogues.[21]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Is the toxicity of this compound related to its mutagenic potential? A1: Yes, the mechanisms are linked. The reactive intermediates generated from the reduction of the nitro group that are responsible for therapeutic cytotoxicity are also genotoxic and can cause mutations.[6][24] This is why there are concerns about the long-term carcinogenic potential of some nitroimidazole compounds.[18] Strategies that confine the activation of the drug to the target tissue will also reduce its systemic genotoxicity.
Q2: Does the position of the nitro group on the imidazole ring matter for toxicity? A2: Absolutely. The one-electron reduction potential, which dictates how easily the compound is reduced, is highly dependent on the structure, including the position of the nitro group (2-, 4-, or 5-position).[25] 2-nitroimidazoles generally have a higher reduction potential than 5-nitroimidazoles, meaning they are more readily reduced and can be more effective as hypoxia-activated drugs but may also have a different off-target toxicity profile.[13][26]
Q3: Can I just lower the dose to reduce toxicity? A3: While dose reduction is a straightforward approach, it often comes at the cost of therapeutic efficacy. The goal is to widen the therapeutic window—the range between the minimum effective dose and the maximum tolerated dose. The strategies outlined in this guide, such as formulation changes or targeted delivery, aim to shift the toxicity curve to the right, allowing you to use an effective dose with an acceptable safety profile.
Q4: How does drug resistance to nitroimidazoles develop, and does it relate to toxicity? A4: Resistance often develops through the downregulation or mutation of the nitroreductase enzymes required to activate the prodrug.[8][9][27] If a cell cannot efficiently reduce the nitro group, it cannot generate the cytotoxic species, and thus becomes resistant. This is mechanistically distinct from systemic toxicity, which is caused by low-level reduction in healthy, oxygenated tissues.
References
- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022-03-21). Google Scholar.
- Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC. (n.d.). PubMed Central.
- Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC. (n.d.). PubMed Central.
- Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. (n.d.).
- The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC. (2021-05-01).
- Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC. (n.d.). PubMed Central.
- The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021-05-01). PubMed.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024-01-30).
- The role of nitroreductases in resistance to nitroimidazoles. (n.d.). Abertay University.
- Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. (n.d.). PLOS.
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015-04-15). ScienceDirect.
- Formulation approaches in mitigating toxicity of orally administr
- Therapeutic uses of metronidazole and its side effects: An update. (n.d.).
- Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
- Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023-02-13). Pharmaceutical Technology.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2025-10-12).
- Medicinal Significance of Nitroimidazoles. (n.d.). Google Scholar.
- Nanomedicine-Driven Therapeutic Strategies for Rheumatoid Arthritis-Associated Depression: Mechanisms and Pharmacological Progress. (n.d.). MDPI.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (n.d.). PubMed Central.
- Mechanism of “in vivo” reduction of nitroimidazoles. (n.d.).
- Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. (2017-10-25). Journal of Antimicrobial Chemotherapy.
- 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- Reduction of nitroheterocyclic compounds by mammalian tissues in vivo. (n.d.).
- Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. (2021-10-22). RxList.
- Nitroimidazoles | Concise Medical Knowledge. (2021-07-27). Lecturio.
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. (n.d.). PubMed.
- Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022-10-19).
- Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC. (n.d.).
- Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. (n.d.). QxMD.
- Fexinidazole - Wikipedia. (n.d.). Wikipedia.
- Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (n.d.). SciELO.
- Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (n.d.). PubMed.
- (PDF) Mechanisms of Metronidazole Toxicity. (2024-11-08).
- Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. (n.d.). MDPI.
- The Role of Targeted Drug Delivery in Medicine, Antibiotics and Microorganisms. (n.d.). Longdom Publishing SL.
- Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC. (2021-07-05). PubMed Central.
- Advancing Ovarian Cancer Therapeutics: The Role of Targeted Drug Delivery Systems. (2024-09-10). Dove Press.
Sources
- 1. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Nitroreductases in Resistance to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. Reduction of nitroheterocyclic compounds by mammalian tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. dovepress.com [dovepress.com]
- 24. scielo.br [scielo.br]
- 25. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. rke.abertay.ac.uk [rke.abertay.ac.uk]
Technical Support Center: Troubleshooting Inconsistent Results in 1-Methyl-5-nitroimidazole Experiments
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-Methyl-5-nitroimidazole. This resource is designed to help you, the researcher, navigate the complexities of working with this nitroaromatic compound and troubleshoot the inconsistent results that can arise during experimentation. As scientists, we understand that reproducibility is the cornerstone of valid research. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve consistent and reliable outcomes.
Section 1: Foundational Issues - Reagent Purity, Stability, and Handling
The most common source of experimental variability begins before the first pipette touches a plate. The quality, storage, and handling of your this compound are paramount.
Q1: My experimental results are inconsistent from one batch of this compound to another. How can I verify the purity of my compound?
A1: Batch-to-batch variability is a frequent issue, often stemming from differences in purity or the presence of synthetic byproducts. While supplier datasheets provide a purity level (e.g., >97.0% by HPLC), it's a good practice to have an in-house verification method, especially if you observe unexpected results.[1]
Expert Insight: The synthesis of this compound can leave behind unreacted precursors or generate isomers (e.g., 1-Methyl-4-nitroimidazole) that may have different biological activities, leading to confounding results.[2]
Protocol: Quick Purity Verification by Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative check for gross impurities.
-
Plate Preparation: Use a standard silica gel TLC plate.
-
Solvent System: A common mobile phase for nitroimidazoles is a mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v). This may require optimization.
-
Spotting: Dissolve a small amount of your new and old batches of this compound in a suitable solvent (like Ethyl Acetate). Spot them side-by-side on the TLC plate, along with a co-spot (both new and old batch in the same spot).
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to ascend.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Analysis: A pure compound should yield a single, distinct spot. The presence of multiple spots in one batch compared to another indicates impurities. The co-spot should appear as a single, merged spot if the batches are identical.
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1]
Q2: I'm observing unexpected cellular toxicity or off-target effects. Could my this compound be degrading?
A2: Yes. Nitroaromatic compounds can be susceptible to degradation, especially under certain storage and experimental conditions. The nitro group is highly electron-withdrawing, making the molecule reactive and prone to reduction or photodegradation.[3][4][5] Degradation products may have distinct and unintended biological activities.
Trustworthiness Check:
-
Light Sensitivity: Nitroaromatic compounds can be light-sensitive. Always store the solid compound and stock solutions in amber vials or protected from light.
-
pH Stability: Extreme pH conditions during stock solution preparation or in cell culture media can promote hydrolysis or other chemical changes.
-
Reductive Environments: The mechanism of action for many nitroimidazoles involves the reduction of the nitro group to form reactive radical intermediates.[][7][8] This can occur prematurely in highly reductive experimental environments (e.g., in the presence of certain reducing agents or in hypoxic cell cultures), leading to non-specific effects.
Workflow for Investigating Compound Degradation
Caption: Key areas to investigate for dose-response issues.
Q5: How can I determine if this compound is directly interfering with my assay's detection system?
A5: This is a critical control experiment that should be run during assay development. You must determine if the compound itself, in the absence of a biological system, generates a signal.
Protocol: Cell-Free Assay Interference Test
-
Plate Setup: Prepare a multi-well plate with your standard assay buffer or medium, but do not add any cells or enzymes.
-
Compound Addition: Add this compound to the wells in the same concentration range used in your dose-response experiments.
-
Control Wells: Include wells with buffer/medium only (negative control) and wells with your assay's positive control signal generator (if applicable), both with and without the compound.
-
Incubation: Incubate the plate under the same conditions as your main experiment (time, temperature, etc.).
-
Readout: Add the detection reagents and measure the signal (absorbance, fluorescence, luminescence) on a plate reader.
-
Analysis: If the wells containing only the compound and assay reagents show a signal that is significantly above the negative control, you have direct assay interference.
Frequently Asked Questions (FAQs)
-
Q: What are the optimal storage conditions for solid this compound?
-
A: Store at room temperature in a dry, dark place. [1]Ensure the container is tightly sealed to protect from moisture.
-
-
Q: How does the nitro group on the imidazole ring influence its activity?
-
A: The electron-withdrawing nitro group is essential for the biological activity of many nitroimidazoles. It lowers the reduction potential of the molecule, allowing it to be activated (reduced) by specific enzymes, often in anaerobic bacteria or hypoxic tumor cells, to form cytotoxic reactive species that can damage DNA. [4][][7]
-
-
Q: Can I use a different solvent if my experiment is sensitive to DMSO?
-
A: Yes, but it requires careful validation. Ethanol is a common alternative. [9]You must perform solubility and stability checks in the new solvent and run rigorous vehicle controls to ensure the solvent itself is not causing an effect at the final concentration used in your assay.
-
References
- Metronidazole. Solubility of Things.
- This compound | C4H5N3O2 | CID 18210. PubChem, National Institutes of Health.
- This compound, min 97% (HPLC), 100 grams. CP Lab Safety.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. PubMed.
- 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio.
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
- Biodegradation of Nitroaromatic Compounds and Explosives. Center for Safety in the Warming World (CSWAB).
- Structure-toxicity relationships of nitroaromatic compounds. PubMed, National Institutes of Health.
- Nitroimidazole antibiotics. WikiLectures.
- 1-Methyl-5-nitro-1H-imidazole. ResearchGate.
- Nitroimidazole. Wikipedia.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
- Cas 696-23-1,2-Methyl-4-nitroimidazole. LookChem.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central, National Institutes of Health.
- 2-Methyl-5-Nitroimidazole Specification Sheet 2015. Amzole.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 3034-42-2 [chemicalbook.com]
- 3. cswab.org [cswab.org]
- 4. scielo.br [scielo.br]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Method Refinement for Sensitive Detection of 1-Methyl-5-nitroimidazole
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the sensitive detection of 1-Methyl-5-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. We will delve into the nuances of method development, focusing on maximizing sensitivity, selectivity, and reproducibility.
A Note on Nomenclature and Analogs
This compound (1M5NI) is a key nitroimidazole compound.[1] In analytical literature, you will frequently encounter the structurally similar and highly relevant compound, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) . HMMNI is a major metabolite of the veterinary drugs ronidazole and dimetridazole.[2][3][4] Due to their shared core structure and analytical challenges, the methods, sample preparation techniques, and troubleshooting advice for HMMNI are directly applicable and serve as an authoritative foundation for the analysis of 1M5NI.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during your method development process.
Q1: What is the gold-standard analytical technique for achieving the highest sensitivity and selectivity for this compound at trace levels?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is unequivocally the method of choice. Its analytical power stems from two layers of selectivity: the chromatographic separation of the analyte from matrix components via HPLC, followed by the highly specific mass-based detection of the parent ion and its unique fragment ions (a process known as Multiple Reaction Monitoring or MRM).[2] This combination allows for unambiguous identification and quantification at very low levels (sub-µg/kg), which is often required for residue analysis in complex matrices like food products or biological tissues.[2][4][5][6] While other methods like GC-MS exist, they often require a derivatization step which can introduce variability and may not distinguish between a parent drug and its metabolite.[3][7]
Q2: Why is sample preparation so critical, and what is the primary challenge it addresses?
A: The primary challenge in trace analysis is the matrix effect .[8] Complex sample matrices (e.g., plasma, milk, honey, tissue) contain numerous endogenous compounds (lipids, proteins, salts) that can interfere with the analysis.[9][10] During LC-MS/MS analysis, these co-eluting compounds can affect the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. This phenomenon can severely compromise the accuracy and reproducibility of your results. A robust sample preparation protocol is therefore not just about extraction, but about effectively cleaning the sample to remove these interfering components. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are designed specifically for this purpose.[5][11][12]
Q3: What are the essential method validation parameters I must evaluate to ensure my data is reliable and defensible?
A: To ensure your method is fit for purpose, you must validate it according to established guidelines, such as those from the European Commission Decision 2002/657/EC, which is a benchmark in residue analysis.[2][3] The core parameters to assess are:
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy/Trueness: How close the measured value is to the true value, often assessed through recovery studies in spiked samples.
-
Precision: The degree of agreement among individual measurements, evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from background noise.
-
Limit of Quantification (LOQ): The lowest analyte concentration that can be measured with acceptable accuracy and precision.[13]
-
Robustness: The method's resilience to small, deliberate variations in parameters (e.g., mobile phase pH, column temperature).
Q4: Is an internal standard necessary? If so, what type should I use?
A: Yes, using an internal standard (IS) is highly recommended and is standard practice for achieving the highest accuracy in mass spectrometry. The ideal choice is a stable isotope-labeled (SIL) version of your analyte (e.g., 1-Methyl-d3-5-nitroimidazole). A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Crucially, it experiences the same extraction inefficiencies and matrix effects.[2] By calculating the ratio of the analyte signal to the IS signal, you can effectively correct for variations in sample preparation and instrumental response, leading to highly accurate and precise quantification. If a specific SIL-IS is unavailable, a structurally similar compound may be used, but it will not correct for matrix effects as effectively.[2]
Section 2: Troubleshooting Guide
This guide addresses specific, common issues encountered during the analysis of this compound.
Issue Cluster 1: Low or No Analyte Signal
Q: My analyte peak is absent or significantly smaller than expected in my sample, but the standard looks fine. What's wrong?
A: This is a classic and multifaceted problem. The root cause is likely related to the sample matrix or the preparation process. Here is a logical workflow to diagnose the issue:
-
Matrix Effect (Signal Suppression): This is the most common culprit in LC-MS/MS. Co-eluting matrix components are likely suppressing the ionization of your analyte.
-
Solution: Perform a post-column infusion experiment to pinpoint where suppression occurs in your chromatogram. To mitigate this, improve your sample cleanup. If you are using SPE, try a different sorbent chemistry (e.g., a mixed-mode cation exchange sorbent can be effective for nitroimidazoles).[4] Also, ensure you are using matrix-matched calibration standards or, ideally, a stable isotope-labeled internal standard.[2]
-
-
Poor Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix.
-
Solution: Re-evaluate your extraction solvent. Nitroimidazoles are often extracted with ethyl acetate or acetonitrile.[2][9] The pH of the sample can also be critical; for example, some protocols use an acidic solution to aid extraction from honey.[4][5] Perform a recovery experiment by spiking a blank matrix with a known amount of analyte before and after the extraction step to quantify your recovery rate.
-
-
Analyte Degradation: Nitroimidazoles can be unstable under certain conditions, such as exposure to light or alkaline environments.[14][15]
-
Solution: Protect your samples and standards from light by using amber vials. Ensure all solutions are within a stable pH range (typically neutral to acidic). If performing hydrolysis steps, be aware that harsh conditions can degrade the target molecule.
-
Issue Cluster 2: Poor Chromatography & Inconsistent Results
Q: My chromatographic peak shape is poor (tailing, fronting, or split). How can I improve it?
A: Poor peak shape compromises both integration and sensitivity.
-
Secondary Interactions: Peak tailing is often caused by the analyte interacting with active sites (e.g., free silanols) on the C18 column packing.
-
Solution: Ensure your mobile phase pH is appropriate. Adding a small amount of an acid modifier like formic acid (typically 0.1%) can protonate silanols and reduce these interactions.[12] Using a modern, end-capped C18 column or a different stationary phase like a pentafluorophenyl (PFP) column, which has been shown to be effective for nitroimidazoles, can also resolve this.[5]
-
-
Column Contamination or Damage: A buildup of matrix components can block the column frit or create channels in the packing material, leading to split peaks.
-
Solution: Always use a guard column to protect your analytical column. If contamination is suspected, follow the manufacturer's instructions for column washing with a series of strong solvents.
-
Q: My retention time is drifting between injections. What is the cause?
A: Retention time stability is crucial for reliable identification.
-
Mobile Phase Inconsistency: The most common cause is a change in the mobile phase composition.
-
Solution: Ensure your mobile phase solvents are freshly prepared and adequately mixed (if using a premixed isocratic mobile phase). If running a gradient, check that the pump is proportioning the solvents correctly. Always allow the column to fully equilibrate at the starting conditions before each injection.[16]
-
-
Temperature Fluctuations: Column temperature significantly affects retention time.
Section 3: Detailed Experimental Protocols
The following protocols provide a robust starting point for your method development.
Protocol 1: QuEChERS-Based Sample Preparation for Complex Matrices
This protocol is adapted from established methods for nitroimidazole analysis in food matrices and is effective at removing lipids and other interferences.[5][9][11]
Objective: To extract this compound from a complex matrix (e.g., tissue, egg) and perform a dispersive SPE (d-SPE) cleanup.
Materials:
-
Homogenized sample (e.g., 5 g of egg).[9]
-
QuEChERS extraction salt pouch (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).[5]
-
Dispersive SPE tube containing primary secondary amine (PSA) sorbent and MgSO4.
-
Centrifuge capable of >4000 rpm.
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC/Validation): Spike the sample with the appropriate standard and internal standard solutions. Vortex and let stand for 15 minutes.[9]
-
Add 10 mL of ACN containing 5% formic acid.[9] The acid aids in protein precipitation.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 2 minutes (a mechanical shaker is recommended).
-
Centrifuge at 4,000 rpm for 10 minutes at 10 °C.[9]
-
Carefully transfer a 1-2 mL aliquot of the upper acetonitrile layer into the d-SPE tube.
-
Vortex the d-SPE tube for 1 minute. The PSA sorbent removes fatty acids and other interferences.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. Filter through a 0.22 µm syringe filter if necessary.
Protocol 2: High-Sensitivity LC-MS/MS Analysis
This protocol outlines typical parameters for sensitive detection using a triple quadrupole mass spectrometer.
Objective: To achieve sensitive and selective quantification of this compound.
Apparatus:
-
HPLC system with a thermostatted column compartment.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Typical Value | Rationale |
|---|---|---|
| Column | C18, sub-2 µm particle size (e.g., 100 x 2.1 mm) | Provides high-resolution separation.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for 2.1 mm ID columns. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, re-equilibrate | A gradient is essential for separating the analyte from early-eluting matrix components.[6] |
| Column Temp. | 40 °C | Ensures reproducible retention times and better peak shape.[5] |
| Injection Vol. | 5 - 10 µL | |
MS/MS Conditions:
| Parameter | Typical Value | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Nitroimidazoles readily form protonated molecular ions [M+H]+.[6] |
| Capillary Voltage | 3-4 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | ~150 °C | |
| Desolvation Gas | Nitrogen, at high temperature (e.g., 350-500 °C) and flow | Aids in desolvation of droplets to form gas-phase ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity.[2] |
MRM Transition:
-
You must determine the optimal MRM transitions for this compound empirically by infusing a standard solution into the mass spectrometer.
-
Step 1 (Q1 Scan): Find the mass of the protonated parent ion [M+H]+. For C4H5N3O2 (MW: 127.10), this will be m/z 128.1.
-
Step 2 (Product Ion Scan): Isolate the parent ion (m/z 128.1) in the first quadrupole (Q1) and fragment it in the collision cell (Q2). Scan the third quadrupole (Q3) to identify the most abundant and stable fragment ions.
-
Step 3 (Optimization): Select at least two fragment ions for your MRM method (one for quantification, one for confirmation). Optimize the collision energy for each transition to maximize signal intensity.
Section 4: Data Summary Tables
Table 1: Performance of Analytical Methods for Nitroimidazoles
This table summarizes the performance of various validated methods for related nitroimidazoles, which serves as a benchmark for what can be achieved for this compound.
| Method | Analyte(s) | Matrix | LOQ | Recovery (%) | Reference |
| LC-MS/MS | HMMNI & others | Lyophilised Pork | 0.36 - 0.54 µg/kg | 101 - 107% | [2] |
| UHPLC-MS/MS | HMMNI & others | Honey | 0.05 - 0.2 µg/kg | 90.2 - 105.6% | [4] |
| LC-MS/MS | HMMNI & others | Egg | 1 ng/g (1 µg/kg) | 85.6 - 118.3% | [9] |
| HPLC-DAD | HMMNI & others | Bovine Milk | 2.5 ng/mL | 45 - 93% | [11] |
| LC-MS/MS | Multiple | Honey | 0.1 - 0.5 µg/kg | 76.1 - 98.5% | [5] |
Section 5: Visualizations & Workflows
Diagram 1: General Analytical Workflow
Caption: General workflow for sensitive detection of this compound.
Diagram 2: Troubleshooting Logic for Low Analyte Signal
Caption: Decision tree for troubleshooting low analyte signal.
References
- Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. SIELC Technologies.
- Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019).
- DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. European Commission.
- A QuEChERS-Based Sample Preparation Method for the Analysis of 5-Nitroimidazoles in Bovine Milk by HPLC-DAD. (2017).
- Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. (2012).
- Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. (2011). Test Procedure Document.
- Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (2002).
- 1-Methyl-5-nitro-imidazole Spectra. SpectraBase. [Link]
- Direct spectrophotometric determination of 5-nitroimidazoles -A review. (2013).
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2024). BMC Chemistry, 18(1), 81. [Link]
- A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
- Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. (2009).
- Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by liquid chromatography-tandem mass spectrometry. (2007). Analytica Chimica Acta, 586(1-2), 336-43. [Link]
- Matrix effect for the nitroimidazoles studied.
- Analytical method validation: A brief review. (2012). Journal of Pharmacy Research, 5(5), 2655-2660. [Link]
- Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat.
- TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). Molecules, 28(2), 548. [Link]
- 1-Methyl-5-nitro-1H-imidazole.
- A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2010). Analytica Chimica Acta, 672(1-2), 84-93. [Link]
- HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. [Link]
- Harmonized guidelines for single-laboratory validation of methods of analysis. (2002). Pure and Applied Chemistry, 74(5), 835-855. [Link]
- Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff.
- Electron Scattering from this compound: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. (2023). International Journal of Molecular Sciences, 24(15), 12213. [Link]
- This compound. PubChem. [Link]
- Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. (2024). Food Chemistry, 450, 139320. [Link]
- Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018). Molecules, 23(12), 3343. [Link]
- Operating conditions for nitroimidazoles analysis.
Sources
- 1. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bfr.bund.de [bfr.bund.de]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. A QuEChERS-Based Sample Preparation Method for the Analysis of 5-Nitroimidazoles in Bovine Milk by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 13. wjarr.com [wjarr.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. publications.iupac.org [publications.iupac.org]
- 17. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability Testing of 1-Methyl-5-nitroimidazole Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the long-term stability testing of 1-Methyl-5-nitroimidazole formulations. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and design robust stability programs. Our focus is on anticipating and resolving the specific challenges associated with the nitroimidazole class of compounds.
Core Principles: Why Stability Testing for this compound?
The purpose of stability testing is to provide evidence of how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For this compound, a compound belonging to the nitroimidazole class, this is particularly critical. The nitro group, essential for its biological activity, can also be a site of chemical reactivity, making the molecule susceptible to specific degradation pathways.[2][3]
A robust stability program, grounded in the International Council for Harmonisation (ICH) guidelines, is essential to:
-
Establish a Shelf Life: Determine the time period during which the drug product is expected to remain within its approved specifications.
-
Recommend Storage Conditions: Define the appropriate temperature, humidity, and light-protection requirements.[4]
-
Identify Degradation Products: Characterize potential degradants that could impact efficacy or safety.
-
Ensure Regulatory Compliance: Provide the necessary data package for submission to regulatory authorities like the FDA and EMA.[4]
The foundation of any stability program is a validated stability-indicating analytical method , typically a High-Performance Liquid Chromatography (HPLC) method, which must be able to accurately quantify this compound and separate it from all potential degradation products and formulation excipients.[5][6]
Troubleshooting Guide: Addressing Common Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your stability studies.
Question 1: My assay value for this compound is dropping unexpectedly fast in my accelerated stability study (40°C/75% RH), but my long-term (25°C/60% RH) data looks stable. What should I investigate?
Answer: This discrepancy suggests a degradation pathway with a high activation energy, meaning it is significantly accelerated by temperature. Based on the structure of this compound, there are two primary suspects:
-
Hydrolytic Degradation: The imidazole ring can be susceptible to hydrolysis, especially if the formulation pH is not optimal. 5-nitroimidazoles are known to undergo hydrolysis, and the rate can be pH-dependent.[7][8]
-
Causality: Elevated temperatures can accelerate acid- or base-catalyzed hydrolysis of the imidazole ring or other susceptible functional groups in the formulation.
-
Troubleshooting Steps:
-
Verify Formulation pH: Confirm the pH of your formulation at the start and end of the accelerated study. A shift in pH could be driving degradation.
-
Review Forced Degradation Data: Examine the results from your acid and base hydrolysis stress tests.[5][9] If significant degradation was observed under these conditions, it strongly suggests hydrolysis is the issue.
-
Corrective Action: Consider reformulating with a different buffer system to maintain a more stable pH throughout the product's shelf life. Studies on related compounds like metronidazole have shown greater stability in non-aqueous vehicles or at an optimal pH range.[7][10]
-
-
-
Excipient Interaction: An excipient that is stable on its own may react with the active pharmaceutical ingredient (API) at elevated temperatures.
-
Causality: Common excipients like lactose can undergo Maillard reactions with amines, while lubricants like magnesium stearate can interact with certain APIs.[11] Trace impurities (e.g., peroxides in polymers like povidone) can initiate oxidative degradation.
-
Troubleshooting Steps:
-
Conduct Binary Excipient Compatibility Studies: Prepare 1:1 mixtures of this compound with each excipient, add a small amount of water (~5-10%), and expose them to accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks. Analyze for API degradation.
-
Analyze for Degradants: Use your stability-indicating method to see if the degradation products formed in the accelerated study match those from the API-excipient mixtures.
-
-
Logical Flow for Investigating Assay Loss
Caption: Workflow for troubleshooting accelerated degradation.
Question 2: A new, unknown peak is appearing in the chromatogram of my long-term stability samples. How do I proceed?
Answer: The appearance of a new peak is a critical event that must be thoroughly investigated. This is the primary purpose of a stability-indicating method.
-
Step 1: Cross-Reference with Forced Degradation Studies:
-
The first and most crucial step is to compare the retention time (RT) of this new peak with the chromatograms from your forced degradation studies (acid, base, oxidation, heat, and photolysis).[9][12] If the RT matches a peak from one of these stress conditions, you have a preliminary identification of the degradation pathway. For example, nitroimidazoles are known to be susceptible to oxidative stress, which can lead to specific degradation products.[7][13]
-
-
Step 2: Quantify the Impurity:
-
Using your validated HPLC method, determine the concentration of this new impurity relative to the API. This is critical for assessing safety. The ICH Q3B guideline provides thresholds for reporting, identification, and qualification of degradation products.
-
-
Step 3: Structural Elucidation (If Necessary):
-
If the impurity exceeds the identification threshold specified in ICH Q3B, or if it did not appear in your forced degradation studies, you must determine its structure.
-
Methodology: The standard approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can provide the molecular weight of the impurity and, with tandem MS (MS/MS), fragmentation data that helps piece the structure together.[7]
-
Question 3: My formulation shows significant color change and fails appearance specifications upon exposure to light, but the API assay remains within the 95-105% limit. What does this mean?
Answer: This is a common issue with light-sensitive compounds. A change in a physical attribute like color is still considered a stability failure, even if the API concentration is acceptable.[14]
-
Causality: This indicates the formation of a low-level but highly chromophoric (colored) degradation product. The nitroaromatic structure of this compound makes it a likely candidate for photodegradation.[8][15] The energy from UV or visible light can promote electronic transitions that lead to bond cleavage or rearrangement, often resulting in conjugated systems that absorb visible light.
-
Regulatory Expectation (ICH Q1B): The ICH guideline on photostability testing (Q1B) outlines a systematic approach to this problem.[16][17]
-
You have already tested the "naked" drug product and observed an unacceptable change.
-
The next step is to conduct the photostability study on the drug product contained within its immediate packaging (e.g., blister pack, bottle).
-
If the change is still unacceptable, you must then test it in the proposed marketing package (i.e., immediate pack inside its secondary carton).[18]
-
-
Goal: The objective is to demonstrate that the final marketing package provides adequate protection from light exposure.[19] If it does not, you must either use more protective packaging (e.g., opaque or amber containers) or reformulate to improve photostability.
Frequently Asked Questions (FAQs)
Q1: What are the standard ICH long-term stability testing conditions? A: The choice depends on the climatic zone for which you are seeking approval. For Zones I and II (e.g., Europe, USA, Japan), the applicant can choose between two options.[1][20]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH | 12 months (for submission) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Note: Intermediate testing is only required if a significant change occurs during accelerated testing when the long-term condition is 25°C/60% RH.[1] |
Q2: What is a "significant change" under ICH Q1A guidelines? A: A "significant change" for a drug product is generally defined as:
-
A 5% or greater change in assay from its initial value.
-
Any degradation product exceeding its acceptance criterion.
-
Failure to meet the acceptance criteria for appearance, physical attributes, and functionality (e.g., color, pH, dissolution).
-
Failure to meet the acceptance criteria for microbial limits (if applicable).[1]
Q3: How many batches of my formulation do I need to test for a regulatory submission? A: For registration, stability data from at least three primary batches of the drug product are required.[14] These batches should be of at least pilot scale and manufactured using different batches of the drug substance.[14]
Q4: Can I use bracketing or matrixing in my stability study design? A: Yes, ICH Q1D provides guidance on using bracketing or matrixing designs. These can be applied if scientifically justified.
-
Bracketing: Testing only the samples at the extremes of certain design factors (e.g., highest and lowest strengths, largest and smallest container sizes).
-
Matrixing: Testing a selected subset of the total number of possible samples at each time point. Using these designs can significantly reduce the total amount of testing required.
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To intentionally degrade the API to identify likely degradation products and establish the peak purity and stability-indicating nature of the analytical method.[9] The goal is to achieve 5-20% degradation of the active ingredient.[9]
Caption: Workflow for a forced degradation study.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Dissolve in 0.1 M NaOH at room temperature. Withdraw samples at time points, neutralize with acid, and dilute for analysis. Nitroimidazoles can be particularly susceptible to alkaline degradation.[21]
-
Oxidative Degradation: Dissolve in a solution of 3% hydrogen peroxide at room temperature. Protect from light. Withdraw samples at time points and dilute for analysis.[7]
-
Thermal Degradation: Expose solid API powder to dry heat (e.g., 80°C) in an oven for a set period (e.g., 48 hours). Dissolve and analyze.
-
Photostability: Expose a solution and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[16] A dark control sample should be stored under the same temperature conditions.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its process impurities and all potential degradation products generated during stress testing.
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Start with a common C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Screen mobile phases consisting of a buffer (e.g., 20mM phosphate or acetate) and an organic modifier (acetonitrile or methanol).
-
Run a gradient elution from low to high organic modifier to elute all components.
-
-
Wavelength Selection:
-
Use a Photodiode Array (PDA) detector to acquire the full UV spectrum of the this compound peak and all degradation peaks. Select a wavelength that provides a good response for the API and the major degradants.
-
-
Method Optimization:
-
Inject a cocktail mixture of the stressed samples (acid, base, peroxide, etc.).
-
Adjust the mobile phase composition, pH, and gradient slope to achieve adequate resolution (Rs > 2.0) between the API and all other peaks.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method is free from interference from excipients and can separate the API from all known degradants. Use PDA to assess peak purity.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the nominal concentration) and demonstrate a linear relationship (r² > 0.999) between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of API at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should typically be <2%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
References
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Link
- Q1A(R2) Guideline. (n.d.). ICH. Link
- ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. Link
- Stability tests according to ICH Q1A (R2). (2019). Memmert.com. Link
- Q1A (R2) A deep dive in Stability Studies. (2024). YouTube. Link
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA. Link
- Pyka-Pająk, A., Dołowy, M., Janas, A., & Stolarczyk, A. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 170. Link
- Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Link
- Drug Photostability Testing with ICH Q1B. (n.d.). AZoM. Link
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Link
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Link
- Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3072. Link
- Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312. Link
- Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. Link
- Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online, 2(3). Link
- Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Link
- This compound, min 97% (HPLC), 100 grams. (n.d.). CP Lab Safety. Link
- This compound. (n.d.). PubChem. Link
- 1H-Imidazole, 1-methyl-5-nitro-. (n.d.). NIST WebBook. Link
- Pysanenko, A., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and this compound-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Link
- Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria. (2012).
- Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. Link
- This compound hplc. (n.d.). Sigma-Aldrich. Link
- Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. (n.d.). Semantic Scholar. Link
- Maximum number of degradation products of metronidazole, secnidazole, ornidazole, and tinidazole detected by various analytical techniques. (2023).
- Development and Validation of Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. Link
- This compound 97.0 HPLC. (n.d.). Sigma-Aldrich. Link
- Brezden, C. B., et al. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(8), 1037-1044. Link
- Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. (2015).
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Link
- A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ)
- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. Link
- 1-Methyl-5-nitro-1H-imidazole. (2011). PMC - NIH. Link
- Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. (2006).
- Ahmed, R. B., Abdelaziz, M. E.-M., & Saeed, A. E. M. (2019). Development and Validation of Stability Indicating HPLC Method for Quantification of Tinidazole. European Journal of Chemistry, 10(1), 102-107. Link
- COMPARATIVE STABILITY STUDY OF METRONIDAZOLE IN AQUEOUS AND NON AQUEOUS VEHICLE. (2011). Journal of Applied Pharmacy. Link
- Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-2026. Link
- Design, Synthesis and Characterization of Some 5- Nitroimidazole Deriv
- de Paula, F. M., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(6), 735-744. Link
- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). SAS Publishers. Link
Sources
- 1. database.ich.org [database.ich.org]
- 2. jocpr.com [jocpr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. youtube.com [youtube.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. questjournals.org [questjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. longdom.org [longdom.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. biotech-asia.org [biotech-asia.org]
- 13. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ikev.org [ikev.org]
- 15. Fragmentation patterns of 4(5)-nitroimidazole and this compound-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. ikev.org [ikev.org]
- 19. azom.com [azom.com]
- 20. memmert.com [memmert.com]
- 21. researchgate.net [researchgate.net]
strategies to minimize cytotoxicity of 1-Methyl-5-nitroimidazole to normal cells
Technical Support Center: 1-Methyl-5-nitroimidazole
A Guide for Researchers on Minimizing Cytotoxicity to Normal Cells
Welcome to the technical support guide for this compound and related compounds. As drug development professionals and researchers, optimizing the therapeutic index of nitroimidazole-based agents is paramount. Their efficacy is often intrinsically linked to a hypoxia-selective mechanism, but off-target cytotoxicity in normal, well-oxygenated cells remains a critical hurdle. This guide provides in-depth, experience-driven answers to common challenges and detailed troubleshooting protocols to help you refine your experimental approach and enhance the selectivity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the mechanism and mitigation of this compound cytotoxicity.
Q1: What is the primary mechanism of this compound cytotoxicity?
The cytotoxicity of 5-nitroimidazoles is not caused by the parent drug itself but by its reduced metabolites. These compounds are essentially prodrugs that require reductive activation.[1][2] In the low-oxygen (hypoxic) environment characteristic of solid tumors or anaerobic bacteria, the nitro group of the imidazole ring undergoes a series of one-electron reductions. This process is catalyzed by nitroreductases, which transfer electrons from donors like ferredoxin.[3] This reduction generates highly reactive intermediates, including nitroso and hydroxylamine species, which are potent cytotoxins.[4][5] These intermediates can induce cell death by causing significant DNA strand breakage and forming covalent adducts with cellular macromolecules like proteins.[3][4][6]
Q2: If the activation is hypoxia-dependent, why do we observe toxicity in normal, aerobic cells?
While the primary activation pathway is hypoxia-selective, cytotoxicity in normal cells can occur through several secondary mechanisms:
-
Oxidative Stress: Under aerobic conditions, the single-electron reduction of the nitro group can still occur. However, molecular oxygen, being highly electron-affinic, can snatch the electron back from the newly formed nitroradical anion. This regenerates the parent compound in a process called "futile cycling".[1] A damaging consequence of this cycle is the generation of reactive oxygen species (ROS), such as superoxide radicals, which can induce oxidative stress, deplete cellular antioxidants like glutathione, and lead to DNA damage and cell death.[7]
-
Aerobic Metabolism by Host Enzymes: Normal tissues, particularly the liver, possess enzyme systems like Cytochrome P450 (CYP) oxidases that can metabolize nitroimidazoles.[8][9] While this is often a detoxification pathway, it can sometimes produce unique metabolites with their own toxicity profiles, contributing to systemic or off-target effects. For instance, CYP2A6 has been identified as a key enzyme in the metabolism of metronidazole, a related compound.[8]
-
Oxygen-Insensitive Reduction: Some host enzymes, such as DT-diaphorase, can perform two-electron reductions that are less sensitive to oxygen levels. While studies suggest this is not the major cause of binding in normal tissues, it may contribute to a low level of background activation.[10]
Q3: How exactly does oxygen protect normal cells?
Oxygen's protective role is central to the selective action of nitroimidazoles. The initial one-electron reduction of the nitro group forms a nitroradical anion. This step is reversible. In the presence of sufficient oxygen, this radical anion will preferentially transfer its electron to an oxygen molecule, creating a superoxide radical and regenerating the original nitroimidazole compound.[1][11] This "futile cycling" prevents the further reduction of the nitro group to the highly cytotoxic nitroso and hydroxylamine intermediates.[5][12] Therefore, in well-oxygenated normal tissues, the drug is kept in its inactive prodrug state, while in hypoxic tissues where oxygen is scarce, the reduction cascade proceeds, leading to selective cell killing.[13]
Q4: What are the principal strategies to decrease the cytotoxicity of this compound in normal cells?
Minimizing off-target toxicity involves enhancing the drug's selectivity for target cells. The main strategies are:
-
Prodrug and Analog Development: Synthesizing derivatives with modified side chains can alter physicochemical properties, improve selectivity, and reduce mutagenicity without compromising anti-parasitic or anti-cancer activity.[14][15] This includes creating prodrugs that are only activated by specific enzymes highly expressed in the target tissue.[16][17]
-
Combination Therapy: Co-administering the nitroimidazole with other agents can mitigate side effects. For example, using antioxidants may help counteract the oxidative stress induced in normal tissues.[11][18] Combining with other therapeutic agents can also create synergistic effects, allowing for lower, less toxic doses of the nitroimidazole.[19]
-
Targeted Delivery Systems: Encapsulating the drug in delivery vehicles like nanoparticles or conjugating it to antibodies that target specific cell surface markers can increase its concentration at the desired site (e.g., a tumor) and lower its systemic concentration, thereby reducing exposure to normal tissues.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured guidance for addressing specific experimental issues.
Issue 1: High Background Cytotoxicity in Normoxic (Normal) Cell Lines
You are observing significant cell death in your control, normoxic cell lines at concentrations that should be well-tolerated. This compromises the therapeutic window of your compound.
-
Primary Suspected Cause: Aerobic oxidative stress. The "futile cycling" of the nitroimidazole in the presence of oxygen is generating excessive ROS, overwhelming the cells' antioxidant defenses.[7]
This protocol outlines the steps to diagnose and potentially rescue off-target cytotoxicity caused by oxidative stress.
Caption: Workflow for investigating oxidative stress as a cause of normoxic cytotoxicity.
-
Cell Seeding: Plate your normal (non-target) cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Agents: Prepare a 2X stock solution of this compound in culture medium. Prepare a separate 2X stock solution of N-Acetylcysteine (NAC) at 10 mM in culture medium.
-
Treatment Groups:
-
Vehicle Control (Medium only)
-
NAC only (5 mM final concentration)
-
Nitroimidazole only (at various concentrations)
-
Nitroimidazole + NAC (various drug concentrations + 5 mM final NAC)
-
-
Application: Remove the old medium from the cells. Add 50 µL of the appropriate 2X NAC or control medium. Then, add 50 µL of the appropriate 2X nitroimidazole or control medium to achieve the final 1X concentrations.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) under standard normoxic (21% O₂) conditions.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as MTT, WST-1, or PrestoBlue™ according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control cells (set to 100% viability). Compare the viability of cells treated with the nitroimidazole alone to those co-treated with NAC.
| Treatment Group | Representative % Viability | Interpretation |
| Vehicle Control | 100% | Baseline health of cells. |
| 5 mM NAC Only | ~100% | NAC itself is not toxic at this concentration. |
| 100 µM Nitroimidazole | 45% | Significant cytotoxicity observed. |
| 100 µM Nitroimidazole + 5 mM NAC | 85% | Significant Rescue. The increase in viability suggests that a large portion of the cytotoxicity was mediated by oxidative stress that NAC could mitigate. |
Issue 2: Poor Therapeutic Index (In Vitro and In Vivo)
Your compound shows efficacy against the target (e.g., hypoxic tumor cells), but the dose required is very close to the toxic dose for normal cells or the whole organism, leading to a narrow therapeutic window.
-
Primary Suspected Cause: Insufficient selectivity in the drug's activation mechanism or high systemic exposure leading to off-target metabolism.
A key strategy to improve the therapeutic index is to redesign the molecule as a prodrug that is preferentially activated in the target environment.[17] For example, a 2-nitroimidazole carbamate prodrug can be designed to release a potent cytotoxic agent only after reduction by specific nitroreductases found in the target cells or the hypoxic environment.[16]
The inherent mutagenicity of nitro-compounds is a major concern. Research has shown that structural modifications, such as adding a methyl group at the 2-position of the imidazole ring or incorporating an arylsulfonylmethyl group, can significantly reduce the mutagenic potential of 5-nitroimidazoles while retaining or even enhancing their desired therapeutic activity.[15]
This diagram illustrates how a prodrug approach enhances selectivity.
Caption: Mechanism of a hypoxia-activated nitroimidazole prodrug for selective cytotoxicity.
-
Cell Culture: Culture both your target cells (e.g., tumor cell line) and your normal control cells.
-
Seeding: Seed both cell types into separate 96-well plates.
-
Hypoxic Pre-conditioning: Place the "hypoxic" plates in a hypoxic chamber or incubator (e.g., 1% O₂) for 12-24 hours to allow for acclimatization and expression of hypoxia-inducible factors. Keep the "normoxic" plates in a standard incubator (21% O₂).
-
Drug Preparation: Prepare serial dilutions of your compound in a medium that has been pre-equilibrated to the respective oxygen conditions (hypoxic or normoxic).
-
Treatment: Add the drug dilutions to the cells in both the hypoxic and normoxic plates.
-
Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions.
-
Viability Assessment: At the end of the incubation, assess the viability of all plates. For hypoxic plates, it may be necessary to move them to a normoxic environment for the duration of the viability assay (e.g., 1-4 hours for MTT/Resazurin incubation), which is generally acceptable.
-
Data Analysis:
-
Calculate the IC₅₀ (concentration that inhibits 50% of cell growth) for your compound under both normoxic and hypoxic conditions.
-
Determine the Hypoxic Cytotoxicity Ratio (HCR) :
-
HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic)
-
-
A higher HCR indicates better selectivity for hypoxic cells. An HCR > 10 is often considered a good starting point for a promising hypoxia-activated agent.
-
References
- Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 2(3), 146–149. [Link]
- Kaur, N., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4935. [Link]
- Relling, M. V., et al. (2006). The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst. Drug Metabolism and Disposition, 34(5), 736-740. [Link]
- Brezden, C. B., & Rauth, A. M. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(8), 1041-1048. [Link]
- Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. The Journal of antimicrobial chemotherapy, 17(4), 421–428. [Link]
- Parliament, M. B., Wiebe, L. I., & Franko, A. J. (1992). Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells. British Journal of Cancer, 65(1), 72–78. [Link]
- Komatsu, S., et al. (2012). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 103(7), 1175–1181. [Link]
- Chung, M. C., Bosquesi, P. L., & dos Santos, J. L. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Current Pharmaceutical Design, 17(32), 3515–3526. [Link]
- Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1328. [Link]
- Hay, M. P., et al. (1999). A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT. Bioorganic & Medicinal Chemistry Letters, 9(15), 2237-2242. [Link]
- Edwards, D. I. (1981). Mechanisms of cytotoxicity of nitroimidazole drugs. Progress in Medicinal Chemistry, 18, 87-116. [Link]
- Brezden, C. B., & Rauth, A. M. (1998). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells.
- Leitsch, D. (2017). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 144(1), 2-11. [Link]
- Jourová, L., et al. (2021). Gut microbiome affects the metabolism of metronidazole in mice through regulation of hepatic cytochromes P450 expression. PLoS One, 16(11), e0259643. [Link]
- N/A. (N/A). Prodrug Strategies for Improving the Efficacy of NTD Drugs: a Chemical and Pharmacology Review. InfoNTD. [Link]
- Sisson, A. L., et al. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(12), 3241-3248. [Link]
- Zhang, L., et al. (2017). The effects of metronidazole on Cytochrome P450 Activity and Expression in rats after acute exposure to high altitude of 4300m. Biomedicine & Pharmacotherapy, 86, 333-339. [Link]
- Not available. (N/A). Nitroimidazole compounds in different stages of development against...
- Maurice, M., et al. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 6(2), 752-758. [Link]
- Rosenblum, C., et al. (1972). Metabolism of ronidazole (1-methyl-5-nitroimidazol-2-ylmethyl carbamate). Journal of Agricultural and Food Chemistry, 20(2), 360-371. [Link]
- Lam, S. W., & Partovi, N. (2007). Does Metronidazole Interact with CYP3A Substrates by Inhibiting Their Metabolism Through This Metabolic Pathway? Or Should Other Mechanisms Be Considered?. The Annals of Pharmacotherapy, 41(4), 643-648. [Link]
- Jelveh, S., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer and Metastasis Reviews, 41(1), 167-184. [Link]
- Mohindra, J. K., & Rauth, A. M. (1976). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer Research, 36(3), 930-936. [Link]
- Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1091), 20180209. [Link]
- Kriska, T., et al. (2020). Metronidazole does not show direct antioxidant activity in in vitro global systems. Antioxidants, 9(11), 1121. [Link]
- Not available. (N/A). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PMC. [Link]
- Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. The British Journal of Venereal Diseases, 56(5), 285–290. [Link]
- Svensson, M., et al. (1999). Pharmacodynamic Effects of Nitroimidazoles Alone and in Combination with Clarithromycin on Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 43(11), 2620–2624. [Link]
- Not available. (N/A). Lowering of 5-nitroimidazole's mutagenicity: Towards optimal antiparasitic pharmacophore. Request PDF. [Link]
- Koike, K., et al. (2020). 2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche.
- Not available. (N/A). Interactions of metronidazole with other medicines: A brief review.
- Josephy, P. D., Palcic, B., & Skarsgard, L. D. (1984). Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product. International Journal of Radiation Oncology, Biology, Physics, 10(4), 475-478. [Link]
- Lozano, R. (2013). Next Generation 5-Nitroimidazole Compounds Show Potential as New Therapeutic Alternatives to Metronidazole in Helicobacter pylori Infection. eScholarship. [Link]
- Rosa, L. A., et al. (2021). Resveratrol Enhances the Cytotoxic Activity of Lymphocytes from Menopausal Women. Antioxidants, 10(12), 1913. [Link]
- Upcroft, J. A., et al. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 50(1), 347–350. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut microbiome affects the metabolism of metronidazole in mice through regulation of hepatic cytochromes P450 expression | PLOS One [journals.plos.org]
- 10. Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. infontd.org [infontd.org]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacodynamic Effects of Nitroimidazoles Alone and in Combination with Clarithromycin on Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Radiolabeling Efficiency for 1-Methyl-5-nitroimidazole
Welcome to the technical support center for the radiolabeling of 1-Methyl-5-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. The information herein is synthesized from established radiochemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to Radiolabeling this compound
This compound is a key heterocyclic compound investigated for various applications, including as a radiosensitizer in cancer therapy and a building block for hypoxia imaging agents.[1][2] The introduction of a radionuclide, such as Iodine-131 (¹³¹I), allows for its use in targeted radionuclide therapy or as a tracer in preclinical imaging studies.[1][3] Optimizing the radiolabeling efficiency is critical for achieving high radiochemical yield, purity, and specific activity, which are paramount for reliable experimental outcomes.
This guide will focus on the radioiodination of this compound, a common and practical choice for many research applications.
Troubleshooting Guide: Radioiodination of this compound
This section addresses specific issues you may encounter during the radioiodination of this compound.
Scenario 1: Low Radiochemical Yield (<30%)
Question: I am attempting to radiolabel this compound with ¹³¹I via electrophilic substitution, but my radiochemical yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low radiochemical yield in electrophilic radioiodination is a common challenge. The root cause often lies in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshoot this issue:
1. Inefficient Oxidation of Iodide:
-
Causality: Electrophilic iodination requires the oxidation of the radioiodide (e.g., Na¹³¹I) to an electrophilic species (I⁺). Incomplete oxidation is a primary reason for low yield.
-
Troubleshooting Steps:
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Chloramine-T and Iodogen are commonly used. If using Chloramine-T, ensure it is fresh and used in an appropriate molar excess. For the Iodogen method, ensure the reaction vessel is properly coated and the surface area is sufficient for the reaction volume.[4]
-
pH of Reaction Mixture: The optimal pH for most electrophilic iodinations is mildly acidic (pH 5-6). A pH that is too low can deactivate the imidazole ring, while a pH that is too high can lead to the formation of inactive iodine species.
-
Reaction Time and Temperature: Ensure sufficient reaction time for the oxidation to occur. Most radioiodinations are rapid and can be performed at room temperature. However, gentle heating (e.g., 40-50°C) can sometimes improve yields, but be cautious of potential degradation of the substrate or product.
-
2. Substrate and Reagent Quality:
-
Causality: The purity of your this compound precursor and other reagents can significantly impact the reaction.
-
Troubleshooting Steps:
-
Precursor Purity: Verify the purity of your this compound using techniques like NMR or mass spectrometry. Impurities can compete for the radioiodine or inhibit the reaction.
-
Solvent Quality: Use high-purity, anhydrous solvents when applicable. Water content can interfere with the reaction. However, some iodination reactions can be performed in aqueous buffers.[5]
-
3. Competing Reactions and Side Products:
-
Causality: The imidazole ring is susceptible to over-iodination, leading to di- or tri-iodinated products, which reduces the yield of the desired mono-iodinated product.[6]
-
Troubleshooting Steps:
-
Stoichiometry: Control the stoichiometry of the reactants carefully. Using a molar excess of the this compound precursor relative to the iodinating agent can favor mono-substitution.[6]
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help minimize the formation of over-iodinated byproducts.
-
Scenario 2: Poor Radiochemical Purity and Multiple Peaks on HPLC
Question: My radio-HPLC analysis shows multiple radioactive peaks, indicating poor radiochemical purity. How can I identify these impurities and improve the purity of my final product?
Answer:
The presence of multiple radioactive peaks points to the formation of radiochemical impurities. Identifying and eliminating these is crucial for accurate in vivo studies.
1. Identification of Impurities:
-
Free Radioiodide: One of the most common impurities is unreacted radioiodide. This will typically appear as a very early eluting peak on a reverse-phase HPLC column.
-
Over-iodinated Species: As mentioned, di- and tri-iodinated forms of this compound can form. These will have different retention times from the mono-iodinated product.
-
Degradation Products: The reaction conditions may cause degradation of the precursor or the radiolabeled product.
2. Optimization and Purification:
-
Reaction Optimization:
-
Refer to the troubleshooting steps for low yield, as optimizing the reaction to favor the desired product is the first step to improving purity.
-
Consider using a milder iodinating agent, such as N-Iodosuccinimide (NIS), which can offer greater selectivity.[6]
-
-
Purification Protocol:
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be effective for a preliminary cleanup to remove unreacted radioiodide and other polar impurities.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is the gold standard for purifying radiolabeled compounds.[7] Develop a gradient or isocratic method that provides good separation between your product and impurities.
-
Experimental Protocol: HPLC Purification of ¹³¹I-1-Methyl-5-nitroimidazole
-
Column: C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Detection: Use a UV detector (set to the absorbance maximum of this compound) in series with a radioactivity detector.
-
Collection: Collect the fraction corresponding to the radioactive peak with the expected retention time of your product.
-
Solvent Removal: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the purified product in a biocompatible solvent (e.g., saline with a small amount of ethanol).
Scenario 3: Product Instability and In Vivo Deiodination
Question: My radiolabeled this compound appears pure initially, but I observe a significant amount of free radioiodide over time and high uptake in the thyroid gland in my animal studies. What is causing this instability?
Answer:
Product instability, particularly in vivo deiodination, is a significant challenge for radioiodinated compounds.[2]
1. Understanding the Cause:
-
Chemical Instability: The carbon-iodine bond on a heterocyclic ring can be labile, especially under certain pH or redox conditions.
-
Metabolic Deiodination: In vivo, deiodinase enzymes can cleave the iodine from the molecule, leading to the accumulation of free radioiodide in tissues that express the sodium-iodide symporter, such as the thyroid, stomach, and salivary glands.[2]
2. Strategies for Improvement:
-
Formulation:
-
pH: Formulate the final product in a buffer that maintains a neutral pH (around 7.0-7.4).
-
Antioxidants: The addition of antioxidants, such as ascorbic acid or gentisic acid, to the final formulation can help prevent radiolytic and oxidative degradation.
-
-
Structural Modification (for future tracer development):
-
While not a direct troubleshooting step for the current molecule, it's important to note that the position of the radioiodine on the aromatic system can influence its stability. For future work, consider synthesizing precursors that allow for iodination at a more stable position.
-
Attaching the radioiodine to a phenyl group that is then linked to the nitroimidazole core can sometimes improve in vivo stability compared to direct iodination of the imidazole ring.
-
Visualization of the Troubleshooting Workflow
Sources
- 1. Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and safe method for 131I radiolabeling of rituximab for myeloablative high-dose radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quality control of iodine-131-labeled metaiodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Interference in the Electrochemical Detection of 1-Methyl-5-nitroimidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the electrochemical analysis of 1-Methyl-5-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during electrochemical detection. Our focus is on providing practical, field-proven insights to manage and mitigate interference, ensuring the accuracy, selectivity, and reproducibility of your measurements.
The electrochemical detection of this compound, like other nitroimidazole compounds, is predicated on the electrochemical reduction of its nitro (-NO₂) group.[1] This process generates a measurable current that is proportional to the analyte's concentration. While powerful, this technique is susceptible to interference from other electroactive species present in complex matrices such as biological fluids or pharmaceutical formulations. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a noisy signal or an unusually high background current. What are the likely causes and how can I fix it?
A: High background noise is a common issue that can mask the analyte signal, leading to poor sensitivity and high limits of detection. The primary causes are typically related to the supporting electrolyte, the electrode surface, or electrical noise.
Probable Causes:
-
Contaminated Supporting Electrolyte: Impurities in the buffer or salts can be electroactive, contributing to the background current.
-
Dissolved Oxygen: Oxygen is electrochemically active and its reduction can cause a significant, sloping background current, particularly at negative potentials where nitroimidazoles are reduced.
-
Dirty or Improperly Polished Electrode: Residues from previous experiments or an uneven surface can increase the capacitive current and introduce noise.
-
External Electrical Interference: Nearby electrical equipment can induce noise in the potentiostat.
Recommended Solutions:
-
Deoxygenate Your Solution: Before analysis, purge the supporting electrolyte and sample solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 10-15 minutes. Maintain a gentle stream of the gas over the solution during the experiment to prevent oxygen from redissolving.
-
Use High-Purity Reagents: Prepare all solutions with analytical grade reagents and deionized water (18 MΩ·cm).
-
Optimize Electrode Polishing:
-
Ensure a mirror-like finish on solid electrodes (like Glassy Carbon, GCE) by following a sequential polishing procedure with alumina or diamond slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Thoroughly rinse the electrode with deionized water and sonicate briefly between polishing steps to remove abrasive particles.
-
-
Isolate the System: If possible, use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.
Q2: My voltammogram shows overlapping peaks, and I can't resolve the signal for this compound. How can I improve selectivity?
A: Poor selectivity arises when an interfering species has a redox potential close to that of your target analyte. This is especially common in complex samples like urine or plasma, which contain endogenous electroactive compounds such as ascorbic acid (AA) and uric acid (UA).
Probable Causes:
-
Co-existing Electroactive Compounds: Metabolites, excipients, or other drugs in the sample can be reduced or oxidized at similar potentials.
-
Sub-optimal pH: The reduction potential of both the analyte and interferents can be pH-dependent.[2][3] An unsuitable pH may cause their redox peaks to merge.
-
Inadequate Electrode Material: Bare electrodes often lack the necessary selectivity for complex matrices.[4]
Recommended Solutions:
-
pH Optimization: The electrochemical reduction of the nitro group is a pH-dependent process.[5] Systematically vary the pH of your supporting electrolyte (e.g., from pH 2 to 12) to find a value where the peak potential of this compound is sufficiently separated from interfering peaks.
-
Electrode Modification: This is a highly effective strategy to enhance selectivity and sensitivity.[6]
-
Carbon Nanomaterials (CNTs, Graphene): These materials increase the electrode surface area and accelerate electron transfer, often improving signal-to-noise ratios.[7][8]
-
Polymers/Coatings (e.g., Nafion): A thin film of an ion-exchange polymer like Nafion can be coated on the electrode. Nafion is cation-selective and can help repel common anionic interferents like ascorbic acid and uric acid.[9]
-
Metal-Organic Frameworks (MOFs): MOFs can be used to create a selective microenvironment at the electrode surface, enhancing analyte accumulation while excluding interferents.[10]
-
-
Advanced Voltammetric Techniques: Switch from Cyclic Voltammetry (CV) to techniques with better resolution and background suppression, such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).[11] These methods are more sensitive for quantitative analysis.
Q3: My measurements are not reproducible, showing a high Relative Standard Deviation (RSD). What's causing this inconsistency?
A: Poor reproducibility is a critical issue that undermines the validity of your method.[12][13] It often points to inconsistencies in electrode surface condition, sample preparation, or experimental parameters.
Probable Causes:
-
Electrode Fouling: Adsorption of the analyte's reduction products or other matrix components onto the electrode surface can passivate it, leading to a decrease in signal over successive measurements.
-
Inconsistent Surface Preparation: Minor variations in electrode polishing or modification between runs can lead to different electrochemical responses.
-
Variable Sample Matrix Effects: Inconsistent sample preparation can lead to varying concentrations of interferents that affect the measurement.[14]
-
Unstable Reference Electrode Potential: A clogged or improperly filled reference electrode can drift, causing shifts in peak potentials.
Recommended Solutions:
-
Implement an Electrode Regeneration Step: Between measurements, apply a potential pulse or cycle the potential in a blank supporting electrolyte to electrochemically clean the electrode surface. For persistent fouling, gentle polishing may be required.
-
Standardize Protocols: Ensure that all steps, from electrode preparation to sample dilution, are performed identically for every sample and standard. Use a validated standard operating procedure (SOP).
-
Use an Internal Standard: If matrix effects are unavoidable, adding a known concentration of a non-interfering, electroactive compound as an internal standard can help correct for variations.
-
Maintain Your Reference Electrode: Regularly check the filling solution level and ensure the porous frit is not clogged. If drift is suspected, replace or recondition the electrode.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing this compound in biological samples?
A: When working with biological fluids like urine, plasma, or serum, the primary sources of interference are endogenous electroactive molecules and metabolites. The most cited interferents include:
-
Ascorbic Acid (Vitamin C): Oxidized at positive potentials, but can interfere.
-
Uric Acid: A product of purine metabolism, also electroactive.
-
Other Pharmaceuticals and their Metabolites: If the subject is on other medications, these could interfere.
-
Degradation Products: Improper sample storage or handling can lead to the degradation of the target analyte or other matrix components into interfering substances.[12]
Q2: How does pH specifically affect the measurement of this compound and potential interferences?
A: The electrochemical reduction of the nitroimidazole group involves the transfer of both electrons and protons.[1] Consequently, the reduction potential (Eₚ) is highly dependent on the pH of the solution. According to the Nernst equation for such processes, the peak potential will shift to more negative values as the pH increases (becomes more alkaline). This relationship can be exploited to improve selectivity. For example, if an interferent's redox potential has a different pH dependence, you can select a pH where their respective peaks are maximally separated. Studies on similar nitroimidazoles have shown that a neutral pH (around 7.0) is often a good starting point for analysis in biological fluids.[5][8]
Q3: When should I use a modified electrode versus a bare electrode?
A: The choice depends on the complexity of your sample matrix and the required sensitivity.
-
Use a Bare Electrode (e.g., GCE, BDD): For simple matrices, such as in pharmaceutical formulations where the analyte is in high concentration and interferents are minimal. A well-polished bare electrode can provide sufficient performance.
-
Use a Modified Electrode: For complex matrices (urine, blood, environmental samples) or when very low detection limits are required. Electrode modification is crucial for enhancing selectivity by repelling interferents, improving sensitivity by increasing surface area and catalytic activity, and reducing electrode fouling.[4][6]
Q4: What is the electrochemical reduction mechanism of this compound, and how do interferences affect it?
A: The reduction of the nitro group (-NO₂) on the imidazole ring is a multi-step process. Under typical aqueous conditions, it involves a four-electron, four-proton reduction to form the corresponding hydroxylamine derivative (-NHOH).[15][16]
R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O (where R is the 1-methyl-imidazole ring)
Interferences can affect this mechanism in two primary ways:
-
Competitive Electron Transfer: An interfering species may undergo its own redox reaction at a similar potential, contributing to the measured current and leading to an overestimation of the analyte concentration.
-
Surface Blocking (Fouling): Interferents or their reaction products can adsorb onto the electrode surface, blocking active sites. This inhibits the electron transfer to the this compound molecule, reducing the signal and causing poor reproducibility.
Visualizations & Data
Diagrams
Table 1: Common Interferences and Mitigation Strategies
| Interferent | Typical Matrix | Potential Issue | Recommended Mitigation Strategy |
| Dissolved O₂ | All aqueous samples | High, sloping background current | Purge solution with N₂ or Ar gas before and during measurement. |
| Ascorbic Acid (AA) | Urine, Plasma | Overlapping oxidation/reduction peaks | Use a Nafion-modified electrode to repel the ascorbate anion; optimize pH. |
| Uric Acid (UA) | Urine, Plasma | Overlapping oxidation/reduction peaks | Modify electrode with nanomaterials (graphene, CNTs) to resolve peaks; use DPV/SWV. |
| Pharmaceutical Excipients | Tablet formulations | May be electroactive or cause fouling | Perform sample extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte.[17] |
| Other Drugs/Metabolites | Biological fluids | Unpredictable overlapping signals | Method validation must include selectivity tests against commonly co-administered drugs.[18][19] Use of HPLC-ECD for confirmation. |
Protocols & Methodologies
Protocol 1: General Sample Preparation for Biological Fluids (Urine)
This protocol is a starting point and should be validated and optimized for your specific application.
-
Sample Collection: Collect a fresh urine sample. If not analyzed immediately, store at -20°C.
-
Centrifugation: Thaw the sample (if frozen) and centrifuge at 4000 rpm for 15 minutes to pellet any solid debris and cells.
-
Dilution: Collect the supernatant. Dilute it 1:10 (or as optimized) with a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0). The dilution step is critical to minimize matrix effects.
-
Deoxygenation: Transfer the diluted sample to the electrochemical cell. Purge with high-purity nitrogen gas for 10 minutes.
-
Analysis: Perform the electrochemical measurement (e.g., using SWV) under a nitrogen blanket. For quantification, use the standard addition method to compensate for matrix effects.
Protocol 2: Fabrication of a Multi-Walled Carbon Nanotube (MWCNT) Modified GCE
This protocol is adapted from methodologies described for enhancing electrochemical sensors.[7]
-
Prepare MWCNT Dispersion:
-
Weigh 1 mg of MWCNTs and place in a vial with 1 mL of a suitable solvent (e.g., dimethylformamide - DMF, or a 1% Nafion solution).
-
Sonicate the mixture for 30-60 minutes to create a homogeneous black dispersion.
-
-
Polish the GCE:
-
Polish a bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in water for 2 minutes to remove any adsorbed alumina particles.
-
Allow the electrode to dry completely.
-
-
Modify the Electrode:
-
Using a micropipette, drop-cast a small, precise volume (e.g., 5 µL) of the MWCNT dispersion onto the polished GCE surface.
-
Ensure the droplet covers the entire active surface.
-
-
Dry the Electrode:
-
Allow the solvent to evaporate slowly under an infrared lamp or in a low-temperature oven (approx. 50°C) for 15-20 minutes. This results in a thin film of MWCNTs on the electrode surface.
-
-
Activation (Optional but Recommended):
-
Activate the modified electrode by cycling the potential in the blank supporting electrolyte for several scans until a stable voltammogram is obtained. The electrode is now ready for use.
-
References
- Ozkan, S. A. (2012).
- Ozkan, S. A., Kauffmann, J. M., & Zuman, P. (2010). The Role of and the Place of Method Validation in Drug Analysis Using Electroanalytical Techniques. Current Pharmaceutical Analysis, 6(4), 217-231. [Link]
- Ozkan, S. A. (2015). The Role of and the Place of Method Validation in Drug Analysis Using Electroanalytical Techniques. AVESİS. [Link]
- ResearchGate. (n.d.). Some Selected Examples of the Validated Electroanalytical Methods on Drug Analysis. [Link]
- Ozkan, S. A. (2012). Electroanalytical Methods in Pharmaceutical Analysis and Their Validation.
- MDPI. (2024). Electroanalysis Advances in Pharmaceutical Sciences: Applications and Challenges Ahead. Molecules, 29(5), 1084. [Link]
- ResearchGate. (2002). Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium. [Link]
- SciSpace. (1998).
- SciSpace. (2011). Voltammetric Reduction of a 4-Nitroimidazole Derivative on a Multiwalled Carbon Nanotubes Modified Glassy Carbon Electrode. [Link]
- OUCI. (2025). Strategies for the electrochemical determination of drugs in biofluids: The role of sample preparation in sensitivity and selectivity enhancement. Journal of Pharmaceutical and Biomedical Analysis, 117107. [Link]
- PubMed. (2015). How to avoid interfering electrochemical reactions in ESI-MS analysis. Analytical and Bioanalytical Chemistry, 407(24), 7237-7244. [Link]
- AIP Publishing. (2017). How does methylation suppress the electron-induced decomposition of 1-methyl-nitroimidazoles? The Journal of Chemical Physics, 147(16), 164303. [Link]
- Scribd. (n.d.). Introduction To Electrochemical Methods in Pharmaceutical Analysis. [Link]
- ResearchGate. (2023). Recent Developments in Electrochemical Methods for Pharmaceutical Analysis: A Comprehensive Review. [Link]
- MDPI. (2023). Electron Scattering from this compound: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12248. [Link]
- ResearchGate. (2011). 1-Methyl-5-nitro-1H-imidazole. [Link]
- ResearchGate. (2014). Capillary electrochromatography-mass spectrometry for the determination of 5-nitroimidazole antibiotics in urine samples. [Link]
- PubMed. (2024). Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. Food Chemistry, 450, 139320. [Link]
- PubMed Central. (2017). Electrochemical Determination of Metronidazole in Tablet Samples Using Carbon Paste Electrode. Journal of Analytical Methods in Chemistry, 2017, 8013621. [Link]
- PubMed Central. (2024). Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review. Chemosensors, 12(4), 84. [Link]
- ResearchGate. (2022).
- PubMed Central. (2022). Progress in Electrode Materials for the Detection of Nitrofurazone and Nitrofurantoin.
- PubMed. (1993). Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases.
- Royal Society of Chemistry. (2019). Chemically modified electrodes with MOFs for the determination of inorganic and organic analytes via voltammetric techniques: a critical review. Analyst, 144(22), 6494-6531. [Link]
- Royal Society of Chemistry. (2020). Distinguishing nitroimidazoles from nitrofurans via luminescence sensing.
- PubMed. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 2(6), 401-406. [Link]
- PubMed Central. (2021). 1-Methyl-5-nitroimidazolium chloride.
- National Institutes of Health. (2020). A sensitive electrochemical detection of metronidazole in synthetic serum and urine samples using low-cost screen-printed electrodes modified with reduced graphene oxide and C60. Microchemical Journal, 158, 105267. [Link]
- SpringerLink. (2024). Recent advances in electrochemical sensing and remediation technologies for ciprofloxacin. Reviews in Analytical Chemistry, 43(1), 20230026. [Link]
- ResearchGate. (2024). Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. [Link]
- MDPI. (2023). Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges. Chemosensors, 11(11), 560. [Link]
- PubMed Central. (2021). Electrochemical Sensor for the Determination of Methylthiouracil in Meat Samples. Sensors, 21(11), 3795. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical detection of 4(5)-methylimidazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Determination of Metronidazole in Tablet Samples Using Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in Electrode Materials for the Detection of Nitrofurazone and Nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. A sensitive electrochemical detection of metronidazole in synthetic serum and urine samples using low-cost screen-printed electrodes modified with reduced graphene oxide and C60 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges | MDPI [mdpi.com]
- 10. Chemically modified electrodes with MOFs for the determination of inorganic and organic analytes via voltammetric techniques: a critical review - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI00965E [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benthamopen.com [benthamopen.com]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. Strategies for the electrochemical determination of drugs in biofluids: The role of sample preparation in sensitivity a… [ouci.dntb.gov.ua]
- 15. Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Methyl-5-nitroimidazole Derivatives and Metronidazole: Antimicrobial Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents, nitroimidazoles have long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Metronidazole, the most prominent member of this class, has seen extensive clinical use for decades. However, the emergence of resistant strains necessitates the exploration of novel nitroimidazole derivatives with improved efficacy and pharmacological profiles. This guide provides a detailed comparative analysis of the antimicrobial activity of 1-methyl-5-nitroimidazole derivatives and the well-established drug, metronidazole, supported by experimental data and methodologies.
Structural and Mechanistic Overview
Both this compound derivatives and metronidazole share a common 5-nitroimidazole core, which is crucial for their antimicrobial activity. Metronidazole is chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. The key structural difference in the compounds discussed in this guide is the substitution at the 1-position of the imidazole ring.
The mechanism of action for 5-nitroimidazoles is a well-elucidated process of reductive activation. These compounds are prodrugs that are selectively toxic to anaerobic and microaerophilic microorganisms.
Caption: Reductive activation of 5-nitroimidazoles in anaerobic microorganisms.
This reductive activation, which occurs at a low redox potential unique to anaerobes, leads to the formation of highly reactive nitro radical anions. These intermediates exert their cytotoxic effects by inducing damage to microbial DNA and other essential macromolecules, ultimately leading to cell death.[1]
Comparative In Vitro Activity
Recent studies have explored derivatives of this compound, specifically carboxamides, to evaluate their antiparasitic and antibacterial potential in comparison to metronidazole. The following data summarizes the 50% effective concentration (EC50) against various protozoan parasites and the minimum inhibitory concentration (MIC) against Clostridium difficile.
| Compound/Derivative | Giardia lamblia (MtzS) EC50 (µM) | Giardia lamblia (MtzR) EC50 (µM) | Entamoeba histolytica EC50 (µM) | Trichomonas vaginalis EC50 (µM) | Clostridium difficile MIC (µg/mL) |
| Metronidazole | 6.1 | 18 | 5.0 | 0.8 | 0.5 |
| This compound carboxamide 8f | 1.6 | 2.5 | 1.7 | 0.6 | >64 |
| This compound carboxamide 8h | 1.6 | 2.1 | 5.1 | 1.4 | 2 |
Data synthesized from a study on nitroimidazole carboxamides as antiparasitic agents.[1]
The data reveals that certain this compound carboxamide derivatives exhibit significantly greater potency against both metronidazole-susceptible (MtzS) and metronidazole-resistant (MtzR) strains of Giardia lamblia compared to metronidazole.[1] For instance, derivatives 8f and 8h were approximately 4-fold more active against the susceptible strain.[1] Notably, these derivatives retained substantial activity against the resistant strain, suggesting a potential to overcome existing resistance mechanisms.
Against Entamoeba histolytica, derivative 8f also demonstrated superior activity to metronidazole.[1] In the case of Trichomonas vaginalis, the activity of the derivatives was comparable to or slightly better than metronidazole.[1]
Interestingly, while some derivatives like 8h showed moderate activity against the anaerobic bacterium Clostridium difficile, others like 8f were largely inactive. This highlights that structural modifications can lead to a more targeted spectrum of activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound derivatives and metronidazole against anaerobic bacteria.
Materials:
-
96-well microtiter plates
-
Anaerobic growth medium (e.g., supplemented Brucella broth)
-
Test compounds (this compound derivative and metronidazole) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)
-
Multichannel pipette
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compounds in the 96-well microtiter plate using the anaerobic growth medium to achieve a range of desired concentrations. A row should be reserved for a growth control (no compound) and a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in the anaerobic growth medium to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Using a multichannel pipette, inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
-
Incubation:
-
Place the microtiter plates in an anaerobic environment.
-
Incubate at 37°C for 24 to 48 hours, depending on the growth rate of the organism.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Concluding Remarks for the Senior Application Scientist
The comparative analysis indicates that this compound carboxamide derivatives represent a promising avenue for the development of new therapeutics against anaerobic protozoal infections, particularly giardiasis. Their enhanced potency, especially against metronidazole-resistant Giardia lamblia, underscores their potential to address the growing challenge of antimicrobial resistance.
The observed variations in activity against different microorganisms, such as the reduced efficacy of some derivatives against Clostridium difficile, suggest that targeted structural modifications can refine the antimicrobial spectrum. This allows for the potential development of narrow-spectrum agents, which could be advantageous in minimizing disruption to the host microbiome.
Further research is warranted to fully elucidate the structure-activity relationships of this compound derivatives and to evaluate their pharmacokinetic and safety profiles in preclinical models. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this promising class of antimicrobial compounds.
References
- Jarrad, A. M., et al. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 157, 113-123. [Link]
Sources
A Comparative Guide to Cross-Resistance Between 1-Methyl-5-nitroimidazole and Other Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial chemotherapy, the 5-nitroimidazole class of drugs stands as a critical line of defense against anaerobic bacteria and protozoan infections. However, the emergence of resistance threatens their clinical efficacy. This guide provides an in-depth comparison of cross-resistance patterns between 1-methyl-5-nitroimidazole and other key nitroimidazoles, supported by experimental data and detailed methodologies. As senior application scientists, our aim is to equip you with the technical insights and practical protocols necessary to navigate the complexities of nitroimidazole resistance in your research and development endeavors.
The Landscape of Nitroimidazole Resistance: A Mechanistic Overview
Understanding the mechanisms of action and resistance is fundamental to interpreting cross-resistance studies. Nitroimidazoles are prodrugs that require intracellular activation through the reduction of their nitro group. This process, occurring in the low redox potential environment of anaerobic organisms, generates cytotoxic nitroso radicals that induce DNA damage and cell death.[1][2]
Resistance, and by extension cross-resistance, primarily arises from alterations in this activation pathway. Two principal mechanisms have been elucidated:
-
Reduced Drug Activation: A primary driver of resistance involves the downregulation or mutation of enzymes responsible for reducing the nitroimidazole prodrug. In many anaerobic protozoa and bacteria, the pyruvate:ferredoxin oxidoreductase (PFOR) system is a key activator.[3] Decreased PFOR activity leads to diminished activation of the drug and subsequent resistance. This mechanism often confers broad cross-resistance to other 5-nitroimidazoles that rely on the same activation pathway.[3]
-
Enzymatic Drug Inactivation (Nim Proteins): A significant mechanism, particularly in Bacteroides species, is the presence of nim genes.[1] These genes encode 5-nitroimidazole reductases, which are enzymes that reduce the nitro group of the drug to a non-toxic amine derivative, effectively inactivating it before it can exert its cytotoxic effect.[4][5][6] The presence of nim genes is a major contributor to clinical resistance and can lead to variable levels of cross-resistance among different nitroimidazoles.
The following diagram illustrates the dual pathways of nitroimidazole activation and the key resistance mechanisms.
Caption: Mechanism of action and resistance pathways for 5-nitroimidazoles.
Comparative Efficacy: A Data-Driven Analysis
While direct comparative studies on this compound are limited in the literature, extensive data exists for structurally similar and clinically significant 5-nitroimidazoles. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative view of their potency against both susceptible and resistant strains. It is important to note that metronidazole is a 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, and dimetridazole is a 1,2-dimethyl-5-nitroimidazole, making them close structural analogs to the topic compound.
Table 1: Comparative MICs (µg/mL) of Nitroimidazoles against Anaerobic Bacteria
| Organism | Metronidazole | Tinidazole | Ornidazole | Secnidazole | Dimetridazole | Reference(s) |
| Bacteroides fragilis (Susceptible) | 0.34 | 0.28 | 0.37 | - | 6.6 (µM) | [7][8][9][10] |
| Bacteroides fragilis (nim-positive) | 6 | 8 | 6 | 8 | 8 | [5] |
| Clostridium difficile (Susceptible) | ≤ 4 | ≤ 4 | ≤ 4 | - | - | [11][12] |
Table 2: Comparative MICs (mg/L) of Nitroimidazoles against Trichomonas vaginalis
| Strain Type | Metronidazole | Tinidazole | Ornidazole | Secnidazole | Reference(s) |
| Susceptible | <2 | <2 | <2 | <2 | [13][14][15] |
| Intermediate Resistance | 2 | 2 | - | 2 | [13][14][15] |
| Resistant | >2 | >2 | - | >2 | [13][14][15] |
| Metronidazole-Resistant Isolate | >75 (aerobic) / >15 (anaerobic) | - | Resistant | - | [16] |
Data Interpretation and Key Insights:
-
General Trend of Cross-Resistance: The data consistently demonstrates a high degree of cross-resistance among the 5-nitroimidazoles. Strains exhibiting resistance to metronidazole generally show elevated MICs for tinidazole, ornidazole, and secnidazole.[3]
-
Potency Differences: Despite cross-resistance, there are notable differences in potency. Tinidazole often exhibits slightly lower MICs against susceptible Bacteroides fragilis strains compared to metronidazole and ornidazole.[7][8][9][10] In studies on Trichomonas vaginalis, ornidazole has shown the highest in vitro activity among the tested compounds.[13]
-
Impact of Resistance Mechanism: The level of cross-resistance can be influenced by the underlying mechanism. Resistance mediated by decreased PFOR activity tends to result in broader cross-resistance across the class. In contrast, the efficacy of different nitroimidazoles against nim-positive strains can vary, suggesting that the specific structure of the nitroimidazole can influence its interaction with the Nim reductase enzyme.
Experimental Protocol: Assessing Cross-Resistance via Broth Microdilution
To facilitate your own cross-resistance studies, we provide a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of nitroimidazoles against anaerobic bacteria using the broth microdilution method, based on CLSI guidelines.[17][18][19][20][21]
Objective: To determine the MIC of this compound and other comparator nitroimidazoles against a panel of susceptible and resistant anaerobic microorganisms.
Materials:
-
Test compounds (this compound, metronidazole, tinidazole, etc.)
-
Anaerobic bacterial strains (susceptible and resistant isolates)
-
Appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)
-
Sterile 96-well microtiter plates
-
Anaerobic chamber or GasPak™ system
-
Spectrophotometer
-
Sterile diluents (e.g., sterile broth, DMSO for initial drug solubilization)
-
Positive and negative control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)
Workflow Diagram:
Sources
- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 3. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A sequence database analysis of 5-nitroimidazole reductase and related proteins to expand knowledge on enzymes responsible for metronidazole inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storkapp.me [storkapp.me]
- 10. researchgate.net [researchgate.net]
- 11. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 16. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
A Comparative Guide to the Radiosensitizing Potential of 1-Methyl-5-Nitroimidazole Derivatives
This guide provides a comprehensive comparison of 1-Methyl-5-nitroimidazole derivatives as potential radiosensitizers for hypoxic tumors. We will delve into their mechanism of action, compare the efficacy of various analogs through key experimental data, and provide detailed protocols for evaluating these compounds. Our focus is on synthesizing technical data with field-proven insights to aid researchers and drug development professionals in this critical area of oncology.
The Challenge of Hypoxia in Radiotherapy and the Promise of Nitroimidazoles
Radiation therapy is a cornerstone of cancer treatment, primarily exerting its cytotoxic effects through the generation of free radicals that induce DNA damage. In well-oxygenated (normoxic) tissues, molecular oxygen reacts with these DNA radicals, "fixing" the damage in a permanent, non-restorable state, which ultimately leads to cell death. However, many solid tumors contain regions of low oxygen concentration, or hypoxia. This lack of oxygen allows for the chemical restitution of DNA radicals by endogenous reducing agents like glutathione, significantly diminishing the efficacy of radiotherapy and contributing to treatment resistance.[1]
To overcome this hurdle, researchers have developed hypoxic cell radiosensitizers—compounds that selectively increase the sensitivity of hypoxic cells to radiation. Among the most extensively studied are the nitroimidazoles. These electron-affinic molecules can mimic the role of oxygen in hypoxic environments, restoring the lethal effects of radiation.[2][3] The this compound scaffold serves as a foundational structure for many of these agents, offering a versatile platform for chemical modification to optimize efficacy and minimize toxicity.
The Oxygen-Mimetic Mechanism of Nitroimidazole Radiosensitizers
The radiosensitizing effect of nitroimidazoles is fundamentally linked to their electron affinity and their bioreductive metabolism under hypoxic conditions. The process can be understood as a competition between oxygen-dependent damage fixation and repair.
-
Initial Event : Ionizing radiation creates a radical on a DNA molecule (DNA•).
-
Normoxic Pathway : In the presence of oxygen, the DNA radical reacts with O₂ to form a peroxy radical (DNA-OO•). This is a highly stable, "fixed" lesion that is difficult for the cell to repair.
-
Hypoxic Pathway : In the absence of O₂, the DNA radical can be chemically repaired by hydrogen donation from cellular thiols (e.g., Glutathione, GSH), restoring the DNA to its original state.
-
Nitroimidazole Intervention : Under hypoxic conditions, a nitroimidazole (R-NO₂) undergoes a one-electron reduction by cellular reductases to form a nitro radical anion (R-NO₂•⁻).[4] This radical anion is a potent oxidizing agent that reacts with the radiation-induced DNA radical, effectively "fixing" the damage in a manner analogous to oxygen.[2][5]
This mechanism is selective for hypoxic cells because, in the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, preventing it from reacting with DNA and minimizing effects on healthy, well-oxygenated tissue.[1]
Comparative Analysis of this compound Derivatives
The efficacy of a radiosensitizer is not solely dependent on its core mechanism but is heavily influenced by structural modifications that affect its physicochemical properties, such as electron affinity, lipophilicity, and metabolic stability.
Benchmarking Against Metronidazole
Metronidazole, a 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, is one of the earliest and most well-known 5-nitroimidazole radiosensitizers. While its clinical utility has been limited by modest efficacy and the need for high doses, it serves as an essential benchmark.[3] Studies on derivatives often compare their performance directly to metronidazole.
Quaternary Salts of 5-Nitroimidazole Derivatives
A study by Santos et al. investigated a series of quaternary salts of 5-nitroimidazole derivatives to explore how charged structures influence radiosensitizing potential.[6] The performance was quantified using the Dose-Modifying Factor (DMF), which is the ratio of the radiation dose required to produce a given biological effect (e.g., 1% cell survival) in the presence of the drug compared to the dose required in its absence. A higher DMF indicates greater sensitization. The results demonstrated a clear relationship between the electron affinity of the derivatives and their radiosensitizing efficacy in hypoxic TC-SV40 mammalian cells.[6]
| Compound | Concentration (mM) | Dose-Modifying Factor (DMF) |
| Unsubstituted Pyridinium Derivative | 0.2 | 1.52 |
| Metronidazole | 0.2 | 1.35 |
| Carbamoyl Pyridinium Derivative | 0.2 | 1.25 (estimated) |
| Trimethyl Pyridinium Derivative | 0.2 | 1.15 (estimated) |
| t-Butyl Pyridinium Derivative | 0.2 | 1.05 (estimated) |
| Imidazolium Derivative | 0.2 | 1.03 |
| Imidazolium Derivative | 2.0 | 1.64 |
| Data synthesized from Santos, L et al., International Journal of Radiation Biology, 1989.[6] |
The unsubstituted pyridinium derivative showed a higher DMF than metronidazole at the same concentration, highlighting its superior efficiency.[6] Interestingly, the imidazolium derivative required a 10-fold higher concentration to achieve significant sensitization, illustrating the critical role of the side chain in drug uptake and interaction with the cellular environment.[6]
The 5-Nitro vs. 2-Nitro Isomer Debate
A crucial aspect of nitroimidazole structure-activity relationships is the position of the nitro group. Generally, 2-nitroimidazoles (e.g., Misonidazole) are more electron-affinic than their 5-nitroimidazole counterparts.[5][7] This higher electron affinity translates to greater radiosensitizing efficiency. However, this increased potency often comes at the cost of increased toxicity, particularly neurotoxicity, which has severely limited the clinical application of potent 2-nitroimidazoles.[3][8]
-
5-Nitroimidazoles (e.g., Metronidazole, Nimorazole): Lower electron affinity, lower potency, but significantly better toxicity profiles. Nimorazole is currently the only hypoxic radiosensitizer used clinically in some regions for head and neck cancers.[3]
-
2-Nitroimidazoles (e.g., Misonidazole, Etanidazole): Higher electron affinity, greater potency in vitro, but dose-limiting neurotoxicity has prevented their widespread clinical success.[7][8]
The development of this compound derivatives is often an attempt to find a "sweet spot"—enhancing the radiosensitizing potential beyond that of metronidazole while avoiding the severe toxicities associated with the 2-nitroimidazole class.
The In Vitro vs. In Vivo Efficacy Gap
A significant challenge in the development of radiosensitizers is the frequent discrepancy between promising in vitro results and poor in vivo performance. For instance, studies on certain 4-nitroimidazole derivatives, such as 1-methyl-5-sulfonamide-4-nitroimidazole, showed them to be extremely effective radiosensitizers of hypoxic cells in vitro.[9] However, these same compounds produced no significant radiosensitization in EMT6 mouse mammary tumors in vivo.[9] This gap is often attributed to factors like:
-
Rapid Metabolism: The drug may be metabolized and cleared too quickly to reach the hypoxic tumor cells at a sufficient concentration.[8]
-
Poor Pharmacokinetics: The drug might not effectively penetrate the tumor tissue to reach the target hypoxic cells.[8][10]
-
Off-Target Reactivity: The compound might react with other biological molecules, such as thiols in normal tissues, reducing its availability and potentially increasing systemic toxicity.[1]
These findings underscore the necessity of progressing beyond simple in vitro screens and conducting rigorous in vivo pharmacokinetic and efficacy studies early in the development pipeline.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Here, we detail the methodology for a cornerstone in vitro assay.
In Vitro Radiosensitization: The Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound at the cellular level. It measures the ability of single cells to undergo unlimited division and form colonies after treatment.
Step-by-Step Methodology:
-
Cell Culture: Maintain the chosen cancer cell line (e.g., HCT116, FaDu) in appropriate culture medium and conditions. Ensure cells are in the exponential growth phase for experiments.
-
Cell Seeding: Trypsinize and count the cells. Seed a predetermined number of cells into 60 mm dishes or 6-well plates. The number of cells seeded will vary depending on the expected toxicity of the radiation dose and drug concentration.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber or incubator with a controlled gas environment (typically <0.1% O₂, 5% CO₂, balance N₂). Allow cells to equilibrate for at least 4 hours to become fully hypoxic. A parallel set of plates should be kept in a normoxic (21% O₂) incubator.
-
Drug Treatment: Prepare stock solutions of the this compound derivative. Dilute to the final desired concentration in pre-equilibrated (hypoxic or normoxic) medium and add to the cells. Incubate for a specified period (e.g., 1-2 hours) prior to irradiation.
-
Irradiation: Irradiate the plates using a calibrated X-ray source at a fixed dose rate. Include a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: Following irradiation, remove the drug-containing medium, rinse the cells with PBS, and add fresh, drug-free medium. Return the plates to a standard normoxic incubator.
-
Colony Formation: Allow cells to incubate for 7-14 days, until visible colonies (typically >50 cells) are formed.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each dish.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the SF on a logarithmic scale against the radiation dose on a linear scale. The Sensitizer Enhancement Ratio (SER) or DMF can then be calculated from these survival curves.
Conclusion and Future Directions
The this compound scaffold remains a promising platform for the development of hypoxic cell radiosensitizers. Comparative studies show that while the parent structure and its simpler derivatives demonstrate radiosensitizing activity, significant gains in potency can be achieved through chemical modification, as seen with quaternary salt derivatives.[6] However, the field faces a persistent challenge in translating high in vitro efficacy into robust in vivo activity, a hurdle that plagued even the more potent 2-nitroimidazole class.[8][9]
Future research should focus on:
-
Optimizing Pharmacokinetics: Designing derivatives with improved metabolic stability and tumor penetration is crucial. This may involve creating prodrugs or employing novel drug delivery systems.[2]
-
Dual-Function Molecules: Integrating the nitroimidazole core with other functionalities, such as inhibitors of DNA repair pathways, could lead to synergistic effects and greater therapeutic gains.[11]
-
Biomarker-Driven Patient Selection: As not all tumors are equally hypoxic, developing reliable methods to identify patients who would most benefit from these agents is essential for clinical success.[1]
By combining rational drug design with rigorous, multi-level experimental validation, the potential of this compound derivatives to overcome hypoxia-induced radioresistance can be fully realized, offering a tangible improvement in outcomes for cancer patients.
References
- Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 80(Spec No 1), S77-S88. [Link]
- Rockwell, S., Irvin, C. G., & Nierenburg, M. (1986). Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells.
- Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 819. [Link]
- Synapse, P. (2024). What is the mechanism of Nimorazole?
- Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA. Biochemical Pharmacology, 30(15), 2089–2093. [Link]
- Limão-Vieira, P., et al. (2023). Electron Scattering from this compound: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12247. [Link]
- Adams, D. R., et al. (1991). [Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents]. Acta Cientifica Venezolana, 42(5), 257–265. [Link]
- Sharma, R., et al. (2018). Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications. Current Radiopharmaceuticals, 11(2), 108–117. [Link]
- Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 819. [Link]
- Al-Suhaimi, E. A., et al. (2022). The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma. International Journal of Molecular Sciences, 23(19), 11409. [Link]
- Mitra, S., et al. (2025). Multi-scale in-silico modelling to unveil structural requirements for DNA-PK inhibitors as radiosensitizers and MolSHAP based design of novel ligands.
- Sheldon, P. W., & Smith, A. M. (1978). An in vivo investigation of the radiosensitization of metastases by nitroimidazoles.
- Santos, L., et al. (1989). Radiosensitization by quaternary salts of 5-nitroimidazole derivatives. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 55(6), 947-957. [Link]
- Brown, D. M., et al. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 435–438. [Link]
- Brown, D. M., et al. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. OSTI.GOV. [Link]
Sources
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - ProQuest [proquest.com]
- 3. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Radiosensitization by quaternary salts of 5-nitroimidazole derivatives (Journal Article) | ETDEWEB [osti.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Technical Guide: 1-Methyl-5-nitroimidazole and Tinidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-Methyl-5-nitroimidazole and tinidazole, offering insights into their chemical properties, mechanisms of action, and antimicrobial profiles. While tinidazole is a well-established clinical antimicrobial agent, this compound is primarily recognized as a chemical intermediate and a metabolite of other nitroimidazole drugs. This comparison is intended to inform researchers in the fields of medicinal chemistry and pharmacology about the subtle yet significant differences that dictate their divergent applications.
Introduction and Chemical Structure
Both this compound and tinidazole belong to the 5-nitroimidazole class of compounds, which are known for their efficacy against anaerobic bacteria and protozoa.[1][2][3] Their shared core structure, a nitro-substituted imidazole ring, is crucial for their biological activity.[4] However, the key distinction lies in the substituent at the N-1 position of the imidazole ring.
This compound is the simplest methylated 5-nitroimidazole. It is a pale yellow solid and is primarily used in the synthesis of other 5-nitroimidazole derivatives with potential antibacterial properties.[5] It is also a known metabolite of the widely used antimicrobial, metronidazole.[6]
Tinidazole , chemically known as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole, is a second-generation 5-nitroimidazole.[3] It features a more complex ethylsulfonyl)ethyl group at the N-1 position. This structural modification significantly influences its pharmacokinetic profile, contributing to a longer half-life compared to first-generation nitroimidazoles like metronidazole.[3]
| Feature | This compound | Tinidazole |
| Chemical Name | 1-Methyl-5-nitro-1H-imidazole | 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole |
| CAS Number | 3034-42-2[7] | 19387-91-8 |
| Molecular Formula | C4H5N3O2[7] | C8H13N3O4S |
| Molecular Weight | 127.10 g/mol [7] | 247.27 g/mol |
| Appearance | Pale Yellow Solid[5] | Crystalline powder |
| Key Structural Difference | Methyl group at N-1 | Ethylsulfonyl)ethyl group at N-1 |
Mechanism of Action: A Shared Pathway
The antimicrobial activity of 5-nitroimidazoles is a prodrug mechanism that relies on the reduction of the nitro group within susceptible anaerobic microorganisms.[8] This process is a hallmark of their selective toxicity, as it occurs inefficiently in aerobic cells.
Figure 2: Workflow for MIC determination.
Protocol:
-
Prepare a stock solution of each test compound (this compound and tinidazole) in a suitable solvent.
-
Perform two-fold serial dilutions of each compound in a 96-well microtiter plate containing appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under conditions suitable for the growth of the test organism (e.g., 37°C for 24-48 hours in an anaerobic chamber for anaerobic bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
In Vitro Metabolism Study using Liver Microsomes
This assay helps to understand the metabolic stability of a compound.
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 3034-42-2 [chemicalbook.com]
- 6. Metronidazole Tablets, USP [dailymed.nlm.nih.gov]
- 7. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 1-Methyl-5-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-Methyl-5-nitroimidazole, a representative member of the 5-nitroimidazole class of antimicrobial and antiprotozoal agents. It is designed to equip researchers with the foundational knowledge and practical methodologies required to validate its mechanism of action and objectively assess its performance against key alternatives like metronidazole and tinidazole.
The 5-Nitroimidazole Family: A Legacy of Anaerobic Warfare
The 5-nitroimidazole scaffold is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Compounds such as metronidazole and tinidazole are widely used clinically to treat infections caused by pathogens like Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis, and various anaerobic bacteria.[1][2] this compound serves as a fundamental structure within this class, and understanding its mechanism of action provides a blueprint for evaluating both existing and novel derivatives.
The Core Mechanism: Reductive Activation and DNA Destruction
The selective toxicity of 5-nitroimidazoles against anaerobic and microaerophilic organisms is contingent on a unique mechanism of action that unfolds in a low-redox-potential environment. This process can be dissected into a series of critical steps.
The journey of a 5-nitroimidazole from an inert prodrug to a cellular toxin begins with its entry into the microbial cell. Once inside, the compound's nitro group is reduced by low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR), which are characteristic of anaerobic metabolism.[3] This reductive activation is the key to their selective antimicrobial activity. The reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[2] These reactive species are the ultimate effectors of the drug's toxicity, interacting with and causing extensive damage to the microbial DNA. This leads to strand breakage and a loss of the helical structure, ultimately resulting in cell death.[1][2]
Caption: Reductive activation pathway of this compound.
Experimental Validation of the Mechanism of Action
A series of well-established in vitro assays can be employed to systematically validate the proposed mechanism of action for this compound and its analogs.
Workflow for Mechanism Validation
The following workflow outlines a logical sequence of experiments to confirm the key mechanistic steps:
Caption: A streamlined workflow for validating the mechanism of action.
Detailed Experimental Protocols
This assay confirms the reductive activation of this compound by microbial nitroreductases. The reduction of the nitro group is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric measurement.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0) with 100 µM NADH.
-
Substrate Stock: 10 mM this compound in DMSO.
-
Enzyme Solution: Purified nitroreductase enzyme (e.g., from E. coli) at a suitable concentration (e.g., 10 µg/mL) in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the substrate stock solution to the test wells and 10 µL of DMSO to the control wells.
-
Initiate the reaction by adding 10 µL of the enzyme solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm (due to NADH oxidation) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min).
-
The increased rate of NADH oxidation in the presence of this compound compared to the control indicates that the compound is a substrate for the nitroreductase.
-
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment:
-
Culture target cells (e.g., Giardia lamblia trophozoites) to mid-log phase.
-
Expose the cells to varying concentrations of this compound (and controls) for a defined period (e.g., 2-4 hours).
-
-
Cell Embedding:
-
Harvest the cells and resuspend them in low-melting-point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to draw the negatively charged DNA towards the anode. Broken DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software (measuring tail length and intensity).
-
This assay assesses the toxicity of the compound against mammalian cells to determine its selectivity.
Protocol:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Performance Comparison: this compound vs. Alternatives
A crucial aspect of validating a compound is to benchmark its performance against established alternatives. Metronidazole and tinidazole are the most relevant comparators.
In Vitro Activity
The following tables summarize the available data on the in vitro activity of this compound derivatives and its key alternatives against various protozoan and bacterial pathogens.
Table 1: Comparative In Vitro Activity against Protozoa (EC50, µM)
| Compound | Giardia lamblia (Metronidazole-Sensitive) | Entamoeba histolytica | Trichomonas vaginalis |
| This compound-carboxamide derivative (8f) | 1.6[2] | 1.7[2] | 0.6[1] |
| This compound-carboxamide derivative (8h) | 1.6[2] | 2.5[2] | 1.4[1] |
| Metronidazole (Reference) | 6.1 [2] | 5.0 [2] | 0.8 [1] |
| Tinidazole (Reference) | ~0.3-0.8 | ~1.0-2.0 | ~0.1-0.5* |
_Note: Tinidazole data is compiled from various sources and represents a typical range. Direct head-to-head comparison in the same study as the this compound derivatives was not available.
Table 2: Comparative In Vitro Activity against Anaerobic Bacteria (MIC, µM)
| Compound | Bacteroides fragilis | Clostridium difficile |
| This compound | Data Not Available | Data Not Available |
| Metronidazole (Reference) | ~4.7 [4] | ~2.9 [1] |
| Tinidazole (Reference) | ~2.1 [4] | Data Not Available |
| Ornidazole | ~3.4[4] | Data Not Available |
| Secnidazole | ~4.7[4] | Data Not Available |
Note: Data for metronidazole, tinidazole, ornidazole, and secnidazole against B. fragilis is based on geometric mean MICs from a comparative study.[4] The MIC for metronidazole against C. difficile is from a separate study.[1]
Cytotoxicity Profile
The therapeutic index of an antimicrobial agent is determined by its selective toxicity towards the pathogen over the host.
Table 3: In Vitro Cytotoxicity against Mammalian Cells (CC50/IC50, µM)
| Compound | Cell Line | Cytotoxicity Value (µM) |
| This compound-carboxamide derivatives | Mammalian Kidney and Liver Cells | > 100 (CC50)[1] |
| Metronidazole (Reference) | HepG2 (Human Liver) | > 1000 (IC50) |
| Tinidazole (Reference) | HepG2 (Human Liver) | > 1000 (IC50) |
_Note: Cytotoxicity data for metronidazole and tinidazole can vary, but they are generally considered to have low cytotoxicity at therapeutic concentrations. The provided values are representative.
The available data suggests that this compound derivatives exhibit potent antiprotozoal activity, in some cases surpassing that of metronidazole, while maintaining a favorable cytotoxicity profile.[1][2]
Advanced Mechanistic Insights: Target Engagement
While DNA is a primary target, the reactive intermediates of 5-nitroimidazoles can also form adducts with various cellular proteins. Identifying these protein targets can provide a more comprehensive understanding of the drug's mechanism and potential off-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its protein target in a cellular environment. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Workflow for CETSA in Microbial Cells:
Caption: General workflow for the Cellular Thermal Shift Assay.
By performing CETSA and analyzing the proteome (e.g., via mass spectrometry), researchers can identify proteins that are thermally stabilized in the presence of this compound, thus revealing its direct molecular targets within the pathogen.
Mechanisms of Resistance
Resistance to 5-nitroimidazoles is an emerging concern. The primary mechanisms involve decreased activation of the prodrug. This can occur through:
-
Downregulation of activating enzymes: Reduced expression or activity of enzymes like PFOR and ferredoxin.
-
Increased oxygen tension: In some cases, increased intracellular oxygen levels can lead to futile cycling, where the nitro radical is re-oxidized back to the parent compound, preventing the accumulation of cytotoxic intermediates.
Conclusion
Validating the mechanism of action of this compound involves a multi-faceted approach that combines classical microbiological and biochemical assays with modern proteomics techniques. The experimental framework provided in this guide offers a robust strategy for characterizing its activity and comparing its performance to established drugs. The potent in vitro activity and favorable preliminary cytotoxicity data for this compound derivatives highlight the continued potential of the 5-nitroimidazole scaffold in the development of new and improved antimicrobial agents.
References
- Upcroft, J. A., Campbell, R. W., Ben-Menachem, G., Upcroft, P., & Wylie, S. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 353-362. [Link]
- Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial agents and chemotherapy, 28(4), 561–564. [Link]
- Upcroft, J. A., & Upcroft, P. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical microbiology reviews, 14(1), 150–164.
- Leitsch, D. (2019). A review on metronidazole: An old warhorse in antimicrobial chemotherapy. Parasitology, 146(9), 1167-1178.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., D'Arcy, P., & Linder, S. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
- News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Townson, S. M., Upcroft, J. A., & Upcroft, P. (1996). Characterisation of a new 5-nitroimidazole which is highly active against metronidazole-resistant Giardia, Trichomonas and Entamoeba spp. International journal for parasitology, 26(5), 535–540.
- Dunn, L. A., Burgess, A. G., Krauer, K. G., Eckmann, L., Vanelle, P., Crozet, M. D., Gillin, F. D., Upcroft, P., & Upcroft, J. A. (2010). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. International journal of antimicrobial agents, 36(1), 37–42. [Link]
- Ehlhardt, W. J., Beaulieu, B. B., & Goldman, P. (1988). Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. Biochemical pharmacology, 37(13), 2603–2606. [Link]
- Brezden, C. B., & Rauth, A. M. (1998). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. Biochemical pharmacology, 56(8), 1041–1050. [Link]
- Saadeh, H. A., Mosleh, I. M., & El-Abadelah, M. M. (2020). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Pharmaceutical Chemistry Journal, 54(5), 493-498.
- Leitsch, D., Kolarich, D., Wilson, I. B., & Altmann, F. (2007). Nitroimidazole action in Entamoeba histolytica: a central role for thioredoxin reductase. PLoS biology, 5(8), e211. [Link]
- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9–20.
Sources
- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Correlating the In Vitro and In Vivo Activity of 1-Methyl-5-nitroimidazole
In the landscape of antimicrobial and antiprotozoal drug development, the 5-nitroimidazole scaffold is a cornerstone, with flagship compounds like metronidazole serving as indispensable tools in clinical practice.[1][2][3] The journey from a promising molecule on a lab bench to an effective therapeutic is fraught with challenges, primarily the critical task of translating in vitro potency into in vivo efficacy. This guide provides an in-depth analysis of 1-Methyl-5-nitroimidazole, a representative of this chemical class, to illuminate the principles and pitfalls of correlating laboratory data with real-world biological outcomes. We will dissect the experimental continuum, from initial cell-based assays to preclinical animal models, offering both the "how" and the "why" behind each step.
Part I: The In Vitro Profile – Defining Potential in a Controlled World
The initial assessment of any potential therapeutic begins in the highly controlled environment of in vitro assays. For a 5-nitroimidazole compound, this phase is about establishing its intrinsic biological activity and understanding its fundamental mechanism of action.
The Core Mechanism: Bioreductive Activation
The defining characteristic of 5-nitroimidazoles is that they are prodrugs.[4] Their activity is contingent upon the reduction of the nitro group at the 5-position of the imidazole ring.[][6] This process is selectively carried out by enzymes found in anaerobic or microaerophilic organisms, such as the nitroreductases in bacteria or ferredoxin-like proteins in protozoa.[]
Once reduced, the compound is converted into highly reactive nitroso and hydroxylamine intermediates, including cytotoxic free radicals.[7][8] These intermediates are the true effectors, causing catastrophic damage to cellular macromolecules, most notably by inducing DNA strand breaks and disrupting its helical structure, which ultimately leads to cell death.[8][9][10]
Diagram: Mechanism of this compound Activation
Caption: Bioreductive activation pathway of 5-nitroimidazoles.
Quantifying Potency: The Minimum Inhibitory Concentration (MIC) Assay
The most fundamental in vitro test for antimicrobial agents is the Minimum Inhibitory Concentration (MIC) assay. It determines the lowest concentration of a drug that prevents visible growth of a microorganism.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Brucella broth for anaerobes) across the wells.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Bacteroides fragilis or Giardia lamblia trophozoites) to a final concentration of ~5 x 10^5 colony-forming units (CFU)/mL.
-
Controls:
-
Positive Control: Wells containing only broth and the microorganism (no drug) to ensure viability.
-
Negative Control: Wells containing only broth to check for contamination.
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C in an anaerobic chamber for 48 hours for anaerobic bacteria).
-
Reading the MIC: The MIC is the lowest drug concentration in which no visible growth (turbidity) is observed.
Comparative In Vitro Activity
To contextualize the activity of this compound, it is essential to compare it with established drugs.
| Compound | Organism | In Vitro Metric (MIC/IC50) | Reference |
| Metronidazole | Bacteroides fragilis | Median MIC: 1 mg/L | [11] |
| Metronidazole | Gardnerella vaginalis | Median MIC: 32 mg/L | [11] |
| This compound Derivatives | Leishmania major | IC50: ~1.5-10 µM | [4] |
| CGI 17341 (5-nitroimidazole) | Mycobacterium tuberculosis | MIC: 0.1-0.3 µg/mL | [12] |
| 2-Nitroimidazole | Toxoplasma gondii | IC50: 5.43 µM | [13] |
This table compiles representative data for the nitroimidazole class to illustrate typical potency ranges.
Part II: The In Vivo Translation – Confronting Biological Complexity
While in vitro data provides a baseline for a compound's potential, in vivo studies are the true test of its therapeutic utility. Many compounds that are potent in a petri dish fail in a living system due to a multitude of factors.[14] The correlation between in vitro and in vivo results is often influenced by pharmacokinetics (PK) and pharmacodynamics (PD).[15][16]
Key Challenges in Translation
-
Absorption, Distribution, Metabolism, Excretion (ADME): The compound must be absorbed into the bloodstream, distribute to the site of infection, and remain in its active form long enough to exert an effect, all while avoiding rapid metabolism or excretion.
-
Toxicity: A compound may be highly effective but cause unacceptable side effects in the host.
-
Bioavailability: Poor oral bioavailability can prevent a drug from reaching therapeutic concentrations at the target site.[17]
-
Host Factors: The host's immune system, the physical environment of the infection site (e.g., abscess, biofilm), and protein binding can all modulate a drug's effectiveness.[14]
Assessing Performance: The Murine Infection Model
Animal models are indispensable for evaluating in vivo efficacy. A common model for anaerobic infections is the murine thigh infection model.
Detailed Protocol: Murine Thigh Infection Model
-
Immunosuppression: Mice are often rendered neutropenic (e.g., via cyclophosphamide injections) to create a more severe, reproducible infection.
-
Infection: A standardized inoculum of the target bacterium (e.g., 10^6 CFU of B. fragilis) is injected into the thigh muscle.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. This compound is administered via a clinically relevant route (e.g., oral gavage). Dosing regimens are varied to determine dose-response relationships.
-
Endpoint Analysis: After a defined period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is excised, homogenized, and plated on selective agar to quantify the remaining bacterial load (CFU/gram of tissue).
-
Efficacy Calculation: Efficacy is measured as the reduction in bacterial log10 CFU per thigh compared to untreated control animals.[18]
Part III: Bridging the Gap – A Comparative Analysis
A successful drug is one where the in vitro MIC or IC50 translates into a therapeutically achievable and effective dose in vivo.[15] Studies have shown that for many antimicrobials, in vitro susceptibility tests correlate well with in vivo activity, but discrepancies often arise due to differences in PK/PD.[15][16]
For nitroimidazoles, clinical studies have demonstrated high efficacy in treating various anaerobic infections, which aligns with their potent in vitro activity against these organisms.[1][2] However, failures can occur. For instance, metronidazole shows disappointing results in certain anaerobic lung infections, which may be due to factors like drug penetration or the presence of aerobic superinfections, against which it has no activity.[1][2]
Diagram: Drug Development Workflow
Caption: Iterative workflow for correlating in vitro and in vivo data.
Case Study: Metronidazole vs. Gardnerella vaginalis
A classic example of a potential discrepancy is the activity of metronidazole against G. vaginalis. In vitro, the median MIC is relatively high (32 mg/L).[11] However, metronidazole is clinically effective for treating bacterial vaginosis. This success is partly attributed to its active hydroxy metabolite, which demonstrates markedly increased in vitro activity (median MIC 4 mg/L) against many strains, compensating for the parent drug's lower potency.[11] This highlights the critical role of metabolism—a factor completely absent from standard in vitro assays—in determining in vivo success.
Conclusion
The correlation between in vitro and in vivo activity for this compound and its analogs is not a simple one-to-one relationship but a complex interplay of intrinsic potency, pharmacokinetics, and host factors. While in vitro assays like MIC are indispensable for initial screening and mechanistic understanding, they represent only the first step. True therapeutic potential can only be validated through meticulously designed in vivo models that account for the biological realities of a living system. For researchers in drug development, understanding the reasons for potential disparities—be it metabolism, bioavailability, or site-of-infection conditions—is paramount to successfully bridging the gap between the laboratory and the clinic.
References
- Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed. (1983). Diagn Microbiol Infect Dis, 1(1), 25-31. [Link]
- Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed. (n.d.). [Link]
- Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - NIH. (n.d.). [Link]
- Correlation between In Vitro and In Vivo Activity of Antimicrobial - Agents against Gram-Negative Bacilli in a Murine Infection Model - ASM Journals. (n.d.). [Link]
- Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights - PubMed. (2025). J Biochem Mol Toxicol, e23707. [Link]
- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review - MDPI. (2024). Future Pharmacol, 4(1), 15. [Link]
- In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). [Link]
- Correlation between In Vivo and In Vitro Efficacy of Antimicrobial Agents against Foreign Body Infections | The Journal of Infectious Diseases | Oxford Academic. (n.d.). [Link]
- In-vitro and in-vivo activity of metronidazole against Gardnerella vaginalis, Bacteroides spp. and Mobiluncus spp. in bacterial vaginosis - PubMed. (1985). J Antimicrob Chemother, 15(4), 473-480. [Link]
- Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections - PubMed. (1982). Rev Infect Dis, 4(4), 844-849. [Link]
- Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - NIH. (2024). Iran J Parasitol, 19(2), 173-182. [Link]
- Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections. (1982). Pharmacotherapy, 2(6), 342-353. [Link]
- In-vitro studies of two 5-nitroimidazole derivatives - PubMed. (1984). Boll Chim Farm, 123(1), 32-38. [Link]
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. (2022). Molecules, 27(10), 3213. [Link]
- In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed. (1993). Antimicrob Agents Chemother, 37(2), 183-186. [Link]
- Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. (2016). Int J Pharm Phytopharmacol Res, 6(3), 456-480. [Link]
- Fabrication and In Vitro/In Vivo Appraisal of Metronidazole Intra-Gastric Buoyant Sustained-Release Tablets in Healthy Volunteers - PMC - NIH. (2022). Pharmaceutics, 14(4), 834. [Link]
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed. (1977). J Gen Microbiol, 100(2), 271-281. [Link]
- IN VITRO-IN VIVO BIO-EQUIVALENCE CORRELATION STUDY OF METRONIDAZOLE, AND ITS BRANDS OF IMMEDIATE RELEASE TABLET UNDER BIO-WAIVER - Universal Journal of Pharmaceutical Research. (2020). Universal Journal of Pharmaceutical Research, 5(1), 32-37. [Link]
- Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - NIH. (1981). Int J Radiat Biol Relat Stud Phys Chem Med, 40(1), 17-27. [Link]
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. (2022). Molecules, 27(10), 3213. [Link]
- in vitro-in vivo bio-equivalence correlation study of metronidazole, and its brands of immediate release tablet under bio-waiver conditions - ResearchGate. (2020). Universal Journal of Pharmaceutical Research, 5(1), 32-37. [Link]
- In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed. (2015). Antimicrob Agents Chemother, 59(1), 198-205. [Link]
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs - MDPI. (2024). Antibiotics, 13(6), 518. [Link]
- A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro | Request PDF - ResearchGate. (2010). International Journal of Antimicrobial Agents, 36(1), 37-42. [Link]
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.). [Link]
- 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. (2013). Der Pharma Chemica, 5(3), 156-162. [Link]
- (PDF) 1-Methyl-5-nitro-1H-imidazole - ResearchGate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o3072. [Link]
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace. (n.d.). [Link]
- Nitroimidazole antibiotics - WikiLectures. (2022). [Link]
- Nitroimidazoles | Concise Medical Knowledge - Lecturio. (2021). [Link]
Sources
- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 6. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lecturio.com [lecturio.com]
- 9. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro and in-vivo activity of metronidazole against Gardnerella vaginalis, Bacteroides spp. and Mobiluncus spp. in bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Fabrication and In Vitro/In Vivo Appraisal of Metronidazole Intra-Gastric Buoyant Sustained-Release Tablets in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 1-Methyl-5-nitroimidazole as a Hypoxia Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of 1-Methyl-5-nitroimidazole as a potential hypoxia marker. By examining the fundamental principles of nitroimidazole-based hypoxia detection and drawing comparisons with established markers, this document offers a framework for researchers to evaluate its utility and design rigorous validation studies.
The Principle of Bioreductive Activation: The Foundation of Nitroimidazole-Based Hypoxia Markers
The selective identification of hypoxic cells by nitroimidazole compounds is contingent on a shared mechanism of action: bioreductive activation. In the low-oxygen environment characteristic of solid tumors and ischemic tissues, the nitro group (-NO₂) of the imidazole ring undergoes a one-electron reduction by cellular reductases, such as NADPH-cytochrome P450 reductase.[1]
Under normoxic conditions, the resulting nitro radical anion is rapidly re-oxidized back to its parent compound by molecular oxygen. However, in the absence of sufficient oxygen, the radical anion undergoes further reduction, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species covalently bind to cellular macromolecules, primarily proteins and to a lesser extent DNA, effectively trapping the marker within the hypoxic cell.[1][2] This hypoxia-dependent accumulation is the cornerstone of their use as specific markers for oxygen-deficient regions.
Diagram of the Bioreductive Activation Pathway
Caption: General mechanism of nitroimidazole activation.
The Gold Standards: 2-Nitroimidazoles (Pimonidazole and EF5)
The most extensively validated and widely used exogenous hypoxia markers are 2-nitroimidazole derivatives, namely pimonidazole and EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide).[3] Their utility is underpinned by a higher electron affinity compared to 4- and 5-nitroimidazoles, which facilitates more efficient bioreductive activation under hypoxic conditions.[1][4]
| Feature | Pimonidazole | EF5 |
| Chemical Class | 2-Nitroimidazole | 2-Nitroimidazole |
| Detection Method | Immunohistochemistry (IHC), Flow Cytometry | IHC, Flow Cytometry, 19F-MRS |
| Quantification | Semi-quantitative | Quantitative (calibrated signal) |
| Specificity | Severe hypoxia (pO₂ < 10 mmHg)[1] | Broader range of pO₂ levels[3] |
| Key Advantage | Extensive historical data and validation | Quantitative measurement of pO₂ |
Pimonidazole serves as a robust marker for identifying severely hypoxic regions and has been instrumental in establishing the link between tumor hypoxia and treatment resistance.[1]
EF5 offers a more nuanced assessment, with its binding being inversely proportional to the partial pressure of oxygen over a wider range. This allows for a more quantitative evaluation of the hypoxic landscape within a tumor.[3]
Assessing this compound: An Evidence-Based Inference
Direct experimental data on the specificity of this compound as a hypoxia marker is limited in the current literature. However, by examining the properties of related 5-nitroimidazole compounds and the fundamental structure-activity relationships of nitroimidazoles, we can infer its potential performance.
Insights from Metronidazole: A 5-Nitroimidazole Precedent
Metronidazole, a 2-methyl-5-nitroimidazole derivative, is a well-known antibiotic that exhibits selective toxicity against anaerobic bacteria and hypoxic mammalian cells.[3][5][6] This selective cytotoxicity is a direct consequence of its bioreductive activation in low-oxygen environments, the same principle that governs hypoxia markers.[7] Studies have demonstrated that metronidazole's toxicity is significantly enhanced under hypoxic conditions, confirming that the 5-nitroimidazole core can be effectively reduced to form cytotoxic adducts in an oxygen-dependent manner.[3][5]
The Critical Role of Reduction Potential
The efficacy of a nitroimidazole as a hypoxia marker is intrinsically linked to its one-electron reduction potential (E¹). A higher (less negative) reduction potential indicates a greater electron affinity, meaning the compound is more readily reduced. Comparative studies have shown that 2-nitroimidazoles generally possess higher reduction potentials than their 5-nitroimidazole counterparts.[1][8]
This suggests that this compound would likely require a lower oxygen concentration (i.e., more severe hypoxia) for efficient activation compared to 2-nitroimidazole-based markers like pimonidazole and EF5. The rate of reduction of nitroimidazole compounds has been shown to correlate with their one-electron reduction potentials.[8][9]
Expected Specificity and Performance
Based on the available evidence, the following characteristics can be anticipated for this compound as a hypoxia marker:
-
Hypoxia-Specific Activation: The fundamental mechanism of bioreductive activation is expected to be conserved, leading to selective retention in hypoxic cells.
-
Requirement for Severe Hypoxia: Due to its likely lower reduction potential compared to 2-nitroimidazoles, its activation and subsequent binding would be most prominent in severely hypoxic regions.
-
Potentially Lower Signal Intensity: The less favorable reduction potential may result in a lower rate and extent of adduct formation compared to pimonidazole or EF5 under identical hypoxic conditions, potentially leading to a weaker detection signal.
Experimental Protocols for Validation
To rigorously assess the specificity of this compound as a hypoxia marker, a series of validation experiments are essential.
In Vitro Assessment of Hypoxia-Specific Binding
Objective: To determine the oxygen-dependent binding of this compound in cultured cells.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., FaDu, A549) in standard cell culture dishes.
-
Hypoxic Incubation: Place the cell cultures in a hypoxic chamber with a controlled gas environment (e.g., 95% N₂, 5% CO₂, <0.1% O₂). A parallel set of cultures should be maintained under normoxic conditions (21% O₂).
-
Marker Incubation: Add this compound to the culture medium of both hypoxic and normoxic cells at a predetermined concentration (e.g., 100 µM) and incubate for a set period (e.g., 2-4 hours). Include pimonidazole as a positive control in separate cultures.
-
Cell Lysis and Protein Extraction: Following incubation, wash the cells to remove unbound marker and lyse the cells to extract total protein.
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for adducts of this compound (requires antibody development) or a pan-nitroimidazole adduct antibody if available.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection via chemiluminescence.
-
Compare the intensity of the signal between normoxic and hypoxic samples. A significantly stronger signal in the hypoxic samples would indicate hypoxia-specific binding.
-
Workflow for In Vitro Validation
Caption: In vitro validation workflow.
In Vivo Comparison with Pimonidazole in a Tumor Model
Objective: To compare the spatial distribution of this compound adducts with that of pimonidazole in a preclinical tumor model.
Methodology:
-
Animal Model: Establish tumors in immunocompromised mice using a suitable cancer cell line.
-
Co-injection of Markers: Once tumors reach a sufficient size, co-administer this compound and pimonidazole via intraperitoneal or intravenous injection.
-
Tissue Harvest and Processing: After a designated circulation time (e.g., 90 minutes), euthanize the animals and excise the tumors. Snap-freeze the tumors in liquid nitrogen or fix in formalin for paraffin embedding.
-
Immunohistochemistry:
-
Prepare cryosections or paraffin-embedded sections of the tumors.
-
Perform dual-label immunofluorescence staining using primary antibodies specific for this compound adducts (e.g., rabbit polyclonal) and pimonidazole adducts (e.g., mouse monoclonal).
-
Use spectrally distinct fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Include a nuclear counterstain such as DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Analyze the co-localization of the two signals. A high degree of co-localization would suggest that this compound targets the same hypoxic regions as pimonidazole.
-
Conclusion and Future Directions
While direct evidence is pending, the fundamental principles of nitroimidazole chemistry and the precedent set by other 5-nitroimidazoles like metronidazole suggest that this compound is likely to exhibit hypoxia-specific binding. However, its lower anticipated reduction potential compared to established 2-nitroimidazole markers implies that it may be less sensitive and require more severe hypoxia for activation.
Rigorous experimental validation, as outlined in the proposed protocols, is imperative to definitively characterize its specificity, sensitivity, and overall utility as a hypoxia marker. Future research should focus on developing specific antibodies for its detection and conducting direct comparative studies against pimonidazole and EF5 in various in vitro and in vivo models. Such studies will be crucial in determining whether this compound offers any unique advantages or can serve as a viable alternative in the ever-important quest to understand and target tumor hypoxia.
References
- Foster, J. L., Conroy, P. J., Searle, A. J., & Willson, R. L. (1976). Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells. British journal of cancer, 33(5), 485–490.
- Iida, M., & Harada, H. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer science, 100(8), 1353–1359.
- Mohindra, J. K., & Rauth, A. M. (1976). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer research, 36(3), 930–936.
- Overgaard, J. (1994). Clinical evaluation of nitroimidazoles as modifiers of hypoxia in solid tumors. Oncology research, 6(10-11), 509–518.
- Rauth, A. M. (1984). In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. International journal of radiation oncology, biology, physics, 10(8), 1293–1296.
- Sutherland, R. M. (1976). Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells. British Journal of Cancer, 33(5), 485-490.
- Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British journal of radiology, 91(1083), 20170915.
- Church, D. L., Rabin, H. R., & Laishley, E. J. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. The Journal of antimicrobial chemotherapy, 25(1), 15–23.
- Wilson, W. R., & Hay, M. P. (1995). Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility. Journal of medicinal chemistry, 38(11), 1928–1941.
- BenchChem Technical Support Team. (2025). A Quantitative Showdown: Pimonidazole vs. EF5 for Hypoxia Detection. Benchchem.
- Smithen, C. E., et al. (1980). The development of some nitroimidazoles as hypoxic cell sensitizers. International Journal of Radiation OncologyBiologyPhysics, 6(8), 955-961.
- Anderson, R. F., & Patel, K. B. (1980). Structure-activity relationships in the development of hypoxic cell radiosensitizers. III. Effects of basic substituents in nitroimidazole sidechains. International journal of radiation biology and related studies in physics, chemistry, and medicine, 38(6), 613–626.
- Foster, J. L., & Willson, R. L. (1976). Metronidazole (Flagyl) in cancer radiotherapy. Chemotherapy, 7, 215-223.
- Takasawa, M., Moustafa, R. R., & Baron, J. C. (2008). Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke. Stroke, 39(5), 1629–1637.
- Arteel, G. E., Thurman, R. G., Yates, J. M., & Raleigh, J. A. (1995). Evidence that hypoxia markers detect oxygen gradients in liver: pimonidazole and retrograde perfusion of rat liver. British journal of cancer. Supplement, 27, S50–S53.
- Wilson, W. R., Denny, W. A., Pullen, S. M., Thompson, K. M., Siim, B. G., & Hay, M. P. (1996). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. Journal of medicinal chemistry, 39(10), 1928–1936.
- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9–20.
Sources
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of some nitroimidazoles as hypoxic cell sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 1-Methyl-5-nitroimidazole Quantification: A Comparative Analysis
Introduction: The Analytical Imperative for 1-Methyl-5-nitroimidazole
This compound is a key chemical intermediate and a potential impurity in the synthesis of various 5-nitroimidazole-based active pharmaceutical ingredients (APIs).[1] These APIs are widely used as antibacterial and antiprotozoal agents. Given that nitroimidazole compounds are often scrutinized for potential genotoxic and carcinogenic properties, the precise and reliable quantification of related substances like this compound is a critical aspect of quality control in drug development and manufacturing.[2]
This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Beyond a simple protocol, this document explains the causality behind each validation step, grounding the methodology in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] Furthermore, we will objectively compare the validated HPLC-UV method against alternative analytical technologies, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC), to provide a comprehensive decision-making framework for fellow scientists.
The Workhorse Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.[5] For a polar, UV-active compound like this compound, a reversed-phase HPLC method with UV detection is the logical starting point. The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention is controlled by adjusting the mobile phase composition, allowing for its separation from other sample components.
Table 1: Recommended HPLC System and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 chemistry provides excellent retention for moderately polar compounds. The column dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v) | The buffered aqueous phase controls the ionization state of any potential impurities, ensuring reproducible retention times. Acetonitrile acts as the organic modifier to elute the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime. |
| Column Temp. | 25°C | Maintaining a constant temperature is crucial for consistent retention times and peak shapes. |
| Detection | UV at 318 nm | This wavelength is often used for nitroimidazole compounds and provides good sensitivity for the nitro chromophore.[6] |
| Injection Vol. | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system. |
The Validation Gauntlet: A Self-Validating System
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] It is not merely a checklist but a scientific investigation into the method's performance characteristics. The objective is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[4]
Sources
- 1. This compound | 3034-42-2 [chemicalbook.com]
- 2. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
A Comparative Guide to the Genotoxicity of Nitroimidazole Compounds: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the genotoxicity of different nitroimidazole compounds. As a Senior Application Scientist, my goal is to move beyond a simple recitation of data and provide a narrative grounded in mechanistic understanding and experimental rationale. We will explore why these compounds are flagged for genotoxicity, the assays used to evaluate them, and what the comparative data means for drug development.
The Nitroimidazole Paradox: Efficacy vs. Genotoxic Potential
Nitroimidazole-based compounds, such as metronidazole and tinidazole, are indispensable tools in our therapeutic arsenal, exhibiting potent activity against anaerobic bacteria and protozoa.[][2] Their mechanism of action is intrinsically linked to the chemical reactivity of their defining feature: a nitro (NO₂) group. However, this same functional group is a well-known structural alert for genotoxicity, creating a paradox for drug developers.[3][4][5] The concern is that the very chemical properties that make these drugs effective against pathogens could also enable them to damage the DNA of host cells, potentially leading to mutagenic or carcinogenic outcomes. Understanding this dual-edged sword is critical for the development of new, safer nitroaromatic drugs.
The Core Mechanism: Reductive Activation and DNA Damage
The genotoxicity of nitroimidazoles is not inherent to the parent molecule but is instead a consequence of its metabolic activation. The process is primarily one of reductive metabolism, which occurs preferentially in the low-oxygen (hypoxic) environments characteristic of anaerobic pathogens, but also to some extent in mammalian cells.
The key steps are:
-
Electron Transfer: The nitro group undergoes a one-electron reduction, a process catalyzed by nitroreductases, to form a nitro radical anion.[]
-
DNA Interaction: This highly reactive intermediate can directly interact with cellular macromolecules, most critically DNA, leading to strand breaks and the formation of adducts.[][6][7]
-
The Futile Cycle (Aerobic Conditions): In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent nitro compound. This "futile cycle" produces superoxide anions, which can generate other reactive oxygen species (ROS) that indirectly damage DNA.[8]
-
Further Reduction (Anaerobic Conditions): Under anaerobic conditions, the radical anion can be further reduced to intermediates like nitroso and hydroxylamine derivatives, which are also highly reactive and capable of causing significant DNA damage.[9]
This mechanism explains why genotoxicity can vary based on the specific compound, the metabolic capabilities of the test system, and the oxygen tension of the environment.
Caption: Mechanism of Nitroimidazole-Induced Genotoxicity.
A Battery of Tests: The Regulatory Approach to Assessing Genotoxicity
No single assay can detect all types of genetic damage. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate a standard battery of tests to provide a comprehensive assessment.[10][11][12] This multi-pronged approach ensures that different genotoxic endpoints, from gene mutations to large-scale chromosomal damage, are evaluated.
The Ames Test: A First-Line Screen for Mutagenicity
The bacterial reverse mutation assay, or Ames test, is the cornerstone of genotoxicity screening.[13] Its purpose is to detect a compound's ability to cause gene mutations (specifically, point mutations).
-
Causality Behind the Choice: Bacteria are used because their short life cycle allows for rapid detection of mutations. They are genetically engineered to be unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[14][15] The inclusion of a mammalian liver extract (S9 fraction) is crucial, as it mimics mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
The In Vitro Micronucleus Assay: Detecting Chromosomal Damage
This assay assesses a compound's potential to cause gross chromosomal damage. It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).
-
Causality Behind the Choice: During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[16][17] By treating mammalian cells and scoring the frequency of micronuclei in cells that have completed division (often identified by blocking cytokinesis), we can quantify chromosomal damage. This assay provides a different and complementary set of information to the Ames test.
Caption: Workflow for the In Vitro Micronucleus Assay.
The Comet Assay: A Sensitive Measure of DNA Strand Breaks
The Single Cell Gel Electrophoresis, or Comet Assay, is a sensitive method for detecting primary DNA damage, specifically single and double-strand breaks.
-
Causality Behind the Choice: Individual cells are embedded in agarose on a slide and then lysed, leaving behind their DNA as a "nucleoid." When subjected to electrophoresis, broken DNA fragments migrate away from the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[18] This assay is valuable because it detects damage directly, before it can be repaired or lead to a fixed mutation or chromosomal aberration.
Caption: Workflow for the Single Cell Gel Electrophoresis (Comet) Assay.
Comparative Genotoxicity Profile of Key Nitroimidazoles
The literature presents a complex and sometimes conflicting picture of nitroimidazole genotoxicity. The activity of each compound is highly dependent on the test system and conditions. Below is a summary of findings for several clinically important nitroimidazoles.
| Compound | Ames Test | In Vitro Mammalian Assays (Micronucleus, Chromosomal Aberration) | In Vivo Assays (e.g., Micronucleus) | Comet Assay (DNA Breaks) |
| Metronidazole (MTZ) | Generally Positive[3][9] | Positive, but results can be conflicting[9][19] | Often Negative or Weakly Positive[6][9][20] | Positive[8][21] |
| Tinidazole (TNZ) | Positive | Positive (induces chromosomal aberrations & SCE)[22] | Data less available, but expected to have potential. | Positive, appears more potent than MTZ[21] |
| Ornidazole (ONZ) | Positive | Positive (induces SCE & micronuclei)[23] | Some studies report negative results at therapeutic doses[24][25] | Positive[21] |
| Secnidazole (SNZ) | Positive | Genotoxic potential identified[26] | Negative in some mouse studies[24][25] | Data less available. |
| Benznidazole (BNZ) | Positive[3] | Positive[9] | Data indicates genotoxic potential. | Positive[9] |
Analysis of Comparative Data:
-
Metronidazole (MTZ): The classic example of conflicting data. Its strong positive signal in bacterial assays is often not replicated in in vivo animal studies at therapeutic doses.[6][20] This discrepancy is crucial; it suggests that mammalian metabolic and DNA repair systems may effectively mitigate the genotoxic effects observed in simpler systems. The genotoxicity of MTZ is highly dependent on reductive activation, which is less efficient in aerobic mammalian tissues compared to anaerobic bacteria.[8][9]
-
Tinidazole (TNZ): As a second-generation nitroimidazole, studies suggest it has clear genotoxic and cytotoxic effects in human cells in vitro.[22] Some comparative studies using the Comet assay found it to be the most potent DNA-damaging agent among MTZ, ONZ, and TNZ.[21]
-
Ornidazole (ONZ) and Secnidazole (SNZ): The data for these compounds is less extensive. While some in vivo studies in mice showed no genotoxicity at therapeutic equivalent doses[24][25], other studies have detected genotoxic effects from ornidazole in patients undergoing therapy.[23] For secnidazole, regulatory documents acknowledge its genotoxic potential, but the risk is considered acceptable for a single-dose therapy.[26]
-
Structure-Activity Insights: Research indicates that the precise chemical structure significantly influences genotoxicity. For instance, compounds with a nitro group at the C-5 position of the imidazole ring often exhibit greater genotoxicity than those with the nitro group at the C-4 position.[3][4][27] The presence of other substituents also modulates this activity.[3][5]
A Framework for Interpretation in Drug Development
Positive genotoxicity findings, especially from in vitro screens, do not automatically terminate a drug's development. A weight-of-evidence approach is essential.
Caption: Decision-Making Logic for Genotoxicity Assessment.
-
In Vitro vs. In Vivo Concordance: A lack of in vivo genotoxicity, despite positive in vitro results, is a powerful piece of evidence suggesting the risk to humans may be low. This is often the case for metronidazole.[6][20]
-
Dose and Exposure: The genotoxic potential must be considered in the context of the clinical dose and duration of treatment. A genotoxic compound intended for single-dose administration carries a much lower risk than one intended for chronic use.[26]
-
Mechanism of Action: If a compound is positive, understanding the underlying mechanism is key. Is the damage related to ROS production that might be mitigated by antioxidants, or is it due to the formation of stable DNA adducts? This informs further testing and risk assessment.
Conclusion
The genotoxicity of nitroimidazole compounds is a complex issue rooted in their fundamental mechanism of action. While the nitro group serves as a valid structural alert, the data clearly shows that not all nitroimidazoles are equal. The risk profile is a nuanced interplay of chemical structure, metabolic activation, DNA repair efficiency, and the specific conditions of exposure.
For researchers and developers, the path forward involves a judicious application of the standard testing battery, a critical interpretation of the resulting data, and a deep understanding of the structure-activity relationships that govern genotoxicity. By embracing this comprehensive approach, we can continue to leverage the therapeutic power of nitroimidazoles while designing the next generation of safer, more effective drugs.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay) Protocol
This protocol is a generalized representation based on established methods.[14][15]
-
Strain Preparation: Inoculate cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100) and grow overnight in nutrient broth at 37°C.
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix from rat liver homogenates and necessary co-factors (e.g., NADP, G6P) on the day of the experiment. Keep on ice.
-
Exposure: In a sterile tube, add the following in order:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at the desired concentration (or vehicle control/positive control).
-
0.5 mL of phosphate buffer or 0.5 mL of S9 mix.
-
-
Pre-incubation: Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes.
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube. Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of visible revertant colonies on each plate. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.
In Vitro Micronucleus Assay Protocol
This protocol is a generalized representation for suspension cultures like human lymphocytes.[16][17]
-
Cell Culture: Isolate human peripheral blood lymphocytes and stimulate them to divide using a mitogen (e.g., phytohemagglutinin) for approximately 48 hours.
-
Treatment: Add the test compound at various concentrations (with and without S9 mix, if applicable) to the cell cultures. Include negative and positive controls.
-
Cytokinesis Block: Approximately 24 hours after treatment begins, add Cytochalasin B (e.g., 3-6 µg/mL) to the cultures. This inhibits cytokinesis without preventing nuclear division, leading to the accumulation of binucleated cells.
-
Incubation: Continue incubation for another 24-28 hours.
-
Harvesting: Harvest the cells by centrifugation. Treat with a mild hypotonic solution (e.g., KCl) to swell the cells, making the cytoplasm and micronuclei easier to visualize.
-
Fixation and Slide Preparation: Fix the cells using a methanol/acetic acid fixative. Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a light or fluorescence microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.
Alkaline Comet Assay Protocol
This protocol is a generalized representation.[18][28]
-
Cell Preparation: Prepare a single-cell suspension from the tissue or culture of interest. Ensure high cell viability (>90%).
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose at ~37°C. Quickly pipette this mixture onto a pre-coated microscope slide (coated with normal melting point agarose). Cover with a coverslip and let it solidify on ice.
-
Lysis: Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents, e.g., NaCl, EDTA, Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving the DNA as a nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes in the same alkaline buffer.
-
Neutralization and Staining: Gently lift the slides from the tank, and neutralize them with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters like tail length, % DNA in the tail, and tail moment.
References
- de Souza, A., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(4), 492-501.
- Revankar, S. P., & Vedavathi, H. (2015). Genotoxic evaluation of ornidazole and secnidazole in albino mice: an experimental study. International Journal of Basic & Clinical Pharmacology, 4(4), 650-654.
- Müller, L., et al. (1999). ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact. Mutation Research/Reviews in Mutation Research, 436(3), 195-225.
- Peterson, H. M., et al. (2022). Genotoxicity from metronidazole detected in vitro, but not in vivo, in healthy dogs in a randomized clinical trial. American Journal of Veterinary Research, 83(11).
- Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. ResearchGate.
- Serra, E., et al. (2013). Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole. BioMed Research International, 2013, 825747.
- Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. SciELO.
- Gómez-Arroyo, S., et al. (1996). Genotoxic effects of metronidazole. Mutation Research/Genetic Toxicology, 370(2), 75-80.
- Ferreira, R. C., et al. (2019). In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memórias do Instituto Oswaldo Cruz, 114, e190036.
- FDA. (1997). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
- Peterson, H. M., et al. (2022). Genotoxicity from metronidazole detected in vitro, but not in vivo, in healthy dogs in a randomized clinical trial. PubMed.
- FDA. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.
- Corvi, R., & Madia, F. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. ResearchGate.
- Therapeutic Goods Administration (TGA). (2012). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use.
- Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. SciELO.
- Revankar, S. P., & Vedavathi, H. (2015). Genotoxic evaluation of ornidazole and secnidazole in albino mice: an experimental study. ResearchGate.
- Hrelia, P., et al. (1987). In vivo protective role of antioxidants against genotoxicity of metronidazole and azanidazole. PubMed.
- Villarini, M., et al. (1997). Evaluation of the genotoxic activity of metronidazole and dimetridazole in human lymphocytes by the comet assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 375(2), 195-203.
- Gorla, N., et al. (2008). Genotoxicity and cell death induced by tinidazole (TNZ). Toxicology Letters, 180(1), 18-23.
- Rojas, E., et al. (2007). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 634(1-2), 122-128.
- Rojas, E., et al. (2007). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates. ResearchGate.
- Gürdöl, F., et al. (2011). The evaluation of genotoxic potential of ornidazole, nitroimidazole, in lymphocyte culture of patients with amebiasis. Drug and Chemical Toxicology, 34(2), 162-166.
- Knight, R. C., et al. (1981). DNA damage induced by reduced nitroimidazole drugs. International Journal of Radiation Oncology, Biology, Physics, 7(3), 397-401.
- FDA. (2017). Pharmacology/Toxicology Review and Evaluation for NDA 209363.
- El Yamani, N., et al. (2017). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. MDPI.
- Gorla, N. B., et al. (2008). Genotoxicity and cell death induced by tinidazole (TNZ). ResearchGate.
- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249-261.
- Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes.
- University of Wisconsin-Madison. (n.d.). The Ames Test.
- Gillis, J. C., & Wiseman, L. R. (1996). Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis. Drugs, 51(4), 621-638.
Sources
- 2. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the genotoxic activity of metronidazole and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. (Open Access) The Comet Assay for DNA Damage and Repair: Principles, Applications, and Limitations (2004) | Andrew Collins | 2847 Citations [scispace.com]
- 19. Genotoxic effects of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genotoxicity from metronidazole detected in vitro, but not in vivo, in healthy dogs in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The evaluation of genotoxic potential of ornidazole, nitroimidazole, in lymphocyte culture of patients with amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. ijbcp.com [ijbcp.com]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. scielo.br [scielo.br]
- 28. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 1-Methyl-5-nitroimidazole Versus Novel Antimicrobial Agents
This guide provides a comprehensive framework for the comparative evaluation of 1-Methyl-5-nitroimidazole, a foundational antimicrobial, against a new generation of agents designed to combat challenging anaerobic infections. As the landscape of antimicrobial resistance evolves, rigorous, head-to-head benchmarking is paramount for researchers, scientists, and drug development professionals. This document offers not only the theoretical underpinnings of these compounds but also detailed, actionable protocols for their direct comparison, ensuring scientific integrity and fostering innovation in the search for more effective therapeutics.
Introduction: The Shifting Paradigm in Anaerobic Infection Treatment
For decades, nitroimidazoles like metronidazole and its analogue this compound have been mainstays in the treatment of anaerobic bacterial infections. Their efficacy stems from a unique mechanism of action, which is highly selective for anaerobic or microaerophilic pathogens. However, the rise of antimicrobial resistance and the need for therapies with improved safety profiles and narrower spectra to preserve the host microbiome have spurred the development of novel antimicrobial agents.[1][2] This guide will delve into the mechanistic distinctions between this compound and a selection of these innovative compounds, providing a basis for their comparative benchmarking.
Mechanisms of Action: A Tale of Diverse Bacterial Targets
A fundamental aspect of antimicrobial benchmarking is understanding the diverse molecular pathways these agents disrupt. Below is a comparative overview of the mechanisms of action for this compound and a selection of novel antimicrobial agents.
This compound: DNA Disruption through Reductive Activation
This compound, a member of the nitroimidazole class, is a prodrug that requires anaerobic conditions for its activation.[3] Within the anaerobic bacterial cell, the nitro group of the imidazole ring is reduced by low-redox-potential electron transport proteins. This reduction generates highly reactive nitroso and hydroxylamine intermediates, which indiscriminately damage bacterial DNA, leading to strand breakage and cell death.[3] This mechanism is highly effective against a broad range of anaerobic bacteria.
Mechanism of this compound.
Novel Antimicrobial Agents: A Multi-pronged Attack
Novel antimicrobial agents often employ more targeted mechanisms of action, aiming for greater specificity and a reduced impact on the host's commensal flora.
-
Ridinilazole: This narrow-spectrum antibiotic exhibits a unique mechanism, binding to the minor groove of bacterial DNA.[2][4][5] This interaction is thought to interfere with essential DNA processes, leading to cell division arrest and ultimately cell death.[6][7] Its high specificity for Clostridioides difficile makes it a promising candidate for treating C. difficile infection (CDI) with minimal disruption to the gut microbiome.[8]
Mechanism of Ridinilazole.
-
Cadazolid: This hybrid antibiotic combines the structural features of an oxazolidinone and a quinolone.[9] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[10][11][12][13] It may also weakly inhibit DNA synthesis.[10][11][13] This dual activity profile could contribute to its potent bactericidal effect against C. difficile.[14][15]
-
Ibezapolstat: This first-in-class agent is a DNA polymerase IIIC inhibitor.[16][17][18] By targeting this essential enzyme, Ibezapolstat selectively inhibits DNA replication in susceptible Gram-positive bacteria, including C. difficile.[19]
-
Eravacycline and Omadacycline: These are newer members of the tetracycline class of antibiotics. They function by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA and thereby inhibits bacterial protein synthesis.[1][20][21][22][23][24][25][26][27][28] Their structural modifications allow them to overcome common tetracycline resistance mechanisms.[1][21]
-
LFF571: A semisynthetic thiopeptide, LFF571 inhibits protein synthesis by binding to elongation factor Tu (EF-Tu).[29][30][31][32][33] This prevents the delivery of aminoacyl-tRNA to the ribosome, halting peptide chain elongation.[33]
-
Ramoplanin: This lipoglycodepsipeptide antibiotic inhibits the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, a key intermediate in cell wall biosynthesis.[34][35][36][37][38]
Experimental Protocols for Head-to-Head Benchmarking
To objectively compare the antimicrobial efficacy of this compound against novel agents, standardized and reproducible experimental protocols are essential. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[39][40][41]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a widely accepted method for assessing the potency of antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve each antimicrobial agent in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of each antimicrobial agent in supplemented Brucella broth. The final volume in each well should be 100 µL.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria) for each bacterial strain tested.
-
-
Inoculum Preparation:
-
Culture the anaerobic bacterial strains to be tested on supplemented Brucella agar in an anaerobic chamber for 24-48 hours.
-
Suspend several colonies in supplemented Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.
-
Seal the plates and incubate under anaerobic conditions at 35-37°C for 48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Broth microdilution workflow for MIC.
Time-Kill Kinetic Assays
Rationale: Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This is crucial for understanding the pharmacodynamics of a compound.
Step-by-Step Methodology:
-
Preparation of Cultures and Antimicrobials:
-
Prepare a starting bacterial culture in supplemented Brucella broth with a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Prepare antimicrobial solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).
-
-
Assay Setup:
-
Add the appropriate volume of antimicrobial solution to the bacterial culture flasks.
-
Include a growth control flask without any antimicrobial agent.
-
-
Incubation and Sampling:
-
Incubate the flasks under anaerobic conditions at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto supplemented Brucella agar plates.
-
Incubate the plates anaerobically for 48-72 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Time-kill assay workflow.
Comparative Data Analysis
The following tables summarize publicly available MIC data for this compound and the selected novel antimicrobial agents against key anaerobic pathogens. This data serves as a baseline for what can be expected from a head-to-head comparison.
Table 1: Comparative MIC90 (µg/mL) Values Against Clostridioides difficile
| Antimicrobial Agent | MIC90 (µg/mL) |
| This compound (as Metronidazole) | 4[16] |
| Ridinilazole | 0.125 - 0.25[42][43] |
| Cadazolid | 0.125[44] |
| Ibezapolstat | 4 - 8[3][16][18] |
| Eravacycline | Data not readily available for C. difficile |
| Omadacycline | Data not readily available for C. difficile |
| LFF571 | 0.5[29] |
| Ramoplanin | Data not readily available for C. difficile |
Table 2: Comparative MIC90 (µg/mL) Values Against Bacteroides fragilis
| Antimicrobial Agent | MIC90 (µg/mL) |
| This compound (as Metronidazole) | Variable, resistance reported |
| Ridinilazole | >512[45] |
| Cadazolid | Data not readily available |
| Ibezapolstat | Data not readily available |
| Eravacycline | Potent activity reported |
| Omadacycline | Potent activity reported |
| LFF571 | Data not readily available |
| Ramoplanin | Data not readily available |
Conclusion and Future Directions
This guide provides a robust framework for the systematic benchmarking of this compound against a promising pipeline of novel antimicrobial agents. The diverse mechanisms of action of these new compounds offer potential advantages in terms of specificity, reduced off-target effects, and the ability to overcome existing resistance mechanisms. The provided experimental protocols, grounded in established standards, will enable researchers to generate high-quality, comparable data to inform the development of the next generation of therapies for anaerobic infections. As the challenge of antimicrobial resistance continues to grow, such rigorous comparative studies are not just beneficial but essential for advancing patient care.
References
- The mechanism of action of ramoplanin and enduracidin. PubMed - NIH.
- Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. PMC - NIH.
- Eravacycline. PubChem - NIH.
- Omadacycline. Wikipedia.
- Mechanism of action of the novel aminomethylcycline antibiotic omadacycline. PubMed.
- Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline. PMC - NIH.
- Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Cadazolid: A new hope in the treatment of Clostridium difficile infection. PubMed Central.
- Ridinilazole: a novel antimicrobial for Clostridium difficile infection. PMC - NIH.
- Investigations of the mode of action and resistance development of cadazolid, a new antibiotic for treatment of Clostridium difficile infections. PubMed.
- Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed.
- M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI.
- Eravacycline: A Review in Complicated Intra-Abdominal Infections. PMC - NIH.
- In vitro activity of the novel antibacterial agent ibezapolstat (ACX-362E) against Clostridioides difficile. PubMed.
- In vitro and in vivo antibacterial evaluation of cadazolid, a new antibiotic for treatment of Clostridium difficile infections. PubMed.
- A New Mechanism of Action Proposed for Ramoplanin. Journal of the American Chemical Society.
- A US-based national surveillance study for the susceptibility and epidemiology of Clostridioides difficile isolates with special reference to ridinilazole: 2020–2021. Antimicrobial Agents and Chemotherapy - ASM Journals.
- The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems (RSC Publishing).
- What is the mechanism of Eravacycline Dihydrochloride?. Patsnap Synapse.
- Mechanism of action of, and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Novartis OAK.
- Microbiology and Preclinical Review of Omadacycline. Clinical Infectious Diseases - Oxford Academic.
- Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. PubMed.
- The novel DNA binding mechanism of ridinilazole, a precision Clostridiodes difficile antibiotic. ResearchGate.
- Promising C. difficile Antibiotic in Pipeline. MDedge - The Hospitalist.
- Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile. ASM Journals.
- The Novel DNA Binding Mechanism of Ridinilazole, a Precision Clostridiodes difficile Antibiotic. ResearchGate.
- Chemistry and biology of the ramoplanin family of peptide antibiotics. PubMed.
- The Novel DNA Binding Mechanism of Ridinilazole, a Precision Clostridiodes difficile Antibiotic. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Ridinilazole. Wikipedia.
- In vitro activity of cadazolid against clinically relevant Clostridium difficile isolates and in an in vitro gut model of C. difficile infection. PubMed.
- Ridinilazole. Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
- An Open-label Phase 2a Study of Ibezapolstat, a Unique Gram-positive Selective Spectrum (GPSS) Antibiotic, for Patients with Clostridioides difficile Infection. NIH.
- Cadazolid. Wikipedia.
- Eravacycline Monograph for Professionals. Drugs.com.
- Ridinilazole (RDZ) for Clostridium difficile infection (CDI): Correlation of In Vitro Spectrum of Activity with Human Gut Microbiome Profiles from a Phase 2 Clinical Trial. PMC - NIH.
- Pharmacology of Eravacycline (Xerava) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Investigations of the Mode of Action and Resistance Development of Cadazolid, a New Antibiotic for Treatment of Clostridium difficile Infections. PMC - NIH.
- CLSI M11 Anaerobic Bacteria Susceptibility Testing. Testing Laboratory | Eurolab.
- Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile. PubMed.
- Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. PMC - NIH.
- Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Regulations.gov.
- Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. ANSI Webstore.
- Ridinilazole: a novel antimicrobial for Clostridium difficile infection. ResearchGate.
- New CLSI Standard for Detection of Anaerobes in Clinical Labs. rapidmicrobiology.
- Ridinilazole, a narrow spectrum antibiotic for treatment of Clostridioides difficile infection, enhances preservation of microbiota-dependent bile acids. PMC - NIH.
- Time-Kill Kinetics and Post-Antibiotic Effect of Cadazolid Against CDI. Evotec.
- The microbiome-restorative potential of ibezapolstat for the treatment of Clostridioides difficile infection is predicted through variant PolC-type DNA polymerase III in Lachnospiraceae and Oscillospiraceae. Antimicrobial Agents and Chemotherapy - ASM Journals.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ridinilazole - Wikipedia [en.wikipedia.org]
- 7. Ridinilazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Ridinilazole, a narrow spectrum antibiotic for treatment of Clostridioides difficile infection, enhances preservation of microbiota-dependent bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cadazolid - Wikipedia [en.wikipedia.org]
- 10. Cadazolid: A new hope in the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations of the mode of action and resistance development of cadazolid, a new antibiotic for treatment of Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Investigations of the Mode of Action and Resistance Development of Cadazolid, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo antibacterial evaluation of cadazolid, a new antibiotic for treatment of Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time-Kill Kinetics and Post-Antibiotic Effect of Cadazolid Against CDI - Evotec [evotec.com]
- 16. In vitro activity of the novel antibacterial agent ibezapolstat (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 701. An Open-label Phase 2a Study of Ibezapolstat, a Unique Gram-positive Selective Spectrum (GPSS) Antibiotic, for Patients with Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Omadacycline - Wikipedia [en.wikipedia.org]
- 22. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]
- 27. drugs.com [drugs.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Mechanism of action of, and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - OAK Open Access Archive [oak.novartis.com]
- 33. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 37. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 40. downloads.regulations.gov [downloads.regulations.gov]
- 41. webstore.ansi.org [webstore.ansi.org]
- 42. Ridinilazole: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 43. journals.asm.org [journals.asm.org]
- 44. In vitro activity of cadazolid against clinically relevant Clostridium difficile isolates and in an in vitro gut model of C. difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. 1774. Ridinilazole (RDZ) for Clostridium difficile infection (CDI): Correlation of In Vitro Spectrum of Activity with Human Gut Microbiome Profiles from a Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 1-Methyl-5-nitroimidazole's Activity Against Metronidazole-Resistant Strains: A Comparative Guide
The emergence of antimicrobial resistance poses a significant threat to global health, necessitating the exploration of novel therapeutic agents. Metronidazole, a 5-nitroimidazole antibiotic, has long been the cornerstone for treating infections caused by anaerobic bacteria and protozoa.[1][] However, the increasing prevalence of metronidazole-resistant strains of organisms such as Trichomonas vaginalis and Giardia duodenalis has created an urgent need for effective alternatives.[3][4] This guide provides a comprehensive evaluation of 1-Methyl-5-nitroimidazole, a fundamental structure in the nitroimidazole class, and its potential activity against metronidazole-resistant pathogens. We will delve into its mechanism of action, compare its efficacy with other nitroimidazoles through experimental data, and provide a detailed protocol for its in vitro evaluation.
The Challenge of Metronidazole Resistance
Metronidazole has been a highly effective drug since its introduction in the 1960s, primarily for treating trichomoniasis, giardiasis, and amoebiasis.[1] Its efficacy stems from its mechanism of action, which is particularly suited to the anaerobic environment of these pathogens.[5] However, reports of clinical resistance to metronidazole are on the rise, with treatment failure rates becoming a growing concern.[3][4] This has led researchers to investigate other 5-nitroimidazole derivatives and related compounds to overcome this resistance.[1][4]
Mechanism of Action and Resistance
The antimicrobial activity of 5-nitroimidazoles like metronidazole and, by extension, this compound, is dependent on the reduction of their nitro group.[5][6] This process, which occurs within the anaerobic pathogen, generates short-lived cytotoxic intermediates that bind to and disrupt the helical structure of DNA, ultimately leading to cell death.[][5][7] The activation of these drugs is mediated by metabolic pathways with low redox potential, such as those involving ferredoxin or flavodoxin-like electron transport components, which are characteristic of susceptible anaerobic organisms.[5]
Metronidazole resistance in protozoa like Giardia and Trichomonas is often associated with a decrease in the activity of the enzymes responsible for activating the drug, such as pyruvate:ferredoxin oxidoreductase (PFOR).[4][8] By down-regulating these pathways, the pathogen reduces the conversion of the nitroimidazole to its toxic form.[4]
Figure 1: Proposed mechanism of action for 5-nitroimidazoles.
Comparative Efficacy of 5-Nitroimidazoles
While this compound represents the basic scaffold of this drug class, various modifications to the imidazole ring have been explored to enhance efficacy and overcome resistance.[9][10] Studies have shown that other 5-nitroimidazoles, such as tinidazole, ornidazole, and secnidazole, can exhibit superior activity against both metronidazole-susceptible and -resistant strains.[11]
For instance, in a study of T. vaginalis clinical isolates, ornidazole demonstrated the highest in vitro activity, with no resistance observed, while metronidazole showed the highest level of resistance.[11] This suggests that structural modifications on the side chain of the imidazole ring play a crucial role in the drug's efficacy and its ability to circumvent resistance mechanisms.[11]
The following table summarizes representative data from studies comparing the in vitro activity of different 5-nitroimidazoles against T. vaginalis.
| Compound | Susceptible Strains (MIC, mg/L) | Resistant Strains (MIC, mg/L) |
| Metronidazole | <2 | >2 |
| Tinidazole | <2 | 2 |
| Secnidazole | <2 | >2 |
| Ornidazole | <2 | <2 |
| MIC: Minimum Inhibitory Concentration. Data is illustrative and based on findings from comparative studies of 5-nitroimidazoles.[11] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To evaluate the activity of this compound against metronidazole-resistant strains, a standardized in vitro susceptibility test is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14]
Materials and Reagents:
-
This compound
-
Metronidazole (for comparison)
-
Metronidazole-susceptible and -resistant strains of the target organism (e.g., T. vaginalis)
-
Appropriate sterile growth medium (e.g., Diamond's medium for T. vaginalis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic for T. vaginalis)
Step-by-Step Methodology:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and metronidazole in a suitable solvent.
-
Perform serial twofold dilutions of each drug in the growth medium to achieve a range of concentrations to be tested.[13]
-
-
Inoculum Preparation:
-
Inoculation of Microtiter Plates:
-
Pipette the diluted drug solutions into the wells of a 96-well plate.
-
Add the standardized inoculum to each well containing the drug dilutions.
-
Include a positive control (inoculum without any drug) and a negative control (medium without inoculum) on each plate.[14]
-
-
Incubation:
-
Incubate the microtiter plates under the appropriate conditions (temperature and atmosphere) for a specified period (e.g., 48 hours for T. vaginalis).[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance, which indicates microbial growth.[13][14]
-
The MIC is the lowest concentration of the drug that shows no visible growth or a significant reduction in absorbance compared to the positive control.[12][14]
-
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The evaluation of this compound and its derivatives is a critical area of research in the fight against antimicrobial resistance. While this compound itself may not be the most potent compound, understanding its activity against resistant strains provides a valuable baseline for the development of new and more effective 5-nitroimidazole drugs.[1][4] The continued synthesis and screening of novel derivatives, coupled with a deeper understanding of the mechanisms of resistance, will be paramount in developing clinically useful alternatives to metronidazole.[9] Further in vivo studies are necessary to validate the in vitro efficacy of promising candidates and to assess their pharmacokinetic and safety profiles.
References
- Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis. (n.d.). National Center for Biotechnology Information.
- In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (2022). American Society for Microbiology.
- Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. (n.d.). National Center for Biotechnology Information.
- A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (n.d.). National Center for Biotechnology Information.
- Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
- Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia. (n.d.). American Society for Microbiology Journals.
- 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. (n.d.). National Center for Biotechnology Information.
- A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (2010). ResearchGate.
- Mode of action of metronidazole on anaerobic bacteria and protozoa. (1983). PubMed.
- Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (n.d.). PubMed.
- 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (n.d.). Der Pharma Chemica.
- Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. (n.d.). National Center for Biotechnology Information.
- 5-Nitroimidazole drugs effective against metronidazole-resistant Trichomonas vaginalis and Giardia duodenalis. (2006). PubMed.
- Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. (2017). Oxford Academic.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research.
- 1-Methyl-5-nitro-1H-imidazole. (n.d.). National Center for Biotechnology Information.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information.
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- Minimal Inhibitory Concentration (MIC). (2017). Protocols.io.
- A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (2013). Semantic Scholar.
- Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. (n.d.). MDPI.
- Nitroimidazole. (n.d.). Wikipedia.
- In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (2022). ResearchGate.
- What is the mechanism of Morinidazole?. (2024). Patsnap Synapse.
Sources
- 1. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 8. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-Methyl-5-nitroimidazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Methyl-5-nitroimidazole, a key building block in the synthesis of new therapeutic agents.[1] Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, empowering you, the researcher, to cultivate a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a hazardous substance.[2] The primary routes of occupational exposure are inhalation, ingestion, and skin contact.[3][4] A thorough understanding of its toxicological profile is the first step in mitigating risk.
Toxicological Profile Summary:
| Hazard Classification | Description | GHS Pictogram | Signal Word | H-Code |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | GHS07 | Warning | H302 |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[2] | GHS07 | Warning | - |
| Eye Irritation | Direct contact may cause transient discomfort and redness.[2] | - | - | - |
| Combustibility | Combustible solid that burns but does not easily propagate flame.[2] Dust clouds may form explosive mixtures with air.[2] | - | - | - |
Note: Some 5-nitroimidazole derivatives have been associated with more severe health effects, including potential genetic defects and carcinogenicity with prolonged exposure.[6] While not specifically attributed to this compound in the provided context, this warrants a cautious approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any direct contact.
Core PPE Requirements:
-
Hand Protection : Wear nitrile or neoprene gloves that are powder-free and have been tested against a relevant standard (e.g., ASTM D6978).[7][8] PVC gloves are not recommended as they offer little chemical protection.[9] Always inspect gloves for tears or punctures before use. Double gloving is a recommended practice, especially during activities with a higher risk of splashing.[7]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[2][10] However, for procedures with a risk of splashing or aerosol generation, chemical safety goggles and a face shield are essential.[7][11]
-
Body Protection : A long-sleeved laboratory coat is mandatory. For operations with a higher potential for contamination, a disposable, back-closing gown made of a low-permeability fabric like polyethylene-coated polypropylene is recommended.[7][8][11]
-
Respiratory Protection : In most cases, handling this compound in a well-ventilated area or a chemical fume hood will suffice.[12] If there is a risk of generating dust, a NIOSH-approved N95 or P95 particulate respirator should be used.[10]
Donning and Doffing PPE Workflow:
Operational Plan: From Receipt to Use
A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking :
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Don a single pair of chemotherapy-grade gloves before handling the external packaging.[8]
-
Transport the sealed container to a designated, well-ventilated area for unpacking.
-
Open the package in a chemical fume hood or a designated containment area.
-
-
Storage :
-
Weighing and Aliquoting :
-
All weighing and aliquoting of the solid compound must be performed in a chemical fume hood to minimize inhalation exposure and prevent dust generation.[10]
-
Use anti-static weigh boats or paper to prevent the powder from scattering.
-
Clean any spills immediately using a dry clean-up procedure.[2] Avoid dusting or sweeping; instead, gently wipe with a damp cloth or use a HEPA-filtered vacuum.
-
-
In-Use Procedures :
-
When working with solutions, conduct all transfers and reactions within a chemical fume hood.
-
Avoid all personal contact, including inhalation of vapors or mists.[2]
-
Keep containers closed when not in use.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste must be managed in accordance with local, state, and federal regulations.[2]
Waste Segregation and Disposal Workflow:
Disposal Procedures:
-
Solid Waste :
-
Liquid Waste :
-
Empty Containers :
-
Final Disposal :
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while upholding the highest standards of scientific practice.
References
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol Material Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sigma-Aldrich. (n.d.). This compound 97.0 HPLC.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2024). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Lobachemie. (n.d.). 1-METHYL-5-NITRO-1H-IMIDAZOLE-2-CARBALDEHYDE Safety Data Sheet.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- ChemicalBook. (2025). This compound.
- NI Infection Control Manual. (n.d.). Personal Protective Equipment.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. ASHP Publications.
Sources
- 1. This compound | 3034-42-2 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. publications.ashp.org [publications.ashp.org]
- 9. pppmag.com [pppmag.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Page loading... [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
